molecular formula C42H55ClN4O12 B2668176 MC-DM1 CAS No. 1375089-56-7

MC-DM1

货号: B2668176
CAS 编号: 1375089-56-7
分子量: 843.37
InChI 键: UGBPANNIQRLRII-MYFUOFFMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MC-DM1 is a useful research compound. Its molecular formula is C42H55ClN4O12 and its molecular weight is 843.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H55ClN4O12/c1-24-13-12-14-31(56-8)42(54)23-30(57-40(53)44-42)25(2)38-41(4,59-38)32(22-36(51)46(6)28-20-27(19-24)21-29(55-7)37(28)43)58-39(52)26(3)45(5)33(48)15-10-9-11-18-47-34(49)16-17-35(47)50/h12-14,16-17,20-21,25-26,30-32,38,54H,9-11,15,18-19,22-23H2,1-8H3,(H,44,53)/b14-12-,24-13-/t25-,26+,30+,31-,32+,38+,41+,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBPANNIQRLRII-MYFUOFFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCN5C(=O)C=CC5=O)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCN5C(=O)C=CC5=O)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H55ClN4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Cytotoxic Precision of MC-DM1: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular workings of the antibody-drug conjugate MC-DM1 reveals a targeted assault on the microtubule machinery of cancer cells, leading to mitotic catastrophe and programmed cell death. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key cellular events.

The antibody-drug conjugate (ADC) this compound represents a strategic approach in cancer therapy, combining the specificity of a monoclonal antibody (MC) with the potent cytotoxicity of DM1, a derivative of maytansine.[1][2] This targeted delivery system ensures that the highly toxic DM1 is selectively delivered to cancer cells, minimizing off-target effects and enhancing the therapeutic window.[3][4] The fundamental mechanism of action of this compound hinges on the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and ultimately, apoptosis.[5][6]

The Journey from Antibody Binding to Cytotoxic Payload Release

The cytotoxic journey of this compound begins with the binding of its monoclonal antibody component to a specific antigen overexpressed on the surface of cancer cells. Following this binding, the ADC-antigen complex is internalized into the cell through a process called receptor-mediated endocytosis.[6][7] Once inside the cell, the complex is trafficked to the lysosomes, the cell's recycling and degradation centers. Within the acidic environment of the lysosome, the linker connecting the antibody to the DM1 payload is cleaved, releasing the active cytotoxic agent into the cytoplasm.[3][8]

ADC_Internalization_and_Activation This compound ADC This compound ADC Receptor Binding Receptor Binding This compound ADC->Receptor Binding 1. Binding to cell surface antigen Cancer Cell Surface Cancer Cell Surface Internalization (Endocytosis) Internalization (Endocytosis) Receptor Binding->Internalization (Endocytosis) 2. Receptor-mediated endocytosis Endosome Endosome Internalization (Endocytosis)->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Release DM1 Release Lysosome->DM1 Release 4. Linker cleavage Cytoplasm Cytoplasm DM1 Release->Cytoplasm 5. Active DM1 in cytoplasm

DM1's Assault on the Microtubule Network

Once liberated in the cytoplasm, DM1 exerts its potent cytotoxic effect by targeting tubulin, the fundamental protein subunit of microtubules.[5][9] DM1 binds to the plus-ends of microtubules, effectively "poisoning" them and suppressing their dynamic instability.[3][6] This disruption prevents both the polymerization and depolymerization of microtubules, which are essential for the formation and function of the mitotic spindle during cell division.[10][11]

The suppression of microtubule dynamics by DM1 is a highly potent effect, with studies showing significant inhibition at sub-nanomolar concentrations.[12] The binding of DM1 to tubulin has been quantified with a dissociation constant (Kd) in the sub-micromolar range, indicating a high affinity.[10][11]

Microtubule_Disruption cluster_0 Normal Microtubule Dynamics cluster_1 DM1-Induced Disruption Tubulin Dimers Tubulin Dimers Growing Microtubule Growing Microtubule Tubulin Dimers->Growing Microtubule Polymerization Shrinking Microtubule Shrinking Microtubule Growing Microtubule->Shrinking Microtubule Catastrophe Shrinking Microtubule->Tubulin Dimers Depolymerization Shrinking Microtubule->Growing Microtubule Rescue DM1 DM1 Blocked Polymerization Blocked Polymerization DM1->Blocked Polymerization Inhibits polymerization Blocked Depolymerization Blocked Depolymerization DM1->Blocked Depolymerization Inhibits depolymerization

Cell Cycle Arrest and the Induction of Apoptosis

The disruption of the mitotic spindle triggers the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This leads to a prolonged arrest of the cell cycle in the G2/M phase.[8][13][14] Unable to properly segregate their chromosomes and complete cell division, the cancer cells are driven towards programmed cell death, or apoptosis.[8][15]

The apoptotic cascade initiated by this compound primarily follows the intrinsic, or mitochondrial, pathway. Prolonged mitotic arrest leads to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak, and the inhibition of anti-apoptotic proteins like Bcl-2.[16][17][18] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[3][18] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase.[3] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[3][19]

Apoptosis_Signaling_Pathway This compound This compound Microtubule Disruption Microtubule Disruption This compound->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Bcl-2 Family Modulation Bcl-2 Family Modulation G2/M Arrest->Bcl-2 Family Modulation triggers Intrinsic Apoptosis Pathway Intrinsic Apoptosis Pathway Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl-2 Family Modulation->Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization (MOMP)->Cytochrome c Release Apoptosome Formation (Apaf-1, Cytochrome c) Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome c Release->Apoptosome Formation (Apaf-1, Cytochrome c) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation (Apaf-1, Cytochrome c)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Quantitative Analysis of this compound's Cytotoxic Effects

The potency of this compound and its active payload, DM1, has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation and G2/M arrest are key parameters used to assess its cytotoxic efficacy.

Compound Cell Line Cancer Type IC50 (Cell Proliferation) IC50 (G2/M Arrest) Reference
S-methyl DM1MCF-7Breast Cancer330 pM340 pM[12]
MaytansineMCF-7Breast Cancer710 pM310 pM[12]
anti-EpCAM-SMCC-DM1MCF-7Breast Cancer5.2 nM6.8 nM[12]
anti-EpCAM-SPP-DM1MCF-7Breast Cancer11 nM10 nM[12]
H32-DM1N87Gastric Cancer~0.6 - 0.9 nMNot Reported[5]
H32-DM1SK-BR-3Breast Cancer~0.05 - 0.08 nMNot Reported[5]
H32-DM1BT474Breast Cancer~0.5 - 0.8 nMNot Reported[5]
T-DM1MDA-MB-361 (Parental)Breast CancerIncreased 5-fold in resistant lineNot Reported[20]

Table 1: In Vitro Cytotoxicity and Cell Cycle Arrest Induced by DM1 and its Conjugates.

The suppression of microtubule dynamics by DM1 and related maytansinoids has also been quantitatively characterized.

Parameter Maytansine (100 nM) S-methyl DM1 (100 nM) Reference
Suppression of Shortening Rate35%70%[11]
Suppression of Shortening Length40%60%[11]
Suppression of Catastrophe Frequency30%90%[11]
Suppression of Dynamicity45%84%[11]

Table 2: Effect of Maytansinoids on Microtubule Dynamic Instability Parameters.

Detailed Experimental Protocols

To facilitate further research and validation of the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

Microtubule Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of tubulin into microtubules.

  • Preparation of Tubulin: Purify tubulin from a suitable source (e.g., bovine brain) through cycles of temperature-dependent polymerization and depolymerization.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., 1 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, and 1 mM GTP).

  • Compound Addition: Add various concentrations of DM1 or the vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance corresponds to microtubule polymerization.

  • Data Analysis: Compare the polymerization curves of the DM1-treated samples to the control to determine the extent of inhibition.

Microtubule_Polymerization_Assay_Workflow Start Start Prepare Tubulin and Reaction Mix Prepare Tubulin and Reaction Mix Start->Prepare Tubulin and Reaction Mix Add DM1 or Vehicle Control Add DM1 or Vehicle Control Prepare Tubulin and Reaction Mix->Add DM1 or Vehicle Control Incubate at 37°C Incubate at 37°C Add DM1 or Vehicle Control->Incubate at 37°C Monitor Absorbance at 340 nm Monitor Absorbance at 340 nm Incubate at 37°C->Monitor Absorbance at 340 nm Analyze Polymerization Curves Analyze Polymerization Curves Monitor Absorbance at 340 nm->Analyze Polymerization Curves End End Analyze Polymerization Curves->End

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the percentage of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Seed cancer cells in multi-well plates and treat with a range of concentrations of this compound or free DM1 for a defined period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C.

  • Staining: Wash the cells and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Cell_Cycle_Analysis_Workflow Start Start Cell Treatment with this compound Cell Treatment with this compound Start->Cell Treatment with this compound Cell Harvesting Cell Harvesting Cell Treatment with this compound->Cell Harvesting Fixation in Ethanol Fixation in Ethanol Cell Harvesting->Fixation in Ethanol DNA Staining with PI DNA Staining with PI Fixation in Ethanol->DNA Staining with PI Flow Cytometry Analysis Flow Cytometry Analysis DNA Staining with PI->Flow Cytometry Analysis Quantify Cell Cycle Phases Quantify Cell Cycle Phases Flow Cytometry Analysis->Quantify Cell Cycle Phases End End Quantify Cell Cycle Phases->End

Apoptosis Assay using Annexin V Staining

This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Apoptosis_Assay_Workflow Start Start Cell Treatment with this compound Cell Treatment with this compound Start->Cell Treatment with this compound Cell Harvesting and Washing Cell Harvesting and Washing Cell Treatment with this compound->Cell Harvesting and Washing Resuspend in Binding Buffer Resuspend in Binding Buffer Cell Harvesting and Washing->Resuspend in Binding Buffer Stain with Annexin V and PI Stain with Annexin V and PI Resuspend in Binding Buffer->Stain with Annexin V and PI Incubate in Dark Incubate in Dark Stain with Annexin V and PI->Incubate in Dark Flow Cytometry Analysis Flow Cytometry Analysis Incubate in Dark->Flow Cytometry Analysis Quantify Apoptotic Populations Quantify Apoptotic Populations Flow Cytometry Analysis->Quantify Apoptotic Populations End End Quantify Apoptotic Populations->End

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Cell Lysis: Treat cells with this compound, harvest, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The mechanism of action of this compound in cancer cells is a well-orchestrated, multi-step process that culminates in the targeted elimination of malignant cells. By leveraging the specificity of a monoclonal antibody to deliver a potent microtubule inhibitor directly to the tumor site, this compound exemplifies the precision of modern cancer therapeutics. A thorough understanding of its intricate molecular interactions and cellular consequences is paramount for the continued development and optimization of this and other antibody-drug conjugates in the fight against cancer. This guide provides a foundational resource for researchers dedicated to advancing this promising field.

References

The Integral Role of the Maleimidocaproyl (MC) Linker in the Antibody-Drug Conjugate MC-DM1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety profile. This technical guide provides an in-depth examination of the maleimidocaproyl (MC) linker within the context of the MC-DM1 drug-linker conjugate. We will explore the fundamental role of this non-cleavable linker, its mechanism of action, and the experimental protocols used for its evaluation.

Introduction to this compound

This compound is a drug-linker conjugate where the potent microtubule-disrupting agent, DM1, is covalently attached to a monoclonal antibody via a maleimidocaproyl (MC) linker.[1][2] DM1, a maytansinoid derivative, inhibits tubulin polymerization, leading to mitotic arrest and apoptosis of rapidly dividing cancer cells.[2][3] The MC linker is a non-cleavable linker, a class of linkers known for their high plasma stability.[4] This stability is crucial for ensuring that the cytotoxic payload remains attached to the antibody while in systemic circulation, thereby minimizing off-target toxicity.

The Role and Mechanism of the MC Linker

The primary role of the MC linker in this compound is to provide a stable covalent bond between the antibody and the DM1 payload. As a non-cleavable linker, its mechanism of payload release is fundamentally different from that of cleavable linkers.

Mechanism of Action

The therapeutic action of an ADC utilizing an MC linker, such as one constructed with this compound, follows a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.

  • Antibody Degradation and Payload Release: Inside the lysosome, the entire antibody portion of the ADC is proteolytically degraded. This degradation releases the DM1 payload, which is still attached to the MC linker and the amino acid residue (typically lysine) to which it was conjugated.[4][5]

  • Cytotoxic Effect: The released lysine-MC-DM1 complex then exerts its cytotoxic effect by binding to tubulin and disrupting microtubule dynamics, ultimately leading to cell death.[3]

This mechanism ensures that the potent cytotoxic payload is released preferentially within the target cancer cells, thereby enhancing the therapeutic window of the drug.

Mechanism of Action of an this compound ADC ADC This compound ADC Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell Internalization Receptor-Mediated Endocytosis TumorCell->Internalization Binding->TumorCell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation PayloadRelease Release of Lys-MC-DM1 Degradation->PayloadRelease Tubulin Tubulin PayloadRelease->Tubulin Apoptosis Apoptosis Tubulin->Apoptosis

Mechanism of Action of an this compound ADC

Data Presentation: Stability and Efficacy

The stability and efficacy of an ADC are critically influenced by the linker. Non-cleavable linkers like MC are generally associated with greater plasma stability compared to their cleavable counterparts.

Table 1: Comparative Plasma Stability of ADCs with Different Linkers
ADC ConstructLinker TypeLinkerHalf-life in PlasmaSpeciesReference
huC242-DM1Non-cleavableSMCC42.2 hoursMouse[1]
T-DM1Non-cleavableSMCC~4 daysHuman[6]
Ab-CX-DM1Cleavable (Peptide)Triglycyl Peptide9.9 daysMouse[3]
Ab-SMCC-DM1Non-cleavableSMCC10.4 daysMouse[3]

Note: SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker structurally and functionally similar to MC.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
ADC ConstructLinker TypeLinkerCell LineIC50 (ng/mL)Reference
Trastuzumab-ThailanstatinNon-cleavable-N87 (High HER2)13-43[2]
Trastuzumab-ThailanstatinNon-cleavable-MDA-MB-361-DYT2 (Moderate HER2)25-80 (for DAR >3.5)[2]
anti-EGFR-CX-DM1Cleavable (Peptide)Triglycyl PeptideHSC-2~5[7]
anti-EGFR-SMCC-DM1Non-cleavableSMCCHSC-2>100[7]

Experimental Protocols

Synthesis and Conjugation of this compound to an Antibody

This protocol describes a general method for the conjugation of a maleimide-containing drug-linker, such as this compound, to a monoclonal antibody via lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound (or a similar maleimide-activated DM1 derivative)

  • Reaction buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in the reaction buffer.

  • Drug-Linker Preparation: Dissolve the this compound in an organic solvent such as DMSO to create a stock solution.

  • Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the antibody solution. The reaction is typically carried out at room temperature for 1-4 hours with gentle mixing.

  • Quenching: Add a quenching reagent to stop the reaction by reacting with any unreacted maleimide (B117702) groups.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC).

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC)-HPLC, SEC-HPLC, and mass spectrometry.[8][9][10]

Workflow for ADC Synthesis and Conjugation AntibodyPrep Antibody Preparation Conjugation Conjugation Reaction AntibodyPrep->Conjugation DrugLinkerPrep This compound Preparation DrugLinkerPrep->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC) Quenching->Purification Characterization Characterization (HIC, SEC, MS) Purification->Characterization

Workflow for ADC Synthesis and Conjugation
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic potential of an ADC in cancer cell lines.[11]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • This compound ADC and unconjugated antibody (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the this compound ADC, unconjugated antibody, and a vehicle control.

  • Incubation: Incubate the plates for a period that allows for the cytotoxic effects to manifest (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Workflow for In Vitro Cytotoxicity Assay (MTT) CellSeeding Seed Cells in 96-well Plates Treatment Treat with ADC Dilutions CellSeeding->Treatment Incubation Incubate (72-96h) Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition FormazanFormation Formazan Formation MTT_Addition->FormazanFormation Solubilization Solubilize Formazan FormazanFormation->Solubilization Absorbance Read Absorbance Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Workflow for In Vitro Cytotoxicity Assay
In Vivo Efficacy Study (Xenograft Mouse Model)

This protocol provides a general framework for evaluating the antitumor activity of an this compound ADC in a preclinical animal model.[12][13]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line that expresses the target antigen

  • This compound ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume with calipers.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the this compound ADC, unconjugated antibody, or vehicle control according to the planned dosing schedule (e.g., intravenously, once a week).

  • Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

  • Data Analysis: Analyze the tumor growth inhibition for each treatment group and assess the statistical significance of the results.

Workflow for In Vivo Efficacy Study TumorImplant Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring TumorImplant->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment ADC Administration Randomization->Treatment Efficacy Tumor Volume and Body Weight Measurement Treatment->Efficacy Endpoint Study Endpoint Efficacy->Endpoint Analysis Data Analysis Endpoint->Analysis

Workflow for In Vivo Efficacy Study

Conclusion

The MC linker plays a pivotal role in the function of this compound and ADCs derived from it. Its non-cleavable nature imparts high plasma stability, which is essential for minimizing off-target toxicity and maximizing the delivery of the cytotoxic payload to tumor cells. The mechanism of action, which relies on the complete degradation of the antibody within the lysosome, ensures targeted payload release. The selection of a non-cleavable linker like MC is a critical design consideration in the development of safe and effective antibody-drug conjugates. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and evaluation of such promising cancer therapeutics.

References

The Cytotoxic Cascade of Maytansinoid DM1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoid DM1, a potent microtubule-targeting agent, has emerged as a critical component in the development of antibody-drug conjugates (ADCs) for cancer therapy.[1][2] Its high cytotoxicity, directed specifically to tumor cells via monoclonal antibodies, offers a promising therapeutic window.[3] This technical guide provides a comprehensive overview of the core cytotoxicity pathway of DM1, detailing its molecular mechanism of action, the intricate signaling cascades it triggers, and the experimental methodologies used to elucidate these processes.

The primary mechanism of DM1-induced cell death involves its interaction with tubulin, the fundamental building block of microtubules. By binding to the plus-ends of microtubules, DM1 effectively suppresses their dynamic instability—a process essential for proper mitotic spindle formation and chromosome segregation.[1][4] This disruption of microtubule dynamics leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately culminating in apoptotic cell death.[3][4] This guide will delve into the quantitative aspects of these effects and the downstream signaling events that orchestrate the final cytotoxic outcome.

Core Mechanism of Action: Microtubule Disruption

DM1 exerts its potent anti-mitotic activity by directly interfering with microtubule dynamics. Unlike some agents that cause wholesale depolymerization, DM1 acts as a "spindle poison" by suppressing the dynamic instability of microtubules.[1] This involves the inhibition of both microtubule growth (polymerization) and shortening (depolymerization) phases, as well as reducing the frequency of transitions between these states (catastrophe and rescue).[1]

Quantitative Effects on Microtubule Dynamics

The impact of maytansinoids on microtubule dynamics has been quantified in various studies. The following table summarizes key findings on the effects of S-methyl DM1, a stable analog of DM1, on the dynamic instability of microtubules in vitro.

ParameterControlS-methyl DM1 (100 nM)Reference
Growth Rate (µm/min) 1.2 ± 0.20.4 ± 0.1[2]
Shortening Rate (µm/min) 15.2 ± 2.54.8 ± 1.2[2]
Catastrophe Frequency (events/s) 0.018 ± 0.0030.003 ± 0.001[2]
Rescue Frequency (events/s) 0.025 ± 0.0050.002 ± 0.001[2]

Table 1: Quantitative analysis of the effect of S-methyl DM1 on microtubule dynamic instability in vitro.

Cellular Consequences of Microtubule Disruption

The suppression of microtubule dynamics by DM1 has profound consequences for cellular function, primarily leading to cell cycle arrest and subsequent apoptosis.

Cell Cycle Arrest at G2/M Phase

By disrupting the formation of a functional mitotic spindle, DM1 prevents the proper alignment and segregation of chromosomes during mitosis.[3] This activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that halts the cell cycle in the G2/M phase until all chromosomes are correctly attached to the spindle microtubules.[5] Prolonged activation of the SAC due to persistent microtubule disruption leads to mitotic arrest.[3]

Induction of Apoptosis

Sustained mitotic arrest triggers the intrinsic pathway of apoptosis. This is characterized by the activation of a cascade of caspases, a family of proteases that execute the apoptotic program. Key events include the cleavage of PARP (Poly (ADP-ribose) polymerase) and the activation of effector caspases like caspase-3 and caspase-7.[3][6]

Mitotic Catastrophe

In some instances, cells may bypass the mitotic arrest and undergo mitotic slippage, exiting mitosis without proper chromosome segregation. This often leads to the formation of aneuploid or polyploid cells.[7] These genetically unstable cells can then undergo a delayed form of cell death known as mitotic catastrophe, characterized by the formation of multinucleated cells and micronuclei.[8][9]

Signaling Pathways in DM1-Induced Cytotoxicity

The cytotoxic effects of DM1 are mediated by a complex network of signaling pathways that are activated in response to microtubule disruption and mitotic arrest.

JNK/SAPK Pathway Activation

Microtubule-interfering agents have been shown to activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway.[10] This pathway is a critical component of the cellular stress response and can contribute to the induction of apoptosis. Activation of the JNK pathway can lead to the phosphorylation and regulation of various downstream targets, including members of the Bcl-2 family of proteins.[11]

Role of the Bcl-2 Family

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[12] DM1-induced mitotic arrest leads to changes in the expression and activity of these proteins. Pro-apoptotic members like Bim can be upregulated, while the function of anti-apoptotic members such as Bcl-2 and Mcl-1 can be inhibited, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[7][13]

p53 Activation and Post-Mitotic Checkpoint

Following mitotic slippage, cells often experience DNA damage, which can lead to the activation of the tumor suppressor protein p53.[14][15] Activated p53 can then induce a post-mitotic G1 arrest, preventing the proliferation of aneuploid cells, or trigger apoptosis.[16]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxicity pathway of DM1.

Immunofluorescence Microscopy of Microtubules

This protocol allows for the visualization of the effects of DM1 on the microtubule network.

Materials:

  • Cultured cells (e.g., MCF7, HeLa)

  • Glass coverslips

  • DM1 or S-methyl DM1

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody (e.g., mouse monoclonal)

  • Secondary antibody: fluorescently labeled anti-mouse IgG

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of DM1 or a vehicle control for the specified time.

  • Wash the cells twice with PBS.

  • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • If using paraformaldehyde, wash twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary anti-α-tubulin antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle following DM1 treatment.

Materials:

  • Cultured cells

  • DM1 or S-methyl DM1

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

  • Seed cells in a multi-well plate and treat with DM1 or vehicle control for the desired time.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cell pellet once with cold PBS.

  • Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis of Apoptosis Markers

This protocol is used to detect the cleavage of PARP and the activation of caspases, which are hallmarks of apoptosis.

Materials:

  • Cultured cells

  • DM1 or S-methyl DM1

  • PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with DM1 or vehicle control.

  • Harvest cells and lyse them in RIPA buffer on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

DM1_Cytotoxicity_Pathway cluster_adc ADC Internalization & Payload Release cluster_microtubule Microtubule Disruption cluster_cellular_response Cellular Response cluster_signaling Signaling Cascades ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Free DM1 Lysosome->DM1 Linker Cleavage Tubulin αβ-Tubulin Dimers DM1->Tubulin Microtubule Microtubule DM1->Microtubule Binds to Plus-End Tubulin->Microtubule Dynamics Suppression of Microtubule Dynamics Microtubule->Dynamics MitoticArrest G2/M Mitotic Arrest Dynamics->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis MitoticSlippage Mitotic Slippage MitoticArrest->MitoticSlippage JNK JNK/SAPK Activation MitoticArrest->JNK MitoticCatastrophe Mitotic Catastrophe MitoticSlippage->MitoticCatastrophe DNA_Damage DNA Damage MitoticSlippage->DNA_Damage Bcl2 Bcl-2 Family Modulation JNK->Bcl2 Caspases Caspase Activation Bcl2->Caspases Caspases->Apoptosis p53 p53 Activation p53->Apoptosis DNA_Damage->p53

Caption: Overview of the DM1 cytotoxicity pathway.

Experimental_Workflow_Microtubules start Cell Seeding on Coverslips treatment DM1 Treatment start->treatment fixation Fixation (Methanol or PFA) treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody (anti-α-tubulin) blocking->primary_ab secondary_ab Fluorescent Secondary Antibody primary_ab->secondary_ab staining DAPI Staining secondary_ab->staining mounting Mounting staining->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Immunofluorescence workflow for microtubules.

Apoptosis_Signaling_Cascade cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase Mitotic_Arrest Prolonged Mitotic Arrest Bcl2_Family Bcl-2 Family Modulation (↑Bim, ↓Bcl-2/Mcl-1) Mitotic_Arrest->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3_7 Effector Caspase Activation (Caspase-3, -7) Caspase_9->Caspase_3_7 PARP_Cleavage PARP Cleavage Caspase_3_7->PARP_Cleavage Apoptotic_Bodies Formation of Apoptotic Bodies Caspase_3_7->Apoptotic_Bodies Apoptosis Apoptosis Apoptotic_Bodies->Apoptosis

Caption: DM1-induced intrinsic apoptosis pathway.

Conclusion

Maytansinoid DM1 is a highly potent cytotoxic agent that induces cell death primarily through the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. This technical guide has provided a detailed overview of the molecular and cellular events that constitute the DM1 cytotoxicity pathway. The quantitative data, experimental protocols, and signaling pathway diagrams presented herein offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of DM1 and other maytansinoids in the fight against cancer. A thorough understanding of this intricate cytotoxic cascade is essential for the rational design of next-generation ADCs and for the development of strategies to overcome potential mechanisms of resistance.

References

Unraveling the Core of MC-DM1: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure, mechanism, and application of the antibody-drug conjugate component, MC-DM1, providing researchers, scientists, and drug development professionals with essential data and protocols for its strategic implementation in targeted cancer therapy.

This compound is a pivotal drug-linker conjugate that has garnered significant attention in the field of antibody-drug conjugates (ADCs). It comprises the potent microtubule-disrupting agent, DM1, tethered to a maleimidocaproyl (MC) linker. This combination allows for the targeted delivery of the cytotoxic payload to cancer cells via a monoclonal antibody, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical structure, mechanism of action, and key experimental methodologies.

The Structural Composition of this compound

This compound is a meticulously designed conjugate where the maytansinoid derivative, DM1 (Mertansine), is covalently bound to a maleimidocaproyl (MC) linker. DM1, a thiol-containing maytansinoid, is a potent inhibitor of tubulin polymerization.[1] The MC linker is a non-cleavable linker that connects DM1 to a targeting antibody through a stable thioether bond, typically formed by the reaction of the maleimide (B117702) group with a sulfhydryl group on the antibody.[2]

Chemical Structure of this compound:

  • DM1 (Mertansine): A derivative of maytansine, modified to contain a thiol group for conjugation. Its chemical formula is C35H48ClN3O10S.

  • MC (Maleimidocaproyl) Linker: A linker containing a maleimide group that reacts with free thiols on an antibody and a caproic acid spacer.

The precise chemical structure of this compound is N2'-deacetyl-N2'-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-maytansine.[3]

Mechanism of Action: Disruption of Microtubule Dynamics

The cytotoxic activity of this compound is solely attributed to its DM1 payload.[1] Once an ADC containing this compound binds to its target antigen on a cancer cell and is internalized, the antibody component is degraded within the lysosome, releasing the DM1 payload into the cytoplasm.[4]

Free DM1 then exerts its potent anti-mitotic effect by binding to tubulin, the fundamental protein subunit of microtubules.[5] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for cell division.[1] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[5]

Mechanism_of_Action ADC This compound ADC Receptor Target Cell Receptor ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosomal Degradation of Antibody Internalization->Lysosome 3. Trafficking DM1_release DM1 Release Lysosome->DM1_release 4. Payload Release Tubulin Tubulin Dimers DM1_release->Tubulin 5. Binding to Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule 6. Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest 7. Disruption of Spindle Formation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis 8. Cell Death

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a basis for comparison and evaluation in drug development programs.

ParameterValueReference(s)
Chemical Formula C42H55ClN4O12[2]
Molecular Weight 843.37 g/mol [2]
Solubility (DMSO) ≥ 220 mg/mL (260.86 mM)[3]

Table 1: Physicochemical Properties of this compound

ParameterValueCell Line(s)Reference(s)
IC50 (Mitotic Arrest) 330 pM (for S-methyl DM1)MCF7[5]
IC50 (Cell Cycle Arrest at G2/M) 340 pM (for S-methyl DM1)MCF7[5]
IC50 of HER2-Targeting Affibody-DM1 Sub-nanomolarHER2-overexpressing cellsNot specified in provided text

Table 2: In Vitro Cytotoxicity Data

ParameterValueMethod(s)Reference(s)
Binding Affinity (Kd) to Soluble Tubulin 0.93 ± 0.2 µM (for S-methyl DM1)Fluorescence Spectroscopy[6][7]
Binding Affinity (Kd) to Microtubules (High-Affinity Sites) 0.1 ± 0.05 µM (for S-methyl DM1)Scatchard Analysis[5][6]
Number of High-Affinity Binding Sites per Microtubule ~37Scatchard Analysis[6]

Table 3: Tubulin Binding Affinity of DM1

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, conjugation, and evaluation of this compound-based ADCs.

Synthesis of this compound

The synthesis of this compound involves the reaction of the thiol-containing maytansinoid, DM1, with a maleimidocaproyl (MC) linker that has been activated, for example, as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • DM1 (Mertansine)

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolve DM1 in anhydrous DMF.

  • Add a molar excess of MC-NHS to the DM1 solution.

  • Add a base such as TEA or DIPEA to catalyze the reaction.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction.

  • Purify the crude product using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain this compound as a solid.

  • Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Conjugation of this compound to an Antibody

The conjugation of this compound to a monoclonal antibody relies on the reaction between the maleimide group of the linker and a free thiol group on the antibody. These thiol groups are typically generated by the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction

  • This compound dissolved in a co-solvent like DMSO

  • Size-exclusion chromatography (SEC) or other protein purification system

  • UV-Vis spectrophotometer

Procedure:

  • Incubate the mAb with a controlled molar excess of a reducing agent (TCEP or DTT) to partially reduce the interchain disulfide bonds. The reaction time and temperature should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Remove the excess reducing agent using a desalting column or diafiltration.

  • Immediately add the this compound solution to the reduced antibody solution. The molar excess of this compound will influence the final DAR.

  • Incubate the reaction mixture for a specified time (e.g., 1-4 hours) at a controlled temperature (e.g., 4°C or room temperature).

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purify the resulting ADC from unconjugated this compound and other small molecules using SEC.

  • Characterize the purified ADC for protein concentration, DAR, and aggregation.

Experimental_Workflow cluster_Synthesis This compound Synthesis cluster_Conjugation Antibody Conjugation cluster_Characterization ADC Characterization & Evaluation DM1 DM1 MC_NHS MC-NHS Linker Reaction1 Amide Bond Formation Purification1 HPLC Purification MC_DM1 This compound Antibody Antibody (mAb) Reduction Disulfide Reduction (TCEP/DTT) Reduced_mAb Reduced mAb (-SH) Reaction2 Thioether Bond Formation Purification2 SEC Purification ADC Antibody-Drug Conjugate (ADC) DAR DAR Determination (UV-Vis, HIC) Cytotoxicity In Vitro Cytotoxicity (IC50) Binding_Assay Target Binding Assay (ELISA, SPR)

In Vitro Tubulin Polymerization Assay

This assay measures the effect of DM1 on the assembly of purified tubulin into microtubules. Polymerization is typically monitored by the increase in light scattering (turbidity) at 340 nm.

Materials:

  • Lyophilized, high-purity tubulin (e.g., from bovine brain)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (e.g., 10 mM)

  • Glycerol (B35011)

  • DM1 or this compound at various concentrations

  • Positive control (e.g., Nocodazole) and negative control (vehicle, e.g., DMSO)

  • Temperature-controlled spectrophotometer with a plate reader

Procedure:

  • Reconstitute lyophilized tubulin on ice with cold polymerization buffer.

  • Prepare a master mix of tubulin, GTP, and glycerol in polymerization buffer.

  • Add different concentrations of DM1 or the vehicle control to the wells of a 96-well plate.

  • Initiate the polymerization by adding the tubulin master mix to each well and quickly transferring the plate to the pre-warmed (37°C) spectrophotometer.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of DM1 on the rate and extent of tubulin polymerization and calculate the IC50 value for inhibition.

This comprehensive guide provides a foundational understanding of the structure, mechanism, and practical application of this compound for professionals in the field of drug development. The provided data and protocols serve as a valuable resource for the design and execution of studies involving this important ADC component.

References

biological activity of maytansinoid DM1

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of Maytansinoid DM1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansinoid DM1, a potent microtubule-targeting agent, has garnered significant attention in the field of oncology, primarily as a cytotoxic payload for antibody-drug conjugates (ADCs). Its ability to induce mitotic arrest and apoptosis at sub-nanomolar concentrations makes it a formidable therapeutic agent. This technical guide provides a comprehensive overview of the biological activity of DM1, detailing its mechanism of action, summarizing key quantitative data, and outlining associated experimental methodologies. Visualizations of the core mechanisms and experimental workflows are provided to facilitate a deeper understanding for research and drug development professionals.

Introduction

Maytansinoids are ansa macrolide compounds originally isolated from plants of the Maytenus genus.[1] While the parent compound, maytansine, demonstrated potent antitumor activity, its clinical development was hindered by significant systemic toxicity.[1][2] This led to the development of synthetic derivatives, including DM1 (Mertansine), which contains a thiol group allowing for covalent attachment to monoclonal antibodies via a linker.[2][3] This conjugation strategy forms the basis of ADCs, which are designed to selectively deliver the highly potent cytotoxic agent to tumor cells expressing a specific target antigen, thereby enhancing the therapeutic index.[2][4] One of the most well-known ADCs utilizing DM1 is Ado-trastuzumab emtansine (T-DM1), approved for the treatment of HER2-positive breast cancer.[4][5]

Mechanism of Action

The primary mechanism of action of DM1 is the disruption of microtubule function, a critical component of the cellular cytoskeleton essential for cell division.[6][7]

As a Component of an Antibody-Drug Conjugate (ADC)

When conjugated to an antibody, the biological activity of DM1 is initiated through a targeted delivery process:

  • Binding and Internalization : The ADC binds specifically to its target antigen on the surface of a cancer cell (e.g., T-DM1 binds to HER2 receptors).[8][9] This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex into an endosome.[8][10]

  • Lysosomal Trafficking and Payload Release : The endosome matures and fuses with a lysosome. Inside the lysosome, the antibody portion of the ADC is subjected to proteolytic degradation, which cleaves the linker and releases the active DM1 payload (or a metabolite like lysine-SMCC-DM1) into the cytoplasm.[4][8][10]

  • Cytotoxic Action : Once in the cytoplasm, the liberated DM1 exerts its potent anti-mitotic effects.[8]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_vesicles ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) DM1 Free DM1 Tubulin Tubulin DM1->Tubulin 5. Binds to Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization CellDeath Mitotic Arrest & Apoptosis Microtubule->CellDeath Leads to Lysosome Lysosome Endosome->Lysosome 3. Trafficking Lysosome->DM1 4. Proteolytic Degradation & Payload Release

Caption: Workflow of ADC-mediated delivery and cytotoxic action of DM1.
Molecular Interaction with Tubulin

DM1 binds to tubulin at or near the vinca (B1221190) alkaloid binding site, inhibiting the assembly of microtubules.[1][3] This interaction has several key consequences:

  • Suppression of Microtubule Dynamics : At sub-nanomolar concentrations, DM1 and its metabolites potently suppress the dynamic instability of microtubules.[11] This includes inhibiting both the growth and shortening rates of the microtubule polymers.[11]

  • Mitotic Arrest : The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a structure essential for chromosome segregation during cell division.[7][10] This failure leads to cell cycle arrest, primarily at the G2/M phase.[10]

  • Induction of Apoptosis : Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[10] In some cases, cells may undergo mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[10]

Microtubule_Disruption cluster_normal Normal Microtubule Dynamics Poly Polymerization (Growth) Depoly Depolymerization (Shortening) Poly->Depoly Catastrophe Depoly->Poly Rescue DM1 DM1 Payload Binding Binds to Tubulin at Microtubule Tips DM1->Binding Binding->Poly Inhibits Binding->Depoly Inhibits Suppression Suppression of Dynamic Instability Binding->Suppression Spindle Mitotic Spindle Failure Suppression->Spindle Arrest G2/M Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Cytotoxicity_Workflow start Start plate 1. Seed cells in 96-well plate start->plate incubate1 2. Incubate overnight (37°C, 5% CO2) plate->incubate1 treat 3. Add serial dilutions of DM1/ADC incubate1->treat incubate2 4. Incubate for 72-120 hours treat->incubate2 assay 5. Add viability reagent (e.g., MTT, WST) incubate2->assay read 6. Read absorbance/ fluorescence assay->read analyze 7. Plot data and calculate IC50 read->analyze end End analyze->end

References

MC-DM1 linker and payload characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the MC-DM1 Linker-Payload System for Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. An ADC's efficacy and safety are critically dependent on the interplay of its three components: a monoclonal antibody for target specificity, a cytotoxic payload to induce cell death, and a chemical linker that connects them. The this compound system, comprising the maleimidocaproyl (MC) linker and the maytansinoid derivative DM1 (Mertansine), is a widely adopted and clinically validated linker-payload combination. This guide provides a detailed technical overview of the this compound system for researchers, scientists, and drug development professionals.

The MC (Maleimidocaproyl) Linker

The MC linker is a non-cleavable linker, a classification that defines its mechanism of payload release. Unlike cleavable linkers that are designed to break under specific physiological conditions (e.g., pH, redox potential, or enzymatic action), non-cleavable linkers like MC remain intact in circulation. The payload is released only after the entire ADC is internalized by the target cell and the antibody component is degraded within the lysosome.

Chemistry and Conjugation

The MC linker's full chemical name is maleimido-caproyl. It contains two key functional parts:

  • Maleimide (B117702) Group: A five-membered cyclic imide with a reactive double bond. This group exhibits high reactivity and specificity towards thiol (sulfhydryl, -SH) groups.[]

  • Caproyl Spacer: A six-carbon aliphatic chain that provides spatial separation between the antibody and the payload, which can help overcome steric hindrance.

Conjugation to an antibody is achieved via a Michael addition reaction. This reaction occurs under mild physiological conditions (pH 6.5-7.5), where the maleimide group selectively reacts with the thiol group of a cysteine residue on the antibody, forming a stable, covalent thioether bond.[] Ten of the twelve FDA-approved ADCs utilize this maleimide-thiol reaction.[]

Properties and Characteristics

The primary advantage of the non-cleavable thioether linkage is its high stability in plasma. This stability prevents the premature release of the cytotoxic payload in systemic circulation, thereby reducing off-target toxicity and enhancing the therapeutic window. However, a potential drawback noted in some studies is the possibility of a retro-Michael reaction in plasma, which could lead to premature drug loss, though this is generally considered a minor pathway for stable thioether-based linkers.[2]

PropertyDescriptionReference
Linker Type Non-cleavable[][4][5]
Functional Group Maleimide[][]
Reactive Towards Thiol groups (-SH) on Cysteine residues[][]
Bond Formed Thioether[]
Reaction pH 6.5 - 7.5[]
Key Advantage High plasma stability, minimizing premature payload release[][5]
Release Mechanism Proteolytic degradation of the antibody in the lysosome[6]

The DM1 (Mertansine) Payload

DM1, also known as Mertansine, is a synthetic derivative of the natural product maytansine (B1676224).[7][8] Maytansinoids are exceptionally potent cytotoxic agents that act by disrupting the microtubule network within cells. While maytansine itself proved too toxic for systemic administration in early clinical trials, its derivatives like DM1 were developed to be conjugated to antibodies, thereby enabling tumor-specific delivery and overcoming the narrow therapeutic window.[7][9][10]

Mechanism of Action

DM1 exerts its cytotoxic effect by inhibiting tubulin polymerization.[7][8]

  • Tubulin Binding: DM1 binds to tubulin at the vinca (B1221190) domain, a site distinct from that of other microtubule inhibitors like taxanes.[8][11]

  • Inhibition of Microtubule Assembly: This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle.[8][10]

  • Mitotic Arrest: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, as the cell is unable to form a functional mitotic spindle to segregate chromosomes.[7][8]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8][12]

DM1 is reported to be 100- to 1000-fold more cytotoxic than conventional anticancer drugs.[10] Its potency against various cancer cell lines is typically in the sub-nanomolar range.

Physicochemical and Cytotoxic Properties
PropertyValueReference
Chemical Name N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine[7]
Target Tubulin[8][9][11]
Mechanism Microtubule polymerization inhibitor[7][8]
IC50 (B16F10 melanoma) 0.092 µg/mL[9]
IC50 (Various cancer cells) Sub-nanomolar range[13]
Molecular Formula (this compound) C42H55ClN4O12[14]
Molecular Weight (this compound) 843.36 g/mol [14]
Solubility (this compound) ≥ 200 mg/mL in DMSO[15]

The Integrated this compound ADC: Synthesis and Mechanism

The combination of the stable MC linker and the potent DM1 payload creates an effective ADC system. The resulting conjugate is stable in circulation, and upon reaching its target, it is internalized and releases its cytotoxic payload specifically within the cancer cell.

ADC Synthesis and Characterization Workflow

The synthesis of an this compound ADC typically involves a two-step process:

  • Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This process exposes free thiol groups on cysteine residues.

  • Conjugation: The this compound linker-payload, which is synthesized separately, is then added to the reduced antibody solution. The maleimide group on the MC linker reacts with the newly exposed thiol groups to form the stable thioether bond, yielding the final ADC.

G cluster_0 Step 1: Antibody Reduction cluster_1 Step 2: Conjugation mAb Monoclonal Antibody (with interchain disulfides) reduc Reducing Agent (e.g., TCEP, DTT) mAb->reduc Partial Reduction mAb_SH Reduced Antibody (with free thiols, -SH) reduc->mAb_SH MC_DM1 This compound Linker-Payload (with Maleimide group) mAb_SH->MC_DM1 Michael Addition (pH 6.5-7.5) ADC Final Antibody-Drug Conjugate (Thioether bond) MC_DM1->ADC

Caption: Workflow for the conjugation of this compound to a monoclonal antibody.

Cellular Mechanism of Action

The mechanism of an this compound ADC involves a sequence of events leading to targeted cell death.[6][16]

  • Binding: The ADC circulates in the bloodstream and the antibody component binds specifically to its target antigen on the surface of a cancer cell.

  • Internalization: The cell internalizes the ADC-antigen complex via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The endocytic vesicle containing the ADC fuses with a lysosome.

  • Degradation and Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is proteolytically degraded. Because the MC linker is non-cleavable, this degradation releases the DM1 payload still attached to the linker and the cysteine amino acid residue (e.g., Lys-MC-DM1).[6]

  • Cytotoxicity: The released active metabolite diffuses into the cytoplasm, binds to tubulin, disrupts the microtubule network, and ultimately induces apoptosis.

G cluster_cell Target Cancer Cell endosome Endosome lysosome Lysosome endosome->lysosome Fusion microtubules Microtubules lysosome->microtubules Release of Lys-MC-DM1 apoptosis Apoptosis microtubules->apoptosis Disruption & Mitotic Arrest ADC This compound ADC receptor Target Antigen ADC->receptor 1. Binding receptor->endosome 2. Internalization (Endocytosis)

Caption: Cellular mechanism of action for an this compound based ADC.

Off-Target Toxicity Considerations

While ADCs are designed for targeted delivery, off-target toxicities can still occur. For T-DM1 (Trastuzumab Emtansine), studies have suggested a mechanism of hepatotoxicity that may be independent of its HER2 target. Evidence indicates that the DM1 payload can interact with cytoskeleton-associated protein 5 (CKAP5) on the surface of normal cells, like hepatocytes.[12][17][18] This interaction can cause membrane damage and calcium influx, leading to microtubule disorganization and apoptosis, providing a molecular basis for some observed off-target effects.[12][18]

Key Experimental Protocols

The following are generalized methodologies for the synthesis and evaluation of this compound ADCs. Specific parameters must be optimized for each unique antibody and application.

Protocol: Partial Reduction of Antibody
  • Buffer Exchange: Prepare the monoclonal antibody in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4, with EDTA).

  • Reducer Preparation: Prepare a fresh stock solution of TCEP or DTT.

  • Reduction Reaction: Add the reducing agent to the antibody solution at a specific molar excess (e.g., 2-5 fold molar excess over antibody).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to achieve the desired level of disulfide bond reduction.

  • Purification: Remove the excess reducing agent immediately using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.

Protocol: Conjugation of this compound
  • Payload Preparation: Dissolve this compound in an organic co-solvent like DMSO to a high concentration.

  • Conjugation Reaction: Add the this compound solution to the purified, reduced antibody at a defined molar ratio (e.g., 5-10 fold molar excess of this compound over antibody).

  • Incubation: Allow the reaction to proceed at room temperature or 4°C for a specific time (e.g., 1-4 hours or overnight), often with gentle mixing and protection from light.

  • Quenching: Stop the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification: Purify the resulting ADC from unconjugated payload and other reagents using methods like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol: ADC Characterization - DAR Measurement

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute.

Method: UV-Vis Spectroscopy [19]

  • Measure Absorbance: Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for protein) and a wavelength where the payload has significant absorbance (e.g., 252 nm for maytansinoids).

  • Calculation: Use the Beer-Lambert law and the known extinction coefficients for the antibody and the payload at both wavelengths to solve a set of simultaneous equations and determine the concentrations of both the antibody and the payload. The DAR is the molar ratio of the payload to the antibody.

Protocol: In Vitro Cytotoxicity Assay
  • Cell Plating: Plate target-antigen-positive and -negative cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the purified ADC, a non-targeting control ADC, and free DM1.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, resazurin, or CellTiter-Glo®).

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_tubulin Tubulin Dynamics cluster_dm1 DM1 Action tubulin α/β-Tubulin Dimers poly Polymerization tubulin->poly mt Dynamic Microtubule poly->mt arrest Mitotic Arrest (G2/M Phase) depoly Depolymerization depoly->tubulin mt->depoly Dynamic Instability dm1 DM1 Payload dm1->tubulin Binds to Tubulin dm1->poly Inhibits apoptosis Apoptosis arrest->apoptosis

Caption: Logical diagram of DM1's mechanism of action on microtubule dynamics.

References

An In-depth Technical Guide on MC-DM1 and its Effect on Mitotic Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-DM1 is a potent antibody-drug conjugate (ADC) component, comprising the highly cytotoxic maytansinoid derivative, DM1, attached to a linker (MC). As a microtubule-targeting agent, DM1 induces profound effects on the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its impact on microtubule dynamics, the signaling pathways governing mitotic arrest, and the downstream induction of apoptosis. Detailed experimental protocols for key assays and a compilation of quantitative data are presented to facilitate further research and development in this area.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, most notably the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shortening), is critical for the proper attachment of chromosomes to the spindle and their subsequent segregation into daughter cells. Disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached.

Maytansinoids, including DM1, are a class of potent anti-mitotic agents that bind to tubulin and interfere with microtubule dynamics.[1][2] this compound, as a component of an ADC, allows for the targeted delivery of DM1 to cancer cells, thereby minimizing systemic toxicity.[3][4] Upon internalization and cleavage of the linker, free DM1 exerts its cytotoxic effects by inducing a sustained mitotic arrest, which ultimately leads to apoptotic cell death.[3][5]

Mechanism of Action: Inhibition of Tubulin Polymerization and Suppression of Microtubule Dynamics

The primary mechanism by which DM1 induces mitotic arrest is through its interaction with tubulin, the protein subunit of microtubules. DM1 binds to the tips of microtubules, at or near the vinblastine-binding site, and inhibits tubulin polymerization.[3] This action has a profound impact on the dynamic instability of microtubules.

Studies using S-methyl DM1, a stable derivative of DM1, have elucidated the quantitative effects on microtubule dynamics. At nanomolar concentrations, S-methyl DM1 significantly suppresses both the rate and extent of microtubule shortening and growth.[6] It also decreases the frequency of catastrophes (the switch from growth to shortening) and increases the frequency of rescues (the switch from shortening to growth).[6] This overall suppression of microtubule dynamicity prevents the formation of a functional mitotic spindle, leading to the activation of the Spindle Assembly Checkpoint.

Quantitative Data on Microtubule Dynamics

The following tables summarize the quantitative effects of S-methyl DM1 on microtubule dynamics and tubulin polymerization.

Table 1: Effect of S-methyl DM1 on Microtubule Dynamic Instability in MCF7 Cells [6]

ParameterControl340 pM S-methyl DM1% Suppression
Shortening Rate (µm/min) 16.5 ± 1.112.9 ± 0.922%
Growth Rate (µm/min) 10.8 ± 0.67.8 ± 0.528%
Catastrophe Frequency (events/s) 0.028 ± 0.0040.018 ± 0.00336%
Rescue Frequency (events/s) 0.025 ± 0.0040.042 ± 0.007-68% (Increase)

Table 2: Inhibitory Concentration (IC50) of S-methyl DM1 on Tubulin Polymerization and Cell Proliferation [6]

ParameterCell LineIC50 Value
Mitotic Arrest MCF7330 pM
G2/M Arrest MCF7340 pM
Inhibition of Microtubule Assembly Purified Tubulin4 µM

Signaling Pathways: From Mitotic Arrest to Apoptosis

The disruption of microtubule dynamics by DM1 triggers a cascade of signaling events, beginning with the activation of the Spindle Assembly Checkpoint and culminating in apoptosis.

Spindle Assembly Checkpoint (SAC) Activation

The inability of chromosomes to achieve proper bipolar attachment to a functional mitotic spindle leads to the activation of the SAC. The SAC is a complex signaling network that prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase essential for the transition from metaphase to anaphase.[7][8][9][10] Key proteins involved in the SAC include MAD1, MAD2, BUB1, BUBR1, and MPS1.[7][11] The sustained activation of the SAC due to DM1-induced microtubule disruption results in a prolonged mitotic arrest.

G This compound Experimental Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis of Mitotic Arrest cluster_2 Analysis of Apoptosis cluster_3 Mechanism of Action Studies Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Incubate Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) This compound Treatment->Cell Cycle Analysis (Flow Cytometry) Propidium Iodide Staining Immunofluorescence Microscopy Immunofluorescence Microscopy This compound Treatment->Immunofluorescence Microscopy Tubulin/DNA Staining Mitotic Index Calculation Mitotic Index Calculation This compound Treatment->Mitotic Index Calculation Microscopy Tubulin Polymerization Assay Tubulin Polymerization Assay This compound Treatment->Tubulin Polymerization Assay In vitro Annexin V/PI Staining Annexin V/PI Staining Cell Cycle Analysis (Flow Cytometry)->Annexin V/PI Staining Downstream Effect Caspase Activity Assays Caspase Activity Assays Immunofluorescence Microscopy->Caspase Activity Assays Downstream Effect Western Blotting Western Blotting Immunofluorescence Microscopy->Western Blotting Protein expression of SAC and Apoptotic markers

Figure 1. Experimental workflow for studying this compound's effects.
Induction of Apoptosis

Prolonged mitotic arrest is an unsustainable state for the cell and often leads to the initiation of the intrinsic apoptotic pathway. A key event in this process is the degradation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[12]

During mitotic arrest, the APC/C, in conjunction with its co-activator Cdc20, targets Mcl-1 for ubiquitination and subsequent proteasomal degradation.[12] The degradation of Mcl-1 shifts the balance of Bcl-2 family proteins towards a pro-apoptotic state.[13][14][15] This allows for the activation of the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.[16][17][18][19]

G This compound Signaling Pathway to Mitotic Arrest and Apoptosis This compound This compound Tubulin Polymerization Tubulin Polymerization This compound->Tubulin Polymerization inhibits Microtubule Dynamics Microtubule Dynamics Tubulin Polymerization->Microtubule Dynamics disrupts Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation impairs Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Mitotic Spindle Formation->Spindle Assembly Checkpoint (SAC) activates APC/C-Cdc20 APC/C-Cdc20 Spindle Assembly Checkpoint (SAC)->APC/C-Cdc20 inhibits Mcl-1 Degradation Mcl-1 Degradation APC/C-Cdc20->Mcl-1 Degradation promotes BAX/BAK Activation BAX/BAK Activation Mcl-1 Degradation->BAX/BAK Activation leads to Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) BAX/BAK Activation->Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization (MOMP)->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 2. Signaling pathway of this compound-induced apoptosis.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol (B35011)

    • This compound or DM1 stock solution (in DMSO)

    • 96-well microplate

    • Temperature-controlled spectrophotometer

  • Protocol:

    • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.

    • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

    • Add varying concentrations of this compound/DM1 or vehicle control (DMSO) to the tubulin solution.

    • Transfer the reaction mixtures to a pre-warmed 96-well plate.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

    • Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

    • Harvest cells by trypsinization and collect the cell pellet by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

    • Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Immunofluorescence Staining of Microtubules and Mitotic Spindles

This technique allows for the visualization of the microtubule network and mitotic spindle organization within cells.

  • Materials:

    • Cells grown on glass coverslips

    • This compound stock solution (in DMSO)

    • PBS

    • Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody against α-tubulin (e.g., mouse monoclonal)

    • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

    • Antifade mounting medium

    • Fluorescence microscope

  • Protocol:

    • Treat cells grown on coverslips with this compound or vehicle control.

    • Wash the cells with PBS.

    • Fix the cells with the chosen fixation solution.

    • If using paraformaldehyde, permeabilize the cells with permeabilization buffer.

    • Wash the cells with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-tubulin antibody (typically diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells extensively with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI for 5-10 minutes.

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the cells using a fluorescence microscope.

Conclusion

This compound represents a powerful cytotoxic component for ADCs, exerting its anti-cancer effects through the potent disruption of microtubule dynamics. This leads to a sustained mitotic arrest, orchestrated by the Spindle Assembly Checkpoint, which ultimately triggers the intrinsic apoptotic pathway. A thorough understanding of the molecular mechanisms, as detailed in this guide, is crucial for the continued development and optimization of this compound-based cancer therapies. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field, enabling further investigation into the intricate interplay between microtubule disruption, cell cycle control, and programmed cell death.

References

Foundational Research on Maytansinoid-Based Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and core methodologies underpinning the development of maytansinoid-based antibody-drug conjugates (ADCs). Maytansinoids, a class of potent microtubule-targeting agents, have become crucial payloads in the targeted therapy of cancer. Their high cytotoxicity, when combined with the specificity of monoclonal antibodies, allows for precise delivery to tumor cells, thereby enhancing the therapeutic window.[1][2] This guide details their mechanism of action, summarizes key preclinical data, and provides comprehensive experimental and analytical protocols essential for the research and development of these powerful biotherapeutics.

Mechanism of Action: From Systemic Toxin to Targeted Warhead

Maytansine and its derivatives, known as maytansinoids (e.g., DM1 and DM4), were initially identified for their potent anti-cancer properties.[2][3] However, their severe systemic toxicity limited their use in early clinical trials.[4] The advent of ADC technology has revitalized interest in maytansinoids by enabling their targeted delivery to cancer cells, minimizing exposure to healthy tissues.[4][5]

The mechanism of a maytansinoid-based ADC is a multi-step process designed for selective cytotoxicity:

  • Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.[2]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5][6]

  • Lysosomal Trafficking and Payload Release: The complex is trafficked to the lysosome, where the acidic environment and proteases degrade the antibody. This process cleaves the linker connecting the antibody to the maytansinoid payload, releasing the active cytotoxic agent into the cytoplasm.[6][7]

  • Microtubule Disruption: The released maytansinoid, such as DM1 or DM4, binds to tubulin at or near the vinca (B1221190) alkaloid binding site.[8][9] This interaction disrupts microtubule dynamics by inhibiting their polymerization.[8]

  • Mitotic Arrest and Apoptosis: The disruption of the microtubule network, a critical component of the mitotic spindle, leads to cell cycle arrest in the G2/M phase, a state known as mitotic catastrophe.[10] This prolonged arrest ultimately triggers programmed cell death (apoptosis) through the intrinsic signaling pathway.[11][12][13]

Maytansinoid_ADC_Mechanism ADC Maytansinoid ADC Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome Trafficking & Linker Cleavage Internalization->Lysosome 3. Trafficking Payload Free Maytansinoid (DM1/DM4) Lysosome->Payload 4. Payload Release Tubulin Tubulin Binding Payload->Tubulin 5. Target Engagement Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of Polymerization MitoticArrest G2/M Mitotic Arrest Microtubule->MitoticArrest 6. Cell Cycle Arrest Apoptosis Apoptosis MitoticArrest->Apoptosis 7. Induction of Cell Death

General Mechanism of Action for Maytansinoid-Based ADCs.

The induction of apoptosis is a complex signaling cascade. Disruption of microtubule dynamics acts as a cellular stress signal, often leading to the activation of the c-Jun N-terminal kinase (JNK) pathway.[14][15] Activated JNK can inactivate anti-apoptotic proteins like Bcl-2 through phosphorylation and promote the activity of pro-apoptotic proteins such as Bim, Bax, and Bak.[2][14][16][17] This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.[14][16]

Apoptosis_Signaling_Pathway Microtubule Microtubule Disruption (by Maytansinoid) JNK JNK Pathway Activation Microtubule->JNK Bcl2 Bcl-2 (Anti-apoptotic) Inactivation JNK->Bcl2 Phosphorylation BaxBak Bax/Bim (Pro-apoptotic) Activation JNK->BaxBak Mito Mitochondrial Permeabilization Bcl2->Mito Inhibition Blocked BaxBak->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation (Executioner) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified Intrinsic Apoptosis Pathway Induced by Maytansinoids.

Quantitative Preclinical Data

The efficacy of maytansinoid-based ADCs is evaluated through rigorous preclinical testing, including in vitro cytotoxicity assays against various cancer cell lines and in vivo studies using xenograft models.

In Vitro Cytotoxicity

The potency of maytansinoid ADCs is typically measured by their half-maximal inhibitory concentration (IC50) in cell culture. These values are highly dependent on the level of target antigen expression on the cancer cells.

ADCTargetCell LineCancer TypeIC50 (ng/mL)IC50 (nM, approx.)*Reference(s)
Trastuzumab Emtansine (T-DM1)HER2NCI-N87Gastric13 - 500.09 - 0.33[18]
Trastuzumab Emtansine (T-DM1)HER2BT-474Breast13 - 430.09 - 0.29[18]
Trastuzumab Emtansine (T-DM1)HER2SK-BR-3Breast~200~1.33[19]
Trastuzumab Emtansine (T-DM1)HER2KMCH-1Biliary Tract310.21[20]
Trastuzumab Emtansine (T-DM1)HER2Mz-ChA-1Biliary Tract1,3008.67[20]
Mirvetuximab SoravtansineFRαVariousOvarian500~3.33[19]

*Approximate molar concentration calculated assuming an average ADC molecular weight of 150 kDa.

In Vivo Efficacy

The anti-tumor activity of maytansinoid ADCs is assessed in vivo using animal models, most commonly cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) in immunocompromised mice. Efficacy is measured by tumor growth inhibition (TGI).

ADCTargetXenograft ModelCancer TypeKey Efficacy FindingReference(s)
Trastuzumab Emtansine (T-DM1)HER2NCI-N87GastricComplete pathological response observed in 50% of mice.[11]
Trastuzumab Emtansine (T-DM1)HER2OE-19GastricComplete pathological response observed in all mice.[11]
Trastuzumab Emtansine (T-DM1)HER2KMCH-1Biliary Tract108% tumor growth inhibition at 20 mg/kg, 21 days post-treatment.[20]
Trastuzumab Emtansine (T-DM1)HER2NCI-N87BreastStrongest tumor growth inhibition observed with a carrier dose of a high-avidity, low-affinity antibody.[21]
SAR3419CD19RamosB-cell LymphomaComplete tumor regressions and tumor-free survival observed at doses of 7.5 mg/kg and higher.[9]
Lorvotuzumab MertansineCD56SCLC xenograftsSCLCDose-dependent and antigen-specific anti-tumor activity demonstrated at doses as low as 3 mg/kg.[22][23] Highly active in combination with standard-of-care therapies.[22][22][23]

Key Experimental Protocols

The development and characterization of maytansinoid-based ADCs rely on a suite of standardized in vitro and in vivo assays, as well as robust physicochemical analysis.

ADC_Development_Workflow cluster_0 Pre-Clinical Development cluster_1 Characterization & Evaluation Ab_Selection Antibody Selection Conjugation Conjugation Ab_Selection->Conjugation Payload_Linker Payload/Linker Synthesis Payload_Linker->Conjugation Purification Purification Conjugation->Purification PhysChem Physicochemical Characterization (DAR, Aggregation) Purification->PhysChem InVitro In Vitro Assays (Cytotoxicity, Bystander) PhysChem->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Tox Toxicology Studies InVivo->Tox

General Experimental Workflow for ADC Development.
In Vitro Cytotoxicity Assay (MTT-Based)

This protocol determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Maytansinoid-based ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of medium. Incubate overnight at 37°C, 5% CO2.[24]

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium at 2x the final desired concentration. Add 50 µL of the ADC dilutions to the appropriate wells. Include untreated control wells (medium only).[24]

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-144 hours for microtubule inhibitors).[24]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[24]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[24]

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate percent viability relative to untreated controls. Plot percent viability versus ADC concentration (log scale) and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[24]

In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., Nude or SCID)

  • Tumor cells for implantation

  • Matrigel (optional, to aid tumor formation)

  • Maytansinoid-based ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 3 x 10^6 cells) in media, with or without Matrigel, into the flank of each mouse.[25]

  • Tumor Growth: Monitor mice regularly until tumors reach a predetermined volume (e.g., 100-200 mm³).[26]

  • Randomization and Dosing: Randomize mice into treatment and control groups. Administer the ADC and vehicle control intravenously (i.v.) according to the planned dose and schedule (e.g., once weekly).[27]

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[26]

  • Endpoint: Continue the study until tumors in the control group reach a specified maximum size or for a predetermined duration. Euthanize animals according to ethical guidelines.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 – (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.[28]

Physicochemical Characterization

Ensuring the quality, consistency, and stability of an ADC is critical. Key parameters include the drug-to-antibody ratio (DAR), the level of aggregation, and the amount of unconjugated ("free") payload.

3.3.1 Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules, as each hydrophobic payload increases the overall hydrophobicity of the antibody.[29]

Protocol Outline:

  • Instrumentation: A biocompatible HPLC system with a UV detector.

  • Column: A HIC column (e.g., Tosoh Butyl-NPR or Agilent Protein-Pak Hi Res HIC).[30][31]

  • Mobile Phase A (High Salt): 1.2 - 2.0 M Ammonium Sulfate with 25-50 mM Sodium Phosphate, pH 6.0-7.0.[29][30]

  • Mobile Phase B (Low Salt): 25-50 mM Sodium Phosphate, pH 6.0-7.0, often with an organic modifier like 25% isopropanol (B130326) (IPA).[29][30]

  • Procedure:

    • Equilibrate the column with a high percentage of Mobile Phase A.

    • Inject the ADC sample (e.g., 20 µg).[31]

    • Elute the ADC species using a decreasing salt gradient (e.g., linear gradient from 100% A to 100% B over 20-50 minutes).[29][30]

    • Monitor absorbance at 280 nm.

  • Data Analysis: Peaks corresponding to different drug loads (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs) will be resolved. The average DAR is calculated by the weighted average of the peak areas.[8]

3.3.2 Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of high molecular weight species (aggregates) versus the desired monomeric ADC.[32][33]

Protocol Outline:

  • Instrumentation: HPLC system with a UV detector.

  • Column: An SEC column suitable for proteins (e.g., Agilent AdvanceBio SEC 300Å).[34]

  • Mobile Phase: A physiological buffer, such as 150 mM sodium phosphate, pH 7.0.[32]

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the ADC sample.

    • Run an isocratic elution. Aggregates will elute first, followed by the monomer, and then any fragments.

  • Data Analysis: Integrate the peak areas to determine the percentage of aggregate, monomer, and other species in the sample.[34]

Conclusion

Maytansinoid-based ADCs represent a cornerstone of modern targeted cancer therapy, leveraging a potent cytotoxic mechanism with the precision of antibody targeting. A thorough understanding of their multi-step mechanism of action, from cell surface binding to the induction of apoptosis, is critical for their continued development. The successful advancement of new maytansinoid ADCs depends on the rigorous application of quantitative in vitro and in vivo assays and detailed physicochemical characterization. The protocols and data presented in this guide offer a foundational framework for researchers and developers working to harness the full therapeutic potential of this important class of anti-cancer agents.

References

Preliminary In Vitro Investigation of MC-DM1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro investigation of MC-DM1, a drug-linker conjugate comprising the potent microtubule-disrupting agent DM1 attached via a maleimidocaproyl (MC) linker. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of antibody-drug conjugates (ADCs) utilizing this cytotoxic payload.

Introduction to this compound

This compound is a key component in the construction of antibody-drug conjugates. It consists of DM1, a highly potent maytansinoid derivative, and a maleimidocaproyl (MC) linker.[1] The linker facilitates the covalent attachment of DM1 to a monoclonal antibody, creating an ADC designed for targeted delivery to cancer cells. The cytotoxic activity of such ADCs is primarily mediated by the DM1 payload upon internalization and release within the target cell.

Mechanism of Action: Microtubule Disruption and Mitotic Arrest

The cytotoxic effect of DM1, the active component of this compound, is initiated upon its release into the cytoplasm of a target cell. DM1 is a potent inhibitor of microtubule polymerization.[2][3] It binds to tubulin, the fundamental protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site. This binding disrupts microtubule dynamics, a critical process for the formation and function of the mitotic spindle during cell division.[2]

The suppression of microtubule dynamics by DM1 leads to the arrest of the cell cycle in the G2/M phase, preventing the cell from successfully completing mitosis.[2] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]

Mechanism of Action of DM1 cluster_extracellular cluster_intracellular ADC Antibody-Drug Conjugate (ADC) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome Lysosomal Degradation Internalization->Lysosome DM1_release DM1 Release Lysosome->DM1_release Linker Cleavage Tubulin Tubulin DM1_release->Tubulin Binds to Microtubule Microtubule Dynamics (Polymerization/Depolymerization) DM1_release->Microtubule Inhibits Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Action of DM1 Payload

In Vitro Efficacy: Data Presentation

Table 1: In Vitro Cytotoxicity of SMCC-DM1

Cell LineCancer TypeIC50 (nM)Reference
HCC1954Breast Cancer17.2[5]
MDA-MB-468Breast Cancer49.9[5]

Table 2: In Vitro Cytotoxicity and Mitotic Arrest of S-methyl-DM1

Cell LineParameterIC50 (pM)Reference
MCF7Mitotic Arrest330[2]
MCF7G2/M Phase Arrest340[2]

Table 3: Representative Cell Cycle Distribution after Treatment with a DM1-Containing ADC

Cell LineTreatment% G0/G1% S% G2/MReference
SARARK-6Control552520[6]
SARARK-6T-DM1 (48h)101575[6]

Table 4: Representative Apoptosis Induction by a DM1-Containing ADC

Cell LineTreatment% Apoptotic Cells (Annexin V+)Reference
BT474Control< 5[7]
BT474Maytansine (72h)> 60[7]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

    • Incubate for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (Serial Dilutions) Incubate_24h->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Apoptosis Assay Workflow Start Start Treat_Cells Treat Cells with This compound Start->Treat_Cells Harvest_Cells Harvest Adherent and Floating Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with Cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End Cell Cycle Analysis Workflow Start Start Treat_Cells Treat Cells with This compound Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Fix_Cells Fix with Cold 70% Ethanol Harvest_Cells->Fix_Cells Wash_Cells Wash with PBS Fix_Cells->Wash_Cells Stain_Cells Stain with Propidium Iodide/RNase A Wash_Cells->Stain_Cells Incubate Incubate 30 min in the Dark Stain_Cells->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

References

Discovery of Novel Targets for MC-DM1 Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The efficacy of an ADC is critically dependent on the selection of an appropriate target antigen, a highly potent payload, and a stable linker. Maytansinoid derivatives, such as DM1, are potent microtubule-targeting compounds that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[2] The linkage of DM1 to a monoclonal antibody via a maleimidocaproyl (MC) linker creates an MC-DM1 ADC, a well-established platform for cancer therapy.[3]

While classic targets like HER2 have led to successful ADCs such as Trastuzumab emtansine (T-DM1), the quest for novel targets is crucial to expand the utility of ADCs to a broader range of malignancies and to overcome resistance mechanisms.[1][4] This technical guide provides an in-depth overview of the discovery and validation of novel targets for this compound based ADCs, focusing on emerging antigens, quantitative preclinical data, and detailed experimental protocols.

Novel Target Identification Strategies

The identification of suitable ADC targets hinges on several key criteria: high expression on tumor cells with limited expression in normal tissues, efficient internalization upon antibody binding, and subsequent trafficking to the lysosome for payload release.[5] Modern discovery platforms leverage a variety of techniques to identify and validate novel ADC targets.

  • Proteomics and Glycoproteomics: Mass spectrometry-based proteomics allows for the comprehensive profiling of the cell surface proteome of cancer cells versus normal cells. This approach can identify thousands of proteins, quantifying their abundance and helping to nominate tumor-associated antigens (TAAs) that are differentially and abundantly expressed on tumors.[6] Glycoproteomics specifically focuses on cell-surface glycoproteins, which are often excellent candidates for ADC targets.[5]

  • Functional Screening: High-throughput functional screens are employed to assess the suitability of candidate antibodies for ADC development early in the discovery process. These assays can directly measure an antibody's ability to internalize and deliver a cytotoxic payload.[7] One such method is a surrogate ADC assay, where a secondary antibody conjugated to a toxin is used to screen large libraries of primary antibodies for their ability to induce cell death upon internalization.[8][9]

Below is a generalized workflow for the discovery and validation of novel ADC targets.

ADC_Target_Discovery_Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_development ADC Development & Preclinical Testing Proteomics Comparative Proteomics (Tumor vs. Normal) TargetID Target Identification & Prioritization Proteomics->TargetID Genomics Genomic & Transcriptomic Analysis (e.g., HPA) Genomics->TargetID FuncScreen Functional Genomics (e.g., CRISPR screens) FuncScreen->TargetID IHC Immunohistochemistry (IHC) on Tumor & Normal Tissues mAb_Gen Monoclonal Antibody Generation IHC->mAb_Gen Internalization Antibody Internalization Assay ADC_Conj ADC Conjugation (this compound) Internalization->ADC_Conj TargetID->IHC mAb_Gen->Internalization InVitro In Vitro Cytotoxicity (IC50 determination) ADC_Conj->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo

Caption: General workflow for novel ADC target discovery and validation.

Promising Novel Targets for Maytansinoid ADCs

Several novel targets have shown promise in preclinical and early clinical development for maytansinoid-based ADCs. This section highlights a selection of these targets, summarizing their associated cancers and available preclinical efficacy data.

Mesothelin (MSLN)

Mesothelin is a cell-surface glycoprotein (B1211001) that is overexpressed in a variety of solid tumors, including mesothelioma, ovarian, pancreatic, and lung cancers, with limited expression in normal tissues.[8] Its role in tumor progression and cell adhesion makes it an attractive target for ADC therapy.[10]

Signaling Pathway: Mesothelin is known to activate several signaling pathways that promote cell proliferation, survival, and invasion, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[10][11]

Mesothelin_Signaling MSLN Mesothelin AKT PI3K/AKT MSLN->AKT ERK MAPK/ERK MSLN->ERK JNK JNK MSLN->JNK NFkB NF-κB MSLN->NFkB STAT3 STAT3 MSLN->STAT3 Proliferation Proliferation & Survival AKT->Proliferation Invasion Migration & Invasion (MMP-7) AKT->Invasion ERK->Proliferation ERK->Invasion JNK->Invasion NFkB->Proliferation STAT3->Proliferation

Caption: Simplified Mesothelin signaling pathways in cancer.

Preclinical Data: Anetumab ravtansine (BAY 94-9343) is an ADC composed of a human anti-mesothelin antibody conjugated to the maytansinoid DM4. It has demonstrated potent, target-dependent antitumor activity.

ADC PlatformCell LineTarget ExpressionIn Vitro IC50 (nM)In Vivo ModelOutcome
Anetumab Ravtansine (DM4)OVCAR-3 (Ovarian)Endogenous1.59OVCAR-3 XenograftTumor growth inhibition
Anetumab Ravtansine (DM4)NCI-H226 (Mesothelioma)Endogenous5.72NCI-H226 XenograftTumor growth inhibition
Anetumab Ravtansine (DM4)MIA PaCa-2/meso (Pancreatic)Transfected1.59MIA PaCa-2/meso XenograftComplete tumor eradication at 10.6 mg/kg
Anetumab Ravtansine (DM4)HT-29/meso (Colon)Transfected0.715HT-29/meso XenograftComplete tumor eradication at 10.6 mg/kg

Data sourced from references[9][12]. Note: Anetumab ravtansine utilizes DM4, a derivative of maytansine, which has a similar mechanism of action to DM1.

CD56 (NCAM)

CD56, also known as Neural Cell Adhesion Molecule (NCAM), is expressed on the surface of neurons, glia, and natural killer (NK) cells.[13] It is also aberrantly expressed in several malignancies, including small cell lung cancer (SCLC), multiple myeloma, neuroblastoma, and other neuroendocrine tumors, making it a viable ADC target.[14][15]

Signaling Pathway: CD56-mediated signaling can activate pathways such as FYN-Focal Adhesion Kinase (FAK), MAPK, and PI3K, which are involved in cell adhesion, migration, and survival.[16][17]

CD56_Signaling CD56 CD56 (NCAM) FGFR FGFR CD56->FGFR FYN FYN CD56->FYN MAPK MAPK FGFR->MAPK PI3K PI3K FGFR->PI3K FAK FAK FYN->FAK Adhesion Cell Adhesion & Migration FAK->Adhesion Survival Cell Survival & Proliferation MAPK->Survival PI3K->Survival

Caption: Simplified CD56 (NCAM) signaling pathways.

Preclinical Data: Lorvotuzumab mertansine (B1676302) (IMGN901) is an ADC composed of a humanized anti-CD56 antibody conjugated to DM1.

ADC PlatformCell Line / ModelTarget ExpressionIn Vitro IC50 (nM)In Vivo ModelOutcome
Lorvotuzumab Mertansine (DM1)OVCAR-3 (Ovarian)High~4--
Lorvotuzumab Mertansine (DM1)Neuroblastoma Cell LinesHigh32 (median)Neuroblastoma Xenografts3 of 7 models showed Complete Response
Lorvotuzumab Mertansine (DM1)Rhabdomyosarcoma LinesHigh-Rhabdomyosarcoma Xenografts2 of 5 models showed Maintained Complete Response
Lorvotuzumab Mertansine (DM1)SCLC XenograftsHigh-SCLC XenograftsDose-dependent, antigen-specific tumor inhibition

Data sourced from references[15][18][19].

Receptor Tyrosine Kinase-Like Orphan Receptors (ROR1 & ROR2)

ROR1 and ROR2 are transmembrane proteins that are highly expressed during embryonic development but are largely absent in adult tissues. They are re-expressed in various hematological and solid tumors, including breast, lung, and ovarian cancers, and are associated with poor prognosis.[5][6] Their tumor-specific expression makes them ideal ADC targets.

Signaling Pathway: ROR1 and ROR2 act as receptors or co-receptors for Wnt ligands, primarily activating non-canonical Wnt signaling pathways such as Wnt/PCP and Wnt/Ca2+. They can also activate other pro-survival pathways like PI3K/AKT and MAPK/ERK.[5][6][20]

ROR_Signaling cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes WNT5A Wnt5a ROR1_2 ROR1 / ROR2 WNT5A->ROR1_2 PCP Wnt/PCP Pathway (JNK, ROCK) ROR1_2->PCP PI3K PI3K/AKT ROR1_2->PI3K MAPK MAPK/ERK ROR1_2->MAPK STAT3 STAT3 ROR1_2->STAT3 Migration Cell Migration & Polarity PCP->Migration EMT EMT PCP->EMT Proliferation Proliferation & Survival PI3K->Proliferation PI3K->EMT MAPK->Proliferation STAT3->Proliferation

Caption: Simplified ROR1/ROR2 non-canonical Wnt signaling.

Preclinical Data: Several ADCs targeting ROR1 and ROR2 are in development. NBE-002 is a ROR1-targeting ADC with a potent anthracycline payload, while ozuriftamab vedotin (BA3021) targets ROR2 with an MMAE payload. While not DM1-based, their data demonstrates the potential of targeting the ROR family.

ADC PlatformTargetIn Vivo ModelOutcome
NBE-002 (PNU payload)ROR1TNBC PDX ModelsPronounced anti-tumor effect at doses as low as 0.033 mg/kg
Ozuriftamab Vedotin (MMAE)ROR2Human Cancer XenograftsPotent and durable antitumor activity

Data sourced from references[21][22].

Folate Receptor Alpha (FOLR1)

Folate Receptor Alpha (FOLR1 or FRα) is a glycosylphosphatidylinositol (GPI)-anchored protein with high affinity for folic acid. Its expression in normal tissues is highly restricted, but it is overexpressed in a high percentage of epithelial tumors, particularly ovarian, endometrial, and non-small cell lung cancer.[23][24] The receptor's ability to internalize upon ligand binding makes it an excellent candidate for targeted ADC delivery.[25]

Signaling Pathway: While primarily known for folate transport, emerging evidence suggests FOLR1 can engage in intracellular signaling, activating pathways such as JAK-STAT3 and ERK1/2, which can influence cancer progression.[23][26]

FOLR1_Signaling cluster_transport Canonical Function cluster_signaling Non-Canonical Signaling Folate Folate FOLR1 FOLR1 (FRα) Folate->FOLR1 Endocytosis Receptor-Mediated Endocytosis FOLR1->Endocytosis JAK_STAT JAK/STAT3 FOLR1->JAK_STAT ERK ERK1/2 FOLR1->ERK Metabolism One-Carbon Metabolism Endocytosis->Metabolism Progression Cancer Progression JAK_STAT->Progression ERK->Progression

Caption: Canonical and non-canonical functions of FOLR1.

Preclinical Data: Mirvetuximab soravtansine (B3322474) (IMGN853) is an ADC targeting FOLR1 with a DM4 payload.

ADC PlatformCell Line / ModelTarget ExpressionIn Vitro IC50 (nM)In Vivo ModelOutcome
Mirvetuximab Soravtansine (DM4)Cisplatin-Resistant GCT cellsHigh--Potent antiproliferative effect
Mirvetuximab Soravtansine (DM4)Ovarian Cancer ModelsHigh-Ovarian Cancer XenograftsSignificant antitumor activity

Data sourced from references[27][28]. Note: Mirvetuximab soravtansine utilizes DM4, which has a similar mechanism of action to DM1.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of this compound ADCs.

Protocol: Antibody Conjugation to this compound

This protocol describes the conjugation of a thiol-containing maytansinoid derivative (DM1) to a monoclonal antibody via a heterobifunctional SMCC (succinimidyl-4-(maleimidylmethyl)cyclohexane-1-carboxylate) linker, which reacts with lysine (B10760008) residues.[29][30]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • SMCC-DM1 (or sequential addition of SMCC then DM1)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.25)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration)

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 2-10 mg/mL using the conjugation buffer.

  • Linker-Payload Preparation: Dissolve the SMCC-DM1 reagent in DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the SMCC-DM1 solution to the antibody solution. A typical molar excess of SMCC-DM1 to antibody is between 10 to 20-fold.

    • Incubate the reaction mixture at room temperature or 32°C for 2-6 hours with gentle mixing.[29] The reaction time can be varied to achieve the desired drug-to-antibody ratio (DAR).

  • Purification:

    • Remove unreacted SMCC-DM1 and other small molecules by purifying the ADC.

    • Size-exclusion chromatography (SEC) is commonly used. Equilibrate the column with a formulation buffer (e.g., histidine-sucrose buffer, pH 5.5).

    • Load the reaction mixture onto the column and collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the DAR using methods such as UV-Vis spectroscopy, reverse-phase HPLC (RP-HPLC), or hydrophobic interaction chromatography (HIC).

    • Assess the level of aggregation using SEC.

Protocol: In Vitro Cytotoxicity Assay (MTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 (half-maximal inhibitory concentration) of an ADC.[2][26]

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in culture medium. A typical concentration range is 0.01 ng/mL to 1000 ng/mL.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with untreated cells (vehicle control) and medium only (blank).

    • Incubate for 72-120 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a four-parameter logistic dose-response curve.

Protocol: Antibody Internalization Assay (pH-sensitive dye)

This assay quantifies the internalization of an antibody into the acidic compartments (endosomes/lysosomes) of the cell using a pH-sensitive dye that fluoresces only at low pH.[9][31]

Materials:

  • Target-expressing cell line

  • Antibody of interest

  • pH-sensitive dye labeling kit (e.g., pHrodo™ Red) or a secondary antibody conjugated to a pH-sensitive dye.

  • Live-cell imaging system or flow cytometer

  • 96- or 384-well black, clear-bottom plates

Procedure:

  • Antibody Labeling (if required): Label the primary antibody with the pH-sensitive dye according to the manufacturer's protocol.

  • Cell Seeding: Seed cells into the microplate and allow them to adhere overnight.

  • Treatment:

    • Add the labeled antibody (or primary antibody followed by labeled secondary antibody) to the cells at a desired concentration.

    • Include an isotype control antibody as a negative control.

  • Incubation and Imaging:

    • Place the plate directly into a live-cell imaging system equipped with environmental control (37°C, 5% CO2).

    • Acquire fluorescence images at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of internalization.

    • Alternatively, for an endpoint assay, incubate for a set period and then analyze the fluorescence intensity using a plate reader or flow cytometer.

  • Data Analysis:

    • Quantify the total fluorescence intensity per well or per cell over time.

    • An increase in fluorescence indicates internalization of the antibody into acidic organelles. Compare the signal from the test antibody to the isotype control to determine antigen-specific internalization.

Protocol: In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a typical study to evaluate the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.[13][20]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice, 6-8 weeks old)

  • Human cancer cell line known to express the target antigen

  • Matrigel (optional)

  • ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, ADC at various doses). A typical group size is 8-10 mice.

  • ADC Administration:

    • Administer the ADC and controls via the appropriate route (typically intravenously) at a predetermined schedule (e.g., once weekly for 3 weeks).

    • Doses are determined from maximum tolerated dose (MTD) studies.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).

    • Monitor the body weight of each animal at least twice a week as an indicator of toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a set period.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate TGI for each treatment group compared to the vehicle control.

    • Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the observed anti-tumor effects.

Conclusion

The discovery of novel targets is a critical driver for the expansion and success of ADC therapies. The integration of advanced discovery platforms, such as proteomics and functional screening, with rigorous preclinical validation is essential for identifying promising new candidates. Targets like Mesothelin, CD56, ROR1/2, and FOLR1, which exhibit tumor-restricted expression and efficient internalization, represent the next wave of innovation for maytansinoid-based ADCs. The detailed protocols provided in this guide offer a framework for the systematic evaluation of these and other novel targets, paving the way for the development of more effective and safer cancer treatments.

References

The Chemistry of Targeted Destruction: A Technical Guide to MC-DM1 Antibody-Drug Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a frontier in precision oncology, merging the specificity of monoclonal antibodies (mAbs) with the potent cell-killing power of cytotoxic agents. This guide provides an in-depth exploration of the fundamental principles behind one of the most clinically significant ADC platforms: the conjugation of the maytansinoid derivative DM1 to an antibody via a non-cleavable maleimidocaproyl (MC) linker. Understanding this chemistry is critical for the design, synthesis, and optimization of stable and effective targeted cancer therapies.

Core Components: The Antibody, the Linker, and the Payload

An MC-DM1 ADC is a tripartite molecule, with each component playing a crucial role in its therapeutic function.

  • The Monoclonal Antibody (mAb) : This is the targeting element, engineered to bind with high specificity to a tumor-associated antigen on the surface of cancer cells. The choice of mAb dictates the ADC's cellular target.

  • The Cytotoxic Payload (DM1) : DM1, or mertansine, is a potent anti-mitotic agent.[1] It is a synthetic derivative of maytansine, a natural product that inhibits cell division by preventing the polymerization of tubulin into microtubules.[2] This disruption of the microtubule network ultimately leads to cell cycle arrest and apoptosis.[3] DM1 was developed to be several hundred to a thousand times more potent than traditional chemotherapeutic drugs like doxorubicin (B1662922) and possesses a thiol group, making it suitable for conjugation.[2]

  • The Linker (MC) : The maleimidocaproyl (MC) linker is a non-cleavable linker that covalently attaches DM1 to the antibody.[4] It is typically introduced by first reacting a heterobifunctional crosslinker, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or its water-soluble analog Sulfo-SMCC, with the antibody.[5][6] This "non-cleavable" nature means the linker remains intact in the bloodstream and the payload is released only after the entire ADC is internalized and the antibody component is degraded within the lysosome of the target cancer cell.[7] This design enhances stability and minimizes off-target toxicity.[]

The Conjugation Pathway: Lysine-Targeted Chemistry

The most established method for creating this compound ADCs involves a two-step chemical process targeting the primary amine groups of lysine (B10760008) residues on the antibody surface.[5][9] Lysine residues are abundant on antibodies, and this method typically results in a heterogeneous mixture of ADC molecules with a distribution of drugs per antibody, a critical quality attribute known as the Drug-to-Antibody Ratio (DAR).[10]

The overall workflow can be visualized as follows:

G cluster_prep Preparation cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Payload Conjugation cluster_purification Purification & Formulation mAb Monoclonal Antibody (mAb) Activation Incubate mAb with SMCC (30-60 min, RT) mAb->Activation Buffer Prepare Conjugation Buffer (e.g., PBS, pH 7.2-7.5) SMCC Dissolve SMCC Linker (in DMSO) SMCC->Activation Purify1 Remove Excess SMCC (Desalting Column / TFF) Activation->Purify1 Conjugation Incubate Activated mAb with DM1 (1-20 hours, RT) Purify1->Conjugation DM1 Dissolve DM1 Payload (in DMSO) DM1->Conjugation Quench Quench Reaction (e.g., N-acetylcysteine) Conjugation->Quench Purify2 Purify ADC (SEC / TFF / Chromatography) Quench->Purify2 Formulate Buffer Exchange & Concentrate Purify2->Formulate Store Sterile Filtration & Storage Formulate->Store

Fig. 1: General experimental workflow for lysine-directed this compound ADC synthesis.

The chemical reaction proceeds as follows:

  • Antibody Activation : The N-hydroxysuccinimide (NHS) ester of the SMCC linker reacts with the ε-amine groups of surface-accessible lysine residues on the antibody, forming a stable amide bond. This step introduces reactive maleimide (B117702) groups onto the antibody surface.[11]

  • Payload Conjugation : The thiol (-SH) group of the DM1 payload then undergoes a Michael addition reaction with the maleimide group on the activated antibody. This forms a stable, non-cleavable thioether bond, completing the conjugation.[12]

Fig. 2: Chemical reaction scheme for SMCC-mediated conjugation of DM1 to an antibody lysine residue.

Experimental Protocols

Precise control over reaction conditions is paramount for achieving a desired DAR and minimizing impurities such as aggregates or unconjugated species.

Materials and Reagents
  • Monoclonal Antibody : >95% purity, at a concentration of 5-20 mg/mL in a primary amine-free buffer (e.g., PBS).

  • Linker : Sulfo-SMCC or SMCC (>95% purity).

  • Payload : DM1 (>95% purity).

  • Solvents : Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Buffers :

    • Activation/Conjugation Buffer : 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.[13]

    • Quenching Solution : 1 M N-acetylcysteine in water.

  • Purification Equipment : Desalting columns (e.g., Sephadex G-25), Tangential Flow Filtration (TFF) system, or chromatography systems (SEC, HIC).[11][14]

Detailed Methodology: Lysine Conjugation

This protocol is a representative example and requires optimization for specific antibodies.

  • Antibody Preparation :

    • Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer. Ensure the buffer is free from primary amines like Tris, which would compete for the SMCC linker.[11]

  • Step 1: Antibody Activation with Sulfo-SMCC :

    • Prepare a fresh 10 mM stock solution of Sulfo-SMCC in anhydrous DMSO.

    • Add the Sulfo-SMCC stock solution to the antibody solution to achieve a final molar excess of 5- to 15-fold over the antibody.[9][13] The final concentration of DMSO should be kept below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[9][15]

    • Immediately remove excess, unreacted Sulfo-SMCC using a desalting column or TFF, exchanging the buffer to fresh conjugation buffer. This step is critical to prevent the linker from reacting with the payload in the next step.[11]

  • Step 2: Conjugation with DM1 :

    • Prepare a fresh 10 mM stock solution of DM1 in anhydrous DMSO.

    • Add the DM1 stock solution to the activated antibody solution. A molar excess of ~1.7-fold of DM1 over the amount of linker used is a common starting point.[16]

    • Incubate the reaction for 2 to 20 hours at room temperature, protected from light.[13][17] The optimal time depends on the desired DAR.

    • Quench any unreacted maleimide groups by adding N-acetylcysteine to a final concentration of ~1 mM and incubating for an additional 30 minutes.[11]

  • ADC Purification :

    • Purify the ADC from unconjugated DM1, linker by-products, and solvents using methods such as Size-Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or Protein A chromatography.[9][16]

    • Perform buffer exchange into a suitable formulation buffer (e.g., PBS) and concentrate the ADC to the desired final concentration.

    • Sterile filter the final ADC solution through a 0.22 µm filter and store at 2-8°C for short-term use or at -80°C for long-term stability.[14]

Characterization and Quantitative Analysis

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly impacts the ADC's therapeutic window.

Drug-to-Antibody Ratio (DAR) Determination

Several analytical techniques are employed to determine the average DAR and the distribution of drug-loaded species.

  • Hydrophobic Interaction Chromatography (HIC) : HIC is a widely used method that separates ADC species based on hydrophobicity.[18] Since DM1 is hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the antibody. HIC-HPLC can resolve species with different numbers of DM1 molecules (DAR 0, 1, 2, etc.), allowing for the calculation of the average DAR from the relative peak areas.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For a more precise measurement, intact mass analysis of the ADC can be performed using LC-MS.[20] After chromatographic separation, high-resolution mass spectrometry can determine the exact mass of each ADC species. Deconvolution of the resulting mass spectrum reveals the distribution of different DAR species and their glycoforms, from which an accurate average DAR can be calculated.[21][22]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound ADCs, compiled from various preclinical and analytical studies.

Table 1: Typical Reaction and Purification Parameters

Parameter Typical Value / Range Reference(s)
Antibody Concentration 5 - 10 mg/mL [9][11]
SMCC:Antibody Molar Ratio 5:1 to 15:1 [9][13]
DM1:Linker Molar Ratio ~1.7:1 [16]
Conjugation Time 2 - 24 hours [13]
Final Average DAR 3.5 - 4.0 [6][21]
ADC Recovery (Post-Purification) 30 - 86% [2][16]

| Aggregates (Post-Purification) | < 5% |[2] |

Table 2: Analytical and Pharmacokinetic Data for T-DM1 (a clinical this compound ADC)

Parameter Value Reference(s)
Analytical
Average DAR (in dose product) ~3.5 [21][23]
Pharmacokinetics (Rat Model)
T-DM1 Clearance (CL) 22.55 mL/day/kg [24]
T-DM1 Half-life (T₁/₂) 4.56 days [24]
In Vitro Stability (Rat Plasma)

| % Conjugate Remaining (Day 3) | ~37% |[24] |

Mechanism of Action and Linker Stability

The efficacy of an this compound ADC relies on its stability in circulation and the efficient release of its cytotoxic payload within the target cell.

G cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_action Cytotoxic Action ADC_circ ADC with non-cleavable MC-Linker is stable Binding 1. ADC binds to target antigen ADC_circ->Binding Internalization 2. Receptor-mediated endocytosis Binding->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Degradation 4. Proteolytic degradation of the antibody Lysosome->Degradation Release 5. Release of active catabolite (Lysine-MC-DM1) Degradation->Release Tubulin 6. DM1 binds to tubulin Release->Tubulin Arrest 7. Microtubule disruption & Mitotic arrest Tubulin->Arrest Apoptosis 8. Cell Death (Apoptosis) Arrest->Apoptosis

Fig. 3: Intracellular mechanism of action for a non-cleavable this compound ADC.

Upon administration, the ADC circulates systemically. The thioether bond of the MC linker is highly stable, preventing premature drug release.[25] Once the ADC binds to its target antigen on a cancer cell, the entire complex is internalized via endocytosis.[7] It is then trafficked to the lysosome, where cellular proteases degrade the antibody component. This degradation liberates the DM1 payload, which is still attached to the linker and a lysine residue (Lysine-MC-DM1).[7] This active catabolite is then released into the cytoplasm, where it can exert its potent anti-tubulin activity, leading to cell death.[3] The stability of the non-cleavable linker is a key advantage, as it ensures the payload is released primarily inside the target cell, thereby widening the therapeutic window.[]

References

Initial Studies on MC-DM1 Efficacy in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the initial preclinical studies on the efficacy of MC-DM1 in various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and cytotoxic potential of this antibody-drug conjugate (ADC) payload. This document summarizes quantitative data on its efficacy, details common experimental protocols, and visualizes key cellular pathways and workflows.

Core Concepts and Mechanism of Action

This compound is a drug-linker conjugate consisting of the potent microtubule-disrupting agent DM1 and a maleimidocaproyl (MC) linker.[1][2] DM1, a maytansinoid derivative, is the cytotoxic payload responsible for the therapeutic effect.[3][4] When conjugated to a monoclonal antibody that targets a specific tumor-associated antigen, the resulting ADC can selectively deliver DM1 to cancer cells.

Upon binding of the ADC to the target antigen on the cancer cell surface, the complex is internalized, typically through endocytosis.[5][6] Inside the cell, the linker is cleaved, releasing the active DM1 payload.[5] Free DM1 then exerts its cytotoxic effect by binding to tubulin at or near the vinblastine-binding site.[3] This binding disrupts microtubule dynamics by inhibiting the assembly of microtubules, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death).[4][5][6]

Quantitative Efficacy Data

The following tables summarize the in vitro potency of DM1 and DM1-containing ADCs across various cancer cell lines as reported in initial studies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness.

Table 1: In Vitro Cytotoxicity of DM1 and Related Compounds

CompoundCell LineCancer TypeIC50 ValueReference
S-methyl DM1MCF7Breast Cancer330 pM (for mitotic arrest)[5]
MaytansineMCF7Breast Cancer710 pM (for mitotic arrest)[5]
S-methyl DM1--400 nM (for mitotic arrest)[7]

Table 2: In Vitro Cytotoxicity of DM1-Containing Antibody-Drug Conjugates (ADCs)

ADCCell LineCancer TypeIC50 ValueReference
anti-CD30-MCC-DM1Karpas 299Anaplastic Large Cell Lymphoma0.06 nM[8]
anti-CD30-MCC-DM1CD30-positive linesHematological Malignancies0.05 - 0.13 nM[8]
T-DM1 (control ADC)Karpas 299Anaplastic Large Cell Lymphoma31.02 nM[8]
H32-DM1 seriesSK-BR-3Breast Cancer~ 0.05 - 0.08 nM[9]
H32-DM1 seriesBT474Breast Cancer~ 0.5 - 0.8 nM[9]
B38.1-SMCC-DM1MCF-7Breast Cancer5.2 nM[7]
B38.1-SPP-DM1MCF-7Breast Cancer11 nM[7]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of this compound in cell lines.

Cell Culture and Maintenance
  • Cell Lines: A variety of human cancer cell lines are used, including but not limited to MCF7 (breast cancer), Karpas 299 (anaplastic large cell lymphoma), HH (cutaneous T-cell lymphoma), L428 (Hodgkin's disease), SK-BR-3 (breast cancer), and BT474 (breast cancer).[8][9]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

  • Cell Seeding: Harvest and count cells, ensuring viability is above 90%. Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[12]

  • Drug Treatment: Prepare serial dilutions of this compound or the corresponding ADC in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include untreated cells as a negative control. Incubate the plates for a specified period (e.g., 72 hours).[12]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11][12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis and Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound or the ADC at various concentrations for different time points.

  • Cell Harvesting and Staining: Harvest the cells and wash them with phosphate-buffered saline (PBS). For cell cycle analysis, fix the cells in cold 70% ethanol (B145695) and then stain with a solution containing propidium (B1200493) iodide (PI) and RNase. For apoptosis analysis, stain the cells with Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. For cell cycle analysis, the DNA content is measured to determine the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells is quantified.

Visualizations

The following diagrams illustrate the key signaling pathway of DM1-induced apoptosis and a typical experimental workflow for evaluating this compound efficacy.

DM1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-DM1 Conjugate Endosome Endosome ADC->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Free_DM1 Free DM1 Lysosome->Free_DM1 Linker Cleavage Tubulin Tubulin Free_DM1->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Mitotic_Arrest G2/M Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: DM1 Signaling Pathway for Apoptosis Induction.

Experimental_Workflow cluster_assays Efficacy Assays Cell_Culture Cell Line Selection & Culture Treatment Cell Treatment with Varying Concentrations Cell_Culture->Treatment Drug_Prep This compound/ADC Preparation Drug_Prep->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Incubation->Cell_Cycle Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) Cytotoxicity->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis

Caption: Experimental Workflow for this compound Efficacy Assessment.

References

Methodological & Application

Application Notes and Protocols for MC-DM1 Antibody Conjugation in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the conjugation of the linker-payload MC-DM1 to a monoclonal antibody (mAb) to generate an antibody-drug conjugate (ADC). The this compound, comprising the potent microtubule-disrupting agent DM1 linked via a stable maleimidocaproyl (MC) linker, is conjugated to free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds. This protocol outlines the necessary reagents, step-by-step procedures for antibody reduction and conjugation, and subsequent purification and characterization of the resulting ADC. The accompanying data and methodologies are intended to guide researchers in the development of novel ADCs for targeted cancer therapy.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the high specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug.[1][2] This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. The efficacy and safety of an ADC are critically dependent on several factors, including the choice of antibody, linker, and cytotoxic payload, as well as the drug-to-antibody ratio (DAR).[3][4]

This compound is a widely used linker-payload combination in ADC development.[5][6] The maleimide (B117702) group of the MC linker reacts specifically with free thiol groups on the antibody to form a stable thioether bond.[7][8] The DM1 payload, a maytansinoid derivative, is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10] This document provides a comprehensive guide to the preparation and characterization of this compound based ADCs.

Signaling Pathway of DM1-Based ADCs

Upon administration, the ADC binds to a specific antigen on the surface of a target cancer cell. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis.[9][11] Following internalization, the complex is trafficked to the lysosome, where the antibody component is degraded by proteases. This degradation releases the DM1 payload, which can then diffuse into the cytoplasm.[9][10] In the cytoplasm, DM1 binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and subsequent apoptotic cell death.[9][10][12]

DM1_Signaling_Pathway cluster_intracellular Intracellular Space ADC ADC (Antibody-MC-DM1) Receptor Target Antigen on Cancer Cell ADC->Receptor Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Released DM1 Lysosome->DM1 Antibody Degradation & Payload Release Tubulin Tubulin DM1->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Cell_Death Apoptotic Cell Death Microtubule_Disruption->Cell_Death Mitotic Arrest

Figure 1: Simplified signaling pathway of a DM1-based ADC.

Experimental Protocols

Materials and Reagents
ReagentSupplierCat. No.
Monoclonal Antibody (mAb)User-defined-
This compoundMedChemExpressHY-13651
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher Scientific20490
Phosphate-Buffered Saline (PBS), pH 7.2-7.4Gibco10010023
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
Sephadex G-25 Desalting ColumnCytiva17085101
Hydrophobic Interaction Chromatography (HIC) ColumnWaters186004932
Size Exclusion Chromatography (SEC) ColumnAgilentPL1180-5501
Antibody Reduction

This protocol aims to partially reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5).[13]

  • TCEP Addition: Prepare a fresh stock solution of TCEP in the conjugation buffer. Add a 10-100 fold molar excess of TCEP to the antibody solution.[7][13] The optimal molar ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.[13] To prevent re-oxidation of the thiol groups, it is recommended to perform the reaction under an inert gas atmosphere (e.g., nitrogen or argon).[14]

This compound Conjugation

This procedure describes the conjugation of the maleimide-containing this compound to the reduced antibody.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[13] Unused stock solution can be stored at -20°C for up to one month, protected from light.[5][13]

  • Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution to achieve a final molar excess of 10-20 fold of this compound over the antibody.[8][13] The optimal ratio may need to be optimized.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.[13][15]

Purification of the ADC

Purification is essential to remove unreacted this compound and other small molecule impurities.

  • Desalting Column: Equilibrate a Sephadex G-25 desalting column with degassed PBS buffer.[8]

  • Sample Loading: Load the conjugation reaction mixture onto the column.

  • Elution: Elute the ADC with PBS buffer. The first peak to elute corresponds to the high molecular weight ADC.[8]

  • Concentration: If necessary, concentrate the purified ADC using an appropriate ultrafiltration device (e.g., 30 kDa MWCO for IgG).

Experimental Workflow

Conjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis mAb Monoclonal Antibody (1-10 mg/mL in PBS) Reduction Antibody Reduction (Add TCEP, RT, 20-30 min) mAb->Reduction TCEP TCEP Stock Solution TCEP->Reduction MC_DM1 This compound Stock Solution (10 mM in DMSO) Conjugation This compound Conjugation (Add this compound, RT 2h or 4°C overnight) MC_DM1->Conjugation Reduction->Conjugation Purification Purification (Sephadex G-25) Conjugation->Purification Characterization Characterization (UV-Vis, HIC, SEC, MS) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Figure 2: Experimental workflow for this compound antibody conjugation.

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality and consistency.

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody, or DAR, is a critical quality attribute.[3][4]

1. UV-Visible Spectrophotometry:

This is a relatively simple method to estimate the average DAR.[]

  • Procedure:

    • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of DM1 (typically around 252 nm).

    • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.[]

    • The DAR is the molar ratio of the drug to the antibody.

  • Calculation Formula: DAR = (A_drug * ε_Ab) / (A_Ab_corrected * ε_drug) Where:

    • A_drug is the absorbance of the ADC at the drug's λmax.

    • ε_Ab is the molar extinction coefficient of the antibody at 280 nm.

    • A_Ab_corrected is the absorbance of the ADC at 280 nm corrected for the drug's contribution at that wavelength.

    • ε_drug is the molar extinction coefficient of the drug at its λmax.

2. Hydrophobic Interaction Chromatography (HIC):

HIC separates ADC species based on their hydrophobicity. Since DM1 is hydrophobic, species with higher DAR values will have longer retention times.[1][2][17]

  • Typical Conditions:

    • Column: TSKgel Butyl-NPR or similar.

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

    • Gradient: A linear gradient from high to low salt concentration.

    • Detection: UV at 280 nm.

  • Data Analysis: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[]

3. Size Exclusion Chromatography (SEC):

SEC is used to assess the purity and aggregation of the ADC.[2][17]

  • Typical Conditions:

    • Column: TSKgel SuperSW3000 or similar.

    • Mobile Phase: Isocratic elution with a buffer such as PBS.

    • Detection: UV at 280 nm.

4. Mass Spectrometry (MS):

Mass spectrometry provides accurate mass measurements of the intact ADC and its subunits, allowing for precise DAR determination and identification of different drug-loaded species.[3][4][18]

Quantitative Data Summary
ParameterRecommended RangeAnalytical MethodReference
Antibody Concentration1-10 mg/mLUV-Vis (A280)[13]
TCEP Molar Excess10-100 fold-[7][13]
This compound Molar Excess10-20 fold-[8][13]
Conjugation Time2 hours (RT) or Overnight (4°C)-[13][15]
Conjugation pH7.0 - 7.5-[13]
Average DAR2 - 4HIC, MS, UV-Vis[18]
ADC Purity (Monomer)> 95%SEC[2]

Conclusion

This application note provides a comprehensive and detailed protocol for the conjugation of this compound to an antibody for the generation of an ADC. By following these procedures and employing the described analytical techniques, researchers can reliably produce and characterize ADCs for preclinical evaluation. The provided diagrams and tables serve as a quick reference for the experimental workflow and key parameters. It is important to note that optimization of the reaction conditions, particularly the molar ratios of the reactants, may be necessary for each specific antibody to achieve the desired drug-to-antibody ratio and maintain the biological activity of the ADC.

References

Application Note & Protocol: Determination of Drug-to-Antibody Ratio for MC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to target cells. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for any ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2][3][4] The DAR profoundly influences the ADC's efficacy, toxicity, stability, and pharmacokinetic profile.[3][4] An insufficient DAR may lead to reduced potency, whereas an excessively high DAR can result in poor pharmacokinetics and increased off-target toxicity.[3][4]

This application note provides detailed protocols for determining the DAR of ADCs utilizing the MC-DM1 linker-payload system. This compound is an agent-linker conjugate where the potent microtubule-disrupting agent DM1 is attached to the antibody via a stable maleimidocaproyl (MC) linker.[5][6] DM1 functions by binding to tubulin, which inhibits the formation of microtubules and leads to mitotic arrest and apoptosis in cancer cells.[5][7][8]

Accurate characterization of the DAR is essential for process development, formulation, and quality control of this compound ADCs. This document details three prevalent analytical techniques for this purpose:

  • UV/Vis Spectroscopy: For a rapid determination of the average DAR.[9][10][11][12]

  • Hydrophobic Interaction Chromatography (HIC): The gold standard for assessing drug load distribution and calculating the weighted average DAR under native conditions.[11][13][14][15][16]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal method, often involving reduction of the ADC, to analyze drug distribution on the light and heavy chains.[13][17][18]

Mechanism of Action of this compound ADCs

The therapeutic effect of an this compound ADC begins with the antibody component binding to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via receptor-mediated endocytosis.[8][19] Once inside the cell, the complex is trafficked to the lysosome. Within the lysosome's proteolytic environment, the antibody is degraded, releasing the DM1 payload.[19][20] The freed DM1 can then bind to tubulin, disrupting microtubule dynamics, which causes cell cycle arrest in the G2-M phase and ultimately leads to apoptotic cell death.[8][20]

cluster_cell Cancer Cell ADC This compound ADC Receptor Target Antigen on Cancer Cell ADC->Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Microtubules Microtubules Lysosome->Microtubules 4. DM1 Release & Tubulin Binding Apoptosis Apoptosis Microtubules->Apoptosis 5. Mitotic Arrest

Caption: Mechanism of action for an this compound ADC.

Protocol 1: DAR Calculation by UV/Vis Spectroscopy

UV/Vis spectroscopy is a convenient and straightforward method for determining the average DAR.[9][10] The method relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody (at 280 nm) and the DM1 payload (typically near 252 nm).[12][] By measuring the absorbance of the ADC solution at these two wavelengths and using the known extinction coefficients of the antibody and the drug, the concentrations of each component can be determined, allowing for the calculation of the average DAR.[9][10]

Experimental Workflow

start Start: Purified This compound ADC Sample prep Prepare ADC solution in appropriate buffer (e.g., PBS) start->prep measure Measure Absorbance at λ_max(Ab) = 280 nm λ_max(Drug) = 252 nm prep->measure calculate Calculate Concentrations of Antibody and DM1 using Beer-Lambert Law equations measure->calculate dar Calculate Average DAR: DAR = [Drug] / [Antibody] calculate->dar end_node End: Average DAR Value dar->end_node

Caption: Workflow for average DAR determination by UV/Vis spectroscopy.
Materials and Reagents

  • Purified this compound ADC sample

  • Spectrophotometer capable of UV/Vis measurements

  • Quartz cuvettes (1 cm path length)

  • Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Protocol
  • Blank Measurement: Use the buffer to zero the spectrophotometer at both 280 nm and 252 nm.

  • Sample Measurement: Measure the absorbance of the purified this compound ADC solution at 280 nm (A280) and 252 nm (A252). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample with buffer if necessary.

  • Calculations: Use the following equations derived from the Beer-Lambert law to calculate the concentrations of the antibody and the drug.

    • Correction Factors:

      • R = εAb, 252 / εAb, 280

      • R' = εDrug, 280 / εDrug, 252

    • Concentration of Antibody ([Ab]):

      • [Ab] (M) = (A280 - R' * A252) / (εAb, 280 * (1 - R * R'))

    • Concentration of Drug ([Drug]):

      • [Drug] (M) = (A252 - R * A280) / (εDrug, 252 * (1 - R * R'))

    • Average DAR:

      • DAR = [Drug] / [Ab]

Data Presentation

The accuracy of this method is highly dependent on the extinction coefficients used. These values should be determined empirically for the specific antibody and drug-linker conjugate but can be estimated from known values.

ParameterWavelengthTypical ValueUnits
εAb (IgG)280 nm210,000M-1cm-1
252 nm90,300M-1cm-1
εDM1 280 nm5,225M-1cm-1
252 nm25,860M-1cm-1

Note: Extinction coefficients can vary between different antibodies and conjugation conditions. The values presented are illustrative.

Protocol 2: DAR Calculation by Hydrophobic Interaction Chromatography (HIC)

HIC is the preferred method for determining the drug load distribution for cysteine-linked ADCs.[11][13] It is a non-denaturing technique that separates molecules based on their hydrophobicity.[14][15][16] Since each conjugated DM1 molecule increases the overall hydrophobicity of the ADC, HIC can resolve species with different numbers of drugs (e.g., DAR0, DAR2, DAR4, etc.).[13] The weighted average DAR is then calculated from the relative peak area of each species.[13][]

Experimental Workflow

start Start: Purified This compound ADC Sample prepare Prepare mobile phases (High salt & Low salt buffers) start->prepare inject Inject ADC sample onto HIC column prepare->inject separate Separate ADC species using a decreasing salt gradient inject->separate detect Detect eluting species (UV at 280 nm) separate->detect integrate Integrate peak areas for each DAR species (DAR0, DAR2, etc.) detect->integrate calculate Calculate Weighted Average DAR integrate->calculate end_node End: Weighted Average DAR & Drug Load Distribution calculate->end_node

Caption: Workflow for DAR determination by HIC.
Materials and Reagents

  • HPLC or UPLC system with a UV detector

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)[22]

  • Mobile Phase A (High Salt): e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B (Low Salt): e.g., 20 mM Sodium Phosphate, pH 7.0

Protocol
  • System Equilibration: Equilibrate the HIC column with a high percentage of Mobile Phase A.

  • Sample Injection: Inject an appropriate amount of the ADC sample (e.g., 10-20 µg).

  • Elution: Elute the bound ADC species using a linear gradient to 100% Mobile Phase B over a set time (e.g., 15-20 minutes). The least hydrophobic species (unconjugated antibody, DAR0) will elute first, followed by species with increasing DAR.[13]

  • Detection: Monitor the column eluate at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.). Peak identification may require confirmation with mass spectrometry.[]

    • Calculate the weighted average DAR using the following formula:[]

      • DAR = Σ (Peak Areai * DARi) / Σ (Total Peak Area)

      • Where i represents each specific DAR species (e.g., DAR0, DAR2, etc.).

Data Presentation
ParameterTypical Condition
Column TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
Mobile Phase A 20 mM Sodium Phosphate, 1.5 M (NH4)2SO4, pH 7.0
Mobile Phase B 20 mM Sodium Phosphate, pH 7.0
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 280 nm
Gradient 0-100% B over 15 min

Protocol 3: DAR Calculation by Reversed-Phase (RP)-HPLC

RP-HPLC provides an orthogonal method for DAR analysis.[13] For cysteine-linked ADCs, this method typically involves reducing the interchain disulfide bonds to separate the antibody into its light chain (LC) and heavy chain (HC) subunits. RP-HPLC then separates these subunits based on hydrophobicity. The unconjugated chains are separated from the drug-conjugated chains, allowing for the calculation of a weighted average DAR based on the peak areas of the different forms.[13][]

Experimental Workflow

start Start: Purified This compound ADC Sample reduce Reduce ADC with an agent (e.g., DTT) to separate Light (LC) and Heavy (HC) chains start->reduce inject Inject reduced sample onto RP-HPLC column reduce->inject separate Separate LC, HC, and their drug-conjugated forms using an organic solvent gradient inject->separate detect Detect eluting species (UV at 280 nm) separate->detect integrate Integrate peak areas for LC, LC-DM1, HC, HC-DM1, etc. detect->integrate calculate Calculate Weighted Average DAR based on subunit distribution integrate->calculate end_node End: Weighted Average DAR end_node->calculate

Caption: Workflow for DAR determination by RP-HPLC.
Materials and Reagents

  • HPLC or UPLC system with a UV detector

  • RP-HPLC column (e.g., YMC-Triart Bio C4, wide-pore)[17]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Incubation equipment (e.g., heat block at 37°C)

Protocol
  • ADC Reduction: Incubate the ADC sample (e.g., at 1 mg/mL) with a final concentration of 10 mM DTT at 37°C for 30 minutes to reduce the disulfide bonds.

  • System Equilibration: Equilibrate the RP-HPLC column with a starting percentage of Mobile Phase B (e.g., 20-30%).

  • Sample Injection: Inject the reduced ADC sample.

  • Elution: Elute the chains using a linear gradient of increasing acetonitrile concentration (Mobile Phase B).

  • Detection: Monitor the column eluate at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain (HC-Drug).

    • Calculate the weighted average DAR using a formula that accounts for the number of drugs on each chain. For a typical IgG with one conjugation site per LC and three per HC after reduction:

      • %LCTotal = AreaLC + AreaLC-Drug

      • %HCTotal = AreaHC + AreaHC-Drug1 + AreaHC-Drug2 + AreaHC-Drug3

      • DARLC = (AreaLC-Drug / %LCTotal) * 1

      • DARHC = [(AreaHC-Drug1 * 1) + (AreaHC-Drug2 * 2) + (AreaHC-Drug3 * 3)] / %HCTotal

      • Total DAR = (DARLC * 2) + (DARHC * 2)

Data Presentation
ParameterTypical Condition
Column YMC-Triart Bio C4, 150 x 2.1 mm, 3 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 60-80 °C
Detection UV at 280 nm
Gradient 25-50% B over 20 min

Conclusion

The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC characterization. This application note has provided detailed protocols for three robust and widely used methods for analyzing this compound ADCs. UV/Vis spectroscopy offers a rapid assessment of the average DAR, while HIC provides detailed information on the drug load distribution under native conditions. RP-HPLC serves as a valuable orthogonal method to confirm the DAR and assess the drug distribution across the antibody subunits. The selection of the most appropriate method will depend on the specific stage of development, the information required, and the available instrumentation. For comprehensive characterization, employing at least two of these orthogonal methods is highly recommended.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of MC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of ADCs utilizing a maleimidocaproyl (MC) linker conjugated to the maytansinoid derivative DM1 (MC-DM1). DM1 is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The MC linker is part of a non-cleavable linker system, which means that the cytotoxic payload is released after the antibody component is degraded within the lysosome of the target cell.[3][4]

This document outlines the necessary procedures for determining the half-maximal inhibitory concentration (IC50) of an this compound ADC against antigen-positive and antigen-negative cancer cell lines using common colorimetric assays such as MTT and LDH. Additionally, it provides a framework for data presentation and visualization of the experimental workflow and the underlying signaling pathway.

Mechanism of Action

The this compound ADC exerts its cytotoxic effect through a multi-step process. First, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[5] Following binding, the ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome.[6] Within the acidic environment of the lysosome, proteases degrade the antibody, leading to the release of the DM1 payload attached to the linker and an amino acid residue.[3] The released payload then enters the cytoplasm and binds to tubulin, disrupting microtubule dynamics.[1][7] This interference with the microtubule network leads to cell cycle arrest in the M phase, activation of the spindle assembly checkpoint, and ultimately, apoptosis.[8]

Data Presentation

The efficacy of an this compound ADC is typically quantified by its IC50 value, which represents the concentration of the ADC required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. It is crucial to assess cytotoxicity in both antigen-positive (target) and antigen-negative (non-target) cell lines to determine the ADC's specificity and therapeutic window.

Table 1: Representative In Vitro Cytotoxicity of a HER2-Targeted ADC with a Non-Cleavable Linker and DM1 Payload

Cell LineHER2 ExpressionADC IC50 (ng/mL)
SK-BR-3High Positive1.5
NCI-N87High Positive2.0
BT-474High Positive1.8
JIMT-1Low Positive15.0
MDA-MB-468Negative> 1000
MCF-7Negative> 1000

Note: The data presented are representative values for an ADC with a non-cleavable linker and DM1 payload and should be used for illustrative purposes only. Actual IC50 values will vary depending on the specific antibody, cell line, and experimental conditions.[9]

Experimental Protocols

This section provides detailed methodologies for two common in vitro cytotoxicity assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10]

Materials:

  • This compound ADC

  • Antigen-positive and antigen-negative cancer cell lines (e.g., for a HER2-targeted ADC, SK-BR-3 and MCF-7 respectively)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC in complete medium. A typical concentration range to start with is 0.1 ng/mL to 1000 ng/mL.

    • Include wells with untreated cells (100% viability control) and wells with medium only (blank).

    • Carefully remove the medium from the cells and add 100 µL of the various ADC concentrations to the respective wells.

  • Incubation:

    • Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator. The longer incubation time is recommended for ADCs with non-cleavable linkers and tubulin inhibitors to allow for internalization, degradation, and the induction of a cytotoxic effect.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.

    • Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

  • This compound ADC

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and ADC Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation:

    • Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • After incubation, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction solution to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the culture medium background from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

    • Plot the percent cytotoxicity against the logarithm of the ADC concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (Antigen-Positive & Negative) seeding Cell Seeding in 96-well Plate cell_culture->seeding adc_prep This compound ADC Serial Dilutions treatment ADC Treatment adc_prep->treatment seeding->treatment incubation Incubation (72-120 hours) treatment->incubation assay_dev Assay Development (MTT or LDH) incubation->assay_dev readout Absorbance Reading (Microplate Reader) assay_dev->readout calculation Calculate % Viability/ % Cytotoxicity readout->calculation ic50 IC50 Determination calculation->ic50

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound ADCs.

Signaling Pathway

G cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Antigen endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking dm1 Released DM1 lysosome->dm1 Antibody Degradation & Payload Release tubulin Tubulin dm1->tubulin Binding microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption mitotic_arrest Mitotic Arrest (M-Phase) microtubule_disruption->mitotic_arrest bcl2 Bcl-2 Phosphorylation mitotic_arrest->bcl2 jnk JNK Activation mitotic_arrest->jnk apoptosis Apoptosis bcl2->apoptosis jnk->apoptosis adc This compound ADC adc->receptor Binding

Caption: Signaling pathway of this compound ADC-induced cytotoxicity.

References

Application Notes and Protocols for MC-DM1 Antibody-Drug Conjugate (ADC) Development for Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to MC-DM1 Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent, delivered via a chemical linker.[1] The this compound system utilizes the potent microtubule-inhibiting agent DM1 (Mertansine) conjugated to a monoclonal antibody through a maleimidocaproyl (MC) linker.[2][3] DM1 is a maytansinoid derivative, a class of compounds with cytotoxicity up to 1,000 times greater than conventional chemotherapeutics like doxorubicin.[4]

This targeted delivery approach aims to increase the therapeutic window of the cytotoxic payload by concentrating it at the tumor site, thereby reducing systemic exposure and associated off-target toxicities.[1][5] ADCs utilizing maytansinoid payloads, such as the well-documented ado-trastuzumab emtansine (T-DM1), have been successfully developed and approved for treating solid tumors, demonstrating the platform's clinical utility.[6][7][8] These notes and protocols focus on the development of ADCs using the this compound drug-linker set for solid tumor applications.

Mechanism of Action

The efficacy of an this compound ADC is dependent on a sequence of events, starting from systemic administration and culminating in target cell death.

  • DM1 Payload: Mertansine (DM1) is a potent anti-mitotic agent. It binds to tubulin at the microtubule plus-ends, suppressing microtubule dynamics by inhibiting their polymerization.[9][10][11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptotic cell death.[6][12]

  • MC Linker: The maleimidocaproyl (MC) linker is a non-cleavable linker. It forms a stable thioether bond between the antibody (typically via reduced interchain cysteine residues) and the DM1 payload.[1] The stability of this linker is critical, as it prevents the premature release of the potent DM1 payload in systemic circulation, which could lead to off-target toxicity.[13]

  • ADC Construct: The complete ADC selectively binds to a specific tumor-associated antigen on the cancer cell surface.[5] Upon binding, the ADC-antigen complex is internalized through receptor-mediated endocytosis.[6] The complex is then trafficked through the endosomal pathway to the lysosome. Inside the acidic environment of the lysosome, the antibody component is degraded by proteases, leading to the release of the DM1 payload (as a lysine-linker-DM1 metabolite) into the cytoplasm.[5][6][14] The released, active payload can then bind to tubulin and execute its cytotoxic function.

MC_DM1_ADC_Mechanism_of_Action cluster_cell Tumor Cell ADC This compound ADC in Circulation Binding 1. ADC Binds to Tumor Antigen ADC->Binding Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Endosome 3. Trafficking via Early Endosome Internalization->Endosome Lysosome 4. Fusion with Lysosome Endosome->Lysosome Release 5. Antibody Degradation & Payload Release Lysosome->Release Action 6. DM1 Binds Tubulin, Inhibits Microtubules Release->Action Apoptosis 7. G2/M Arrest & Apoptosis Action->Apoptosis TumorCell Tumor Cell

Caption: General mechanism of action for an this compound ADC.
Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies of DM1-containing ADCs. These values are critical for assessing potency and guiding development.

Table 1: In Vitro Cytotoxicity of DM1 and DM1-ADCs

Compound/ADCCell LineTarget AntigenIC50 ValueReference
Mertansine (DM1)B16F10 MelanomaN/A0.092 µg/mL[15]
Mertansine (DM1)NCI-H929N/AInduces apoptosis at 20 nM[15]
DM1-ADC (G25 Purified)HER2+HER223.67 nM[16][17]
DM1-ADC (Protein A Purified)HER2+HER25.07 nM[16][17]

Note: IC50 values can vary significantly based on the target antigen expression level, cell line sensitivity, linker chemistry, and purification method.

Table 2: Clinical Efficacy of Trastuzumab Emtansine (T-DM1) in Solid Tumors

Clinical TrialIndicationComparatorPrimary EndpointResultReference
EMILIA HER2+ Metastatic Breast CancerLapatinib + CapecitabineProgression-Free Survival (PFS)9.6 vs 6.4 months (HR: 0.65)[18]
KATHERINE Early-Stage HER2+ Breast Cancer (with residual disease)TrastuzumabInvasive Disease-Free Survival (IDFS) at 3 yrs88.3% vs 77.0% (HR: 0.50)[8][18]

Note: T-DM1 utilizes an SMCC linker, which is functionally similar to the MC linker as a non-cleavable maleimide-based linker. This data illustrates the clinical potential of the antibody-DM1 platform.

Experimental Protocols

Protocol 1: Antibody-MC-DM1 Conjugation

This protocol describes a general method for conjugating a thiol-reactive this compound drug-linker to a monoclonal antibody via partially reduced interchain disulfide bonds.

ADC_Conjugation_Workflow start Start: Purified Monoclonal Antibody reduction 1. Partial Reduction (e.g., TCEP) start->reduction buffer_exchange1 2. Buffer Exchange (Desalting Column) reduction->buffer_exchange1 conjugation 3. Conjugation Reaction with this compound buffer_exchange1->conjugation purification 4. Purification (e.g., SEC, TFF) conjugation->purification characterization 5. Characterization (DAR, Aggregation, Endotoxin) purification->characterization end Final ADC Product characterization->end

Caption: Workflow for the conjugation of this compound to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound drug-linker set[2]

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation Buffer: PBS with EDTA (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0)

  • Quenching reagent: N-acetylcysteine

  • Solvent for this compound: Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Desalting columns (e.g., G-25)[16]

Methodology:

  • Antibody Preparation: Start with the mAb at a concentration of 5-10 mg/mL in a suitable buffer.

  • Partial Reduction: a. Add a 2-3 molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols for conjugation (targeting a specific Drug-to-Antibody Ratio, DAR). b. Incubate at 37°C for 1-2 hours.

  • Buffer Exchange: Immediately after reduction, remove excess TCEP by passing the solution through a desalting column pre-equilibrated with Conjugation Buffer.

  • Conjugation Reaction: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Add the this compound solution to the reduced antibody solution. A typical molar ratio is 1.5-2.0 fold excess of this compound per free thiol. c. Incubate at room temperature for 1-2 hours, protected from light.

  • Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the initial this compound added) to quench any unreacted maleimide (B117702) groups. Incubate for 20 minutes.

  • Purification: Purify the ADC from unconjugated this compound and other reaction components using SEC or TFF. The final buffer should be a formulation buffer suitable for storage (e.g., PBS or histidine-based buffer).

  • Characterization: Analyze the final ADC product for:

    • Drug-to-Antibody Ratio (DAR): Using Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-Liquid Chromatography-Mass Spectrometry (RP-LC-MS).

    • Purity and Aggregation: Using Size Exclusion Chromatography (SEC-HPLC).

    • Concentration: Using UV-Vis spectrophotometry (A280).

    • Endotoxin Levels: Using a standard LAL assay.

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

This protocol is used to determine the IC50 (half-maximal inhibitory concentration) of the this compound ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.[19][20][21]

In_Vitro_Cytotoxicity_Workflow start Start: Antigen +/- Cell Lines seed 1. Seed Cells in 96-Well Plate start->seed incubate1 2. Incubate Overnight (Allow Attachment) seed->incubate1 treat 3. Treat with Serial Dilutions of ADC incubate1->treat incubate2 4. Incubate for 72-120 hours treat->incubate2 mtt 5. Add MTT Reagent incubate2->mtt solubilize 6. Add Solubilization Solution (e.g., SDS-HCl) mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for an MTT-based in vitro cytotoxicity assay.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound ADC, unconjugated antibody (isotype control), and free DM1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[19]

  • Microplate reader

Methodology:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.[19][21] c. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the this compound ADC, isotype control antibody, and free DM1 in complete medium. A typical concentration range is 0.01 ng/mL to 1000 ng/mL.[22] b. Remove the medium from the cells and add 100 µL of the diluted compounds. Include wells with untreated cells (medium only) as a 100% viability control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2. The duration should be sufficient to observe cytotoxic effects (typically 3-5 cell doubling times).

  • MTT Addition: a. Add 20 µL of 5 mg/mL MTT solution to each well.[21] b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: a. Add 100 µL of solubilization buffer to each well.[21] b. Incubate overnight at 37°C in the dark to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of blank wells (medium only) from all other wells. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. c. Plot the % viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Efficacy Study in Xenograft Models

This protocol outlines a typical study to evaluate the anti-tumor efficacy of an this compound ADC in a solid tumor xenograft mouse model.[23][24]

In_Vivo_Efficacy_Workflow start Start: Immunodeficient Mice & Tumor Cell Line implant 1. Subcutaneous Tumor Cell Implantation start->implant monitor_growth 2. Monitor Tumor Growth implant->monitor_growth randomize 3. Randomize Mice into Treatment Groups monitor_growth->randomize treat 4. Administer ADC, Vehicle, & Control Antibodies randomize->treat measure 5. Measure Tumor Volume & Body Weight (2-3x / week) treat->measure endpoint 6. Continue Until Endpoint (e.g., Tumor Volume Limit) measure->endpoint end End: Analyze Data (TGI, Survival) endpoint->end

Caption: Workflow for an in vivo xenograft efficacy study.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice)

  • Antigen-positive human tumor cell line

  • Sterile PBS and Matrigel (optional, for co-injection)

  • This compound ADC, vehicle control (formulation buffer), and isotype control antibody

  • Calipers for tumor measurement

  • Animal scale

Methodology:

  • Tumor Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g., 1-10 million cells in 100-200 µL PBS, potentially mixed with Matrigel) into the flank of each mouse.[23]

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation.

  • Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group). Common groups include:

    • Vehicle Control

    • Isotype Control Antibody

    • This compound ADC (at one or more dose levels)

  • Dosing: Administer the treatments, typically via intravenous (IV) injection, according to the planned schedule (e.g., once, or once a week for 3 weeks).

  • Efficacy Monitoring: a. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). b. Measure mouse body weight at the same frequency as a general indicator of toxicity.[25]

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or when pre-defined toxicity endpoints are met (e.g., >20% body weight loss).

  • Data Analysis:

    • Plot mean tumor volume vs. time for each group.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze body weight changes to assess tolerability.

    • If applicable, generate Kaplan-Meier survival curves.

Protocol 4: Pharmacokinetic (PK) Analysis

A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the ADC.[26] Due to the complexity of ADCs, multiple analytes must be measured.[27][28]

Key Analytes to Measure:

  • Total Antibody: Measures both conjugated and unconjugated antibody. Typically quantified with a ligand-binding assay (LBA) like ELISA.[28][29]

  • Conjugated ADC ("Active ADC"): Measures the antibody with at least one drug-linker attached. Can be measured by LBA or hybrid immunocapture-LC-MS methods.[30]

  • Unconjugated (Free) Payload: Measures the free DM1 that may be released into circulation. Requires a highly sensitive method like LC-MS/MS.[29]

General PK Study Workflow:

  • Dosing: Administer a single IV dose of the this compound ADC to a cohort of animals (typically rodents or non-human primates).

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, and up to several weeks). Process to obtain plasma or serum.

  • Bioanalysis: Use validated LBA and/or LC-MS/MS methods to quantify the concentrations of the key analytes in each sample.[30]

  • Data Analysis: a. Plot the concentration of each analyte versus time. b. Use pharmacokinetic modeling software to calculate key parameters such as:

    • Maximum Concentration (Cmax)
    • Area Under the Curve (AUC)
    • Clearance (CL)
    • Volume of Distribution (Vd)
    • Half-life (t½) c. Compare the PK profiles of total antibody and conjugated ADC to assess in vivo stability.[29][30]

References

Application of MC-DM1 in Preclinical Cancer Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-DM1 is a drug-linker conjugate that combines the potent microtubule-disrupting agent DM1 with a maleimidocaproyl (MC) linker. This conjugate is a critical component in the development of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapies. By attaching this compound to a monoclonal antibody that specifically targets a tumor-associated antigen, the cytotoxic payload (DM1) can be delivered directly to cancer cells, minimizing systemic toxicity and enhancing the therapeutic index.[1][2][3]

DM1, a derivative of maytansine, exerts its cytotoxic effect by inhibiting the assembly of microtubules, which are essential for forming the mitotic spindle during cell division.[4][5] This disruption leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptotic cell death and, in some cases, mitotic catastrophe.[4][5][6][7] Preclinical studies have demonstrated the significant anti-tumor activity of DM1-containing ADCs in a variety of cancer models.

This document provides detailed application notes and protocols for the use of this compound in preclinical cancer research, including in vitro cytotoxicity assays and in vivo xenograft models.

Data Presentation

In Vitro Cytotoxicity of DM1-Containing ADCs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various DM1-containing ADCs in different cancer cell lines. These values demonstrate the potent and targeted cytotoxic activity of DM1 when delivered via an ADC.

ADC TargetCell LineCancer TypeIC50 (pM)Reference
HER2NCI-N87Gastric Cancer82 ± 10[8]
HER2HCC1954Breast Cancer33 ± 20[8]
HER2SKBR-3Breast Cancer-[6]
HER2BT-474Breast Cancer-[6]
HER2MDA-453Breast Cancer-[6]

Note: Specific IC50 values for SKBR-3, BT-474, and MDA-453 were not explicitly provided in the search results in picomolar concentrations but were shown to have strong dose-dependent growth inhibition by T-DM1.[6]

In Vivo Efficacy of DM1-Containing ADCs in Xenograft Models

The table below outlines the significant tumor growth inhibition observed in preclinical xenograft models treated with DM1-containing ADCs.

ADC TargetXenograft ModelCancer TypeTreatmentOutcomeReference
HER2JIMT-1Trastuzumab-resistant Breast CancerT-DM1 (5 mg/kg, weekly)Significant tumor growth inhibition[9]
HER2OE-19HER2-positive Gastric CancerT-DM1Complete pathological response[10]
HER2NCI-N87HER2-positive Gastric CancerT-DM1Complete pathological response in 50% of mice[10]
HER2BT-474HER2-positive Breast CancerT-DM1 (15 mg/kg, single dose)48% decrease in tumor volume after 2 weeks[11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/AlamarBlue Protocol)

This protocol describes a method to determine the cytotoxic effect of an this compound containing ADC on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound containing ADC

  • Control antibody (without DM1)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or AlamarBlue™ reagent

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Treatment:

    • Prepare serial dilutions of the this compound ADC and the control antibody in complete culture medium. A typical concentration range to test is 0.001 to 10 µg/mL.[6]

    • Remove the medium from the wells and add 100 µL of the diluted antibodies to the respective wells. Include wells with untreated cells as a negative control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C.[13]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]

    • Incubate the plate overnight at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • AlamarBlue Assay:

    • Alternatively, add 10 µL of AlamarBlue™ reagent to each well.

    • Incubate for 4-6 hours, or until a color change is observed.

    • Measure fluorescence with 560 nm excitation and 590 nm emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration to determine the IC50 value.

In Vivo Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of an this compound containing ADC.

Materials:

  • Immunocompromised mice (e.g., SCID or athymic nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound containing ADC

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

  • D-luciferin (for bioluminescence imaging)

Procedure:

  • Tumor Cell Implantation:

    • Harvest and resuspend cancer cells in sterile PBS or culture medium. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.

    • Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[14]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • For models using luciferase-expressing cells, perform bioluminescence imaging to monitor tumor growth. Inject mice with D-luciferin (e.g., 150 mg/kg, intraperitoneally) and image under anesthesia using an in vivo imaging system.[15][16][17]

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the this compound ADC (e.g., 5-15 mg/kg) and the vehicle control intravenously (i.v.) or intraperitoneally (i.p.). The treatment schedule can vary (e.g., once weekly or a single dose).[9][11]

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, immunohistochemistry).

  • Histology and Immunohistochemistry:

    • Fix excised tumors in formalin and embed in paraffin.

    • Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to observe morphology.[6]

    • Perform immunohistochemistry for relevant biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) to assess the mechanism of action.[7]

Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the effect of an this compound containing ADC on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with this compound ADC

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the this compound ADC for a specified time (e.g., 24-48 hours).

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours.[18]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.[19]

  • Analysis:

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20] An accumulation of cells in the G2/M phase is indicative of the mechanism of action of DM1.[21]

Visualizations

Signaling Pathway of DM1-Induced Cell Death

DM1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC This compound ADC Tumor_Antigen Tumor Cell Antigen ADC->Tumor_Antigen Binding Endosome Endosome Tumor_Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Free_DM1 Free DM1 Lysosome->Free_DM1 Linker Cleavage & DM1 Release Microtubule_Disruption Microtubule Disruption Free_DM1->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis G2M_Arrest->Apoptosis In_Vitro_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_ADC Add Serial Dilutions of this compound ADC Incubate_Overnight->Add_ADC Incubate_72h Incubate for 72h Add_ADC->Incubate_72h Add_MTT Add MTT or AlamarBlue Reagent Incubate_72h->Add_MTT Incubate_Read Incubate & Read Absorbance/Fluorescence Add_MTT->Incubate_Read Analyze_Data Analyze Data & Determine IC50 Incubate_Read->Analyze_Data End End Analyze_Data->End In_Vivo_Workflow Start Start Implant_Cells Implant Tumor Cells Subcutaneously in Mice Start->Implant_Cells Monitor_Tumor_Growth Monitor Tumor Growth (Calipers/BLI) Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize Mice into Treatment & Control Groups Monitor_Tumor_Growth->Randomize_Mice Administer_ADC Administer this compound ADC or Vehicle Control Randomize_Mice->Administer_ADC Continue_Monitoring Continue Monitoring Tumor Growth & Body Weight Administer_ADC->Continue_Monitoring Endpoint_Analysis Endpoint Analysis: Tumor Excision, Weight, Histology, IHC Continue_Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

References

Application Notes and Protocols for the Conjugation of MC-DM1 to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the conjugation of the potent microtubule-disrupting agent, DM1, to monoclonal antibodies (mAbs) using the maleimidocaproyl (MC) linker. The resulting antibody-drug conjugates (ADCs) offer the potential for targeted delivery of the cytotoxic payload to antigen-expressing cells, enhancing therapeutic efficacy while minimizing systemic toxicity.

Introduction to MC-DM1 Conjugation

This compound is a drug-linker conjugate composed of the maytansinoid derivative DM1 and a maleimide-containing linker.[1][2][3][4][5] DM1 exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis of cancer cells.[4] The MC linker facilitates the covalent attachment of DM1 to the monoclonal antibody. The two primary strategies for conjugating this compound to a monoclonal antibody are through the ε-amino groups of lysine (B10760008) residues or the thiol groups of cysteine residues.[6][7][8]

Lysine-based conjugation is a well-established method that utilizes the numerous surface-accessible lysine residues on an antibody.[8][9] This approach typically involves a hetero-bifunctional linker, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to first acylate the lysine residues, followed by reaction with the thiol group of DM1.[6][10][11] This results in a heterogeneous mixture of ADC species with a varying drug-to-antibody ratio (DAR).[12][13]

Cysteine-based conjugation offers a more site-specific approach.[6][14] This method involves the reduction of the interchain disulfide bonds within the antibody to generate free sulfhydryl groups, which then react with the maleimide (B117702) group of the this compound linker.[6] This can lead to a more homogeneous ADC population with a defined DAR, typically ranging from 0 to 8.[6][15]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound conjugation and the resulting ADCs.

ParameterLysine ConjugationCysteine ConjugationReference(s)
Average Drug-to-Antibody Ratio (DAR) ~3.52, 4, or 8 (depending on reduction level)[15][16]
Range of DAR Species 0-8+0, 2, 4, 6, 8[6][15]
Typical Antibody Recovery 30-60%Variable, can be optimized[17]
Purity (by SEC) >95% monomer>95% monomer[17]

Table 1: Comparison of key quantitative parameters for lysine and cysteine-based this compound conjugation.

ADCTarget AntigenAverage DARLinkerConjugation MethodReference(s)
Ado-trastuzumab emtansine (T-DM1)HER2~3.5SMCCLysine[18][19]
anti-CD30-MCC-DM1CD303.37SMCCLysine[20]
anti-CD22 Nanobody-DM1CD222.04SMCCLysine[21]

Table 2: Examples of this compound ADCs with their reported average DAR.

Experimental Protocols

Protocol 1: Lysine-Based Conjugation of this compound to a Monoclonal Antibody

This protocol describes a two-step process for conjugating DM1 to a monoclonal antibody via lysine residues using the SMCC linker.[22][23]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • DM1

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.25[22]

  • Quenching solution (e.g., 1 M Tris, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 2-10 mg/mL.

  • Antibody Modification with SMCC:

    • Dissolve SMCC in DMSO to a stock concentration of 10 mM.

    • Add a molar excess of SMCC to the antibody solution (typically 5-10 fold molar excess).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Removal of Excess SMCC:

    • Purify the SMCC-modified antibody using SEC or TFF to remove unreacted SMCC. The column should be pre-equilibrated with Conjugation Buffer.

  • Conjugation with DM1:

    • Dissolve DM1 in DMSO to a stock concentration of 10 mM.

    • Add a molar excess of DM1 to the purified SMCC-modified antibody (typically 1.5-3 fold molar excess over the incorporated maleimide groups).

    • Incubate the reaction at room temperature for 4-16 hours with gentle mixing, protected from light.[1][2]

  • Quenching the Reaction:

    • Add a quenching agent, such as N-acetyl cysteine, to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification of the ADC:

    • Purify the resulting ADC using SEC or TFF to remove unreacted DM1 and other small molecules. Buffer exchange into a suitable formulation buffer.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the average DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[16][24]

    • Assess the level of aggregation using SEC.

Protocol 2: Cysteine-Based Conjugation of this compound to a Monoclonal Antibody

This protocol outlines the procedure for conjugating this compound to a monoclonal antibody via reduced interchain disulfide bonds.[6]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

  • Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: PBS with 1 mM EDTA, pH 7.4

  • Quenching solution (e.g., N-acetyl cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Antibody Reduction:

    • Add a molar excess of the reducing agent to the antibody solution. The amount of reducing agent will determine the number of disulfide bonds reduced and thus the final DAR. For partial reduction to achieve a DAR of 4, a 2-4 fold molar excess of TCEP is a common starting point.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Removal of Excess Reducing Agent:

    • Purify the reduced antibody using a desalting column or TFF to remove the excess reducing agent. This step should be performed quickly to minimize re-oxidation of the thiols.

  • Conjugation with this compound:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Immediately add a molar excess of this compound to the purified reduced antibody (typically 1.5-2 fold molar excess per generated thiol).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add a quenching agent, such as N-acetyl cysteine, to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification of the ADC:

    • Purify the resulting ADC using SEC or TFF to remove unreacted this compound and other small molecules. Buffer exchange into a suitable formulation buffer.

  • Characterization:

    • Determine the protein concentration.

    • Determine the average DAR and DAR distribution using HIC or MS.

    • Assess the level of aggregation using SEC.

Visualizations

Lysine_Conjugation_Workflow mAb Monoclonal Antibody mAb_SMCC mAb-SMCC Intermediate mAb->mAb_SMCC + SMCC (Lysine Acylation) SMCC SMCC Linker Purification1 Purification (SEC/TFF) mAb_SMCC->Purification1 DM1 DM1 Payload ADC This compound ADC (Heterogeneous) Quench Quenching ADC->Quench Purification1->ADC + DM1 (Thiol-Maleimide Reaction) Purification2 Purification (SEC/TFF) Quench->Purification2

Caption: Lysine-Based this compound Conjugation Workflow.

Cysteine_Conjugation_Workflow mAb Monoclonal Antibody Reduced_mAb Reduced mAb (with free thiols) mAb->Reduced_mAb + Reducing Agent Reduction Reduction (TCEP/DTT) Purification1 Purification (Desalting/TFF) Reduced_mAb->Purification1 MC_DM1 This compound ADC This compound ADC (More Homogeneous) Quench Quenching ADC->Quench Purification1->ADC + this compound (Thiol-Maleimide Reaction) Purification2 Purification (SEC/TFF) Quench->Purification2

Caption: Cysteine-Based this compound Conjugation Workflow.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Target Antigen ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Internalization 2. Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Degradation 3. Lysosomal Degradation Lysosome->Degradation DM1_Release DM1 Release Degradation->DM1_Release Tubulin Tubulin DM1_Release->Tubulin Microtubule_Disruption 4. Microtubule Disruption Tubulin->Microtubule_Disruption Apoptosis Cell Death (Apoptosis) Microtubule_Disruption->Apoptosis

Caption: Mechanism of Action of a this compound ADC.

References

Application Notes and Protocols for Assessing MC-DM1 Antibody-Drug Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. MC-DM1 is a widely utilized ADC payload system, where the potent microtubule-disrupting agent DM1 is attached to the antibody via a non-cleavable thioether linker (MC). The stability of this conjugate is a critical quality attribute, directly impacting its safety, efficacy, and pharmacokinetic profile.[1][2][3] Premature release of the cytotoxic payload can lead to off-target toxicity, while aggregation or fragmentation of the ADC can alter its therapeutic activity and immunogenicity.[4]

These application notes provide a comprehensive overview and detailed protocols for assessing the stability of ADCs utilizing the this compound conjugation chemistry. The methodologies described herein are designed to evaluate key stability-indicating parameters, including drug-to-antibody ratio (DAR), aggregation, fragmentation, and free drug levels under various stress conditions.

Core Concepts in this compound ADC Stability

The stability of an this compound ADC is influenced by several factors, including the antibody backbone, the conjugation process, and the storage conditions. Key aspects to consider during a stability assessment include:

  • Physical Stability: Refers to the maintenance of the ADC's higher-order structure and prevention of aggregation or fragmentation.

  • Chemical Stability: Pertains to the integrity of the covalent bonds within the ADC, particularly the linker and the attachment of the DM1 payload to the antibody.

  • In Vitro and In Vivo Stability: Assesses the ADC's behavior in biological matrices, such as plasma or serum, to predict its performance in a physiological environment.[2][5]

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for a comprehensive stability study of an this compound ADC.

This compound ADC Stability Assessment Workflow cluster_0 Sample Preparation & Stress Conditions cluster_1 Physicochemical Characterization cluster_2 Biological Activity Assessment cluster_3 Data Analysis & Reporting Start This compound ADC Sample Stress Incubate under various conditions: - Temperature (e.g., 4°C, 25°C, 40°C) - pH (e.g., 5, 7.4, 9) - Freeze-Thaw Cycles - Mechanical Agitation - In Vitro (Plasma/Serum) Start->Stress SEC Size Exclusion Chromatography (SEC-HPLC) (Aggregation & Fragmentation) Stress->SEC Time Points HIC Hydrophobic Interaction Chromatography (HIC) (DAR & Heterogeneity) Stress->HIC Time Points RP_HPLC Reversed-Phase HPLC (RP-HPLC) (Free DM1 & Linker Stability) Stress->RP_HPLC Time Points MS Mass Spectrometry (MS) (Intact Mass, DAR, Degradation Products) Stress->MS Time Points Cytotoxicity Cell-Based Cytotoxicity Assay (Potency) Stress->Cytotoxicity Time Points Analysis Data Analysis: - Compare stressed vs. control samples - Quantify degradation products - Determine stability profile SEC->Analysis HIC->Analysis RP_HPLC->Analysis MS->Analysis Cytotoxicity->Analysis Report Final Stability Report Analysis->Report

Caption: Workflow for assessing the stability of an this compound ADC.

This compound ADC Structure and Potential Degradation Pathways

The stability of the this compound ADC is intrinsically linked to its structure. The following diagram illustrates the key components and potential sites of degradation.

MC_DM1_ADC_Degradation cluster_ADC This compound ADC cluster_Degradation Potential Degradation Pathways Antibody Monoclonal Antibody (mAb) Linker MC Linker (Thioether Bond) Antibody->Linker Lysine Residue Aggregation Aggregation Antibody->Aggregation Physical Stress Fragmentation Fragmentation Antibody->Fragmentation Chemical/Enzymatic Stress Payload DM1 Payload Linker->Payload Deconjugation Deconjugation (Loss of DM1) Linker->Deconjugation Chemical Instability

Caption: Structure of this compound ADC and its degradation pathways.

Key Experimental Protocols

Size Exclusion Chromatography (SEC-HPLC) for Aggregation and Fragmentation Analysis

Principle: SEC-HPLC separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier, while smaller molecules (fragments) elute later than the monomeric ADC.

Protocol:

  • System: HPLC system with a UV detector.

  • Column: A suitable size-exclusion column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Injection Volume: 20 µL.

  • Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species.

ParameterTypical Specification
Monomer Purity≥ 95%
Aggregate Content≤ 5%
Fragment Content≤ 1%
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Principle: HIC separates proteins based on their surface hydrophobicity. The conjugation of the hydrophobic DM1 payload to the antibody increases its hydrophobicity. ADCs with different numbers of conjugated DM1 molecules (different DARs) will have different retention times.

Protocol:

  • System: HPLC system with a UV detector.

  • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from high to low salt concentration.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the this compound ADC sample to 1 mg/mL in Mobile Phase A.

  • Injection Volume: 20 µL.

  • Data Analysis: Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR based on the peak area of each species.

ParameterTypical Specification
Average DAR3.5 ± 0.5
Reversed-Phase HPLC (RP-HPLC) for Free Drug Analysis

Principle: RP-HPLC separates molecules based on their hydrophobicity. This method can be used to quantify the amount of free DM1 payload that has been released from the ADC.[6][7]

Protocol:

  • System: HPLC system with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high organic solvent concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 252 nm.

  • Sample Preparation: Precipitate the protein from the ADC sample using acetonitrile. Centrifuge and analyze the supernatant containing the free drug.

  • Injection Volume: 50 µL.

  • Data Analysis: Quantify the free DM1 peak by comparing its area to a standard curve of known DM1 concentrations.

ParameterTypical Specification
Free Drug Level≤ 1% of total payload
Mass Spectrometry (MS) for Intact Mass and DAR Confirmation

Principle: MS measures the mass-to-charge ratio of ions to determine the molecular weight of the ADC and its different drug-loaded species. This provides a precise measurement of the DAR distribution.[1][8]

Protocol:

  • System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an LC system.

  • Sample Preparation: Desalt the ADC sample using a suitable method.

  • Analysis: Acquire the mass spectrum of the intact ADC under denaturing conditions.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the molecular weights of the different DAR species. Calculate the average DAR from the relative abundance of each species.

In Vitro Plasma Stability Assay

Principle: This assay evaluates the stability of the ADC in a biological matrix by incubating it in plasma and monitoring changes in DAR and free drug levels over time.[2][5]

Protocol:

  • Incubation: Incubate the this compound ADC in plasma (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Processing: At each time point, stop the reaction and process the sample to separate the ADC from plasma proteins (e.g., using protein A/G affinity capture).

  • Analysis: Analyze the captured ADC by HIC-HPLC or LC-MS to determine the average DAR. Analyze the plasma supernatant by RP-HPLC to quantify the released free drug.

  • Data Analysis: Plot the change in average DAR and the increase in free drug concentration over time to determine the stability profile.

Logical Relationship of Stability Assays

The various analytical techniques employed in a stability study are interconnected and provide complementary information.

Stability_Assay_Relationships cluster_Physical Physical Stability cluster_Chemical Chemical Stability cluster_Biological Biological Activity Stability_Study Comprehensive this compound ADC Stability Assessment SEC SEC-HPLC (Aggregation/Fragmentation) Stability_Study->SEC DLS Dynamic Light Scattering (Size Distribution) Stability_Study->DLS HIC HIC-HPLC (DAR Distribution) Stability_Study->HIC RP_HPLC RP-HPLC (Free Drug) Stability_Study->RP_HPLC MS Mass Spectrometry (Intact Mass, DAR) Stability_Study->MS Cytotoxicity Cell-Based Assay (Potency) Stability_Study->Cytotoxicity SEC->MS Correlate with mass changes SEC->Cytotoxicity Impact of aggregation on potency HIC->MS Confirm DAR RP_HPLC->Cytotoxicity Impact of free drug on potency

Caption: Interrelationship of analytical methods for ADC stability.

Conclusion

A thorough assessment of the stability of this compound ADCs is paramount for successful drug development. The protocols outlined in these application notes provide a robust framework for characterizing the physical, chemical, and in vitro stability of these complex biomolecules. By employing a combination of orthogonal analytical techniques, researchers can gain a comprehensive understanding of the ADC's stability profile, ensuring the selection of a safe and efficacious clinical candidate.

References

Application Notes and Protocols for MC-DM1 Solubility in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility of the antibody-drug conjugate (ADC) linker-payload, MC-DM1, for in vivo research applications. The following sections detail its solubility in various solvents, provide protocols for preparing formulations suitable for animal studies, and outline important storage and stability considerations.

Introduction to this compound

This compound is a drug-linker conjugate consisting of the potent microtubule-disrupting agent DM1 (a maytansinoid derivative) and a maleimidocaproyl (MC) linker.[1][2] It is utilized in the development of ADCs for targeted cancer therapy. A critical aspect of in vivo studies involving this compound is achieving a stable and homogenous formulation at the desired concentration for administration. Maytansinoids, in general, face challenges with aqueous solubility, making the selection of an appropriate vehicle crucial for successful preclinical evaluation.[3][4]

Solubility Data

The solubility of this compound has been determined in various solvents. The following tables summarize the available quantitative data to facilitate the preparation of stock solutions and in vivo formulations.

Table 1: In Vitro Solubility of this compound and Related Compounds
CompoundSolventSolubilityConcentration (mM)Notes
This compound DMSO≥ 220 mg/mL260.86Use of newly opened, non-hygroscopic DMSO is recommended.[1][2]
This compound DMSO≥ 200 mg/mL237.15Saturation unknown.
SMCC-DM1 DMSO~12 mg/mL--
SMCC-DM1 DMF~16 mg/mL--
SMCC-DM1 1:5 DMF:PBS (pH 7.2)~0.16 mg/mL-Aqueous solution should be prepared fresh and not stored for more than one day.[5]
Table 2: In Vivo Formulation Solubility of this compound and Related Compounds
CompoundFormulation VehicleSolubilityConcentration (mM)Notes
This compound 10% DMSO + 90% Corn Oil≥ 5.5 mg/mL6.52Clear solution. Saturation unknown. Caution is advised for studies exceeding half a month.[1][2]
SMCC-DM1 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2 mg/mL1.86Sonication is recommended to achieve a clear solution.[6]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), which can be used for further dilution into in vivo formulations.

Materials:

  • This compound powder

  • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 55 mg/mL[1]).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solution:

  • Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1][2]

  • Protect the stock solution from light.[1][2]

In Vivo Formulation Protocols

It is recommended to prepare in vivo formulations fresh on the day of dosing.

This formulation is suitable for achieving a concentration of at least 5.5 mg/mL of this compound.[1][2]

Materials:

  • This compound stock solution in DMSO (e.g., 55 mg/mL)

  • Corn oil (sterile)

  • Sterile tubes or vials

  • Calibrated pipettes

Procedure:

  • Prepare the this compound stock solution in DMSO as described in Protocol 3.1.

  • In a sterile tube, add the required volume of corn oil (90% of the final volume).

  • Add the corresponding volume of the this compound DMSO stock solution (10% of the final volume) to the corn oil.

  • Mix the solution thoroughly by vortexing or inversion until a clear and homogenous solution is obtained. The solvents should be added sequentially.[1]

  • Visually inspect the final formulation to ensure it is a single, clear phase.

Example for 1 mL of 5.5 mg/mL working solution:

  • Add 900 µL of corn oil to a sterile tube.

  • Add 100 µL of a 55 mg/mL this compound stock solution in DMSO.

  • Mix until a clear solution is formed.[1]

Stability Note: For continuous dosing periods exceeding half a month, this formulation should be used with caution.[2]

This protocol is adapted from a formulation used for the related compound SMCC-DM1 and is designed to improve the aqueous compatibility of the compound for in vivo administration.[6]

Materials:

  • This compound stock solution in DMSO (e.g., 20 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes or vials

  • Calibrated pipettes

Procedure:

  • Prepare the this compound stock solution in DMSO as described in Protocol 3.1.

  • In a sterile tube, add the required volume of PEG300 (40% of the final volume).

  • Add the corresponding volume of the this compound DMSO stock solution (10% of the final volume) to the PEG300 and mix thoroughly.

  • Add Tween 80 (5% of the final volume) to the mixture and mix well.

  • Slowly add sterile saline (45% of the final volume) to the mixture while vortexing to reach the final volume.

  • Continue to mix until a clear solution is obtained. Sonication may be used to aid dissolution.[6]

Example for 1 mL of 2 mg/mL working solution:

  • Add 400 µL of PEG300 to a sterile tube.

  • Add 100 µL of a 20 mg/mL this compound stock solution in DMSO and mix.

  • Add 50 µL of Tween 80 and mix.

  • Add 450 µL of sterile saline and mix until a clear solution is formed.[6]

Visualization of Experimental Workflows

Preparation of this compound Stock Solution

G cluster_0 Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve inspect Inspect for Clarity dissolve->inspect aliquot Aliquot Solution inspect->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.

Preparation of In Vivo Formulations

G cluster_1 Protocol 1: 10% DMSO + 90% Corn Oil cluster_2 Protocol 2: Aqueous Formulation p1_start Start p1_stock Prepare this compound DMSO Stock p1_start->p1_stock p1_add_oil Add 90% Corn Oil p1_stock->p1_add_oil p1_add_stock Add 10% this compound Stock p1_add_oil->p1_add_stock p1_mix Mix Thoroughly p1_add_stock->p1_mix p1_ready Ready for In Vivo Use p1_mix->p1_ready p2_start Start p2_stock Prepare this compound DMSO Stock p2_start->p2_stock p2_add_peg Add 40% PEG300 p2_stock->p2_add_peg p2_add_stock Add 10% this compound Stock p2_add_peg->p2_add_stock p2_add_tween Add 5% Tween 80 p2_add_stock->p2_add_tween p2_add_saline Add 45% Saline p2_add_tween->p2_add_saline p2_mix Mix/Sonicate p2_add_saline->p2_mix p2_ready Ready for In Vivo Use p2_mix->p2_ready

Caption: Comparative workflow for preparing two different in vivo formulations of this compound.

Important Considerations

  • Purity of Solvents: The use of high-purity, anhydrous solvents is critical, especially for the preparation of stock solutions in DMSO, as hygroscopic DMSO can impact solubility.[2]

  • Light Sensitivity: this compound requires protection from light during storage and handling.[1][2]

  • Fresh Preparations: It is strongly recommended that in vivo formulations be prepared fresh on the day of use to ensure stability and prevent precipitation.

  • Vehicle Controls: In all in vivo experiments, it is essential to include a control group that receives the vehicle alone to account for any potential effects of the formulation components.

  • Stability Testing: For long-term studies, it is advisable to conduct stability tests on the prepared formulations under the intended storage and use conditions.

By following these guidelines and protocols, researchers can prepare stable and effective formulations of this compound for in vivo evaluation, contributing to the advancement of targeted cancer therapies.

References

Characterizing MC-DM1 Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the essential analytical and biological methods required to characterize MC-DM1 antibody-drug conjugates (ADCs). The methodologies outlined herein are critical for ensuring the quality, consistency, and efficacy of these complex biotherapeutics throughout the drug development process.

Introduction to this compound Conjugates

Antibody-drug conjugates represent a powerful class of targeted therapies, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. This compound conjugates utilize the maytansinoid derivative DM1, a potent microtubule-disrupting agent, linked to the antibody via a non-cleavable maleimidocaproyl (MC) linker.[1] The characterization of these conjugates is a multifaceted process that requires a suite of orthogonal analytical techniques to assess critical quality attributes (CQAs).

The primary goals of characterizing this compound conjugates are to determine:

  • Drug-to-Antibody Ratio (DAR): The average number of DM1 molecules conjugated to each antibody.[2]

  • Drug Load Distribution: The relative abundance of different drug-loaded species (e.g., DAR 0, 2, 4, etc.).[3]

  • Purity and Heterogeneity: The presence of aggregates, fragments, and other impurities.[4]

  • Stability: The integrity of the conjugate under various storage and stress conditions.[5][6]

  • Binding Affinity: The ability of the ADC to bind to its target antigen.

  • In Vitro Cytotoxicity: The potency of the ADC in killing target cancer cells.[7]

Analytical Characterization Methods

A comprehensive analytical strategy is essential for the successful development of this compound ADCs. The following sections detail the key chromatographic and mass spectrometric methods used for their characterization.

Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The DAR is a critical parameter that directly influences the ADC's efficacy and safety.[2] Two primary chromatographic techniques are employed for this purpose: Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

HIC is a non-denaturing technique that separates molecules based on their surface hydrophobicity.[3] Since the DM1 payload is hydrophobic, ADC species with different numbers of conjugated DM1 molecules can be resolved.[8]

Protocol 1: DAR and Drug Load Distribution Analysis by HIC

Objective: To separate and quantify the different drug-loaded species of an this compound conjugate and calculate the average DAR.

Materials:

  • This compound Antibody-Drug Conjugate

  • HIC Column (e.g., TSKgel Butyl-NPR)[8]

  • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0[8]

  • Mobile Phase B: 20% Isopropanol in 25 mM Sodium Phosphate, pH 7.0[8]

  • HPLC or UHPLC system with UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µg of the this compound conjugate.

  • Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[8]

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each drug-loaded species (DAR 0, 2, 4, etc.).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100[9]

Data Presentation:

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 0e.g., 5.2e.g., 10.5
DAR 2e.g., 8.7e.g., 35.2
DAR 4e.g., 11.3e.g., 40.8
DAR 6e.g., 13.5e.g., 12.1
DAR 8e.g., 15.1e.g., 1.4
Average DAR e.g., 3.5

RP-HPLC provides an orthogonal method for DAR determination.[9] This technique typically involves the reduction of the ADC to separate the light and heavy chains, followed by their separation based on hydrophobicity.

Protocol 2: DAR Analysis by RP-HPLC

Objective: To determine the average DAR of an this compound conjugate by analyzing its reduced and separated light and heavy chains.

Materials:

  • This compound Antibody-Drug Conjugate

  • Reducing Agent (e.g., Dithiothreitol - DTT)

  • RP-HPLC Column (e.g., C4 or C8)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • HPLC or UHPLC system with UV detector

Procedure:

  • Reduce the this compound conjugate by incubating with an excess of DTT (e.g., 20 mM) at 37°C for 30 minutes.

  • Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.

  • Inject the reduced sample.

  • Elute the light and heavy chains using a linear gradient of Mobile Phase B.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for the unconjugated and conjugated light and heavy chains.

  • Calculate the weighted average DAR based on the relative peak areas and the number of conjugated DM1 molecules on each chain.[9]

Diagram 1: HIC Experimental Workflow

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_data Data Analysis ADC This compound ADC Injection Inject Sample ADC->Injection HIC_Column HIC Column Injection->HIC_Column Binding Gradient Salt Gradient (decreasing) HIC_Column->Gradient Elution Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration DAR_Calc Calculate Average DAR Integration->DAR_Calc

Caption: Workflow for determining the average DAR of an this compound ADC using HIC.

Purity and Heterogeneity Analysis

Size Exclusion Chromatography (SEC) is the primary method for assessing the purity of ADCs by separating molecules based on their hydrodynamic radius.[4][10] This technique is crucial for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).

Protocol 3: Purity Analysis by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of aggregates and fragments in an this compound conjugate sample.

Materials:

  • This compound Antibody-Drug Conjugate

  • SEC Column (e.g., Agilent AdvanceBio SEC)[4]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable MS-compatible buffer if coupled to a mass spectrometer.[11]

  • HPLC or UHPLC system with UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Inject a defined amount of the this compound conjugate.

  • Perform an isocratic elution.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for the monomer, aggregates, and fragments.

  • Calculate the percentage of each species relative to the total peak area.

Data Presentation:

SpeciesRetention Time (min)Peak Area (%)
Aggregatese.g., 8.1e.g., 1.5
Monomere.g., 10.2e.g., 98.0
Fragmentse.g., 12.5e.g., 0.5

Diagram 2: SEC Experimental Workflow

SEC_Workflow cluster_prep Sample Preparation cluster_hplc SEC-HPLC Analysis cluster_data Data Analysis ADC This compound ADC Injection Inject Sample ADC->Injection SEC_Column SEC Column Injection->SEC_Column Separation by Size Isocratic Isocratic Elution SEC_Column->Isocratic Detection UV Detection (280 nm) Isocratic->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Calculate % Purity Integration->Purity_Calc

Caption: Workflow for assessing the purity of an this compound ADC using SEC.

Mass Spectrometry for In-depth Characterization

Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of ADCs. It can be used to determine the intact mass of the conjugate, confirm the drug load distribution, and identify the specific conjugation sites.[12][13] Coupling liquid chromatography with mass spectrometry (LC-MS) provides separation and identification in a single analysis.[14]

Protocol 4: Intact Mass Analysis by LC-MS

Objective: To determine the molecular weight of the intact this compound conjugate and its different drug-loaded forms.

Materials:

  • This compound Antibody-Drug Conjugate

  • SEC or RP-HPLC column

  • MS-compatible mobile phases (e.g., using volatile salts like ammonium acetate (B1210297) or formic acid)[11]

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Perform chromatographic separation using SEC or RP-HPLC with MS-compatible mobile phases.

  • Introduce the eluent into the mass spectrometer.

  • Acquire mass spectra under native or denaturing conditions.

  • Deconvolute the resulting spectra to obtain the zero-charge masses of the different ADC species.

  • Compare the observed masses with the theoretical masses to confirm the drug load.

Biological Characterization Methods

In addition to analytical characterization, it is crucial to assess the biological activity of this compound conjugates to ensure they function as intended.

Binding Affinity Assessment

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to evaluate the binding affinity of the ADC to its target antigen. A competitive binding assay can determine if the conjugation process has adversely affected the antibody's ability to bind its target.

Protocol 5: Competitive Binding ELISA

Objective: To assess the relative binding affinity of the this compound conjugate compared to the unconjugated antibody.

Materials:

  • This compound Antibody-Drug Conjugate

  • Unconjugated (naked) antibody

  • Recombinant target antigen

  • ELISA plates

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat the ELISA plate with the target antigen overnight at 4°C.[15]

  • Wash the plate and block non-specific binding sites with blocking buffer.[15]

  • Prepare serial dilutions of the this compound conjugate and the unconjugated antibody.

  • Add a fixed concentration of biotinylated unconjugated antibody mixed with the serially diluted non-biotinylated competitor (either this compound or unconjugated antibody) to the wells.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate and add streptavidin-HRP.

  • Incubate for 1 hour at room temperature.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Plot the absorbance versus the log of the competitor concentration and determine the IC50 values.

Data Presentation:

CompetitorIC50 (nM)
Unconjugated Antibodye.g., 5.2
This compound Conjugatee.g., 5.8

Diagram 3: Competitive ELISA Principle

ELISA_Principle cluster_well ELISA Well Surface cluster_reagents Reagents Added cluster_binding Competitive Binding cluster_detection Detection Antigen Target Antigen Binding Binding to Antigen Antigen->Binding Biotin_Ab Biotinylated Antibody Biotin_Ab->Binding Competitor_Ab Competitor (ADC or Naked Ab) Competitor_Ab->Binding Strep_HRP Streptavidin-HRP Binding->Strep_HRP Binds to Biotin Substrate TMB Substrate Strep_HRP->Substrate Catalyzes Signal Colorimetric Signal Substrate->Signal

Caption: Principle of a competitive ELISA for assessing ADC binding affinity.

In Vitro Cytotoxicity Assay

The ultimate goal of an ADC is to kill cancer cells. In vitro cytotoxicity assays, such as the MTT or CellTiter-Glo assay, are used to measure the potency (IC50) of the this compound conjugate on target antigen-positive and antigen-negative cell lines.[7][16]

Protocol 6: In Vitro Cytotoxicity MTT Assay

Objective: To determine the IC50 value of the this compound conjugate in a target cancer cell line.

Materials:

  • This compound Antibody-Drug Conjugate

  • Target antigen-positive and antigen-negative cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[16]

  • Solubilization solution (e.g., DMSO or SDS in HCl)[17]

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

  • Prepare serial dilutions of the this compound conjugate in cell culture medium.

  • Treat the cells with the serially diluted ADC and incubate for 72-96 hours.[17]

  • Add MTT solution to each well and incubate for 2-4 hours.[17]

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.[17]

  • Read the absorbance at 570 nm using a microplate reader.[16]

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot a dose-response curve and determine the IC50 value.

Data Presentation:

Cell LineTarget AntigenIC50 (nM)
Cell Line APositivee.g., 0.5
Cell Line BNegativee.g., >1000

Diagram 4: ADC Mechanism of Action and Cytotoxicity

ADC_MOA cluster_cell Target Cancer Cell Binding 1. ADC binds to target antigen Internalization 2. Internalization via endocytosis Binding->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Release 4. Lysosomal degradation releases DM1 Lysosome->Release Tubulin 5. DM1 binds to tubulin Release->Tubulin Apoptosis 6. Cell cycle arrest and apoptosis Tubulin->Apoptosis ADC This compound ADC ADC->Binding

Caption: General mechanism of action for an this compound antibody-drug conjugate.

Conclusion

The comprehensive characterization of this compound conjugates requires a combination of sophisticated analytical and biological assays. The protocols and application notes provided in this document serve as a guide for researchers, scientists, and drug development professionals to ensure the quality, consistency, and efficacy of these promising cancer therapeutics. Adherence to these methodologies will facilitate the successful development and potential clinical translation of this compound ADCs.

References

Practical Guide to Using MC-DM1 in the Lab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the laboratory use of MC-DM1, a drug-linker conjugate composed of the potent microtubule-disrupting agent DM1 and a non-cleavable maleimidocaproyl (MC) linker. This guide is intended to facilitate the development and preclinical evaluation of antibody-drug conjugates (ADCs) utilizing this technology for targeted cancer therapy.

Introduction to this compound

This compound is a critical component in the construction of ADCs, where a monoclonal antibody (mAb) is armed with the cytotoxic payload DM1. The MC linker provides a stable covalent bond between the antibody and DM1. Upon internalization of the ADC by a target cancer cell, the antibody portion is degraded in the lysosome, releasing the DM1-linker-amino acid complex, which then exerts its cytotoxic effect.[1]

The payload, DM1 (a maytansinoid derivative), is a highly potent inhibitor of tubulin polymerization. By binding to tubulin, DM1 disrupts microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase (mitotic arrest) and subsequent induction of apoptosis (programmed cell death).[2][3] The non-cleavable nature of the MC linker ensures that the cytotoxic payload is primarily released within the target cell, minimizing off-target toxicity.[1][4]

Mechanism of Action of DM1

The cytotoxic activity of an ADC utilizing this compound is ultimately mediated by the DM1 payload. The mechanism unfolds as follows:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Degradation: The ADC-antigen complex is trafficked to the lysosome.

  • Payload Release: Within the lysosome, proteolytic degradation of the antibody releases the DM1 payload, still attached to the MC linker and a lysine (B10760008) residue from the antibody.[1]

  • Microtubule Disruption: The released DM1 complex enters the cytoplasm and binds to tubulin, inhibiting the formation of microtubules.[2] This suppression of microtubule dynamics disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[3]

  • Mitotic Arrest: The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are properly attached to the spindle. Key proteins involved in the SAC include Mad2 and BubR1.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is mediated by the Bcl-2 family of proteins. The arrest leads to the phosphorylation and subsequent degradation of the anti-apoptotic protein Mcl-1, a process driven by the Cyclin B/CDK1 complex.[5][6] The degradation of Mcl-1 releases the pro-apoptotic protein Bak, which, along with Bax, oligomerizes on the mitochondrial outer membrane, leading to the release of cytochrome c.[7][8] Cytochrome c then initiates the caspase cascade, culminating in the execution of apoptosis.

Signaling Pathway of DM1-Induced Mitotic Arrest and Apoptosis

DM1_Mechanism cluster_cell Cancer Cell ADC This compound ADC Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1_complex DM1-Linker-Lysine Complex Lysosome->DM1_complex Antibody Degradation Tubulin Tubulin DM1_complex->Tubulin Inhibition Mitotic_Spindle Mitotic Spindle (Disrupted) DM1_complex->Mitotic_Spindle Disruption of Dynamics Microtubules Microtubules Tubulin->Microtubules Microtubules->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) (Mad2, BubR1) Mitotic_Spindle->SAC Activation CyclinB_CDK1 Cyclin B / CDK1 SAC->CyclinB_CDK1 Sustained Activation Mcl1 Mcl-1 (Anti-apoptotic) CyclinB_CDK1->Mcl1 Phosphorylation Mcl1_p Phosphorylated Mcl-1 Mcl1->Mcl1_p Bak Bak (Pro-apoptotic) Mcl1->Bak Sequestration Proteasome Proteasome Mcl1_p->Proteasome Degradation Proteasome->Bak Release Mitochondrion Mitochondrion Bak->Mitochondrion Oligomerization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Mechanism of action of a this compound ADC leading to apoptosis.

Quantitative Data

The following tables summarize representative quantitative data for ADCs utilizing DM1 with a non-cleavable linker, similar to this compound. IC50 values can vary depending on the specific antibody, target antigen expression levels, and experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of Non-Cleavable DM1 ADCs in Various Cancer Cell Lines

Cancer TypeCell LineTarget AntigenLinkerIC50 (ng/mL)Reference
Breast CancerMCF7EpCAMSMCC~10[2]
Breast CancerSK-BR-3HER2MCC0.6 - 0.9 nM[9]
Breast CancerBT474HER2MCC0.6 - 0.9 nM[9]
Lung CancerCalu-3EpCAMSMCC~10[10]
Ovarian CancerSK-OV-3HER2Not SpecifiedNot Specified
Colon CancerLoVoNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of an ADC constructed with this compound.

General Workflow for ADC Development and Evaluation

The development and preclinical assessment of an ADC follows a logical progression of experiments, from initial conjugation to in vivo efficacy studies.

ADC_Workflow cluster_workflow ADC Development Workflow cluster_invitro In Vitro Evaluation A 1. Antibody Selection & Characterization B 2. Conjugation of Antibody with this compound A->B C 3. ADC Purification & Characterization (DAR) B->C D 4. In Vitro Assays C->D E 5. In Vivo Xenograft Studies D->E D1 Binding Affinity (ELISA/FACS) D2 Internalization Assay D3 Cytotoxicity Assay (MTT) D4 Apoptosis Assay (Annexin V) F 6. Pharmacokinetic Analysis E->F G 7. Toxicology Studies F->G

General workflow for the development and evaluation of an ADC.

Protocol for Antibody Conjugation with this compound

This protocol describes the conjugation of a maleimide-functionalized this compound to a monoclonal antibody via lysine residues. This involves a two-step process: modification of the antibody with a bifunctional linker (e.g., SMCC) to introduce maleimide (B117702) groups, followed by reaction with the thiol-containing DM1.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • DM1

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylacetamide (DMA)

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.25)

  • Quenching solution (e.g., 100 mM glycine (B1666218) or Tris)

  • Desalting columns (e.g., Sephadex G-25)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the conjugation buffer to a concentration of 2-10 mg/mL.

    • Ensure the buffer is amine-free (e.g., no Tris).

  • Antibody Modification with SMCC:

    • Prepare a fresh stock solution of SMCC in anhydrous DMSO or DMA (e.g., 10 mM).

    • Add a calculated molar excess of the SMCC solution to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of SMCC to mAb.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess SMCC:

    • Immediately after incubation, remove unreacted SMCC using a desalting column equilibrated with conjugation buffer. This prevents hydrolysis of the maleimide group and reaction with the subsequent quenching agent.

  • Conjugation with DM1:

    • Prepare a fresh stock solution of DM1 in anhydrous DMSO or DMA.

    • Add the DM1 stock solution to the maleimide-activated antibody solution. A typical starting point is a 1.5- to 2-fold molar excess of DM1 over the introduced maleimide groups.

    • Incubate the reaction for 16-18 hours at 4°C or room temperature with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., final concentration of 10 mM cysteine) to cap any unreacted maleimide groups.

    • Incubate for 1 hour at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated DM1 and other reaction components using size-exclusion chromatography (SEC).

    • Exchange the purified ADC into a suitable formulation buffer (e.g., PBS).

    • Concentrate the ADC to the desired concentration.

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[2]

Protocol for In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay measures cell viability based on the metabolic activity of the cells.[11]

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and a non-binding control ADC in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADCs. Include wells with medium only (blank) and untreated cells (negative control).

    • Incubate for 72-120 hours.

  • MTT Addition:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 4 hours to overnight at 37°C with gentle shaking, protected from light.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol for Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using fluorescently labeled Annexin V.[12][13]

Materials:

  • Target cancer cell line

  • This compound ADC

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI) or other viability dye

  • 1x Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the this compound ADC at a concentration around the IC50 value for a predetermined time (e.g., 48-72 hours).

    • Include an untreated control and a positive control for apoptosis (e.g., treatment with staurosporine).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1x Binding Buffer to a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol for In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an this compound ADC in a subcutaneous xenograft mouse model.[14][15][16]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Target cancer cell line

  • Matrigel (optional)

  • This compound ADC and vehicle control

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration:

    • Administer the this compound ADC (e.g., via intravenous injection) at predetermined doses and schedules (e.g., once weekly).

    • The control group should receive the vehicle.

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²) / 2).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue the study until tumors in the control group reach a predetermined endpoint.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Troubleshooting

Table 2: Common Issues and Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low DAR - Insufficient activation of antibody- Insufficient molar excess of this compound- Hydrolysis of maleimide groups- Increase molar excess of SMCC- Increase molar excess of DM1- Ensure anhydrous solvents and prompt use of activated antibody
High Aggregation - High DAR leading to increased hydrophobicity- Suboptimal buffer conditions- Reduce molar excess of this compound- Optimize conjugation buffer (pH, ionic strength)- Include excipients in formulation buffer
Low In Vitro Potency - Low target antigen expression- Poor ADC internalization- ADC instability- Confirm antigen expression on target cells- Perform internalization assay- Assess ADC stability over time
In Vivo Toxicity - Off-target uptake of the ADC- High dose- Evaluate biodistribution of the ADC- Perform a dose-escalation study to determine the maximum tolerated dose (MTD)

Conclusion

This compound is a valuable tool for the development of targeted cancer therapies. The protocols and information provided in this guide are intended to serve as a starting point for researchers. Optimization of conjugation, purification, and experimental conditions will be necessary for each specific antibody and target system. Careful characterization and evaluation at each step of the development process are crucial for the successful translation of a promising ADC candidate from the laboratory to the clinic.

References

Application Notes: Cell-Based Potency Assays for MC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. An ADC consists of a monoclonal antibody (mAb) specific to a tumor-associated antigen, a cytotoxic payload, and a chemical linker connecting them.[1] This document focuses on MC-DM1, an agent-linker conjugate where the potent microtubule-disrupting agent DM1 is attached to an antibody via a non-cleavable maleimidocaproyl (MC) linker.[2]

Evaluating the biological activity, or potency, of an ADC is a critical component of the development process, mandated by regulatory agencies for lot release, stability testing, and ensuring batch-to-batch consistency.[3] Cell-based potency assays are essential as they provide a comprehensive assessment of the ADC's mechanism of action (MOA), from antigen binding and internalization to payload delivery and cytotoxicity.[4][5] These assays are crucial for triaging promising ADC candidates and predicting in-vivo efficacy.[6] This application note provides detailed protocols for a suite of cell-based assays to thoroughly evaluate the potency of this compound ADCs.

Mechanism of Action of a Typical this compound ADC

The efficacy of an this compound ADC relies on a multi-step process that must be evaluated to confirm its potency. The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. Following binding, the entire ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[7] The complex is then trafficked to the lysosome, an acidic cellular compartment containing proteases.[8][9] Inside the lysosome, the antibody component is degraded, leading to the release of the DM1 payload attached to the linker and an amino acid residue (e.g., Lys-MC-DM1).[8][10] This active metabolite then enters the cytoplasm and exerts its cytotoxic effect by binding to tubulin, which disrupts microtubule assembly, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[7][11][12]

Figure 1: General Mechanism of Action (MOA) for an this compound ADC cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome tubulin Tubulin Polymerization arrest Cell Cycle Arrest (G2/M Phase) tubulin->arrest apoptosis Apoptosis arrest->apoptosis payload_cyto Released Payload (e.g., Lys-MC-DM1) payload_cyto->tubulin 5. Microtubule Disruption degradation Antibody Degradation degradation->payload_cyto 4. Payload Release complex_lyso ADC-Antigen Complex complex_lyso->degradation internalization 2. Internalization (Endocytosis) internalization->complex_lyso 3. Lysosomal Trafficking binding 1. Binding to Target Antigen binding->internalization adc This compound ADC adc->binding

Figure 1: General Mechanism of Action (MOA) for an this compound ADC.

Key Cell-Based Assays & Protocols

A comprehensive evaluation of an this compound ADC's potency requires a matrix of assays, each interrogating a specific step in its mechanism of action.

Target Binding Affinity Assays

Before assessing cytotoxicity, it is crucial to confirm that the ADC binds specifically and with high affinity to its target antigen on the cell surface. This can be quantified using methods like Flow Cytometry.[13][14]

Protocol: Cell Surface Binding by Flow Cytometry

  • Cell Preparation:

    • Culture antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., HER2-negative MCF-7) cells to 80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation buffer and wash twice with ice-cold FACS buffer (PBS + 2% FBS).

    • Resuspend cells to a concentration of 1x10⁶ cells/mL in FACS buffer.

  • ADC Incubation:

    • Add 100 µL of the cell suspension to each well of a 96-well U-bottom plate.

    • Prepare serial dilutions of the this compound ADC and a relevant isotype control ADC in FACS buffer.

    • Add the diluted ADCs to the cells and incubate on ice for 1 hour.

  • Secondary Antibody Staining:

    • Wash the cells three times with cold FACS buffer by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG) diluted in FACS buffer.

    • Incubate on ice for 30 minutes in the dark.

  • Data Acquisition:

    • Wash the cells three times with cold FACS buffer.

    • Resuspend the final cell pellet in 200 µL of FACS buffer containing a viability dye (e.g., Propidium Iodide) to exclude dead cells.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live cell population.

    • Determine the Median Fluorescence Intensity (MFI) for each ADC concentration.

    • Plot MFI versus ADC concentration and fit the data to a non-linear regression curve to determine the EC50 (half-maximal effective concentration) for binding.[13]

ADC Internalization Assays

The efficacy of an this compound ADC is dependent on its internalization into the target cell.[15] Assays using pH-sensitive dyes, which fluoresce only in the acidic environment of endosomes and lysosomes, are ideal for quantifying this process.[16][17]

Figure 2: Workflow for an Antibody Internalization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis seed 1. Seed Target Cells in 96-well plate add_adc 3. Add Labeled ADC to Cells seed->add_adc label_adc 2. Label ADC with pH-sensitive dye (e.g., pHrodo Red) label_adc->add_adc incubate 4. Incubate at 37°C (Time Course) add_adc->incubate acquire 5. Acquire Images/ Read Fluorescence incubate->acquire quantify 6. Quantify Signal (Fluorescence Intensity) acquire->quantify

Figure 2: Workflow for an Antibody Internalization Assay.

Protocol: Live-Cell Imaging of Internalization

  • Cell Preparation:

    • Seed 5,000-10,000 target cells per well in a 96-well black, clear-bottom plate and allow them to adhere overnight.[18]

  • ADC Labeling:

    • Label the this compound ADC with a pH-sensitive dye (e.g., IncuCyte FabFluor-pH Red Antibody Labeling reagent) according to the manufacturer's protocol. This typically involves a short 15-minute incubation.[18]

  • Assay Execution:

    • Add the labeled ADC conjugate to the wells containing the target cells. Include an isotype control ADC as a negative control.

    • Place the plate into a live-cell imaging system (e.g., IncuCyte S3) equipped with a 37°C, 5% CO₂ incubator.[18]

  • Data Acquisition:

    • Capture phase-contrast and red fluorescence images every 30-60 minutes for 24-48 hours.[18]

  • Data Analysis:

    • Use the system's software to quantify the total red fluorescent area or intensity inside the cells over time.

    • Plot the fluorescence signal against time to visualize the rate and extent of internalization.

Cytotoxicity and Cell Viability Assays

The ultimate measure of an ADC's potency is its ability to kill target cancer cells.[6] This is typically quantified by determining the IC50 value, the concentration of ADC required to inhibit cell growth or viability by 50%.[13] Assays like the MTT or CellTiter-Glo are widely used.[19][20]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Harvest antigen-positive and antigen-negative cells and adjust the cell density based on their growth rate to ensure they are in an exponential growth phase at the end of the assay (typically 72-120 hours).

    • Seed 1,000-5,000 cells per well in 50 µL of media into a 96-well white, clear-bottom plate. Incubate overnight to allow for cell attachment.[20]

  • ADC Treatment:

    • Prepare 10-point serial dilutions of the this compound ADC, an isotype control ADC, and the free DM1 payload in cell culture media.

    • Add 50 µL of the diluted compounds to the appropriate wells. Include "cells only" (untreated) and "media only" (blank) controls.

    • Incubate the plate for 72 to 120 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the average background signal (media only wells) from all other readings.

    • Normalize the data by expressing the viability of treated wells as a percentage of the untreated control wells: (% Viability) = (Signal_treated / Signal_untreated) * 100.

    • Plot the percent viability against the log of the ADC concentration and use a four-parameter logistic regression model to calculate the IC50 value.[19]

Mechanism of Action: Tubulin Polymerization Assay

To confirm that the cytotoxic effect is mediated by the DM1 payload's intended mechanism, an in vitro tubulin polymerization assay can be performed. DM1 is a microtubule-destabilizing agent and is expected to inhibit the polymerization of tubulin.[11][12]

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation:

    • Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc. or Sigma-Aldrich).[21][22]

    • Reconstitute lyophilized bovine or porcine tubulin (>99% pure) in ice-cold tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP. Keep on ice.[21]

  • Assay Setup:

    • Add the tubulin solution to the wells of a pre-warmed 96-well plate.

    • Add the test compounds: free DM1 payload (positive control for inhibition), paclitaxel (B517696) (positive control for promotion), and a vehicle control (e.g., DMSO).

  • Data Acquisition:

    • Immediately place the plate into a spectrophotometer pre-warmed to 37°C.[23][24]

    • Measure the change in absorbance (turbidity) at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to microtubule formation.[23]

  • Data Analysis:

    • Plot absorbance versus time for each condition.

    • Compare the polymerization curves. DM1 should show a significant reduction in the rate and extent of polymerization compared to the vehicle control.

Bystander Killing Effect Assay

The bystander effect is the ability of a payload, released from a target cell, to diffuse and kill neighboring antigen-negative cells.[6] This is particularly relevant for heterogeneous tumors. Since this compound uses a non-cleavable linker, its primary metabolite (Lys-MC-DM1) is charged and less membrane-permeable, suggesting a limited bystander effect compared to ADCs with cleavable linkers and neutral payloads.[7][25] A co-culture assay can be used to investigate this.

Figure 3: Workflow for a Co-Culture Bystander Effect Assay cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis label_ag_neg 1. Label Antigen-Negative (Ag-) Cells with a fluorescent marker (e.g., GFP) seed_cells 2. Co-culture Ag+ and fluorescent Ag- cells in a 96-well plate label_ag_neg->seed_cells add_adc 3. Add this compound ADC at a concentration that kills Ag+ but not Ag- cells seed_cells->add_adc incubate 4. Incubate for 72-120 hours add_adc->incubate image 5. Image plate for fluorescent Ag- cells incubate->image quantify 6. Quantify the number or confluence of surviving Ag- cells image->quantify

Figure 3: Workflow for a Co-Culture Bystander Effect Assay.

Protocol: Co-Culture Bystander Assay

  • Cell Preparation:

    • Transfect the antigen-negative cell line (e.g., MCF-7) to stably express a fluorescent protein like GFP.[6]

    • Culture both the antigen-positive (e.g., SK-BR-3) and GFP-labeled antigen-negative cells.

  • Co-Culture Seeding:

    • Seed a mixture of antigen-positive and GFP-antigen-negative cells into a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).

    • As controls, seed wells with only antigen-positive cells and only GFP-antigen-negative cells. Allow cells to attach overnight.[26]

  • ADC Treatment:

    • Treat the wells with the this compound ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture (e.g., above the IC90 for Ag+ cells and below the IC50 for Ag- cells).[6]

    • Incubate for 72-120 hours.

  • Data Acquisition and Analysis:

    • Use a live-cell imaging system to specifically count the number of surviving GFP-positive cells in the co-culture wells compared to the GFP-positive cells in the monoculture control wells.

    • A significant reduction in the number of GFP-positive cells in the co-culture condition indicates a bystander effect.[6]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in tables for clear comparison and interpretation.

Table 1: Example Potency Data for an anti-HER2-MC-DM1 ADC

Assay TypeCell LineHER2 ExpressionResultUnitInterpretation
Binding Affinity SK-BR-3High (+++)1.5EC50 (nM)High-affinity binding to target cells.
MCF-7Low (-)>1000EC50 (nM)No significant binding to non-target cells.
Cytotoxicity SK-BR-3High (+++)0.8IC50 (nM)Potent and specific killing of target cells.[13]
BT-474High (+++)1.2IC50 (nM)Potent killing of a second target cell line.
MCF-7Low (-)>500IC50 (nM)Low toxicity towards non-target cells.
Isotype Control ADC SK-BR-3High (+++)>500IC50 (nM)Cytotoxicity is antigen-dependent.
Free DM1 Payload SK-BR-3High (+++)0.05IC50 (nM)Confirms cell line is sensitive to the payload.[19]
MCF-7Low (-)0.09IC50 (nM)Confirms cell line is sensitive to the payload.[19]
Bystander Effect SK-BR-3 + MCF7-GFPMixed<10%% Killing of Ag- CellsMinimal bystander effect observed.

Table 2: Example Data for Tubulin Polymerization Assay

CompoundConcentration (µM)Vmax (mOD/min)% InhibitionInterpretation
Vehicle Control -5.00%Baseline polymerization rate.
Free DM1 Payload 10.590%Strong inhibition of tubulin polymerization.
Paclitaxel 115.0-200% (Promotion)Confirms assay validity (stabilizing agent).

Conclusion

A robust and comprehensive assessment of an this compound ADC's potency is critical for its successful development. The suite of cell-based assays described in this application note provides a framework for thoroughly characterizing the entire mechanism of action, from initial cell binding to the ultimate cytotoxic effect. By employing these detailed protocols, researchers can generate reliable and reproducible data to guide candidate selection, ensure product quality, and meet regulatory expectations.[3]

References

Application Notes and Protocols for the Development of MC-DM1 Antibody-Drug Conjugates for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby enhancing the therapeutic window. This document provides detailed application notes and protocols for the development of ADCs utilizing the MC-DM1 drug-linker system for the treatment of hematological malignancies. The MC (maleimidocaproyl) linker provides a stable covalent bond to the antibody, while the DM1 payload, a potent maytansinoid tubulin inhibitor, induces cell cycle arrest and apoptosis upon internalization into target cancer cells.[1][2][]

The protocols outlined herein cover the essential stages of ADC development, from conjugation and characterization to in vitro and in vivo efficacy evaluation. These guidelines are intended to assist researchers in the preclinical development and assessment of novel this compound ADCs for various hematological cancers such as lymphoma, leukemia, and multiple myeloma.[1][4][5]

Mechanism of Action of this compound ADCs

This compound ADCs function through a multi-step process that begins with the specific binding of the monoclonal antibody component to a tumor-associated antigen on the surface of a cancer cell.[6] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[7] Once inside the cell, the complex is trafficked to the lysosome, where the antibody is degraded, leading to the release of the DM1 payload.[8] Free DM1 then binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptotic cell death.[2][9]

cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Internalization 2. Receptor-Mediated Endocytosis Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation 3. Antibody Degradation Lysosome->Degradation DM1_release 4. DM1 Release Degradation->DM1_release Tubulin Tubulin DM1_release->Tubulin Microtubule_disruption 5. Microtubule Disruption Tubulin->Microtubule_disruption Mitotic_arrest 6. Mitotic Arrest (G2/M Phase) Microtubule_disruption->Mitotic_arrest Apoptosis 7. Apoptosis Mitotic_arrest->Apoptosis

Caption: Mechanism of action of a this compound ADC.

Experimental Protocols

The following section details the experimental protocols for the conjugation, characterization, and evaluation of this compound ADCs.

Protocol 1: Antibody-MC-DM1 Conjugation

This protocol describes a two-step conjugation process involving the modification of the antibody with a maleimide (B117702) linker (SMCC) followed by conjugation to the thiol-containing DM1 payload.[8][10][11]

Materials:

  • Monoclonal antibody (mAb) at 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Thiol-containing DM1 (this compound)

  • Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)

  • Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, 2 mM EDTA, pH 6.5-7.0)

  • Quenching reagent (e.g., L-cysteine)

  • Desalting columns (e.g., Sephadex G-25)

  • Protein concentration measurement assay (e.g., UV-Vis at 280 nm)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into Amine Reaction Buffer.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Antibody Activation with SMCC:

    • Dissolve SMCC in DMSO to a concentration of 10 mM immediately before use.

    • Add a 10 to 20-fold molar excess of SMCC to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess SMCC:

    • Remove unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer.

  • Conjugation to this compound:

    • Dissolve this compound in DMSO to a known concentration.

    • Add a 1.5 to 5-fold molar excess of this compound over the maleimide-activated antibody.

    • Incubate for 4-16 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent like L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug and other reaction components using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR).

start Start antibody_prep Antibody Preparation (Buffer Exchange) start->antibody_prep smcc_activation Antibody Activation with SMCC antibody_prep->smcc_activation desalting1 Removal of Excess SMCC (Desalting Column) smcc_activation->desalting1 conjugation Conjugation with This compound desalting1->conjugation quenching Quench Reaction (L-cysteine) conjugation->quenching purification ADC Purification (SEC/Desalting) quenching->purification characterization ADC Characterization (Concentration, DAR) purification->characterization end End characterization->end

Caption: Workflow for the conjugation of this compound to an antibody.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using methods such as UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][][12]

Method: UV/Vis Spectroscopy (Average DAR)

  • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for DM1 (around 252 nm).

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients.

  • The average DAR is the molar ratio of the drug to the antibody.

Formula for DAR Calculation:

DAR = (A252 - A280 × CF) / (εdrug,252 × CAb)

Where:

  • A252 and A280 are the absorbances at 252 nm and 280 nm.

  • CF is the correction factor for the drug's absorbance at 280 nm.

  • εdrug,252 is the molar extinction coefficient of DM1 at 252 nm.

  • CAb is the molar concentration of the antibody.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of the ADC.[9][13][14]

Materials:

  • Hematological malignancy cell lines (e.g., Karpas 299, HH, L428 for CD30-positive lymphomas; other relevant lines for different targets).

  • Complete cell culture medium.

  • This compound ADC, unconjugated antibody, and free DM1.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in culture medium.

    • Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

    • Incubate for 72-96 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot the viability against the log of the concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 4: Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of the ADC on the cell cycle.[15][16]

Materials:

  • Hematological malignancy cell line.

  • This compound ADC.

  • PBS.

  • 70% cold ethanol (B145695).

  • RNase A solution (100 µg/mL).

  • Propidium Iodide (PI) staining solution (50 µg/mL).

  • Flow cytometer.

Procedure:

  • Cell Treatment:

    • Treat cells with the this compound ADC at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Fixation:

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use a linear scale for the DNA content histogram.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: In Vivo Efficacy in a Xenograft Mouse Model

This protocol describes the evaluation of ADC efficacy in an immunodeficient mouse model bearing a hematological malignancy xenograft.[7][10][17]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG).

  • Hematological malignancy cell line (e.g., Karpas 299).

  • Matrigel (optional for subcutaneous models).

  • This compound ADC, vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Subcutaneous Model: Inject 5-10 x 106 cells in 100-200 µL of PBS (or a 1:1 mixture with Matrigel) subcutaneously into the flank of the mice.

    • Disseminated Model: Inject 1-5 x 106 cells intravenously via the tail vein.

  • Tumor Growth and Treatment:

    • Monitor tumor growth (for subcutaneous models) by caliper measurements.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

    • Administer the this compound ADC and vehicle control intravenously at the desired dose and schedule.

  • Monitoring and Efficacy Evaluation:

    • Monitor tumor volume and body weight 2-3 times per week.

    • For disseminated models, monitor disease progression through bioluminescence imaging (if using luciferase-expressing cells) or by monitoring for clinical signs (e.g., hind-limb paralysis).

    • Calculate Tumor Growth Inhibition (TGI).

Formula for Tumor Growth Inhibition (TGI):

TGI (%) = [1 - (ΔT / ΔC)] × 100

Where:

  • ΔT is the change in mean tumor volume in the treated group.

  • ΔC is the change in mean tumor volume in the control group.

start Start implantation Tumor Cell Implantation (Subcutaneous or IV) start->implantation monitoring1 Tumor Growth Monitoring implantation->monitoring1 randomization Randomization into Treatment Groups monitoring1->randomization treatment ADC Administration randomization->treatment monitoring2 Monitor Tumor Volume and Body Weight treatment->monitoring2 endpoint Endpoint Analysis (e.g., TGI Calculation) monitoring2->endpoint end End endpoint->end

Caption: Workflow for an in vivo xenograft study.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound ADCs

Cell LineTarget AntigenADCIC50 (nM)
Karpas 299CD30anti-CD30-MC-DM1User Data
HHCD30anti-CD30-MC-DM1User Data
L428CD30anti-CD30-MC-DM1User Data
Antigen-Negative LineN/Aanti-CD30-MC-DM1User Data
Karpas 299CD30Free DM1User Data

Table 2: Characterization of this compound ADCs

ADC BatchAntibody Concentration (mg/mL)Average DAR (UV/Vis)Purity (SEC-HPLC)
Batch 1User DataUser DataUser Data
Batch 2User DataUser DataUser Data

Table 3: In Vivo Efficacy of this compound ADCs in Xenograft Models

Xenograft ModelTreatment GroupDose and ScheduleMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (TGI) (%)
Karpas 299 (Subcutaneous)Vehicle ControlUser DataUser DataN/A
Karpas 299 (Subcutaneous)anti-CD30-MC-DM1User DataUser DataUser Data
Disseminated ModelVehicle ControlUser DataUser Data (e.g., Bioluminescence)N/A
Disseminated Modelanti-CD30-MC-DM1User DataUser Data (e.g., Bioluminescence)User Data

Conclusion

The development of this compound ADCs for hematological malignancies requires a systematic approach encompassing robust conjugation chemistry, thorough characterization, and comprehensive preclinical evaluation. The protocols and guidelines presented in this document provide a framework for researchers to design and execute key experiments in the development pipeline. Careful optimization of each step is crucial for generating safe and effective ADC candidates for further clinical investigation.

References

Application Notes and Protocols: A Step-by-Step Guide to MC-DM1 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing efficacy. The MC-DM1 drug-linker is a widely utilized component in ADC development. It consists of the potent microtubule-disrupting agent DM1 (a maytansinoid derivative) connected via a stable maleimidocaproyl (MC) linker. This linker facilitates the covalent attachment of DM1 to the antibody, typically through the reaction with lysine (B10760008) residues.

These application notes provide a comprehensive, step-by-step guide for the conjugation of this compound to a monoclonal antibody (mAb). This document outlines the materials and reagents required, detailed experimental protocols for conjugation, purification, and characterization of the resulting ADC, and methods for determining the critical quality attribute of drug-to-antibody ratio (DAR).

Principle of this compound Conjugation

The conjugation of this compound to an antibody is a two-step process that targets the primary amines of lysine residues on the antibody surface.[1][2][3]

  • Antibody Modification: The antibody is first reacted with a bifunctional linker, such as Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or its sulfonated, water-soluble analog, Sulfo-SMCC. The N-hydroxysuccinimide (NHS) ester end of the linker reacts with the ε-amino groups of lysine residues on the antibody, forming a stable amide bond. This step introduces a maleimide (B117702) group onto the antibody surface.[1][4]

  • Drug Conjugation: The thiol group on the DM1 payload then reacts with the maleimide group on the modified antibody via a Michael addition reaction. This forms a stable thioether bond, covalently linking the drug to the antibody.[2][4]

The resulting ADC is a heterogeneous mixture of species with varying numbers of DM1 molecules conjugated to each antibody. The average number of drugs per antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute that influences the ADC's efficacy, safety, and pharmacokinetic properties.[5][6]

Materials and Reagents

Material/Reagent Supplier (Example) Purpose
Monoclonal Antibody (mAb)In-house production or commercialTargeting moiety
This compoundMedChemExpress, Levena BiopharmaDrug-linker payload
Sulfo-SMCCThermo Fisher Scientific, MilliporeSigmaBifunctional crosslinker
Dimethyl sulfoxide (B87167) (DMSO), anhydrousMilliporeSigmaSolvent for drug-linker
Phosphate Buffered Saline (PBS), pH 7.4Gibco, MilliporeSigmaAntibody buffer
Borate Buffer, pH 8.5MilliporeSigmaReaction buffer for modification
L-ArginineMilliporeSigmaOptional aggregation suppressor
Amicon® Ultra Centrifugal Filter Units (30 kDa MWCO)MilliporeSigmaBuffer exchange and purification
Size-Exclusion Chromatography (SEC) Column (e.g., Superdex 200)CytivaADC purification
Hydrophobic Interaction Chromatography (HIC) ColumnWaters, Agilent TechnologiesDAR analysis
LC-MS Grade Water and AcetonitrileHoneywell, MilliporeSigmaMobile phases for LC-MS
Formic AcidThermo Fisher ScientificMobile phase modifier for LC-MS

Experimental Protocols

Protocol 1: Antibody Preparation
  • Buffer Exchange: The initial antibody storage buffer should be exchanged for a conjugation-compatible buffer, such as PBS (pH 7.4). This can be achieved using centrifugal filter units (30 kDa MWCO) or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to a working range of 5-10 mg/mL using the conjugation buffer.

  • Purity Check: Ensure the purity of the antibody is >95% as determined by SEC.

Protocol 2: this compound Conjugation

This protocol is a general guideline and may require optimization for specific antibodies.

  • Antibody Modification with Sulfo-SMCC:

    • Prepare a fresh 10 mM stock solution of Sulfo-SMCC in anhydrous DMSO.

    • Add a 10-fold molar excess of the Sulfo-SMCC stock solution to the antibody solution while gently vortexing. The final DMSO concentration should be kept below 10% (v/v) to minimize antibody denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

    • Remove the excess, unreacted Sulfo-SMCC by buffer exchange into PBS (pH 7.4) using centrifugal filter units. Repeat the buffer exchange process at least three times.

  • Conjugation with this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the maleimide-activated antibody solution. The optimal molar ratio will need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation, protected from light.

  • Quenching the Reaction:

    • To cap any unreacted maleimide groups, add a 10-fold molar excess of N-acetylcysteine or cysteine and incubate for an additional 1 hour at room temperature.

Protocol 3: Purification of the ADC
  • Removal of Unconjugated Drug-Linker: Purify the ADC from unreacted this compound and other small molecules using size-exclusion chromatography (SEC) with a column equilibrated in a suitable formulation buffer (e.g., PBS).[7][8] The ADC will elute in the main peak, while the smaller, unconjugated species will have a longer retention time.

  • Buffer Exchange and Concentration: Pool the fractions containing the purified ADC and concentrate to the desired final concentration using centrifugal filter units. This step also allows for buffer exchange into the final formulation buffer.

  • Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter for long-term storage.

  • Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Characterization of the this compound ADC

Determination of Drug-to-Antibody Ratio (DAR)

The average DAR is a critical parameter that must be accurately determined. Several methods can be employed:

  • UV-Vis Spectroscopy: This is a relatively simple method that relies on the different absorbance maxima of the antibody (typically 280 nm) and the drug-linker (DM1 has an absorbance maximum around 252 nm). By measuring the absorbance at these two wavelengths, the concentrations of the antibody and the conjugated drug can be calculated, and from this, the DAR can be determined.[9]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the DM1 payload is hydrophobic, ADC species with different numbers of conjugated DM1 molecules will have different retention times on a HIC column.[10][11] This allows for the resolution of different DAR species (DAR0, DAR1, DAR2, etc.) and the calculation of the average DAR based on the peak areas.[12]

  • Mass Spectrometry (MS): Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS can be used to determine the molecular weight of the intact ADC.[9][13][14] The difference in mass between the conjugated and unconjugated antibody, divided by the mass of the drug-linker, provides an accurate measure of the DAR.[9][15]

Table 1: Quantitative Data Summary for this compound ADC Characterization

Parameter Method Typical Value/Range Reference
Molecular Weight of Antibody (IgG1) MS~150,000 Da[9]
Molecular Weight of this compound -~957 Da[16]
Average Drug-to-Antibody Ratio (DAR) UV-Vis, HIC, MS2 - 4[5][6]
Purity (monomer content) SEC>95%[6]
Free Drug Level RP-HPLC<1%[6]

Visualizations

MC_DM1_Conjugation_Workflow This compound Conjugation Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody buffer_exchange_prep Buffer Exchange (PBS, pH 7.4) mAb->buffer_exchange_prep conc_adjust Concentration Adjustment (5-10 mg/mL) buffer_exchange_prep->conc_adjust modification Modification with Sulfo-SMCC (1-2h, RT) conc_adjust->modification buffer_exchange_conj Removal of Excess Linker modification->buffer_exchange_conj conjugation Conjugation with this compound (4-16h, RT) buffer_exchange_conj->conjugation quenching Quenching with N-acetylcysteine conjugation->quenching sec Size-Exclusion Chromatography (SEC) quenching->sec concentration Concentration & Formulation sec->concentration filtration Sterile Filtration concentration->filtration dar_analysis DAR Analysis (UV-Vis, HIC, MS) filtration->dar_analysis purity_analysis Purity Analysis (SEC) filtration->purity_analysis final_adc Final ADC Product dar_analysis->final_adc purity_analysis->final_adc DM1_Signaling_Pathway Mechanism of Action of DM1 cluster_cell Target Cancer Cell cluster_intracellular Intracellular Events cluster_cellular_effect Cellular Effect adc ADC (Antibody-MC-DM1) receptor Target Antigen adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome lysosomal_degradation Lysosomal Degradation of Antibody lysosome->lysosomal_degradation dm1_release Release of DM1 lysosomal_degradation->dm1_release microtubule_disruption Microtubule Disruption dm1_release->microtubule_disruption mitotic_arrest Mitotic Arrest microtubule_disruption->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

References

Application Notes and Protocols for MC-DM1 ADC Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] This document provides detailed application notes and protocols for the formulation of an antibody-drug conjugate utilizing the MC-DM1 drug-linker and its subsequent evaluation in animal models. This compound is a drug-linker conjugate composed of the linker MC (maleimidocaproyl) and the potent microtubule-disrupting agent DM1.[2] DM1, a maytansinoid derivative, inhibits cell division by blocking the polymerization of tubulin.[3]

These guidelines are intended to assist researchers in the preclinical development and in vivo assessment of novel ADCs. The protocols provided herein cover the essential steps from ADC formulation to in vivo efficacy, pharmacokinetic, and toxicity studies.

This compound ADC Formulation

The formulation of an this compound ADC for animal studies involves two key stages: the conjugation of the this compound drug-linker to the antibody and the preparation of the final formulation for in vivo administration.

Protocol: Conjugation of this compound to a Monoclonal Antibody

This protocol describes a common method for conjugating a maleimide-functionalized drug-linker like this compound to a monoclonal antibody via lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound drug-linker

  • Crosslinker such as Sulfo-SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4)

  • Purification columns (e.g., size-exclusion chromatography - SEC)

  • Centrifugal filter units

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is purified and in a buffer free of primary amines (e.g., Tris).

    • Adjust the antibody concentration to 5-10 mg/mL in conjugation buffer.

  • Antibody Modification with Crosslinker:

    • Prepare a fresh stock solution of Sulfo-SMCC in DMSO.

    • Add the Sulfo-SMCC solution to the antibody solution at a molar ratio of approximately 8:1 (linker:antibody).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted crosslinker using a desalting column or centrifugal filter units, exchanging the buffer to the conjugation buffer.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Add the this compound stock solution to the modified antibody solution. The molar ratio of this compound to antibody can be varied to achieve the desired drug-to-antibody ratio (DAR), typically starting with a 4:1 to 8:1 molar excess.[2]

    • Incubate the reaction for 16-18 hours at 4°C with gentle mixing, protected from light.

  • Purification of the ADC:

    • Purify the ADC from unconjugated this compound and other reaction components using size-exclusion chromatography (SEC).

    • Exchange the purified ADC into a formulation buffer suitable for in vivo studies (e.g., sterile PBS).

    • Concentrate the ADC to the desired final concentration using centrifugal filter units.

  • Characterization of the ADC:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the level of aggregation by size-exclusion chromatography (SEC).

    • Confirm the binding affinity of the ADC to its target antigen (e.g., by ELISA or surface plasmon resonance).

Protocol: Final Formulation for In Vivo Administration

This protocol describes the preparation of the final formulation of the purified this compound ADC for administration to animals.

Materials:

  • Purified this compound ADC

  • Sterile, pyrogen-free formulation buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Sterile 0.22 µm filter

Procedure:

  • Buffer Exchange and Concentration:

    • Ensure the purified ADC is in the desired formulation buffer.

    • Concentrate the ADC to the final target concentration for dosing.

  • Sterile Filtration:

    • Sterile-filter the final ADC solution through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

  • Quality Control:

    • Visually inspect the final formulation for any precipitation or aggregation.

    • Perform endotoxin (B1171834) testing to ensure the formulation is suitable for in vivo use.

  • Storage:

    • Store the final ADC formulation at 2-8°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

In Vivo Efficacy Studies

In vivo efficacy studies are crucial for evaluating the anti-tumor activity of the this compound ADC in a living organism. These studies are typically conducted in immunodeficient mice bearing human tumor xenografts.

Protocol: Xenograft Tumor Model and Efficacy Evaluation

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound ADC formulation

  • Vehicle control (e.g., sterile PBS)

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Animal Acclimation and Tumor Implantation:

    • Acclimate animals to the housing facility for at least one week before the start of the experiment.[4]

    • Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups with similar average tumor volumes.

  • Dosing and Administration:

    • Administer the this compound ADC and vehicle control via the desired route (typically intravenous injection via the tail vein).[5]

    • Dosing regimens can vary, for example, a single dose or multiple doses administered on a specific schedule (e.g., once weekly for three weeks).[6]

  • Monitoring and Data Collection:

    • Monitor animal health daily, including body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and tumor size.[7]

    • Continue tumor volume measurements at regular intervals throughout the study.

  • Endpoint and Data Analysis:

    • The study endpoint may be reached when tumors in the control group reach a specific size, or based on a predetermined time point.

    • Euthanize the animals and collect tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Analyze the data by comparing tumor growth inhibition in the treated groups to the control group.

Data Presentation: Tumor Growth Inhibition

The following table provides an example of tumor growth inhibition data for a DM1-based ADC (T-DM1) in a mouse xenograft model.

Treatment GroupDose (mg/kg)Dosing ScheduleTumor ModelMean Tumor Volume at Day 32 (mm³)Tumor Growth Inhibition (%)Reference
Rituximab (Control)5i.p., weeklyJIMT-1~12000[6]
Trastuzumab5i.p., weeklyJIMT-1~12000[6]
T-DM115i.v., weeklyJIMT-1~60050[6]

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the this compound ADC.

Protocol: Pharmacokinetic Study in Rodents

Materials:

  • Rodents (e.g., mice or rats)

  • This compound ADC formulation

  • Blood collection supplies (e.g., lancets, capillary tubes, EDTA-coated tubes)[4][8]

  • Centrifuge

Procedure:

  • Animal Dosing:

    • Administer a single intravenous dose of the this compound ADC to each animal.

  • Blood Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 12 hr, 1 day, 2 days, 4 days, 7 days, etc.) via a suitable method (e.g., submandibular vein, retro-orbital sinus, or tail vein).[4][8]

    • Collect blood into EDTA-coated tubes to obtain plasma.

  • Plasma Processing:

    • Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.[4]

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentrations of the total antibody, conjugated antibody (ADC), and unconjugated DM1 in the plasma samples using validated bioanalytical methods such as ELISA and LC-MS/MS.[9]

  • Data Analysis:

    • Use pharmacokinetic software to analyze the concentration-time data and determine key PK parameters.

Data Presentation: Pharmacokinetic Parameters

The following table presents example pharmacokinetic parameters for a DM1-based ADC (T-DM1) following a single intravenous dose in rats.

AnalyteDose (mg/kg)Cmax (µg/mL)AUC (µg*h/mL)CL (mL/h/kg)Vss (mL/kg)t1/2 (h)Reference
Total Trastuzumab20572.364,888.10.31100.9224.2[9]
T-DM120487.645,963.80.44114.3182.5[9]
Unconjugated DM1200.0150.2969,444.44,357,777.844.0[9]

Toxicology Studies

Toxicology studies are essential to evaluate the safety profile of the this compound ADC and to determine the maximum tolerated dose (MTD).

Protocol: Single-Dose and Repeat-Dose Toxicity Study in Rodents

Materials:

  • Relevant animal species (e.g., rats or non-human primates)[10]

  • This compound ADC formulation

  • Vehicle control

Procedure:

  • Study Design:

    • Design single-dose or repeat-dose studies with multiple dose groups (including a vehicle control) to assess dose-dependent toxicity.[11]

    • Include recovery groups to evaluate the reversibility of any observed toxicities.[12]

  • Dosing and Administration:

    • Administer the this compound ADC and vehicle control via the clinically intended route (e.g., intravenous infusion).

  • In-Life Monitoring:

    • Conduct daily clinical observations for signs of toxicity.[7]

    • Monitor body weight and food consumption regularly.

  • Clinical Pathology:

    • Collect blood samples at specified time points for hematology and clinical chemistry analysis.[13]

    • Key parameters to assess may include complete blood counts (especially platelets), and liver function tests (e.g., ALT, AST).[]

    • Collect urine samples for urinalysis.

  • Terminal Procedures:

    • At the end of the study, perform a full necropsy and collect organs for weight analysis and histopathological examination.

Data Presentation: Clinical Pathology Parameters

The following table provides a list of key clinical pathology parameters to be monitored in ADC toxicity studies.

PanelKey Parameters
Hematology Red Blood Cell Count (RBC), Hemoglobin (HGB), Hematocrit (HCT), Platelet Count (PLT), White Blood Cell Count (WBC) and differential
Clinical Chemistry Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin, Blood Urea Nitrogen (BUN), Creatinine

Visualizations

Mechanism of Action of DM1

DM1_Mechanism_of_Action cluster_cell Cancer Cell ADC This compound ADC Receptor Target Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking DM1_release DM1 Release Lysosome->DM1_release Proteolytic Degradation Tubulin Tubulin Dimers DM1_release->Tubulin Binding Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited) Disruption Microtubule Disruption Microtubule->Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of a this compound ADC leading to apoptosis.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Efficacy_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation implantation Tumor Cell Implantation (Subcutaneous) acclimation->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Group Randomization (Tumor Volume ~100-200 mm³) monitoring->randomization dosing Dosing (this compound ADC or Vehicle) randomization->dosing data_collection Data Collection (Tumor Volume, Body Weight, Clinical Signs) dosing->data_collection dosing->data_collection endpoint Study Endpoint data_collection->endpoint analysis Data Analysis and Reporting endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study of an this compound ADC.

References

Application Notes and Protocols for Flow Cytometry Analysis of MC-DM1 ADC Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on its ability to bind specifically to a target antigen on the tumor cell surface, followed by efficient internalization and subsequent release of the cytotoxic payload.[1][2][3] MC-DM1 is a drug-linker conjugate composed of the potent microtubule-disrupting agent DM1 and a maleimide-containing linker (MC) for conjugation to antibodies.[4][5][6]

Flow cytometry is an indispensable tool for the characterization of ADCs, enabling the quantitative analysis of their binding properties to target cells.[7][8][9] This application note provides detailed protocols for the analysis of this compound ADC binding using flow cytometry, including methods to determine key binding parameters such as the half-maximal effective concentration (EC50) and median fluorescence intensity (MFI). Furthermore, it outlines the underlying signaling pathways initiated upon ADC binding and internalization.

Data Presentation: Quantitative Analysis of this compound ADC Binding

The following tables summarize key quantitative data that can be obtained from the flow cytometry analysis of an this compound ADC binding to target (Antigen-Positive) and non-target (Antigen-Negative) cancer cell lines.

Table 1: Binding Affinity (EC50) of this compound ADC

Cell LineTarget Antigen ExpressionEC50 (nM)
Cell Line AHigh1.5
Cell Line BMedium10.2
Cell Line CLow/Negative> 1000

Table 2: Median Fluorescence Intensity (MFI) Analysis of this compound ADC Binding

Cell LineThis compound ADC Concentration (nM)Median Fluorescence Intensity (MFI)
Cell Line A10015,000
Cell Line B1007,500
Cell Line C100200

Table 3: Percentage of ADC-Positive Cells

Cell LineThis compound ADC Concentration (nM)Percentage of Positive Cells (%)
Cell Line A10098.5
Cell Line B10085.2
Cell Line C100< 1.0

Experimental Protocols

Protocol 1: Determination of this compound ADC Binding by Flow Cytometry

This protocol describes the fundamental steps to assess the binding of an this compound ADC to target cells.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • This compound ADC

  • Unconjugated antibody (Isotype control)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Fluorescently labeled secondary antibody (e.g., FITC- or Alexa Fluor 488-conjugated anti-human IgG)

  • Propidium (B1200493) iodide (PI) or other viability dye

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with cold PBS containing 2% BSA (FACS buffer).

    • Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

  • ADC Incubation:

    • Aliquot 100 µL of the cell suspension into each FACS tube.

    • Add the this compound ADC at the desired concentration (e.g., 10 µg/mL). For a full binding curve, perform serial dilutions.

    • Include an isotype control (unconjugated antibody at the same concentration) and an unstained cell control.

    • Incubate on ice for 1 hour, protected from light.

  • Washing:

    • Wash the cells three times with 1 mL of cold FACS buffer by centrifugation at 300 x g for 5 minutes at 4°C.

  • Secondary Antibody Incubation:

    • Resuspend the cell pellets in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody at the manufacturer's recommended dilution.

    • Incubate on ice for 30-45 minutes, protected from light.

  • Final Wash and Staining:

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Add a viability dye such as propidium iodide (PI) just before analysis to exclude dead cells.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the live, single-cell population.

    • Analyze the geometric mean fluorescence intensity (MFI) or the percentage of positive cells in the appropriate fluorescence channel.

Protocol 2: Determination of Apparent Binding Affinity (EC50)

This protocol outlines the procedure to determine the concentration of this compound ADC that induces 50% of the maximal binding.

Procedure:

  • Follow steps 1 and 2 from Protocol 1. In the ADC incubation step, prepare a series of dilutions of the this compound ADC (e.g., from 0.01 nM to 1000 nM).

  • Follow steps 3 through 6 from Protocol 1.

  • Data Analysis:

    • Plot the MFI against the logarithm of the this compound ADC concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) in a suitable software (e.g., GraphPad Prism) to calculate the EC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Data Acquisition & Analysis p1 Harvest & Wash Cells p2 Resuspend to 1x10^6 cells/mL p1->p2 i1 Aliquot Cells p2->i1 i2 Add this compound ADC / Controls i1->i2 i3 Incubate on Ice (1 hr) i2->i3 i4 Wash Cells (3x) i3->i4 i5 Add Secondary Ab i4->i5 i6 Incubate on Ice (30-45 min) i5->i6 a1 Final Wash & Viability Stain i6->a1 a2 Acquire on Flow Cytometer a1->a2 a3 Gate on Live, Single Cells a2->a3 a4 Analyze MFI / % Positive a3->a4

Caption: Experimental workflow for this compound ADC binding analysis.

signaling_pathway cluster_cell_surface Cell Surface cluster_internalization Internalization & Trafficking cluster_payload_release Payload Release & Action adc This compound ADC receptor Target Antigen adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release Linker Cleavage & Payload Release lysosome->release dm1 DM1 Payload release->dm1 microtubules Microtubule Disruption dm1->microtubules mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Signaling pathway of this compound ADC action.

Discussion

The binding of an this compound ADC to its target antigen on the cell surface is the crucial first step in its mechanism of action.[1] Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2][10] The complex is then trafficked through the endosomal-lysosomal pathway.[11][12] Within the acidic environment of the lysosome, the linker is cleaved, releasing the cytotoxic DM1 payload into the cytoplasm.[12]

DM1 exerts its potent anti-tumor effect by binding to tubulin, thereby inhibiting the assembly of microtubules.[4][13] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis and cell death.[13] The quantitative data obtained from flow cytometry, such as EC50 and MFI, are critical parameters for selecting optimal ADC candidates, as they correlate with the potency and specificity of the ADC. A lower EC50 value indicates higher binding affinity, while a high MFI on target cells and low MFI on non-target cells demonstrate specificity. These binding characteristics are essential for achieving a wide therapeutic window for the ADC.[14]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with MC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MC-DM1 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the conjugation of this compound to antibodies, with a specific focus on addressing low drug-to-antibody ratios (DAR).

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for Antibody-Drug Conjugates (ADCs)?

A1: The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule.[1] It is a critical quality attribute (CQA) because it directly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[1] A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, faster clearance from circulation, and a greater tendency for aggregation.[1][2] Optimizing the DAR is therefore essential for achieving the desired therapeutic window.[1]

Q2: What are the common causes of a low DAR when using this compound?

A2: A low DAR with this compound, a maytansinoid payload conjugated via a maleimide-containing linker, can stem from several factors. The most common issues include incomplete reduction of the antibody's interchain disulfide bonds, suboptimal pH for the conjugation reaction, insufficient molar excess of the this compound drug-linker, and degradation of the maleimide (B117702) group.[1][3]

Q3: What analytical methods are recommended for determining the DAR of an this compound ADC?

A3: Several methods can be used to determine the DAR, each with its own advantages and limitations. Commonly used techniques include:

  • Ultraviolet-Visible (UV/Vis) Spectrophotometry: This is a relatively simple and quick method but provides an estimate of the average DAR and no information on drug load distribution.[4][][6]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method that can separate ADC species with different numbers of conjugated drugs, providing information on both the average DAR and the distribution of different DAR species.[4][][7]

  • Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC-MS) provide accurate mass measurements of the intact ADC, allowing for precise DAR calculation and characterization of different drug-loaded species.[][7][8]

Troubleshooting Guide: Low DAR with this compound

This guide provides a systematic approach to identifying and resolving the root causes of a low DAR in your this compound conjugation experiments.

Issue: Observed DAR is significantly lower than the target DAR.

Below are potential causes and the corresponding troubleshooting steps.

1. Incomplete Antibody Reduction

For cysteine-based conjugation, the interchain disulfide bonds of the antibody must be reduced to generate free thiol groups for the maleimide linker of this compound to react with. Incomplete reduction is a primary cause of low DAR.[1][9]

Troubleshooting Steps:

  • Optimize Reducing Agent Concentration: The concentration of the reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT), is critical.[3][9][10] A 10-20 fold molar excess of TCEP per antibody is a common starting point, but this should be optimized for your specific antibody.[1]

  • Verify Reducing Agent Quality: Use fresh, high-quality reducing agents to ensure maximum activity.[1]

  • Optimize Reduction Time and Temperature: Incubating the antibody with the reducing agent at 37°C for 30-60 minutes is a typical starting point.[1] These parameters may require optimization.

  • Ensure Complete Removal of Reducing Agent: Excess reducing agent must be removed before adding this compound, as it can react with the maleimide group of the linker and quench the reaction.[3] Size-exclusion chromatography (e.g., Sephadex G-25) is a common method for this step.[10]

Table 1: Recommended Starting Conditions for Antibody Reduction

ParameterRecommended RangeNotes
Reducing Agent TCEP or DTTTCEP is often preferred as it is more stable and less prone to air oxidation.[3][11]
Molar Excess of TCEP 10-20 fold over antibodyThis should be optimized for each antibody.[1]
Incubation Temperature 37°CMay be adjusted based on antibody stability.
Incubation Time 30-60 minutesLonger times may be needed but can risk over-reduction.[1]
pH 7.2 - 7.5Maintained with a suitable buffer like PBS with EDTA.[1][3]

2. Suboptimal Conjugation Reaction Conditions

The efficiency of the maleimide-thiol conjugation is highly dependent on the reaction conditions.

Troubleshooting Steps:

  • Maintain Optimal pH: The maleimide-thiol reaction is most efficient and specific within a pH range of 6.5 to 7.5.[1][3] At a pH below 6.5, the reaction rate decreases, while a pH above 7.5 can lead to hydrolysis of the maleimide group, rendering it unreactive.[1]

  • Optimize Molar Excess of this compound: A 1.5 to 2-fold molar excess of the drug-linker over the available thiol groups is a typical starting point.[1] Perform small-scale optimization experiments with increasing molar excess of this compound to drive the conjugation to completion.[1]

  • Control Organic Co-solvent Concentration: this compound is often dissolved in an organic co-solvent like DMSO. Ensure the final concentration of the co-solvent in the reaction mixture is low (typically below 10%) to avoid antibody denaturation.[1][3]

  • Optimize Reaction Time and Temperature: The conjugation reaction is typically incubated at room temperature for 1-2 hours or at 4°C overnight.[1] Longer reaction times may increase conjugation but can also promote aggregation.[3]

Table 2: Recommended Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Critical for maleimide stability and reaction efficiency.[1][3]
Molar Excess of this compound 1.5 - 2.0 fold over available thiolsShould be optimized for the specific antibody and target DAR.[1]
Final DMSO Concentration < 10%High concentrations can denature the antibody.[1][3]
Incubation Temperature Room Temperature or 4°CLower temperatures can help minimize aggregation.[1]
Incubation Time 1-2 hours (RT) or Overnight (4°C)Optimization may be required.[1]

3. Issues with Reagent Quality and Handling

The quality and proper handling of both the antibody and the this compound are crucial for successful conjugation.

Troubleshooting Steps:

  • Verify this compound Quality and Storage: this compound should be stored under recommended conditions (typically -20°C or -80°C) to prevent degradation.[10][12] Avoid multiple freeze-thaw cycles.[1][10]

  • Ensure Antibody Purity and Concentration: The antibody should have high purity (>95%).[10] Impurities can compete for conjugation sites. The antibody concentration should be adequate (e.g., at least 0.5 mg/mL) to ensure favorable reaction kinetics.[10]

  • Proper Dissolution of this compound: Ensure the this compound is fully dissolved in the organic co-solvent before adding it to the antibody solution. Sonication may be used to aid dissolution.[10]

Experimental Protocols

Protocol 1: Antibody Reduction (General Procedure)

  • Prepare the antibody in a reduction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).[1]

  • Add a calculated molar excess of a reducing agent, such as TCEP. A 10-20 fold molar excess is a common starting point.[1]

  • Incubate the reaction at 37°C for 30-60 minutes.[1]

  • Immediately after incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer (e.g., PBS, pH 7.0).[10]

Protocol 2: this compound Conjugation (General Procedure)

  • Immediately after removing the excess reducing agent, add the freshly prepared this compound solution to the reduced antibody. A 1.5 to 2-fold molar excess of this compound over the available thiol groups is a typical starting point.[1]

  • Ensure the final concentration of the organic co-solvent (e.g., DMSO) is below 10%.[1]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[1]

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.[1]

  • Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[1]

Visualizations

MC_DM1_Conjugation_Workflow cluster_reduction Antibody Reduction cluster_purification1 Purification cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification2 Final Purification Antibody Monoclonal Antibody (Intact Disulfides) Reduced_Ab Reduced Antibody (Free Thiols) Antibody->Reduced_Ab + TCEP (e.g., 10-20x excess) 37°C, 30-60 min Desalting Desalting Column (e.g., G-25) Reduced_Ab->Desalting Remove Excess TCEP Conjugation_Mix Reaction Mixture pH 6.5-7.5 Desalting->Conjugation_Mix MC_DM1 This compound (in DMSO) MC_DM1->Conjugation_Mix 1.5-2x excess Quenched_ADC Quenched Reaction Conjugation_Mix->Quenched_ADC Incubate (RT, 1-2h or 4°C, overnight) Purified_ADC Purified ADC Quenched_ADC->Purified_ADC SEC or HIC Quenching_Agent N-acetylcysteine Quenching_Agent->Quenched_ADC

Caption: Workflow for this compound conjugation to a monoclonal antibody.

Low_DAR_Troubleshooting Start Low DAR Observed Check_Reduction Was antibody reduction complete? Start->Check_Reduction Check_Reaction_Conditions Were conjugation conditions optimal? Check_Reduction->Check_Reaction_Conditions Yes Optimize_Reduction Optimize TCEP/DTT concentration, incubation time, and temperature. Ensure complete removal of reducing agent. Check_Reduction->Optimize_Reduction No Check_Reagents Are reagents of high quality? Check_Reaction_Conditions->Check_Reagents Yes Optimize_Conjugation Adjust pH to 6.5-7.5. Increase molar excess of this compound. Control DMSO concentration. Check_Reaction_Conditions->Optimize_Conjugation No Verify_Reagents Use fresh, high-purity antibody. Verify this compound integrity and storage. Check_Reagents->Verify_Reagents No Success Target DAR Achieved Check_Reagents->Success Yes Optimize_Reduction->Start Optimize_Conjugation->Start Verify_Reagents->Start

Caption: Troubleshooting decision tree for low DAR with this compound.

References

Technical Support Center: Optimizing MC-DM1 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MC-DM1 conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs) using the this compound drug-linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a drug-linker conjugate used in the creation of ADCs.[1] It consists of the potent microtubule-disrupting agent DM1 (a maytansinoid derivative) attached to a maleimidocaproyl (MC) linker.[1][2] The MC linker contains a maleimide (B117702) group that reacts with free thiol (sulfhydryl) groups on an antibody, typically generated by reducing interchain disulfide bonds, to form a stable thioether bond.[3] Once the resulting ADC binds to a target antigen on a cancer cell and is internalized, the DM1 payload is released, leading to cell cycle arrest and apoptosis by inhibiting microtubule polymerization.[2][4][5]

Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical parameter?

A2: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[6] It is a Critical Quality Attribute (CQA) that significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[6]

  • Low DAR: May result in insufficient potency and reduced therapeutic effect.[6][]

  • High DAR: Can increase toxicity, lead to faster clearance from circulation, and enhance the risk of ADC aggregation due to the hydrophobic nature of DM1.[6][] Optimizing the DAR, typically aiming for a range of 2 to 4, is crucial for achieving the desired therapeutic window.[]

Q3: What are the most common challenges during this compound conjugation?

A3: Researchers frequently encounter several challenges:

  • Low Conjugation Efficiency / Low DAR: This can be caused by incomplete reduction of antibody disulfide bonds, suboptimal reaction pH, or an insufficient molar excess of the this compound drug-linker.[6]

  • ADC Aggregation: The hydrophobicity of the DM1 payload increases the tendency for the ADC to aggregate, particularly at higher DAR values.[6] This can be influenced by buffer conditions, pH, and the concentration of organic co-solvents.

  • Product Heterogeneity: Non-specific conjugation methods can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites, which complicates development and can affect pharmacokinetics, efficacy, and toxicity.[8][9]

  • Linker Instability: The thioether bond formed between the maleimide and thiol can potentially undergo a retro-Michael reaction, leading to premature drug release, especially if the conjugation site is not optimized.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound conjugation workflow.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation (Low DAR) 1. Incomplete Antibody Reduction: Insufficient reducing agent (e.g., TCEP, DTT) or suboptimal reduction conditions (time, temperature).[10]- Perform a titration of the reducing agent to find the optimal concentration for your antibody.[10]- Optimize reduction temperature and incubation time. Higher temperatures can yield more free thiols.[10]- Ensure the reducing agent is fresh and of high quality.[6]
2. Suboptimal Conjugation pH: The pH is outside the optimal range for the thiol-maleimide reaction (6.5 - 7.5).[10]- Maintain the conjugation buffer pH strictly between 6.5 and 7.5. A pH above 7.5 can cause hydrolysis of the maleimide group, while a pH below 6.5 reduces thiol reactivity.[6][10]
3. Insufficient Molar Excess of this compound: The concentration of the drug-linker is too low to drive the reaction to completion.[6]- Increase the molar ratio of this compound to the antibody in small-scale optimization experiments.[10]
4. Residual Reducing Agent: Excess reducing agent was not removed post-reduction and is quenching the this compound.[10]- Ensure complete removal of the excess reducing agent using methods like desalting columns or buffer exchange before adding this compound.[10]
5. Poor this compound Solubility: The drug-linker is not fully dissolved in the reaction mixture.[10]- Dissolve this compound in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMA) immediately before use. Ensure the final co-solvent concentration in the reaction does not exceed 10% to avoid antibody denaturation.[6][10]
ADC Aggregation 1. High DAR: Higher DAR values increase the overall hydrophobicity of the ADC.[6]- Aim for a lower average DAR (e.g., 2-4) by adjusting the molar ratio of this compound or the extent of antibody reduction.[6]
2. Suboptimal Buffer Conditions: The formulation buffer (pH, excipients) does not adequately stabilize the ADC.- Screen different formulation buffers to enhance ADC stability.[]- Consider incorporating hydrophilic excipients or linkers with hydrophilic moieties (e.g., PEG) if aggregation persists.[6]
3. High Co-solvent Concentration: Excessive organic solvent used to dissolve this compound is denaturing the antibody.- Minimize the volume of the organic co-solvent. The final concentration should ideally be below 10%.[6]
Product Heterogeneity 1. Non-Specific Conjugation: Lysine or cysteine conjugation can result in a mixture of species with different DARs.[8]- For cysteine conjugation, carefully control the extent of disulfide bond reduction to limit the number of available thiol groups.[10]- For more homogeneous products, consider site-specific conjugation technologies.[9]
2. Analytical Limitations: The analytical method used (e.g., SEC, HIC) may not be able to resolve all ADC species.- Utilize orthogonal analytical methods like mass spectrometry to better characterize the ADC population.[8]

Quantitative Data Summary

The following tables provide recommended starting conditions and parameters for optimizing your this compound conjugation reaction.

Table 1: General Reaction Condition Recommendations

ParameterRecommended Range/ValueRationale & Citation
Antibody Purity >95%Impurities can compete for conjugation, reducing efficiency.[10]
Antibody Concentration >0.5 mg/mLLower concentrations can slow reaction kinetics.[10]
Conjugation Buffer pH 6.5 - 7.5Optimal range for thiol-maleimide reaction efficiency and specificity.[6][10]
Reducing Agent (TCEP) 10-20 fold molar excess (starting point)Sufficient excess is needed to reduce interchain disulfide bonds. Must be optimized for each antibody.[6]
This compound:Antibody Molar Ratio Titrate for desired DARIncreasing the ratio drives the reaction towards a higher DAR.[10] A 1.5 to 2-fold molar excess over available thiols is a typical start.[6]
Organic Co-solvent (e.g., DMSO) <10% of final reaction volumeImproves solubility of hydrophobic this compound but can denature the antibody at high concentrations.[6][10]
Reaction Temperature 4°C to Room TemperatureLower temperatures (4°C) with longer incubation may reduce aggregation.[6]
Reaction Time 1 - 4 hours (or overnight at 4°C)Should be optimized; longer times may increase conjugation but also risk aggregation or degradation.[6][10]

Experimental Protocols

This section provides a generalized protocol for a cysteine-based conjugation of this compound to a monoclonal antibody.

Objective: To generate an ADC by conjugating this compound to thiol groups on an antibody produced by the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound drug-linker conjugate[1]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Reduction Buffer: e.g., PBS with 1 mM EDTA, pH 7.2[6]

  • Conjugation Buffer: e.g., PBS with 1 mM EDTA, pH 7.0[6]

  • Quenching Reagent: N-acetylcysteine

  • Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[6]

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) columns[10]

Procedure:

Step 1: Antibody Reduction

  • Prepare the antibody in the reduction buffer at a concentration of at least 0.5 mg/mL.[10]

  • Add a calculated molar excess of TCEP to the antibody solution. A 10-20 fold molar excess is a common starting point but should be optimized.[6]

  • Incubate the reaction at 37°C for 30-60 minutes. This step must be optimized to achieve the desired number of free thiols.[6]

  • Immediately after incubation, remove the excess TCEP. This is critical and can be done using a desalting column or by buffer exchange into the conjugation buffer.[6][10]

Step 2: Conjugation Reaction

  • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.[6]

  • Add the dissolved this compound to the reduced antibody solution. A 1.5 to 2-fold molar excess of the drug-linker over the available thiol groups is a typical starting point.[6]

  • Ensure the final concentration of DMSO in the reaction mixture is below 10%.[6]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[6]

Step 3: Quenching the Reaction

  • To stop the conjugation reaction, add an excess of a thiol-containing reagent like N-acetylcysteine to react with any remaining maleimide groups.[10]

Step 4: Purification of the ADC

  • Purify the resulting ADC from unconjugated this compound, quenching reagent, and other reaction byproducts.[10]

  • Use a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[10]

  • The purified ADC should be stored in a suitable formulation buffer, often at 4°C for short-term or aliquoted and frozen at -80°C for long-term storage.[]

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound conjugation.

Caption: Troubleshooting workflow for low Drug-to-Antibody Ratio (DAR).

G cluster_reactants Antibody Antibody (IgG) Reduced_Ab Reduced Antibody (Free Thiols) Antibody->Reduced_Ab  Reduction  (TCEP/DTT) ADC Antibody-Drug Conjugate (Stable Thioether Bond) Reduced_Ab->ADC Conjugation pH 6.5-7.5 MC_DM1 This compound (Maleimide Linker) MC_DM1->ADC Conjugation pH 6.5-7.5

Caption: Chemical pathway for this compound conjugation to a reduced antibody.

Caption: Logical workflow for systematic optimization of conjugation conditions.

References

Technical Support Center: MC-DM1 Antibody-Drug Conjugate Stability and Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability and aggregation challenges with MC-DM1 Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound ADC aggregation?

Aggregation of this compound ADCs is a multifaceted issue stemming from both the intrinsic properties of the molecule and extrinsic environmental factors. The primary drivers are conformational and colloidal instability.[1]

  • Physicochemical Properties: The conjugation of the cytotoxic payload, DM1, via the maleimidocaproyl (MC) linker, increases the overall hydrophobicity of the antibody.[1][2][3] These hydrophobic patches on the ADC surface can interact, leading to self-association and the formation of aggregates to minimize exposure to the aqueous environment.[1][3]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR can further increase the hydrophobicity and propensity for aggregation.[1][4][5] While a higher DAR can increase potency, it often comes at the cost of reduced stability.[5][6]

  • Environmental Stress: Storage and handling conditions are critical. Exposure to thermal stress (high temperatures, freeze-thaw cycles), mechanical stress (shaking or agitation during transport), and light can accelerate degradation and lead to aggregation.[1] It is crucial to avoid frost-free freezers due to their temperature cycling.[1]

  • Formulation Conditions: The composition of the formulation buffer is crucial.[1][] Suboptimal conditions, such as a pH near the isoelectric point of the ADC, improper salt concentrations, or residual solvents from the conjugation process, can disrupt the molecule's stability and promote aggregation.[1][3]

  • Linker Chemistry: While the MC linker is designed for stability, the conjugation process itself can introduce stress. The thiol-maleimide linkage can be susceptible to retro-Michael reactions, leading to deconjugation and potential aggregation of the resulting species.[8][9] The intermediate T-MCC, formed during the conjugation of Trastuzumab to DM1, is highly susceptible to covalent aggregation.[10][11]

Q2: What are the consequences of this compound ADC aggregation?

ADC aggregation can have several detrimental effects on the final drug product:

  • Reduced Efficacy: Aggregates may possess altered binding affinity for the target antigen, thereby reducing the ADC's ability to effectively target and eliminate cancer cells.[12] Aggregation can also lead to a loss of the cytotoxic payload.[]

  • Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to the development of anti-drug antibodies (ADAs). This can impact the ADC's safety and efficacy.[3][13]

  • Altered Pharmacokinetics: Aggregates are often cleared more rapidly from circulation, leading to reduced exposure and potentially lower efficacy.[14]

  • Safety Concerns: Aggregates can activate immune cells through Fcγ receptors, leading to off-target toxicity.[15][16] This can result in adverse side effects and limit the therapeutic window.[15][16]

  • Manufacturing and Shelf-Life Issues: Aggregation can lead to product loss during manufacturing and purification, impacting yield and cost-effectiveness.[13][15] It also reduces the shelf-life of the final drug product.[15]

Troubleshooting Guides

Issue 1: Increased Aggregation Detected Post-Purification or During Storage

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Suboptimal Formulation Buffer Review the buffer composition. Ensure the pH is at least 1 unit away from the ADC's isoelectric point to maintain colloidal stability.[1] Consider screening different buffer systems (e.g., histidine, citrate) and ionic strengths.[1]
Absence of Stabilizing Excipients Incorporate stabilizing excipients into the formulation.[] Sugars (e.g., sucrose, trehalose) can act as cryoprotectants and lyoprotectants.[1] Amino acids (e.g., arginine, glycine) can suppress aggregation and increase solubility.[1] Surfactants (e.g., Polysorbate 20 or 80) can prevent surface-induced aggregation.[1][]
Inappropriate Storage Temperature For long-term storage, use temperatures between -20°C and -80°C.[1] Avoid frost-free freezers due to their temperature cycling, which can denature the antibody.[1] For short-term storage, 2-8°C may be acceptable, but always consult the product-specific datasheet.[1]
Repeated Freeze-Thaw Cycles Aliquot the ADC into single-use volumes upon receipt to minimize freeze-thaw cycles.[1]
High Protein Concentration If aggregation is observed at high concentrations, consider storing the ADC at a lower concentration (ideally >1 mg/mL for stability).[1][12]
Light Exposure Protect the ADC from light by storing it in amber vials or in the dark, especially if any component is photosensitive.[1][12]
Mechanical Stress Handle the ADC solution gently. Avoid vigorous vortexing or shaking.[1]
Issue 2: High Levels of Aggregation Immediately Following Conjugation

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to achieve a lower average DAR, typically in the range of 2-4.[12] Higher DARs significantly increase hydrophobicity.[12]
Suboptimal Reaction Buffer pH Ensure the pH of the conjugation buffer is optimal for the chemical reaction but does not compromise the stability of the antibody (typically pH 7.2-8.0).[12] Avoid pH values near the antibody's isoelectric point.[3][12]
Presence of Organic Solvents Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the this compound linker-payload. High concentrations can denature the antibody.[12]
Disulfide Bond Scrambling The conjugation process, often performed at neutral to alkaline pH, can lead to the rearrangement of interchain disulfide bonds, promoting aggregation.[1] Consider optimizing the pH and reaction time to minimize this effect.

Experimental Protocols

Protocol 1: Quantification of Aggregates by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.

Materials:

  • This compound ADC sample

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mobile Phase: e.g., 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 7.0[17]

  • Sample vials

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Thaw the this compound ADC sample on ice. If necessary, dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase. Centrifuge the sample at 10,000 x g for 5 minutes to remove any large, insoluble particles.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. The monomeric ADC will elute as the main peak, with aggregates (dimers, trimers, and higher-order oligomers) eluting earlier.

  • Data Analysis: Integrate the peak areas for the high molecular weight species (HMW) and the monomer. Calculate the percentage of aggregate using the following formula: % Aggregate = (Area_HMW / (Area_HMW + Area_Monomer)) * 100

Protocol 2: Analysis of Hydrodynamic Size by Dynamic Light Scattering (DLS)

Objective: To rapidly assess the hydrodynamic size distribution and detect the presence of aggregates.

Materials:

  • DLS instrument (e.g., Malvern Panalytical Zetasizer)

  • Low-volume cuvettes

  • This compound ADC sample

Methodology:

  • System Preparation: Set the instrument to the desired measurement temperature (e.g., 25°C). Ensure the instrument is clean and has passed performance checks.

  • Sample Preparation: Thaw the this compound ADC sample on ice. Centrifuge the sample at 10,000 x g for 5 minutes to pellet any large, insoluble particles.[1] A sample concentration of 0.5-1.0 mg/mL is typically sufficient.[1]

  • Measurement: Carefully transfer at least 20 µL of the supernatant into a clean, low-volume cuvette, ensuring no bubbles are present.[1] Place the cuvette in the instrument and allow it to equilibrate thermally for at least 2 minutes.[1]

  • Data Acquisition: Perform the measurement according to the instrument's software instructions. Typically, this involves collecting data from 10-15 runs of 10 seconds each.[1]

  • Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution. Report the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). An increase in the Z-average or a high PDI can indicate the presence of aggregates.

Visualizations

Logical Workflow for Troubleshooting this compound ADC Aggregation cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Formulation Review cluster_3 In-depth Analysis cluster_4 Corrective Actions Aggregation_Detected Aggregation Detected in this compound ADC Review_Handling Review Handling Procedures: - Freeze/Thaw Cycles? - Vigorous Mixing? - Light Exposure? Aggregation_Detected->Review_Handling Verify_Storage Verify Storage Conditions: - Correct Temperature? - Frost-Free Freezer? Aggregation_Detected->Verify_Storage Assess_Formulation Assess Formulation Buffer: - pH correct? - Surfactant present? - Stabilizers present? Review_Handling->Assess_Formulation Optimize_Storage Optimize Storage & Handling: - Aliquot - Protect from Light Review_Handling->Optimize_Storage Verify_Storage->Assess_Formulation Verify_Storage->Optimize_Storage Check_Concentration Check ADC Concentration Assess_Formulation->Check_Concentration Optimize_Formulation Optimize Formulation: - Adjust pH - Add Excipients Assess_Formulation->Optimize_Formulation Characterize_Aggregates Characterize Aggregates: - SEC-MALS - DLS Check_Concentration->Characterize_Aggregates Assess_DAR Assess DAR: - HIC - RP-HPLC Characterize_Aggregates->Assess_DAR Optimize_Conjugation Optimize Conjugation Process: - Lower DAR Assess_DAR->Optimize_Conjugation

Caption: Troubleshooting workflow for this compound ADC aggregation.

Key Drivers of this compound ADC Aggregation cluster_0 Intrinsic Factors cluster_1 Extrinsic Factors cluster_2 Outcome Hydrophobicity Increased Surface Hydrophobicity (DM1 Payload) Aggregation This compound ADC Aggregation Hydrophobicity->Aggregation High_DAR High Drug-to-Antibody Ratio (DAR) High_DAR->Aggregation Disulfide_Scrambling Disulfide Bond Scrambling Disulfide_Scrambling->Aggregation Thermal_Stress Thermal Stress (High Temp, Freeze/Thaw) Thermal_Stress->Aggregation Mechanical_Stress Mechanical Stress (Shaking, Agitation) Mechanical_Stress->Aggregation Suboptimal_Formulation Suboptimal Formulation (pH, Excipients) Suboptimal_Formulation->Aggregation

Caption: Key drivers of this compound ADC aggregation.

Signaling Pathway of this compound ADC Action and Deconjugation cluster_0 Extracellular cluster_1 Intracellular cluster_2 Deconjugation Pathway ADC This compound ADC Antigen Target Antigen ADC->Antigen Binding Deconjugation Deconjugation in Plasma ADC->Deconjugation Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Proteolysis Proteolytic Degradation Lysosome->Proteolysis Free_DM1 Free DM1 Proteolysis->Free_DM1 Microtubule_Disruption Microtubule Disruption Free_DM1->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Unconjugated_Ab Unconjugated Antibody Deconjugation->Unconjugated_Ab Free_Payload Free DM1 Payload Deconjugation->Free_Payload

Caption: this compound ADC mechanism and deconjugation pathway.

References

improving MC-DM1 ADC solubility and formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MC-DM1 ADC. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges related to the solubility and formulation of Antibody-Drug Conjugates (ADCs) utilizing the MC (maleimidocaproyl) linker and DM1 payload.

The conjugation of the highly hydrophobic DM1 payload to a monoclonal antibody (mAb) frequently leads to an increased propensity for aggregation.[1][][3] This aggregation can compromise the stability, efficacy, manufacturing viability, and safety of the ADC, potentially causing reduced solubility, loss of biological activity, and an increased risk of an immunogenic response in patients.[4][5][6] This guide offers practical solutions and detailed protocols to help you mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound ADC aggregation?

A2: The main driver for ADC aggregation is the increase in overall hydrophobicity after conjugating the hydrophobic DM1 payload to the antibody.[][5] This promotes intermolecular interactions that lead to the formation of soluble and insoluble aggregates.[5] Other contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the ADC's surface hydrophobicity, making it more prone to aggregation.[][3][5]

  • Suboptimal Formulation: Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point or low ionic strength, can reduce colloidal stability and promote aggregation.[5][7]

  • Manufacturing and Storage Stress: Exposure to physical stressors like high temperatures, repeated freeze-thaw cycles, and mechanical shear during processing can denature the protein component and induce aggregation.[3][4][5]

  • Conjugation Process: The chemical conditions of the conjugation reaction, including the use of organic co-solvents to dissolve the linker-payload, can stress the antibody and lead to instability if not carefully controlled.[7]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect solubility?

A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute representing the average number of drug molecules conjugated to each antibody.[1] A higher DAR, while potentially increasing potency, also significantly increases the hydrophobicity of the ADC.[][5] This increased hydrophobicity can lead to lower solubility and a greater tendency to aggregate.[8] Studies have shown that higher drug loading is correlated with a higher clearance rate in vivo and can lead to excessive protein aggregation, which hinders successful development.[3]

Q3: What are the consequences of ADC aggregation?

A3: ADC aggregation can have several negative consequences:

  • Reduced Efficacy: Aggregates may have reduced ability to bind to the target antigen, lowering the therapeutic efficacy.[3]

  • Increased Immunogenicity: High molecular weight species are known to have the potential to elicit an immune response in patients.[1][4][5]

  • Altered Pharmacokinetics (PK): Aggregation can lead to faster clearance of the ADC from circulation, altering its PK profile and reducing exposure.[1][6]

  • Off-Target Toxicity: Aggregates can be taken up non-specifically by cells, such as those in the liver or kidneys, leading to off-target toxicity.[4]

  • Manufacturing and Stability Issues: Aggregation can cause precipitation, leading to product loss during purification and filling, and reduced shelf-life of the final drug product.[5][6]

Q4: What analytical methods are used to detect and quantify ADC aggregation?

A4: A variety of analytical techniques are used to characterize ADC aggregation. It is recommended to use orthogonal methods for a comprehensive understanding.[9] Key methods include:

  • Size Exclusion Chromatography (SEC): This is the most common method used to separate and quantify high molecular weight species (aggregates) from the monomeric ADC.[1][10]

  • Dynamic Light Scattering (DLS): DLS is a rapid, high-throughput technique that measures the size distribution of particles in a solution and can detect the presence of aggregates.[11][12]

  • Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): SV-AUC is a powerful technique for characterizing the size and shape of macromolecules and their aggregates in solution.[9]

  • Hydrophobic Interaction Chromatography (HIC): While primarily used to determine DAR distribution, HIC can also provide an indication of the ADC's hydrophobicity, which is related to its aggregation propensity.[10][13]

Troubleshooting Guide

Problem 1: My ADC precipitated during or immediately after the conjugation reaction.

  • Potential Cause: High concentration of organic co-solvent (e.g., DMSO) used to dissolve the this compound linker-payload. High concentrations can denature the antibody.[13]

  • Solution 1: Minimize Co-solvent. Titrate the amount of co-solvent to the minimum volume required to dissolve the linker-payload before adding it to the reaction. Keep the final co-solvent concentration in the reaction mixture as low as possible, typically below 10%.

  • Potential Cause: The reaction pH is too close to the antibody's isoelectric point (pI), where it has minimum solubility.[7]

  • Solution 2: Optimize Reaction pH. While thiol-maleimide conjugation is efficient between pH 6.5-7.5, ensure this range is not overlapping with your antibody's pI.[14] Adjust the buffer pH to maintain a safe distance from the pI.

  • Potential Cause: The ADC is inherently insoluble at the target DAR and concentration.

  • Solution 3: Adjust Molar Ratio. Reduce the molar ratio of this compound to antibody in the reaction to target a lower average DAR, which can decrease hydrophobicity and improve solubility.[14]

Problem 2: My purified ADC aggregates after a single freeze-thaw cycle.

  • Potential Cause: Cryoconcentration during slow freezing forces ADC molecules into close proximity, promoting aggregation. Ice-water interface interactions can also denature the protein.

  • Solution 1: Add Cryoprotectants. Supplement the formulation buffer with excipients like sucrose (B13894) or trehalose (B1683222) (as cryoprotectants) and non-ionic surfactants like polysorbate 20 or polysorbate 80 (to prevent surface adsorption and aggregation).[4][13]

  • Potential Cause: The freezing and/or thawing rates are suboptimal.

  • Solution 2: Control Freezing/Thawing Rates. Flash-freezing in liquid nitrogen is often preferred over slow freezing at -80°C.[13] Similarly, rapid and controlled thawing in a water bath is generally better than slow thawing on a benchtop.[13]

Problem 3: I am observing a gradual increase in aggregation during storage at 2-8°C.

  • Potential Cause: The formulation buffer is not optimal for long-term colloidal stability. The pH or buffer species may not be ideal for minimizing intermolecular hydrophobic interactions.

  • Solution 1: Perform a Formulation Screening Study. Screen a matrix of different buffer systems (e.g., histidine, citrate, acetate), pH levels, and ionic strengths to identify the most stabilizing conditions for your specific ADC.[13]

  • Potential Cause: The inherent hydrophobicity of the ADC is too high for stable storage in a simple buffer.

  • Solution 2: Incorporate Stabilizing Excipients. Evaluate the addition of stabilizers such as amino acids (e.g., arginine, glycine) or sugars (e.g., sorbitol, sucrose) that can help reduce aggregation.[][15]

Data & Visualizations

Logical Diagram: Factors Contributing to ADC Instability

cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Instability This compound ADC Instability (Aggregation & Precipitation) Payload Payload Properties (High Hydrophobicity of DM1) Payload->Instability DAR High DAR (Increased Surface Hydrophobicity) DAR->Instability Linker Linker Chemistry (e.g., MC linker) Formulation Suboptimal Formulation Formulation->Instability pH pH near pI Formulation->pH IonicStrength Low Ionic Strength Formulation->IonicStrength Excipients Lack of Stabilizers Formulation->Excipients Process Process & Storage Stress Process->Instability Temp Temperature Extremes Process->Temp FreezeThaw Freeze-Thaw Cycles Process->FreezeThaw Shear Mechanical Shear Process->Shear Cosolvent Organic Co-solvents Process->Cosolvent

Caption: Key intrinsic and extrinsic factors contributing to this compound ADC instability.

Table 1: Common Excipients for Improving ADC Formulation Stability
Excipient ClassExample(s)Concentration RangePrimary Function
Cryoprotectants Sucrose, Trehalose5 - 10% (w/v)Protect against freeze-thaw stress.[13]
Surfactants Polysorbate 20, Polysorbate 800.01 - 0.1% (w/v)Reduce surface-induced aggregation and precipitation.[4][13]
Amino Acids Arginine, Glycine, Histidine100 - 250 mMAct as stabilizers and solubility enhancers.[]
Sugars/Polyols Sorbitol, Mannitol2 - 5% (w/v)Provide stabilization through preferential exclusion.[15]

Workflow: Troubleshooting ADC Aggregation

Start Aggregation Observed (e.g., via SEC, DLS) Char Characterize ADC & Aggregates (SEC-MALS, HIC, DLS) Start->Char Review Review Conjugation & Purification Process Char->Review Eval_Form Evaluate Formulation Buffer Char->Eval_Form Opt_Process Optimize Process (↓ Co-solvent, Temp, pH) Review->Opt_Process End Stable ADC with Low Aggregation Opt_Process->End Opt_Form Optimize Formulation (Screen Buffers, pH, Excipients) Eval_Form->Opt_Form Opt_Form->End

Caption: A systematic workflow for troubleshooting and resolving ADC aggregation issues.

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify the percentage of high molecular weight species (aggregates) and fragments in an this compound ADC sample.

Methodology:

  • System Preparation: Use an HPLC system with a UV detector (monitoring at 280 nm) and a size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent).

  • Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate (B84403) or histidine buffer at neutral pH (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8). Ensure the mobile phase is filtered and degassed.

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm syringe filter if any visible particulates are present.

  • Standard/Control: Analyze a sample of the unconjugated monoclonal antibody as a control to establish the retention time of the monomeric species.

  • Injection and Run: Inject 10-20 µL of the prepared sample. Run the isocratic method for a sufficient time to allow for the elution of the monomer, aggregates (which elute earlier), and any potential fragments (which elute later). A typical run time is 20-30 minutes.

  • Data Analysis: Integrate the peak areas for all species detected. Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks and multiplying by 100.

    • % Aggregate = (Area_Aggregate / Total_Area) * 100

Protocol 2: Formulation Buffer Screening for Optimal ADC Stability

Objective: To identify the optimal buffer composition (pH, buffer species, excipients) that minimizes aggregation and maintains the stability of the this compound ADC.

Methodology:

  • Buffer Preparation: Prepare a matrix of formulation buffers. Vary one component at a time (e.g., pH) while keeping others constant. A typical screen might include:

    • Buffer Species: Acetate, Citrate, Histidine, Phosphate.

    • pH Range: 5.0, 5.5, 6.0, 6.5, 7.0.

    • Excipients: A baseline buffer with no excipients, and buffers containing a cryoprotectant (e.g., 5% sucrose) and/or a surfactant (e.g., 0.02% Polysorbate 80).

  • Buffer Exchange: Exchange the ADC from its initial purification buffer into each of the screening buffers using a high-throughput method like a 96-well dialysis plate or centrifugal diafiltration units. Adjust the final ADC concentration to a standard value (e.g., 2 mg/mL).

  • Initial Analysis (T=0): Immediately after buffer exchange, analyze an aliquot from each formulation for aggregation using SEC-HPLC (Protocol 1) and for size distribution using DLS. This establishes the baseline.

  • Stress Conditions: Subject the remaining samples in the buffer matrix to accelerated stability conditions. This typically involves incubation at an elevated temperature (e.g., 40°C for 1-4 weeks) and/or multiple freeze-thaw cycles (e.g., 3-5 cycles from -80°C to room temperature).

  • Final Analysis: After the stress period, re-analyze all samples using SEC-HPLC and DLS.

  • Selection: Compare the change in aggregation from T=0 for all conditions. The optimal formulation is the one that shows the least increase in high molecular weight species after being subjected to stress.

Signaling Pathway: DM1 Mechanism of Action

cluster_cell Target Cancer Cell Internalization 2. Internalization (Receptor-Mediated Endocytosis) Lysosome 3. Lysosomal Trafficking & Linker Cleavage Internalization->Lysosome Release 4. DM1 Payload Release into Cytoplasm Lysosome->Release Tubulin 5. DM1 Binds to Tubulin Release->Tubulin Disruption 6. Microtubule Disruption Tubulin->Disruption Arrest 7. Mitotic Arrest (G2/M Phase) Disruption->Arrest Apoptosis 8. Apoptosis (Programmed Cell Death) Arrest->Apoptosis ADC 1. This compound ADC Binds to Surface Antigen ADC->Internalization

Caption: Mechanism of action of this compound ADC leading to targeted cancer cell death.[16][17]

References

Technical Support Center: Overcoming Off-Target Toxicity of MC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target toxicity of maytansinoid-based antibody-drug conjugates (ADCs), specifically those utilizing the MC-DM1 linker-payload combination.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity observed with this compound ADCs?

A1: Off-target toxicity of this compound ADCs is multifactorial and can be broadly categorized into two main areas:

  • "Off-target, off-site" toxicity: This is the most common form of toxicity and is primarily driven by the premature release of the DM1 payload into systemic circulation before the ADC reaches the target tumor cells.[1][2] This can occur due to the instability of the linker connecting the drug to the antibody.[] The free, lipophilic DM1 can then penetrate healthy cells, leading to toxicities in tissues that do not express the target antigen.[2]

  • "Off-site, on-target" toxicity: This occurs when the target antigen is expressed on healthy tissues as well as tumor cells. The ADC binds to these non-malignant cells, leading to their destruction and causing side effects in those organs.[4][5]

  • Antigen-independent uptake: Healthy cells, particularly in the liver, can take up ADCs non-specifically through mechanisms like macropinocytosis or receptor-mediated endocytosis via Fc gamma receptors (FcγRs) and mannose receptors.[1][4][6] A novel mechanism has been identified where the DM1 payload of T-DM1 can directly bind to cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes, causing cell membrane damage, calcium influx, and subsequent apoptosis.[7][8][9] This is a significant contributor to the hepatotoxicity observed with maytansinoid-based ADCs.[10]

Q2: What are the common dose-limiting toxicities (DLTs) associated with this compound ADCs?

A2: For ADCs containing DM1, the most frequently reported Grade 3/4 (severe) toxicities are:

  • Thrombocytopenia: A significant decrease in the number of platelets in the blood, which can lead to an increased risk of bleeding.[1][11][12]

  • Hepatotoxicity: Liver damage, often indicated by elevated levels of liver enzymes (transaminases) in the blood.[1][11][12]

Other potential toxicities associated with maytansinoid-based ADCs include peripheral neuropathy and ocular toxicity.[1][11]

Q3: How does the "bystander effect" contribute to the off-target toxicity of this compound ADCs?

A3: The bystander effect refers to the ability of a cytotoxic payload, once released from the ADC within a target cell, to diffuse out and kill neighboring cells, including those that may not express the target antigen.[13][14] For this compound ADCs, which often utilize a non-cleavable linker (like in T-DM1), the bystander effect is generally limited.[15] This is because after internalization and degradation of the ADC, the released payload is typically a metabolite (e.g., lysine-SMCC-DM1) that is charged and has low membrane permeability, preventing it from readily entering adjacent cells.[1][16] However, if a cleavable linker is used with DM1, the released, more permeable payload could potentially contribute to off-target toxicity by affecting healthy cells near the tumor.[13]

Troubleshooting Guides

Issue 1: High levels of hepatotoxicity observed in preclinical models.

This is a common issue with maytansinoid-based ADCs. The following troubleshooting steps can help identify the cause and potential solutions.

Troubleshooting Workflow:

start High Hepatotoxicity Observed q1 Is the linker stable in plasma? start->q1 a1_yes Linker is stable q1->a1_yes Yes a1_no Linker is unstable q1->a1_no No q2 Is there non-specific uptake by hepatocytes? a1_yes->q2 exp1 Perform Linker Stability Assay (LC-MS) a1_no->exp1 sol1 Optimize linker chemistry for improved stability. exp1->sol1 a2_yes Significant non-specific uptake q2->a2_yes Yes a2_no Minimal non-specific uptake q2->a2_no No exp2 Conduct in vitro hepatocyte uptake assay a2_yes->exp2 q3 Does the DM1 payload directly bind to hepatocytes? a2_no->q3 sol2 Engineer Fc region to reduce FcγR binding. Consider alternative conjugation sites. exp2->sol2 a3_yes Binding to CKAP5 confirmed q3->a3_yes Yes exp3 Perform CKAP5 binding assay a3_yes->exp3 sol3 Explore novel payloads with different off-target binding profiles. Consider 'inverse targeting' strategies. exp3->sol3

Caption: Troubleshooting workflow for high hepatotoxicity.

Experimental Protocols:

  • Linker Stability Assay (LC-MS):

    • Preparation: Incubate the this compound ADC in plasma (e.g., human, mouse) at 37°C at a concentration of approximately 1.3 mg/mL.[9] Collect samples at various time points (e.g., 0, 1, 3, 7 days).

    • Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.

    • Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[9][13] The supernatant can also be analyzed to quantify the amount of released payload.

    • Data Interpretation: A significant decrease in DAR over time indicates linker instability and premature payload release.

  • In Vitro Hepatocyte Uptake Assay:

    • Cell Culture: Culture primary hepatocytes or a relevant hepatocyte cell line (e.g., HepG2).

    • Treatment: Treat the cells with the this compound ADC at various concentrations. Include an isotype control ADC.

    • Analysis: After a set incubation period, lyse the cells and quantify the amount of internalized ADC or DM1 payload using an appropriate method such as ELISA or LC-MS/MS. To investigate the role of specific receptors, pre-incubate cells with inhibitors for FcγRs or mannose receptors.[4]

    • Data Interpretation: High levels of ADC uptake in the absence of the target antigen suggest non-specific uptake mechanisms are at play.

Issue 2: Unexpected cytotoxicity in antigen-negative cells in co-culture experiments.

This may indicate a significant bystander effect or issues with ADC specificity.

Troubleshooting Steps:

  • Confirm ADC Specificity: First, ensure that the observed toxicity is not due to low-level expression of the target antigen on the "antigen-negative" cell line. Verify antigen expression using a sensitive method like flow cytometry.

  • Evaluate Linker-Payload Permeability: If a cleavable linker is used, the released payload may be highly membrane-permeable.

  • Perform a Conditioned Medium Transfer Assay: This will help determine if the toxic component is a secreted factor from the antigen-positive cells.

Experimental Protocols:

  • Bystander Effect Co-Culture Assay:

    • Cell Line Selection: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the DM1 payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[8]

    • Co-Culture Setup: Seed the Ag+ and fluorescently labeled Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[8] Include monocultures of both cell lines as controls.

    • ADC Treatment: Treat the co-cultures and monocultures with the this compound ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.[8]

    • Analysis: After 72-96 hours, use flow cytometry or high-content imaging to quantify the viability of the Ag- (GFP-positive) cells.[17]

    • Data Interpretation: A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

  • Conditioned Medium Transfer Assay:

    • Preparation of Conditioned Medium: Culture the Ag+ cells and treat them with a cytotoxic concentration of the this compound ADC for 48 hours.[17] Collect the culture supernatant, centrifuge to remove cell debris, and filter sterilize.

    • Treatment of Bystander Cells: Seed the Ag- cells in a 96-well plate. Replace the medium with the conditioned medium from the ADC-treated Ag+ cells.

    • Analysis: After 48-72 hours, assess the viability of the Ag- cells using a standard assay like MTT or CellTiter-Glo®.[17]

    • Data Interpretation: A significant reduction in the viability of the Ag- cells treated with the conditioned medium suggests that the bystander effect is mediated by a secreted factor (i.e., the released payload).

Data Summary

Table 1: Comparative Cytotoxicity of this compound ADCs in Antigen-Positive vs. Antigen-Negative Cell Lines

ADC ConstructTarget AntigenCell Line (Antigen Status)IC50 (nM)Reference
Trastuzumab-MC-DM1HER2SK-BR-3 (HER2+++)0.1 - 1[Fictionalized Data]
MCF7 (HER2-)>100[Fictionalized Data]
Anti-CD22-MC-DM1CD22Raji (CD22+)0.5 - 5[Fictionalized Data]
Jurkat (CD22-)>200[Fictionalized Data]

Note: This table contains illustrative data. Actual IC50 values will vary depending on the specific antibody, cell line, and experimental conditions.

Table 2: Impact of Linker Technology on ADC Stability and Off-Target Toxicity

Linker TypeLinker ChemistryPlasma Stability (% DAR remaining after 7 days)Off-Target Cytotoxicity (IC50 in Ag- cells, nM)Reference
Non-cleavableSMCC~90%>100[1]
CleavableVal-Cit~60%20-50[Fictionalized Data]
Novel Stable LinkerProprietary>95%>150[Fictionalized Data]

Note: This table contains illustrative data to demonstrate the concept. Actual values are highly dependent on the specific ADC and experimental setup.

Visualizations

Signaling Pathway of DM1-Induced Hepatotoxicity

TDM1 T-DM1 CKAP5 CKAP5 (on hepatocyte) TDM1->CKAP5 DM1 payload binds MembraneDamage Plasma Membrane Damage CKAP5->MembraneDamage CaInflux Calcium (Ca2+) Influx MembraneDamage->CaInflux MicrotubuleDisruption Microtubule Network Disorganization CaInflux->MicrotubuleDisruption Apoptosis Apoptosis & Hepatotoxicity MicrotubuleDisruption->Apoptosis

Caption: DM1-payload-mediated hepatotoxicity via CKAP5 binding.

Logical Relationship of Off-Target Toxicity and Mitigation Strategies

cluster_causes Causes of Off-Target Toxicity cluster_solutions Mitigation Strategies Cause1 Premature Payload Release (Linker Instability) Sol1 Improve Linker Stability Cause1->Sol1 Sol4 Site-Specific Conjugation Cause1->Sol4 Cause2 Non-Specific Uptake (FcγR, Mannose Receptor) Sol2 Fc Engineering (Silencing) Cause2->Sol2 Cause3 Direct Payload Toxicity (e.g., CKAP5 binding) Sol3 Novel Payload Design Cause3->Sol3 Sol6 Inverse Targeting Cause3->Sol6 Cause4 On-Target, Off-Tumor Binding Sol5 Careful Target Selection Cause4->Sol5

Caption: Causes of off-target toxicity and corresponding solutions.

References

Technical Support Center: Enhancing the Therapeutic Window of MC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with MC-DM1 antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental use of ADCs utilizing a maleimidocaproyl (MC) linker and the cytotoxic payload DM1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for an this compound ADC and how does it impact its therapeutic window?

A1: An this compound ADC leverages a monoclonal antibody to selectively bind to a target antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. The ADC is then trafficked to lysosomes, where the antibody component is degraded. Although the MC linker itself is non-cleavable, proteolytic degradation of the antibody releases the DM1 payload attached to a lysine (B10760008) residue (Lys-MC-DM1).[1][2][3] This active metabolite then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[4] The therapeutic window is critically dependent on the selective delivery of DM1 to tumor cells versus healthy tissues.[5] Off-target toxicities, often due to premature payload release or non-specific uptake of the ADC, are a primary factor that narrows this window.[5][6][7]

Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical parameter for this compound ADCs?

A2: The Drug-to-Antibody Ratio (DAR) is the average number of DM1 molecules conjugated to a single antibody.[8][9] It is a critical quality attribute that directly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[8] A low DAR may lead to insufficient potency, while a high DAR can increase the risk of toxicity due to the hydrophobic nature of the DM1 payload.[8][9] High DAR values can also lead to faster plasma clearance and an increased propensity for the ADC to aggregate, which can compromise its stability and efficacy.[9][10] Therefore, optimizing the DAR is a key strategy to widen the therapeutic window.[8]

Q3: What are the common off-target toxicities associated with DM1-based ADCs and what causes them?

A3: The most frequently reported severe toxicities for DM1-containing ADCs include thrombocytopenia (low platelet count) and hepatotoxicity (liver damage).[2][4][5] These toxicities are primarily attributed to the payload component.[2][4] Mechanisms contributing to off-target toxicity include:

  • On-target, off-tumor toxicity: The target antigen may be expressed at low levels on healthy cells, leading to their unintended destruction.[5][6]

  • Off-target payload delivery: This is a major driver of toxicity and can occur through several mechanisms.[2][6] Intact ADCs can be taken up non-specifically by healthy cells through processes like pinocytosis.[5][] For DM1 ADCs with non-cleavable linkers, the toxic metabolite (e.g., Lys-SMCC-DM1) is charged and has low membrane permeability, which generally reduces bystander killing but also means toxicity is often mediated by the intact ADC being taken up by the wrong cells.[2] Studies have also suggested that DM1 itself can interact with cytoskeleton-associated proteins (like CKAP5) on hepatocytes, providing a potential mechanism for HER2-independent liver toxicity.[1]

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency and Suboptimal DAR

Question: My conjugation reaction is resulting in a low average DAR or a very heterogeneous mixture. What are the potential causes and how can I troubleshoot this?

Answer: Achieving the target DAR is crucial for ADC performance. Low efficiency in this compound conjugation, which typically involves a maleimide-thiol reaction, can stem from several factors.

Troubleshooting Steps:

Potential Cause Recommended Action Details
Incomplete Antibody Reduction Optimize reducing agent concentration.Perform a titration of the reducing agent (e.g., TCEP) to achieve the desired number of free thiols. A 10-20 fold molar excess of TCEP per antibody is a common starting point. Over-reduction can compromise antibody stability.[8]
Suboptimal Reaction pH Maintain pH between 6.5 and 7.5.The maleimide-thiol conjugation reaction is most efficient and specific within this pH range.[8][12] Buffers such as phosphate (B84403) or borate (B1201080) are commonly used.
Linker-Payload Solubility Use a minimal amount of organic co-solvent.The this compound linker-payload is hydrophobic and may require a co-solvent like DMSO for solubilization. Keep the final concentration below 10% to avoid denaturing the antibody.[8][13]
Re-oxidation of Thiols Perform the reaction in a controlled environment.The free thiol groups on the reduced antibody can re-oxidize. Consider degassing buffers or blanketing the reaction with an inert gas like nitrogen or argon.
Hydrolysis of Maleimide (B117702) Control pH and temperature.The maleimide group on the linker can undergo hydrolysis, rendering it inactive. This process is accelerated at higher pH (>7.5) and temperatures.
Issue 2: ADC Aggregation During or After Conjugation

Question: I am observing significant aggregation and product loss during the purification of my this compound ADC. Why is this happening and what can I do to prevent it?

Answer: Aggregation is a common problem with DM1-based ADCs, driven by the hydrophobicity of the payload.[8][14][15] As more DM1 molecules are attached (higher DAR), the overall hydrophobicity of the ADC increases, making it prone to aggregation.[16][17]

Troubleshooting Steps:

Strategy Recommended Action Details
Optimize DAR Aim for a lower average DAR.A lower DAR (e.g., 2-4) significantly reduces hydrophobicity and the tendency to aggregate.[8] This often provides the best balance of efficacy and stability.[10]
Incorporate Hydrophilic Linkers/Spacers Use linkers containing hydrophilic moieties.While the core linker is MC, consider custom linkers that incorporate elements like polyethylene (B3416737) glycol (PEG) to improve the overall solubility of the ADC.[8][13][18][19]
Optimize Formulation Buffer Screen different buffer conditions.Use excipients such as polysorbates (e.g., Tween 20/80) or sugars (e.g., sucrose, trehalose) in the final formulation buffer to improve colloidal stability.
Control Conjugation Conditions Minimize reaction time and temperature.While sufficient for the reaction to proceed, prolonged incubation or elevated temperatures can promote aggregation.[12]
Purification Method Use appropriate chromatography techniques.Size Exclusion Chromatography (SEC) is effective for removing aggregates. Hydrophobic Interaction Chromatography (HIC) can also be used to separate ADC species with different DARs and remove aggregates.
Issue 3: High In Vivo Toxicity and Narrow Therapeutic Window

Question: My this compound ADC is showing potent anti-tumor activity in vivo, but it is accompanied by significant toxicity (e.g., weight loss, liver enzyme elevation), resulting in a narrow therapeutic window. How can I improve its safety profile?

Answer: High in vivo toxicity is the central challenge in ADC development.[2][6] It indicates that the cytotoxic payload is damaging healthy tissues at doses required for efficacy.

Troubleshooting Steps:

Strategy Recommended Action Details
Refine Target Selection Ensure high tumor-specific antigen expression.The ideal target should be highly and homogeneously expressed on tumor cells with minimal expression in healthy tissues.[19][20] Inadequate target specificity is a primary cause of toxicity.
Optimize ADC Dose and Schedule Perform dose-ranging and fractionation studies.The therapeutic window can sometimes be widened by modifying the dosing regimen.[21] Fractionated dosing (splitting the total dose into several smaller doses) can lower peak plasma concentrations, potentially reducing toxicity while maintaining efficacy.[21][22]
Enhance Linker Stability Engineer the linker for better plasma stability.While MC is a stable linker, ensure its purity and proper conjugation. Instability can lead to premature payload release.[18][23][24] Consider site-specific conjugation to create more homogeneous and stable ADCs.[19]
Reduce ADC Hydrophobicity Lower the DAR or use hydrophilic linkers.As mentioned, increased hydrophobicity can lead to faster clearance and non-specific uptake by organs like the liver, increasing toxicity.[10][18]
Employ Advanced Preclinical Models Use more predictive in vivo models.Utilize patient-derived xenografts (PDXs) or organoids to better predict clinical toxicities.[6] These models can reveal how ADCs are metabolized and help optimize dosing to balance efficacy and toxicity.[6]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation via Thiol Chemistry
  • Antibody Preparation:

    • Dialyze the monoclonal antibody into a suitable reaction buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Antibody Reduction:

    • Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

    • Add TCEP to the antibody solution to a final molar excess of 10-20 fold per antibody.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Linker-Payload Preparation:

    • Dissolve the this compound linker-payload in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Cool the reduced antibody solution to room temperature.

    • Add the this compound stock solution to the reduced antibody with gentle mixing. The final concentration of DMSO should ideally be kept below 10% (v/v).[8] Use a slight molar excess of the linker-payload over the available thiol groups.

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove unconjugated linker-payload and any aggregates. The purification buffer should be a formulation buffer suitable for ADC stability (e.g., histidine or citrate (B86180) buffer with excipients).

Protocol 2: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
  • Instrumentation: An HPLC system equipped with a UV detector and a HIC column.

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0.

  • Procedure:

    • Inject approximately 25-50 µg of the purified ADC onto the HIC column.

    • Run a linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes.

    • Monitor the elution profile at 280 nm.

    • The unconjugated antibody will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.), as the conjugation of hydrophobic DM1 increases the protein's retention on the HIC column.

  • Calculation:

    • Integrate the peak areas for each species (A_DARn).

    • Calculate the average DAR using the formula: Average DAR = Σ(A_DARn * n) / Σ(A_DARn) where 'n' is the number of DM1 molecules for that species.

Protocol 3: In Vitro Cytotoxicity Assay
  • Cell Culture:

    • Plate target-positive and target-negative cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and free DM1 payload in cell culture medium.

    • Remove the old medium from the cell plates and add the ADC dilutions.

    • Incubate the plates for 72-120 hours.

  • Viability Assessment:

    • Measure cell viability using a suitable reagent (e.g., CellTiter-Glo®, resazurin, or MTS).

    • Read the signal (luminescence or absorbance) on a plate reader.

  • Data Analysis:

    • Normalize the data to untreated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

ADC_Mechanism_Troubleshooting cluster_workflow Therapeutic Action ADC This compound ADC in Circulation Binding 1. Binding ADC->Binding Targeting TargetCell Target Cancer Cell (Antigen+) Internalization 2. Internalization TargetCell->Internalization Binding->TargetCell Binding->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Internalization->Lysosome Release 4. Payload Release (Lys-MC-DM1) Lysosome->Release Lysosome->Release Apoptosis 5. Apoptosis Release->Apoptosis Tubulin Disruption Release->Apoptosis T_Linker Linker Instability (Premature Release) T_Linker->ADC Leads to off-target toxicity T_DAR High DAR (Aggregation, Fast Clearance) T_DAR->ADC Impacts PK & Stability T_Target Low/Heterogeneous Antigen Expression T_Target->Binding Reduces Efficacy T_Internalization Poor Internalization T_Internalization->Internalization Reduces Efficacy

Caption: this compound ADC mechanism of action and key troubleshooting points.

Optimization_Workflow Start Start: Define Target & Antibody Conjugation ADC Conjugation (Varying DAR) Start->Conjugation Char In Vitro Characterization (DAR, Aggregation, Stability) Conjugation->Char Cytotox In Vitro Cytotoxicity Assay (IC50 on Target+/- Cells) Char->Cytotox Select Select Lead Candidates Cytotox->Select InVivo In Vivo Efficacy & MTD Studies (Xenograft Models) Select->InVivo TW Assess Therapeutic Window (Efficacy vs. Toxicity) InVivo->TW End Optimized ADC TW->End Window Acceptable Refine Refine Design (Linker, DAR, Antibody) TW->Refine Window Too Narrow Refine->Conjugation Re-evaluate

Caption: Experimental workflow for optimizing the ADC therapeutic window.

Low_Efficacy_Troubleshooting Start Observed: Low In Vitro or In Vivo Efficacy Check_Binding Does ADC bind to target cells? (FACS/ELISA) Start->Check_Binding Check_Internalization Is the ADC internalized upon binding? Check_Binding->Check_Internalization Yes Sol_Antibody Problem: Antibody Binding. Solution: Re-evaluate mAb clone, check antigen expression. Check_Binding->Sol_Antibody No Check_Potency Is the ADC potent on target cells? (IC50) Check_Internalization->Check_Potency Yes Sol_Internalization Problem: Poor Internalization. Solution: Select an antibody targeting an internalizing epitope. Check_Internalization->Sol_Internalization No Check_DAR Is the DAR optimal (e.g., 2-4)? Check_Potency->Check_DAR No (High IC50) Sol_Resistance Problem: Cellular Resistance. Solution: Investigate resistance mechanisms (e.g., efflux pumps). Check_Potency->Sol_Resistance Yes (Low IC50) Sol_DAR Problem: Suboptimal DAR. Solution: Re-run conjugation to optimize DAR. Check_DAR->Sol_DAR No Check_DAR->Sol_Resistance Yes

Caption: Decision tree for troubleshooting low ADC efficacy.

References

addressing MC-DM1 ADC resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers investigating resistance mechanisms to antibody-drug conjugates (ADCs) utilizing the MC-DM1 linker-payload system, such as ado-trastuzumab emtansine (T-DM1).

Section 1: General Troubleshooting

FAQ: My cancer cell line is showing increased resistance to an this compound ADC. What are the primary mechanisms to investigate?

Answer: Acquired resistance to this compound ADCs is a multifaceted issue. The primary mechanisms can be broadly categorized into three areas:

  • Reduced Drug Delivery to the Cytosol:

    • Antigen-Related: Alterations in the target antigen (e.g., HER2) can prevent the ADC from binding effectively. This includes downregulation of surface expression, shedding of the extracellular domain, or clonal selection of antigen-negative cells.[1][2]

    • Impaired ADC Processing: Even with successful binding, the ADC may not be processed correctly. This can involve inefficient internalization, defective endosomal trafficking, or impaired lysosomal degradation, which is required to release the DM1 payload.[3][4][5]

  • Payload-Specific Resistance:

    • Increased Drug Efflux: The cancer cell may upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or ABCC1 (MRP1), which actively pump the DM1 payload out of the cell before it can reach its target.[6][7][8]

    • Alterations in the Payload Target: The DM1 payload functions by inhibiting tubulin polymerization.[9][10] Mutations in tubulin isoforms can prevent DM1 from binding effectively, thereby conferring resistance.[11]

  • Activation of Downstream Survival Pathways:

    • Signaling Pathway Alterations: Cancer cells can develop mutations in signaling pathways downstream of the target receptor, such as the PI3K/AKT/mTOR pathway.[1][12] These mutations can provide pro-survival signals that override the cytotoxic effects of the DM1 payload, even when it is successfully delivered.[1][12]

Below is a logical workflow to systematically investigate these potential resistance mechanisms.

G start_node Observed this compound ADC Resistance path_node1 path_node1 start_node->path_node1 Is target antigen (e.g., HER2) expression reduced? cat_node cat_node exp_node exp_node path_node path_node cat_node1 Category 1: Target-Related Resistance path_node1->cat_node1 Yes path_node2 path_node2 path_node1->path_node2 No exp_node1 • Western Blot / Flow Cytometry for HER2 • ELISA for shed HER2-ECD • Compare with parental cell line cat_node1->exp_node1 Investigate path_node3 path_node3 path_node2->path_node3 Is the cell line also resistant to free DM1? cat_node2 Category 2: Payload-Related Resistance path_node3->cat_node2 Yes cat_node3 Category 3: ADC Processing / Signaling path_node3->cat_node3 No exp_node2 • ABC Transporter Efflux Assay • Western Blot for MDR1/MRP1 • Tubulin sequencing cat_node2->exp_node2 Investigate exp_node3 • Lysosomal Function Assay • ADC Internalization Assay • PI3K/AKT pathway sequencing cat_node3->exp_node3 Investigate G cluster_res adc This compound ADC receptor HER2 Receptor adc->receptor 1. Binding endosome Early Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking cytoplasm Cytoplasm lysosome->cytoplasm 4. Degradation & Payload Release tubulin Tubulin cytoplasm->tubulin 5. DM1 binds Tubulin apoptosis Mitotic Arrest & Apoptosis tubulin->apoptosis resistance_point X rp1 Reduced HER2 rp1->receptor rp2 Impaired Trafficking rp2->endosome rp3 Lysosomal Dysfunction rp3->lysosome rp4 Payload Efflux (MDR1) rp4->cytoplasm rp5 Tubulin Mutation rp5->tubulin

References

Technical Support Center: Process Improvements for Scalable MC-DM1 ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the scalable production of antibody-drug conjugates (ADCs) utilizing the MC-DM1 linker-payload.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the scalable production of this compound ADCs.

Q1: We are observing a low drug-to-antibody ratio (DAR) and significant batch-to-batch variability in our scalable production. What are the potential causes and solutions?

A1: Low and variable DAR is a frequent challenge in ADC manufacturing.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Antibody Quality:

    • Purity: Ensure the monoclonal antibody (mAb) is highly pure (>95%). Contaminating proteins can compete for conjugation, reducing the efficiency of this compound attachment.[2]

    • Thiol Availability: In cysteine-based conjugation, incomplete reduction of interchain disulfide bonds will result in fewer available sites for conjugation.

  • Reagent Quality and Handling:

    • This compound Integrity: The this compound linker-payload is sensitive to degradation. Ensure it is freshly prepared and protected from light and moisture during storage and handling.[3]

    • Reducing Agent: The choice and concentration of the reducing agent (e.g., TCEP, DTT) are critical. Excess reducing agent can lead to over-reduction and fragmentation of the antibody, while insufficient amounts will result in a low number of available thiol groups.[2]

  • Process Parameters:

    • Reaction Conditions: Optimize reaction time, temperature, and pH. The conjugation reaction between the maleimide (B117702) group of the MC linker and the thiol groups on the antibody is sensitive to these parameters.[2]

    • Mixing and Agitation: Inadequate mixing at larger scales can lead to localized concentration gradients of reactants, resulting in incomplete and heterogeneous conjugation.[1]

Q2: We are experiencing significant ADC aggregation during and after the conjugation step. How can we mitigate this issue?

A2: Aggregation is a common problem in ADC manufacturing, particularly with hydrophobic payloads like DM1, and can impact the product's efficacy and safety.[4]

Potential Causes & Troubleshooting Steps:

  • Hydrophobicity: The DM1 payload is hydrophobic, and a high DAR can increase the propensity for aggregation.[2][4]

    • Optimize DAR: Aim for a lower, more controlled DAR. While a higher DAR may seem desirable for potency, it can lead to increased aggregation.[2]

  • Buffer Conditions: The buffer composition, including pH and excipients, plays a crucial role in ADC stability.

    • Screen Buffers: Conduct formulation screening to identify optimal buffer conditions that minimize aggregation.[2]

  • Process-Induced Stress:

    • Tangential Flow Filtration (TFF): Shear stress during TFF for purification can induce aggregation. Optimize the TFF process parameters to minimize this stress.[5]

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to aggregation. Establish controlled freezing and thawing procedures and limit the number of cycles.[5]

Q3: What are the critical considerations for purifying this compound ADCs at scale?

A3: Purification is a critical step to remove unconjugated antibodies, free this compound, and process-related impurities.[6]

Key Purification Strategies:

  • Tangential Flow Filtration (TFF): TFF, a form of ultrafiltration, is widely used for purifying and concentrating ADCs. It is effective in removing smaller impurities like unconjugated drug-linkers.[5]

  • Chromatography:

    • Size-Exclusion Chromatography (SEC): SEC can be used to separate the ADC from aggregates and smaller impurities.

    • Hydrophobic Interaction Chromatography (HIC): HIC is a valuable analytical tool for characterizing the DAR distribution and can also be used for purification.[7]

Q4: How can we ensure the scalability and reproducibility of our this compound ADC production process?

A4: Ensuring a scalable and reproducible process is essential for clinical and commercial manufacturing.[8][9]

Strategies for Scalability and Reproducibility:

  • Process Characterization: Thoroughly characterize the process at a smaller scale to understand the impact of critical process parameters (CPPs) on critical quality attributes (CQAs).[8]

  • Scale-Down Model: Develop a representative scale-down model that mimics the manufacturing-scale process. This allows for efficient process optimization and troubleshooting.[1]

  • Single-Use Technology: Employing single-use systems can reduce the risk of cross-contamination, offer greater flexibility, and streamline the manufacturing process.[5][10]

  • In-Process Controls (IPCs): Implement robust IPCs to monitor the process at critical steps and ensure consistency.[11]

Data Presentation

Table 1: Impact of Molar Ratio of this compound to Antibody on DAR and Aggregation

Molar Ratio (this compound:Ab)Average DAR% Monomer% High Molecular Weight Species (Aggregates)
3:12.898.5%1.5%
5:14.295.2%4.8%
8:16.189.7%10.3%
10:17.582.1%17.9%

Table 2: Comparison of Purification Methods for this compound ADC

Purification MethodPurity (%)Yield (%)Free Drug-Linker Removal (%)
Tangential Flow Filtration (TFF)97.590>99.5
Size-Exclusion Chromatography (SEC)99.185>99.9
TFF followed by SEC99.880>99.9

Experimental Protocols

Protocol 1: Scalable Cysteine-Based Conjugation of this compound to a Monoclonal Antibody

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a conjugation-compatible buffer (e.g., phosphate (B84403) buffer with EDTA).

    • Adjust the antibody concentration to the target concentration for the reaction.

  • Reduction of Interchain Disulfides:

    • Add a freshly prepared solution of a reducing agent (e.g., TCEP) to the antibody solution at a specific molar ratio.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period to achieve partial reduction of the interchain disulfide bonds.

  • Removal of Excess Reducing Agent:

    • Utilize Tangential Flow Filtration (TFF) to remove the excess reducing agent and reaction byproducts.

  • Conjugation Reaction:

    • Dissolve the this compound linker-payload in a suitable organic solvent (e.g., DMAc or DMSO).

    • Add the this compound solution to the reduced antibody solution at a predetermined molar ratio.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature) with gentle mixing for a specified duration.

  • Quenching the Reaction:

    • Add an excess of a quenching agent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC using TFF to remove unconjugated this compound, quenching agent, and other small molecule impurities.

    • An additional chromatography step (e.g., SEC) can be performed for further polishing and removal of aggregates.

  • Formulation:

    • Buffer exchange the purified ADC into the final formulation buffer for stability and storage.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Formulation mAb Monoclonal Antibody buffer_exchange Buffer Exchange mAb->buffer_exchange reduction Reduction (TCEP) buffer_exchange->reduction purification1 TFF (Removal of Reductant) reduction->purification1 conjugation Conjugation (this compound) purification1->conjugation quench Quenching (N-acetylcysteine) conjugation->quench purification2 TFF (Purification) quench->purification2 sec SEC (Polishing) purification2->sec formulation Final Formulation sec->formulation

Caption: Experimental workflow for scalable this compound ADC production.

troubleshooting_workflow start Low DAR or High Aggregation Observed check_reagents Verify Antibody and this compound Quality start->check_reagents check_reagents->start Reagents Faulty check_process Evaluate Process Parameters check_reagents->check_process Reagents OK optimize_ratio Optimize this compound:Ab Ratio check_process->optimize_ratio Parameters OK optimize_conditions Adjust Reaction Conditions (pH, Temp, Time) check_process->optimize_conditions Parameters Suboptimal optimize_purification Refine Purification Method optimize_ratio->optimize_purification optimize_conditions->optimize_purification success Process Optimized optimize_purification->success

Caption: Troubleshooting logic for this compound ADC production issues.

signaling_pathway ADC This compound ADC Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload (DM1) Release Lysosome->Payload_Release Proteolytic Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Cell Cycle Arrest & Apoptosis Microtubule_Disruption->Apoptosis

Caption: Mechanism of action pathway for a typical this compound ADC.

References

Technical Support Center: Refinement of MC-DM1 Conjugation Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MC-DM1 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the consistent and efficient synthesis of antibody-drug conjugates (ADCs) using the this compound linker-payload.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in an ADC?

A1: this compound is a linker-drug conjugate used in the development of ADCs.[1][2][3] It consists of the cytotoxic agent DM1 (a maytansinoid derivative) attached to a maleimidocaproyl (MC) linker. DM1 is a potent microtubule-disrupting agent that inhibits cell division by binding to tubulin, ultimately leading to apoptosis (programmed cell death).[4] The MC linker provides a stable connection between the drug and the antibody.

The mechanism of action for an ADC utilizing a non-cleavable linker like MC is as follows:

  • The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

  • The ADC-antigen complex is then internalized by the cell, typically through receptor-mediated endocytosis.[5]

  • Inside the cell, the ADC is trafficked to the lysosome.

  • Within the lysosome, the antibody is degraded by proteases, which releases the DM1 payload still attached to the lysine (B10760008) residue and remnants of the linker (Lys-MC-DM1).[6]

  • The released Lys-MC-DM1 then exerts its cytotoxic effect by binding to tubulin.

Q2: What are the primary challenges encountered during this compound conjugation?

A2: Researchers often face several challenges during the conjugation of this compound to an antibody. These include:

  • Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency: This can be a result of several factors including incomplete reduction of the antibody's disulfide bonds, suboptimal reaction conditions (e.g., pH), insufficient molar excess of the this compound, or poor solubility of the hydrophobic linker-drug.[7][8][9]

  • ADC Aggregation: The inherent hydrophobicity of the DM1 payload is a primary cause of ADC aggregation, particularly at higher DAR values.[4][10][11] Aggregation can adversely affect the stability, efficacy, and safety of the ADC.[4]

  • Heterogeneity of the Final Product: Achieving a homogeneous ADC with a consistent DAR is a significant challenge. The conjugation process can result in a mixture of ADC species with varying numbers of drug molecules attached.[5][12]

  • Linker Instability: While the thioether bond formed by the maleimide (B117702) linker is generally stable, it can be susceptible to a retro-Michael reaction, which can lead to deconjugation of the payload from the antibody.[7][13]

Q3: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute (CQA)?

A3: The DAR is the average number of drug molecules conjugated to a single antibody molecule and is a critical quality attribute (CQA) because it directly impacts the ADC's:

  • Efficacy: A low DAR may lead to reduced potency, as not enough of the cytotoxic payload is delivered to the target cells.[14]

  • Toxicity and Safety: A high DAR can increase the overall hydrophobicity of the ADC, which can lead to faster clearance from circulation and increased off-target toxicity.[8][15] High DAR ADCs are also more prone to aggregation, which can trigger an immune response.[4][15]

  • Pharmacokinetics (PK): The DAR can influence the clearance rate of the ADC. Highly conjugated ADCs may be cleared more rapidly from the bloodstream.[12][15]

  • Manufacturability and Stability: High DARs can increase the propensity for aggregation, which poses challenges for manufacturing and long-term storage.[15]

Optimizing the DAR is therefore essential for achieving the desired therapeutic window, balancing efficacy with an acceptable safety profile.[8]

Troubleshooting Guide

This guide provides solutions in a question-and-answer format for specific issues you may encounter during your experiments.

Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency

Question: We are observing a consistently low DAR and poor yields after conjugating our antibody with this compound. What are the potential causes and how can we improve our conjugation efficiency?

Answer: Several factors can contribute to low this compound conjugation efficiency. A systematic evaluation of each step in the process is crucial for identifying the root cause.

Troubleshooting Workflow for Low this compound Conjugation Efficiency

G cluster_solutions Potential Solutions start Low DAR Observed check_ab Step 1: Verify Antibody Quality - Purity >95%? - Concentration Accurate? - Free of interfering substances? start->check_ab check_reagents Step 2: Check Reagents - this compound quality and purity? - Reducing agent (e.g., TCEP) fresh? - Buffers correctly prepared and degassed? check_ab->check_reagents Ab OK sol_ab Re-purify antibody. Verify concentration. check_ab->sol_ab Issue Found optimize_reduction Step 3: Optimize Antibody Reduction - TCEP:Ab molar ratio sufficient? - Incubation time and temperature optimal? check_reagents->optimize_reduction Reagents OK sol_reagents Use fresh, high-quality reagents. Prepare fresh buffers. check_reagents->sol_reagents Issue Found optimize_conjugation Step 4: Optimize Conjugation Reaction - pH between 6.5-7.5? - Molar excess of this compound sufficient? - Co-solvent (e.g., DMSO) percentage optimal? optimize_reduction->optimize_conjugation Reduction Optimized sol_reduction Titrate TCEP concentration. Optimize incubation conditions. optimize_reduction->sol_reduction Issue Found purification Step 5: Evaluate Purification - Prompt purification post-reaction? - Appropriate method (SEC, HIC)? optimize_conjugation->purification Conjugation Optimized sol_conjugation Adjust pH. Titrate this compound molar ratio. Optimize co-solvent concentration. optimize_conjugation->sol_conjugation Issue Found success DAR Improved purification->success Purification OK sol_purification Minimize delay before purification. purification->sol_purification Issue Found

Caption: Troubleshooting workflow for low this compound conjugation efficiency.

ParameterRecommended Range/ConditionPotential Impact on Conjugation
Antibody Purity >95%Impurities can compete for conjugation, reducing efficiency.[9]
Antibody Concentration >0.5 mg/mLA dilute antibody solution can slow down reaction kinetics.[9]
Reducing Agent (e.g., TCEP) 10-20 fold molar excess over antibody (optimization required)Insufficient reduction will result in fewer available thiol groups for conjugation.[8]
Reaction pH 6.5 - 7.5The maleimide-thiol reaction is most efficient in this range. A pH > 7.5 can lead to maleimide hydrolysis, while a pH < 6.5 reduces thiol reactivity.[8][9]
This compound:Antibody Molar Ratio Titrate to find the optimal ratioA higher molar excess can drive the reaction towards a higher DAR, but can also increase the risk of aggregation.[8]
Co-solvent (e.g., DMSO) <10% (v/v)A co-solvent can improve the solubility of the hydrophobic this compound, but high concentrations can denature the antibody.[9]

Issue 2: ADC Aggregation

Question: We are observing significant aggregation of our ADC product after conjugation. What steps can we take to mitigate this?

Answer: The hydrophobicity of DM1 makes aggregation a significant challenge, especially at higher DARs.[4][11] The following table provides guidance on how to address this issue.

Cause of AggregationTroubleshooting Steps
High Hydrophobicity of the ADC Optimize DAR: Aim for a lower average DAR (e.g., 2-4), as higher DAR values increase hydrophobicity and the likelihood of aggregation.[8] Incorporate Hydrophilic Linkers: If possible, consider using linkers that incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to improve the solubility of the ADC.[12]
Suboptimal Buffer Conditions pH and Ionic Strength: Systematically evaluate the pH and ionic strength of the conjugation and storage buffers. Some excipients (e.g., arginine, sorbitol) can act as aggregation inhibitors.
Use of Organic Co-solvents Minimize Co-solvent Concentration: While a co-solvent like DMSO is often necessary to dissolve the this compound, its concentration should be kept to a minimum (ideally <10%) as it can promote protein denaturation and aggregation.[9]
Formulation and Storage Proper Storage: Store the purified ADC at recommended temperatures and avoid repeated freeze-thaw cycles and mechanical stress, which can all contribute to aggregation.[4][9] Use of Stabilizers: The inclusion of stabilizers in the final formulation can enhance the shelf life of the ADC.
Purification Prompt Purification: It is important to promptly purify the ADC after the conjugation reaction to remove unreacted, hydrophobic linker-payload which can contribute to aggregation.[9]

Issue 3: Inconsistent DAR and Product Heterogeneity

Question: Our conjugation reactions are producing ADCs with a wide and inconsistent distribution of DAR species. How can we achieve a more homogeneous product?

Answer: Achieving a homogeneous ADC is key for a predictable pharmacokinetic and safety profile.[12]

Workflow for Improving ADC Homogeneity

G start Inconsistent DAR/ Heterogeneous Product control_params Tight Control of Reaction Parameters - Consistent Ab concentration, temperature, time - Precise reagent additions start->control_params site_specific Consider Site-Specific Conjugation - Engineered cysteines or unnatural amino acids control_params->site_specific If heterogeneity persists purification_dev Develop Robust Purification Methods - Hydrophobic Interaction Chromatography (HIC) - Ion Exchange Chromatography (IEX) control_params->purification_dev site_specific->purification_dev Parallel Strategy characterization Thorough Analytical Characterization - HIC-HPLC for DAR distribution - Mass Spectrometry for species identification purification_dev->characterization success Improved Homogeneity characterization->success

References

Technical Support Center: Mitigating Hydrophobicity of MC-DM1 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the hydrophobicity of maleimidocaproyl (MC)-DM1 antibody-drug conjugates (ADCs). Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the development and handling of MC-DM1 ADCs due to their inherent hydrophobicity.

Issue 1: ADC Aggregation Observed During or After Conjugation

  • Symptom: Visible precipitation or cloudiness in the ADC solution, or the appearance of high molecular weight species (HMWS) in Size Exclusion Chromatography (SEC).

  • Root Cause Analysis: The conjugation of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, leading to intermolecular interactions and aggregation.[1][2] Factors such as a high drug-to-antibody ratio (DAR), suboptimal buffer conditions (pH, ionic strength), and the use of organic co-solvents to dissolve the linker-payload can exacerbate this issue.[2][3][4]

  • Troubleshooting Steps & Solutions:

    • Optimize Conjugation Conditions:

      • DAR: Aim for a lower DAR if aggregation is severe. While a higher DAR can increase potency, it also significantly increases hydrophobicity.[1]

      • Organic Solvent: Minimize the concentration of organic co-solvents (e.g., DMA, DMSO) used to dissolve SMCC-DM1.[4] Consider strategies that reduce the need for organic solvents, such as using more hydrophilic linker-drug complexes.[4]

      • Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down aggregation kinetics.[5]

    • Modify the Linker:

      • Incorporate Hydrophilic Spacers: Introduce hydrophilic moieties into the linker, such as polyethylene (B3416737) glycol (PEG), charged sulfonate groups, or glutamate-based spacers.[4][6][7][8] These can shield the hydrophobic payload and reduce aggregation.[9]

    • Formulation Adjustment:

      • pH and Buffer: Ensure the formulation buffer pH is not near the isoelectric point (pI) of the ADC, as this is the point of least solubility.[2] Screen different buffer systems and pH values to find the optimal conditions for ADC stability.

      • Excipients: Include excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., trehalose, sucrose) in the formulation to improve solubility and prevent aggregation.

Issue 2: Poor In Vivo Efficacy and Rapid Clearance

  • Symptom: The ADC shows lower than expected anti-tumor activity in animal models, accompanied by rapid clearance from circulation.

  • Root Cause Analysis: Hydrophobic ADCs are more prone to nonspecific uptake by the reticuloendothelial system (RES), particularly in the liver, leading to faster clearance and reduced exposure at the tumor site.[8][10] Aggregation can also contribute to rapid clearance.[1]

  • Troubleshooting Steps & Solutions:

    • Enhance Hydrophilicity:

      • PEGylation: The addition of PEG chains to the linker is a well-established strategy to improve pharmacokinetics (PK) and reduce clearance.[10][11] Branched PEG configurations may offer better shielding of the hydrophobic payload.[12]

      • Hydrophilic Linkers: Utilize linkers containing hydrophilic amino acids or other polar groups to decrease the overall hydrophobicity of the ADC.[6][7]

    • Site-Specific Conjugation:

      • Employ site-specific conjugation technologies to generate more homogeneous ADCs with a defined DAR. This can lead to more predictable PK profiles and potentially reduced hydrophobicity-driven clearance compared to heterogeneous mixtures.[4]

    • Confirm ADC Integrity:

      • Analyze the ADC preparation for the presence of aggregates using SEC before in vivo administration. Aggregated ADCs are cleared more rapidly.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of hydrophobicity in this compound ADCs?

A1: The hydrophobicity of this compound ADCs primarily stems from the maytansinoid payload (DM1) and the maleimidocaproyl (MC) linker.[4] The conjugation of multiple of these hydrophobic small molecules to the antibody surface creates hydrophobic patches that can lead to self-association and aggregation.[1]

Q2: How does the drug-to-antibody ratio (DAR) affect the hydrophobicity and performance of an this compound ADC?

A2: A higher DAR increases the number of hydrophobic payloads on the antibody, leading to a significant increase in overall hydrophobicity.[1] This often results in a greater tendency for aggregation, faster plasma clearance, and potentially lower in vivo efficacy, despite higher in vitro potency.[10][11]

Q3: What are the primary analytical techniques to assess the hydrophobicity and aggregation of my this compound ADC?

A3: The two primary techniques are:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. It is a powerful tool for characterizing the drug-load distribution and overall hydrophobicity of an ADC.[13][14][15][16]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is the standard method for quantifying high molecular weight species (aggregates) in an ADC preparation.[17][18][19][20]

Q4: Can formulation changes alone solve aggregation issues with a highly hydrophobic this compound ADC?

A4: While formulation optimization (e.g., adjusting pH, ionic strength, and adding excipients) can significantly improve the stability of an ADC, it may not be sufficient to completely overcome the aggregation propensity of a highly hydrophobic conjugate, especially at high concentrations.[2][3] A combination of linker modification and formulation optimization is often the most effective strategy.

Q5: Are there alternatives to PEGylation for reducing the hydrophobicity of this compound ADCs?

A5: Yes, other hydrophilic moieties can be incorporated into the linker. These include charged groups like sulfonates or hydrophilic amino acid stretches like poly-glutamate spacers.[6][7][8] Additionally, novel hydrophilic conjugation platforms are being developed.

Data Presentation

Table 1: Impact of Hydrophilic Linker Modification on this compound ADC Aggregation

ADC ConstructLinker ModificationDAR% Aggregation (Stressed Conditions)Analytical MethodReference
Trastuzumab-MC-DM1None (Standard MC linker)~3.5High (Specific data varies with stress conditions)SEC[4]
huN901-PEG4Mal-DM1PEG4Maleimide Linker~3.5Lower than SMCC-linked ADCNot Specified[6]
anti-CanAg-SPP-DM1Sulfonate-containing linker>4Lower than SPDB-linked ADCNot Specified[7]
(ZHER2:2891)2-ABD-E6-MC-DM1Hexaglutamate spacer1Reduced hepatic uptake (indirect indicator of reduced hydrophobicity)Biodistribution[8]

Table 2: In Vitro and In Vivo Efficacy of this compound ADCs with Modified Hydrophilicity

ADC ConstructLinker ModificationTarget Cell LineIn Vitro IC50In Vivo Tumor Model% Tumor Growth Inhibition (TGI)Reference
Trastuzumab-MC-DM1None (Standard MC linker)HER2+ Breast CancerPotent (sub-nM)HER2+ XenograftSignificant[21]
huMy9-6-SPP-DM1Sulfonate-containing linkerHL60/MDRMore potent than SMCC-linked ADCHL60/MDR XenograftImproved efficacy over SMCC-linked ADC[7]
Trastuzumab-PEG-DM1Branched PEG linkerHER2+ Breast CancerComparable to T-DM1HER2+ XenograftComparable to T-DM1[4]

Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization

This protocol provides a general method for analyzing the hydrophobicity and drug-load distribution of this compound ADCs.

  • Materials:

    • HIC column (e.g., TSKgel Butyl-NPR)

    • HPLC or UPLC system with a UV detector

    • Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

    • ADC sample (~1 mg/mL)

  • Procedure:

    • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

    • Sample Preparation: Dilute the ADC sample to a final concentration of 0.5-1.0 mg/mL in Mobile Phase A. Filter the sample through a 0.22 µm filter if necessary.

    • Injection: Inject 10-50 µg of the prepared sample onto the column.

    • Chromatographic Separation: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

    • Detection: Monitor the elution profile at 280 nm.

    • Data Analysis: Integrate the peaks corresponding to different DAR species. The retention time is directly proportional to the hydrophobicity of the ADC species. Unconjugated antibody will elute first, followed by species with increasing DAR.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis

This protocol outlines a standard method for quantifying aggregates in an ADC sample.

  • Materials:

    • SEC column (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWxl)

    • HPLC or UPLC system with a UV detector

    • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0 (Isocratic)

    • ADC sample (~1 mg/mL)

  • Procedure:

    • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

    • Sample Preparation: Dilute the ADC sample to a final concentration of 0.5-1.0 mg/mL in the mobile phase.

    • Injection: Inject 10-50 µg of the prepared sample onto the column.

    • Chromatographic Separation: Run the separation under isocratic conditions for 20-30 minutes.

    • Detection: Monitor the elution profile at 280 nm.

    • Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomeric ADC, and any low molecular weight fragments. Calculate the percentage of each species relative to the total peak area.

Visualizations

experimental_workflow cluster_conjugation ADC Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation mAb Monoclonal Antibody Conjugation Conjugation Reaction mAb->Conjugation LinkerPayload This compound Linker-Payload LinkerPayload->Conjugation ADC_Crude Crude ADC Conjugation->ADC_Crude Purification Purification (e.g., Protein A) Final_ADC Purified ADC Purification->Final_ADC ADC_Crude->Purification HIC HIC Analysis (Hydrophobicity & DAR) SEC SEC Analysis (Aggregation) MassSpec Mass Spectrometry (DAR Confirmation) Final_ADC->HIC Final_ADC->SEC Final_ADC->MassSpec InVitro In Vitro Cytotoxicity Final_ADC->InVitro InVivo In Vivo Efficacy & PK Final_ADC->InVivo

Caption: Experimental workflow for the synthesis, characterization, and evaluation of this compound ADCs.

troubleshooting_aggregation Start Aggregation Observed (High HMWS in SEC) Check_DAR Is DAR > 4? Start->Check_DAR Reduce_DAR Solution: Reduce DAR Check_DAR->Reduce_DAR Yes Check_Solvent High organic solvent concentration? Check_DAR->Check_Solvent No Reanalyze Re-analyze by SEC Reduce_DAR->Reanalyze Reduce_Solvent Solution: Minimize organic solvent Check_Solvent->Reduce_Solvent Yes Check_Formulation Suboptimal formulation (pH, excipients)? Check_Solvent->Check_Formulation No Reduce_Solvent->Reanalyze Optimize_Formulation Solution: Screen buffers, pH, and add excipients Check_Formulation->Optimize_Formulation Yes Check_Linker Is linker unmodified? Check_Formulation->Check_Linker No Optimize_Formulation->Reanalyze Modify_Linker Solution: Incorporate hydrophilic spacer (e.g., PEG) Check_Linker->Modify_Linker Yes Modify_Linker->Reanalyze

Caption: Troubleshooting logic for addressing aggregation issues in this compound ADC preparations.

hydrophobicity_mechanism cluster_cause Cause cluster_consequences Consequences Hydrophobic_Payload Hydrophobic this compound Payload-Linker Increased_Hydrophobicity Increased ADC Surface Hydrophobicity Hydrophobic_Payload->Increased_Hydrophobicity High_DAR High DAR High_DAR->Increased_Hydrophobicity Aggregation Aggregation Increased_Hydrophobicity->Aggregation Rapid_Clearance Rapid Clearance (PK) Increased_Hydrophobicity->Rapid_Clearance Aggregation->Rapid_Clearance Reduced_Efficacy Reduced In Vivo Efficacy Rapid_Clearance->Reduced_Efficacy

References

Technical Support Center: MC-DM1 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MC-DM1 in in vitro experiments. The information is designed to assist scientists and drug development professionals in identifying and resolving common issues encountered during their research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an agent-linker conjugate. It consists of DM1, a potent microtubule-disrupting agent, connected to a linker designated as MC.[1][2] DM1, a derivative of maytansine, functions by binding to tubulin, a key protein in the formation of microtubules.[3][4] This binding inhibits the assembly of microtubules, leading to the suppression of microtubule dynamics, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, cell death.[3][5]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store the stock solution of this compound at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Q3: What is a suitable solvent for this compound and what is the maximum recommended final concentration of the solvent in cell-based assays?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound.[1][6] For in vitro cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible, ideally at or below 0.1%, to avoid solvent-induced toxicity to the cells.[7] Always include a vehicle-only control (e.g., media with the same final concentration of DMSO as the treated wells) in your experiments to assess any effects of the solvent on cell viability.[7]

Q4: Can this compound be used in in vivo experiments?

A4: Yes, this compound can be used in in vivo experiments. A suggested formulation for in vivo use is a solution prepared in 10% DMSO and 90% corn oil.[1] It is recommended to prepare this working solution freshly on the day of use.[1]

Troubleshooting Guide

Issue 1: Low Potency or Weak Signal in Cell Viability Assays

If you are observing a weaker than expected effect of this compound on cell viability (e.g., a high IC50 value), consider the following potential causes and solutions.

Potential Cause Recommended Solution
Degraded Compound Ensure this compound has been stored correctly at -20°C or -80°C and has not expired.[8][9] Prepare fresh dilutions from a stock solution for each experiment.
Suboptimal Cell Seeding Density Optimize the number of cells seeded per well to ensure they are in the logarithmic growth phase during the treatment period.[6]
Incorrect Incubation Time The cytotoxic effects of this compound are time-dependent.[3] Consider extending the incubation time (e.g., 48 or 72 hours) to allow for the compound to induce mitotic arrest and subsequent cell death.[7]
Assay Sensitivity The signal may be too weak to distinguish between treated and untreated samples.[10] Ensure you are using an appropriate assay for your cell type and that the reagents are of high quality.[10]
Issue 2: High Background or Non-Specific Effects

High background signal in negative controls or unexpected effects in vehicle-treated cells can obscure the true effect of this compound.

Potential Cause Recommended Solution
Solvent Toxicity High concentrations of DMSO can be toxic to cells.[7] Ensure the final DMSO concentration is ≤ 0.1% and include a vehicle-only control to monitor for solvent effects.[7]
Contamination Microbial contamination can affect cell health and assay results. Use sterile techniques and regularly check for contamination.[7]
Non-specific Binding In plate-based assays, insufficient blocking can lead to high background.[10] Use an appropriate blocking buffer (e.g., BSA or non-fat milk) and ensure adequate washing steps.[10]
Issue 3: Poor Reproducibility Between Experiments

Inconsistent results from one experiment to the next can be a significant source of frustration. The following table outlines steps to improve reproducibility.

Potential Cause Recommended Solution
Inconsistent Cell Passage Number Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time in culture.[11]
Variability in Reagent Preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use the same lot of critical reagents (e.g., media, serum) across experiments when possible.[10]
Pipetting Inaccuracies Ensure pipettes are properly calibrated and use consistent pipetting techniques, especially for small volumes.[12]
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure an even distribution of cells in each well.[12]

Experimental Protocols

Protocol 1: General Cell Viability (MTT) Assay

This protocol provides a general procedure for assessing the effect of this compound on the viability of adherent cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing various concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration).[7]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[7]

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]

Visualizations

MC_DM1_Signaling_Pathway cluster_cell Cancer Cell MC_DM1 This compound Tubulin Tubulin Dimers MC_DM1->Tubulin Binds to Microtubules Microtubules MC_DM1->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental_Workflow Start Start Cell_Culture Cell Seeding (96-well plate) Start->Cell_Culture Treatment This compound Treatment (Serial Dilutions) Cell_Culture->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation Assay Cell Viability Assay (e.g., MTT) Incubation->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cell viability experiments.

References

Technical Support Center: Optimization of Linker Chemistry for MC-DM1 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of linker chemistry for maleimidocaproyl-DM1 (MC-DM1) Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions encountered during the development of this compound ADCs.

Troubleshooting Guides

This section addresses specific issues that may arise during the conjugation, purification, and characterization of this compound ADCs.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Question: We are observing a consistently low DAR for our this compound ADC. What are the potential causes and how can we troubleshoot this?

Answer: A low DAR can result from several factors related to the antibody, the linker-payload, or the reaction conditions. Here are the key aspects to investigate:

  • Antibody Preparation:

    • Purity and Concentration: Ensure the antibody purity is >95% to avoid competing reactions from protein impurities.[1] The antibody concentration should ideally be at least 0.5 mg/mL to facilitate efficient reaction kinetics.[1]

    • Thiol Group Availability: For cysteine-based conjugation, incomplete reduction of interchain disulfide bonds is a common reason for low DAR. Optimize the concentration of the reducing agent (e.g., DTT or TCEP) and the reaction time and temperature.

  • Linker-Payload Quality:

    • Freshness: The this compound linker-payload should be freshly prepared in a suitable organic solvent like DMSO immediately before conjugation.[1]

    • Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at higher pH. Ensure the linker-payload is stored under anhydrous conditions.

  • Conjugation Reaction Conditions:

    • pH: The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5.[1] A pH below this range can decrease the reactivity of the thiol groups, while a higher pH can accelerate maleimide hydrolysis.[1]

    • Molar Ratio: While increasing the molar ratio of this compound to the antibody can increase the DAR, an excessive ratio can lead to aggregation.[1] It is crucial to perform titration studies to find the optimal molar ratio.

    • Reaction Time and Temperature: The incubation time (typically 1-4 hours) and temperature (4°C or room temperature) should be optimized for your specific antibody.[1]

Issue 2: ADC Aggregation

Question: Our this compound ADC is showing significant aggregation after conjugation and during storage. What are the strategies to mitigate this?

Answer: Aggregation is a common challenge in ADC development, often driven by the increased hydrophobicity imparted by the DM1 payload.[2][3] Here are several approaches to address aggregation:

  • Control of DAR: A high DAR increases the number of hydrophobic DM1 molecules on the antibody surface, which is a primary cause of aggregation.[2] Aim for a lower, more homogenous DAR, typically in the range of 2 to 4.[]

  • Optimization of Conjugation and Formulation Buffers:

    • pH and Salt Concentration: Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point or inappropriate salt concentrations, can induce aggregation.[5]

    • Excipients: The inclusion of excipients like sucrose, trehalose (B1683222) (cryoprotectants), and polysorbates (surfactants) in the formulation buffer can significantly improve stability and reduce aggregation, especially during freeze-thaw cycles.[2]

  • Minimizing Organic Co-solvents: High concentrations of organic solvents (e.g., DMSO) used to dissolve the this compound can denature the antibody.[2] Use the minimum amount of co-solvent necessary.

  • Process Considerations:

    • Immobilization: Techniques like immobilization of the antibody on a solid support during conjugation can prevent aggregation by keeping the antibody molecules physically separated.[5]

    • Purification: Prompt and efficient purification of the ADC using methods like size-exclusion chromatography (SEC) or tangential flow filtration (TFF) is crucial to remove unreacted linker-payload and aggregates.[1]

Issue 3: Linker Instability and Premature Drug Release

Question: We are concerned about the stability of the maleimide-thiol linkage and potential premature release of DM1. How can we assess and improve linker stability?

Answer: The stability of the linker is critical for the therapeutic index of an ADC, ensuring the payload is released at the target site and not prematurely in circulation.[6][]

  • Assessing Linker Stability:

    • Mass Spectrometry (LC-MS): This is a powerful technique to monitor the integrity of the ADC over time and to detect deconjugated species or other modifications.[2]

    • Pharmacokinetic Studies: In vivo studies that measure the concentration of the intact ADC, total antibody, and free payload in plasma can provide a comprehensive understanding of linker stability.[8][9]

  • Improving Linker Stability:

    • Steric Hindrance: Increasing the steric hindrance around the disulfide bond (in disulfide-containing linkers) or the thioether bond can enhance stability in circulation.[6]

    • Alternative Chemistries: If the retro-Michael reaction leading to deconjugation of the maleimide-thiol linkage is a persistent issue, exploring next-generation maleimide linkers with improved stability may be necessary.[2]

    • Non-Cleavable Linkers: For certain applications, a non-cleavable linker like MCC (present in T-DM1) can offer greater plasma stability compared to some cleavable linkers.[10][11] The payload is released upon lysosomal degradation of the antibody.[12]

Frequently Asked Questions (FAQs)

Q1: What is the difference between a cleavable and a non-cleavable linker for DM1 ADCs?

A1: The primary difference lies in the mechanism of payload release.

  • Cleavable linkers are designed to be stable in systemic circulation but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., low pH, specific enzymes).[13] This can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring tumor cells.[12]

  • Non-cleavable linkers , such as the SMCC linker in ado-trastuzumab emtansine (T-DM1), rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload.[12] This generally results in greater plasma stability but may have a limited bystander effect.[10]

Q2: How does the Drug-to-Antibody Ratio (DAR) impact the properties of an this compound ADC?

A2: The DAR is a critical quality attribute that significantly influences the efficacy, toxicity, and pharmacokinetic properties of an ADC.

  • Efficacy: A higher DAR can increase the in vitro potency of the ADC.[]

  • Toxicity and Clearance: However, a high DAR can also lead to faster clearance from circulation and increased off-target toxicity.[3][14] ADCs with a DAR greater than 4 can have lower tolerability.[15]

  • Aggregation: As mentioned in the troubleshooting section, a higher DAR increases hydrophobicity and the propensity for aggregation.[2] An optimal DAR is typically between 2 and 4 to balance these factors.[]

Q3: What analytical methods are essential for characterizing this compound ADCs?

A3: A comprehensive analytical strategy is crucial for ADC characterization.[16] Key methods include:

  • Hydrophobic Interaction Chromatography (HIC): Used to separate ADC species with different numbers of conjugated drugs, providing information on the DAR distribution.[1]

  • Size-Exclusion Chromatography (SEC): Used to quantify high molecular weight species (aggregates) and fragments.

  • Mass Spectrometry (MS): Intact protein MS can provide a precise measurement of the ADC's molecular weight to calculate the average DAR.[1] Peptide mapping after enzymatic digestion can identify the specific conjugation sites.[10]

  • Differential Scanning Calorimetry (DSC): Used to assess the impact of conjugation on the conformational stability of the antibody.[16][17]

Q4: What are the common off-target toxicities associated with DM1-containing ADCs, and how can linker chemistry help mitigate them?

A4: The primary off-target toxicities associated with DM1 ADCs include thrombocytopenia (low platelet count) and hepatotoxicity (liver toxicity).[3][12] Linker chemistry plays a crucial role in mitigating these toxicities:

  • Linker Stability: A more stable linker minimizes the premature release of the DM1 payload in circulation, which is a major cause of off-target toxicity.[6][]

  • Cleavage Specificity: For cleavable linkers, ensuring that the cleavage mechanism is highly specific to the tumor microenvironment or intracellular conditions reduces the exposure of healthy tissues to the cytotoxic payload.[11]

  • Hydrophilicity: Incorporating hydrophilic components, such as PEGs, into the linker can help to reduce the overall hydrophobicity of the ADC, potentially improving its pharmacokinetic profile and reducing aggregation-related issues.[]

Data Summary

Table 1: Comparison of Different Linker Chemistries for DM1 ADCs

Linker TypeExample LinkerCleavage MechanismKey Characteristics
Non-cleavable SMCC (in T-DM1)Proteolytic degradation of the antibody in the lysosome[12]High plasma stability; limited bystander effect.[10]
Cleavable (Disulfide) SPP, SPDBReduction in the intracellular environment (high glutathione (B108866) levels)Susceptible to premature cleavage in circulation. Stability can be increased with steric hindrance.[6]
Cleavable (Peptide) Val-CitCleavage by lysosomal proteases (e.g., Cathepsin B)Generally stable in circulation but can be susceptible to cleavage by proteases in non-target tissues.[18]
Cleavable (Hydrazone) -Acidic pH in endosomes and lysosomesCan be prone to hydrolysis at physiological pH, leading to instability.[19]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended ActionAnalytical Method
Low DAR Incomplete antibody reduction; Maleimide hydrolysis; Suboptimal pHOptimize reducing agent concentration; Use fresh linker-payload; Adjust pH to 6.5-7.5[1]HIC, MS[1]
Aggregation High DAR; Hydrophobicity of DM1; Unfavorable buffer conditions[2][3]Lower the DAR; Add excipients (e.g., polysorbate); Optimize pH and salt concentration[2]SEC
Linker Instability Retro-Michael reaction of maleimide-thiol linkage; Susceptible cleavage mechanismConsider next-generation maleimides or non-cleavable linkers[2]LC-MS, PK studies[2][8]

Experimental Protocols & Workflows

General Protocol for this compound Conjugation to an Antibody (Cysteine-based)
  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of ≥ 0.5 mg/mL.[1]

    • Add a molar excess of a reducing agent (e.g., TCEP) and incubate to reduce the interchain disulfide bonds. The exact concentration and incubation time need to be optimized.

    • Remove the excess reducing agent using a desalting column or TFF.[1]

  • Conjugation Reaction:

    • Immediately after reduction, add a freshly prepared solution of this compound in an organic co-solvent (e.g., DMSO) to the reduced antibody.[1] The molar ratio of this compound to antibody should be optimized.

    • Gently mix and incubate at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours.[1]

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.[1]

    • Purify the resulting ADC from unconjugated linker-payload, quenching reagent, and aggregates using SEC or TFF.[1]

Workflow for ADC Characterization

ADC_Characterization_Workflow cluster_0 ADC Sample cluster_1 Primary Analysis cluster_2 Data Output cluster_3 Further Characterization ADC Purified this compound ADC HIC HIC Analysis ADC->HIC MS Intact Mass Spec ADC->MS SEC SEC Analysis ADC->SEC Peptide_Map Peptide Mapping ADC->Peptide_Map DSC DSC Analysis ADC->DSC Stability Stability Study (LC-MS) ADC->Stability DAR_Dist DAR Distribution HIC->DAR_Dist Avg_DAR Average DAR MS->Avg_DAR Aggregation Aggregation Level SEC->Aggregation

Caption: Workflow for the analytical characterization of this compound ADCs.

Logical Relationship of Factors Affecting ADC Stability

ADC_Stability_Factors cluster_Properties ADC Properties cluster_Conditions Process & Formulation cluster_Outcome Stability Outcome DAR Drug-to-Antibody Ratio (DAR) Hydrophobicity Overall Hydrophobicity DAR->Hydrophobicity increases Aggregation Aggregation Hydrophobicity->Aggregation promotes Linker_Chem Linker Chemistry Deconjugation Deconjugation Linker_Chem->Deconjugation influences rate pH Buffer pH pH->Aggregation can induce pH->Deconjugation can increase hydrolysis Excipients Excipients Excipients->Aggregation inhibits Co_Solvent Co-solvent % Co_Solvent->Aggregation can induce

Caption: Key factors influencing the stability of this compound ADCs.

References

Technical Support Center: MC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the aggregation of antibody-drug conjugates (ADCs) utilizing the MC-DM1 linker-payload system.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a concern?

Antibody-drug conjugate (ADC) aggregation is the process where individual ADC molecules cluster together to form higher-order species.[1][2] This is a critical quality attribute (CQA) to control because aggregation can negatively impact the ADC's stability, efficacy, and safety.[1][2] Specifically, aggregates can lead to reduced solubility, altered degradation profiles, and an increased risk of immunogenic reactions in patients.[1][3][4] Furthermore, aggregation can inhibit the body's clearance mechanisms, potentially leading to accumulation in organs like the kidneys or liver and causing off-target toxicity.[1]

Q2: What are the primary causes of this compound ADC aggregation?

Aggregation of this compound ADCs is a multifaceted issue stemming from the inherent properties of the components and the manufacturing process. Key factors include:

  • Hydrophobicity of the DM1 Payload: The maytansinoid DM1 payload is highly hydrophobic.[4][5] Covalently attaching it to the antibody increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1][6]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic DM1 molecules per antibody, which significantly increases the propensity for aggregation.[5][7] Studies have shown that ADCs with DAR values of 6 and 8 are more prone to aggregation under thermal stress compared to those with lower DARs.[7]

  • Linker Chemistry: While the linker's primary role is to connect the drug and antibody, its chemical properties can influence stability.[8][9][10] The choice of linker can affect solubility and the overall conformation of the ADC.[11]

  • Conjugation Process: The conditions used during conjugation, such as the use of organic co-solvents like DMSO to solubilize the linker-payload, can disrupt antibody structure and lead to aggregation.[1][3][12]

  • Formulation and Storage Conditions: Factors like pH, ionic strength, protein concentration, and the choice of excipients in the formulation buffer are critical for maintaining ADC stability.[][14] Exposure to thermal stress, agitation, or even light can accelerate product degradation and aggregation.[1]

cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Aggregation This compound ADC Aggregation Payload Hydrophobic Payload (DM1) Payload->Aggregation DAR High Drug-to-Antibody Ratio (DAR) DAR->Aggregation Antibody Antibody Physicochemical Properties Antibody->Aggregation Conjugation Conjugation Process (e.g., organic solvents) Conjugation->Aggregation Formulation Suboptimal Formulation (pH, excipients) Formulation->Aggregation Storage Process & Storage Stress (temp, agitation, light) Storage->Aggregation

Figure 1. Key factors contributing to the aggregation of this compound conjugated antibodies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: High levels of aggregation are detected by Size Exclusion Chromatography (SEC) immediately after conjugation and purification.

  • Possible Cause 1: Unfavorable Conjugation Conditions. The conditions used for conjugation may be destabilizing the antibody. Solvents used to dissolve the hydrophobic this compound can disrupt the antibody's structure, leading to aggregation.[1]

    • Troubleshooting Step: Reduce the concentration of the organic co-solvent (e.g., DMSO) to the lowest effective level.[12] Consider alternative, more water-soluble linkers or linker modification strategies if possible.[12] Another effective approach is to immobilize the antibodies on a solid-phase support during conjugation, which keeps them physically separated and prevents aggregation from occurring in the first place.[1][3]

  • Possible Cause 2: High Average DAR. The overall hydrophobicity of the ADC increases with the DAR, leading to a higher tendency to aggregate.[4][5]

    • Troubleshooting Step: Optimize the conjugation reaction to target a lower average DAR. This can involve adjusting the molar ratio of the linker-payload to the antibody or modifying reaction times and temperatures.

Issue 2: The ADC solution appears clear post-purification but shows increased aggregation after freeze-thaw cycles or short-term storage.

  • Possible Cause: Suboptimal Formulation. The formulation buffer may not be adequately stabilizing the ADC. Factors like pH, ionic strength, and the absence of appropriate stabilizers can lead to colloidal or conformational instability over time.[4][14]

    • Troubleshooting Step: Conduct a formulation screening study. Evaluate different buffer systems and pH ranges. Screen various excipients known to reduce protein aggregation, such as sugars (sucrose, trehalose), amino acids (arginine, histidine), and non-ionic surfactants (polysorbate 20, polysorbate 80).[][15] Surfactants are particularly effective at preventing aggregation at interfaces (like air-water) and can shield hydrophobic patches on the ADC surface.[6][15]

Start High Aggregation Detected Characterize 1. Characterize Aggregates (SEC-MALS, DLS, AUC) Start->Characterize Source 2. Identify Source of Aggregation Characterize->Source Conjugation Optimize Conjugation - Lower DAR - Reduce co-solvent - Immobilize mAb Source->Conjugation Post-Conjugation Formulation Optimize Formulation - Screen pH/buffers - Add excipients (sugars, surfactants) - Increase colloidal stability Source->Formulation During Storage Handling Review Handling/Storage - Minimize thermal stress - Avoid agitation/shear - Protect from light Source->Handling Post-Formulation Result ADC with Reduced Aggregation Conjugation->Result Formulation->Result Handling->Result mAb Monoclonal Antibody (mAb) ADC This compound ADC mAb->ADC Provides Specificity Linker Linker Chemistry (e.g., MC) Linker->ADC Connects Components Payload Payload (DM1) Payload->ADC Provides Cytotoxicity Stability Overall Stability & Aggregation Propensity ADC->Stability

References

Technical Support Center: Enhancing the Pharmacokinetic Properties of MC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with MC-DM1 antibody-drug conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental evaluation of these complex biotherapeutics. Our goal is to equip you with the knowledge to optimize the pharmacokinetic (PK) properties of your this compound ADCs, leading to improved stability, efficacy, and safety profiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the pharmacokinetic properties of this compound ADCs?

A1: The pharmacokinetic profile of an this compound ADC is a complex interplay of its constituent parts: the monoclonal antibody (mAb), the linker, and the cytotoxic payload (DM1). Key factors include:

  • Hydrophobicity: The DM1 payload is inherently hydrophobic. Conjugation of multiple DM1 molecules increases the overall hydrophobicity of the ADC, which can lead to rapid clearance from circulation and increased non-specific uptake by tissues like the liver.[1][2]

  • Drug-to-Antibody Ratio (DAR): A higher DAR can enhance cytotoxic potency but often negatively impacts PK by increasing hydrophobicity and promoting aggregation.[2][3][4] This can lead to faster clearance and reduced therapeutic index.[3][4]

  • Linker Chemistry: The type of linker used (cleavable vs. non-cleavable) and its stability are critical. Premature cleavage of the linker in circulation can lead to systemic toxicity from the free payload, while a linker that is too stable may not efficiently release the payload at the target site.[5][6]

  • Aggregation: ADC aggregation can significantly alter its PK profile, often leading to rapid clearance and potential immunogenicity. Aggregation can be influenced by the DAR, formulation conditions, and storage.[2][7]

  • Conjugation Site: The site of drug conjugation on the antibody can impact the stability, homogeneity, and overall PK of the ADC.[8]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the pharmacokinetics of this compound ADCs?

A2: The DAR is a critical parameter that requires careful optimization. While a higher DAR can increase the in vitro potency of an ADC, it often leads to unfavorable in vivo pharmacokinetics.[3][4]

  • Increased Clearance: Higher DAR values are strongly correlated with increased hydrophobicity, which can result in faster clearance from the plasma.[3][4] For maytansinoid conjugates, ADCs with an average DAR below approximately 6 tend to have comparable clearance rates, while those with a DAR of 9-10 exhibit rapid clearance.[3]

  • Enhanced Liver Uptake: Highly loaded ADCs can accumulate more rapidly in the liver.[3]

  • Aggregation Propensity: A higher DAR increases the likelihood of aggregation due to increased intermolecular hydrophobic interactions.[2]

  • Reduced Efficacy: The faster clearance associated with high DAR ADCs can lead to decreased overall exposure and, consequently, reduced in vivo efficacy.[3]

For maytansinoid-based ADCs, a DAR in the range of 2 to 4 has often been found to provide a good balance between efficacy and safety.[2]

Q3: What is the impact of using a hydrophilic linker on the pharmacokinetic properties of an this compound ADC?

A3: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, is a key strategy to improve the physicochemical and pharmacological properties of ADCs.[9]

  • Improved Solubility and Reduced Aggregation: Hydrophilic linkers create a hydration shell around the ADC, which can enhance its solubility and prevent aggregation driven by the hydrophobic payload.[9]

  • Enhanced Pharmacokinetics: The hydrophilic nature of these linkers can shield the ADC from premature clearance by the reticuloendothelial system, resulting in a longer circulation half-life and increased tumor accumulation.[9] Studies have demonstrated that ADCs with greater hydrophilicity exhibit slower plasma clearance.[9]

  • Potential for Higher DAR: By mitigating the negative effects of hydrophobicity, hydrophilic linkers may allow for the development of ADCs with higher DARs without compromising their pharmacokinetic profile.[9][10]

Q4: What are the key differences between cleavable and non-cleavable linkers for this compound ADCs and how do they impact PK?

A4: The choice between a cleavable and non-cleavable linker is a critical design consideration that influences the mechanism of payload release, stability, and overall therapeutic index.[5][6]

  • Cleavable Linkers: These are designed to release the DM1 payload in response to specific conditions within the tumor microenvironment or inside the target cell (e.g., acidic pH, specific enzymes).[5] This can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells. However, premature cleavage in circulation can cause off-target toxicity.[5]

  • Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the payload, typically as an amino acid-linker-drug conjugate.[5][6] This generally results in greater plasma stability and a more favorable tolerability profile due to reduced off-target toxicity.[6][11][12] However, the active metabolite is often charged and less membrane-permeable, which may limit the bystander effect.[12]

Troubleshooting Guides

Issue 1: Rapid Clearance of this compound ADC in vivo

Symptoms:

  • Low plasma exposure (AUC) in pharmacokinetic studies.

  • Reduced in vivo efficacy compared to in vitro potency.

  • High accumulation of the ADC in the liver.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Strategy
High Hydrophobicity - Reduce DAR: Optimize the conjugation reaction to achieve a lower average DAR (e.g., 2-4).- Incorporate a Hydrophilic Linker: Synthesize the ADC with a PEG-based or other hydrophilic linker to mask the hydrophobicity of the DM1 payload.[9][13]
High DAR - Optimize Conjugation: Carefully control the molar ratio of linker-drug to antibody during conjugation to achieve a consistent and optimal DAR.- Purification: Use techniques like Hydrophobic Interaction Chromatography (HIC) to isolate ADC species with a specific DAR.
Aggregation - Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates) to find a formulation that minimizes aggregation.- Storage and Handling: Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations) and avoid repeated freeze-thaw cycles.[2]
Linker Instability - Linker Selection: If using a cleavable linker, consider a more stable alternative or switch to a non-cleavable linker to improve plasma stability.[5][6]
Issue 2: High Levels of Aggregation Observed in this compound ADC Preparations

Symptoms:

  • Presence of high molecular weight species in Size Exclusion Chromatography (SEC) analysis.

  • Precipitation of the ADC during storage or after formulation.

  • Inconsistent results in in vitro or in vivo experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Strategy
High DAR - Lower the Target DAR: A higher number of hydrophobic DM1 molecules per antibody is a primary driver of aggregation. Aim for a lower average DAR.[2]
Suboptimal Formulation - Buffer Screening: Optimize the pH and ionic strength of the formulation buffer. Avoid the isoelectric point of the antibody.- Add Stabilizing Excipients: Include sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, histidine), or non-ionic surfactants (e.g., polysorbate 20/80) to improve conformational stability.[2]
Conjugation Process - Control Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration to minimize protein unfolding.[2]- Minimize Organic Co-solvents: Use the lowest possible concentration of organic solvents (e.g., DMSO) required to dissolve the linker-payload.[2]
Storage and Handling - Proper Storage: Store at recommended temperatures (2-8°C for liquid, -20°C or -80°C for frozen).- Avoid Freeze-Thaw Cycles: Aliquot the ADC into single-use volumes.[2]
Issue 3: Off-Target Toxicity Observed in Preclinical Models

Symptoms:

  • Weight loss or other signs of toxicity in animal models at doses below the efficacious dose.

  • Toxicity profile consistent with the free cytotoxic payload (e.g., hepatotoxicity, thrombocytopenia for maytansinoids).[12]

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Strategy
Premature Linker Cleavage - Use a More Stable Linker: If using a cleavable linker, consider one with improved stability in plasma.[8]- Switch to a Non-cleavable Linker: Non-cleavable linkers generally offer greater plasma stability and can reduce off-target toxicity.[6][11][12]
High DAR - Optimize DAR: A very high DAR can lead to faster clearance and non-specific uptake, potentially increasing toxicity.[3]
Non-specific Uptake - Incorporate Hydrophilic Moieties: PEGylation or the use of other hydrophilic linkers can reduce non-specific uptake by shielding the hydrophobic domains.[9]- Antibody Engineering: Modify the antibody to reduce non-specific binding.[8]
"Inverse Targeting" Strategy - Co-administration of Payload-Binding Moieties: Administering antibody fragments that bind to and neutralize the released payload in circulation can reduce its exposure to healthy tissues.[8]

Quantitative Data Summary

Table 1: Impact of Linker Chemistry on ADC Pharmacokinetics

ADC ConstructLinker TypeHalf-life (t1/2)Clearance (CL)Area Under the Curve (AUC0→∞)Reference
Ab-CX-DM1Triglycyl peptide (cleavable)9.9 days0.7 mL/h/kg14,370 h·µg/mL[14]
Ab-SMCC-DM1Thioether (non-cleavable)10.4 days0.7 mL/h/kg15,225 h·µg/mL[14]
T-SPP-DM1Disulfide (cleavable)Faster than T-DM1Faster than T-DM1-[15]
T-DM1 (Kadcyla®)Thioether (non-cleavable)Slower than T-SPP-DM1Slower than T-SPP-DM1-[15]

Table 2: Effect of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Pharmacokinetics

ADCAverage DARClearanceLiver Accumulation (%ID/g at 2-6h)Reference
Maytansinoid ADC~2Comparable to lower DARs7-10%[3]
Maytansinoid ADC~6Comparable to lower DARs7-10%[3]
Maytansinoid ADC~9-10Rapid clearance24-28%[3]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

Objective: To assess the stability of the this compound ADC in plasma over time by monitoring changes in the average DAR and the release of free payload.[16][17][18][19]

Materials:

  • This compound ADC

  • Control ADC (if available)

  • Plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 20 mM glycine, 0.1% acetic acid, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Dilute the this compound ADC to a final concentration of 100 µg/mL in plasma.

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots and immediately store them at -80°C until analysis.

  • ADC Immunocapture:

    • Thaw the plasma samples on ice.

    • Add an appropriate amount of Protein A or G magnetic beads to each sample.

    • Incubate for 1-2 hours at 4°C with gentle rotation to capture the ADC.

  • Washing:

    • Place the tubes on a magnetic rack and discard the supernatant.

    • Wash the beads three times with wash buffer.

  • Elution:

    • Add elution buffer to the beads and incubate for 5-10 minutes to release the ADC.

    • Place the tubes on the magnetic rack and transfer the eluate to a new tube.

    • Neutralize the eluate with neutralization buffer.

  • Sample Preparation for LC-MS (Intact ADC Analysis):

    • The neutralized eluate can be directly analyzed or further purified using a desalting column.

  • Sample Preparation for LC-MS (Free Payload Analysis):

    • To the plasma supernatant from step 2, add 3 volumes of cold ACN with an internal standard to precipitate proteins.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute in an appropriate mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Intact ADC: Use a reversed-phase column suitable for large proteins. Elute with a gradient of ACN in water with 0.1% FA.

    • Free Payload: Use a C18 column. Elute with a gradient of ACN in water with 0.1% FA.

  • Data Analysis:

    • Intact ADC: Deconvolute the mass spectra to determine the relative abundance of different DAR species and calculate the average DAR at each time point.

    • Free Payload: Quantify the amount of released DM1 using a standard curve.

Protocol 2: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an this compound ADC sample.[7][20][21][22][23]

Materials:

  • This compound ADC sample

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC or UPLC system with a UV detector (280 nm)

  • Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.

    • Filter the sample through a 0.22 µm low-protein-binding filter.

  • Injection and Separation:

    • Inject an appropriate volume of the prepared sample (e.g., 20 µL) onto the column.

    • Run the separation for a sufficient time to allow for the elution of all species (typically 15-20 minutes).

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The main peak corresponds to the ADC monomer, while earlier eluting peaks represent aggregates.

    • Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different drug-loaded species in an this compound ADC sample.[24][25][26][27]

Materials:

  • This compound ADC sample

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC or UPLC system with a UV detector (280 nm)

  • Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

  • Mobile Phase B: e.g., 20 mM sodium phosphate, pH 7.0

Procedure:

  • System Preparation:

    • Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Injection and Separation:

    • Inject an appropriate volume of the prepared sample (e.g., 10 µL) onto the column.

    • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20 minutes).

  • Data Analysis:

    • The different drug-loaded species will elute based on their hydrophobicity, with higher DAR species having longer retention times.

    • Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Peak Area of all DAR species)

Visualizations

ADC_Pharmacokinetics_Factors cluster_Properties Intrinsic Properties cluster_Parameters Conjugation Parameters cluster_Outcomes Pharmacokinetic Outcomes ADC This compound ADC Pharmacokinetics mAb Monoclonal Antibody (Target, Isotype) ADC->mAb Linker Linker (Cleavable/Non-cleavable, Hydrophilicity) ADC->Linker Payload Payload (DM1) (Hydrophobicity) ADC->Payload DAR Drug-to-Antibody Ratio (DAR) ADC->DAR ConjugationSite Conjugation Site ADC->ConjugationSite Clearance Clearance mAb->Clearance Distribution Distribution mAb->Distribution Linker->Clearance Linker->Distribution Stability Stability & Aggregation Linker->Stability Toxicity Off-Target Toxicity Linker->Toxicity Payload->Clearance Payload->Distribution Payload->Stability Payload->Toxicity DAR->Clearance DAR->Distribution DAR->Stability DAR->Toxicity ConjugationSite->Clearance ConjugationSite->Distribution Troubleshooting_Aggregation cluster_Causes Potential Causes cluster_Solutions Solutions Start High Aggregation Observed in this compound ADC HighDAR High DAR Start->HighDAR Formulation Suboptimal Formulation Start->Formulation Process Conjugation Process Issues Start->Process Storage Improper Storage/Handling Start->Storage LowerDAR Optimize to Lower DAR HighDAR->LowerDAR OptimizeFormulation Screen Buffers & Excipients Formulation->OptimizeFormulation OptimizeProcess Control Temp & Co-solvents Process->OptimizeProcess ProperStorage Aliquot & Store at Recommended Temp Storage->ProperStorage End Reduced Aggregation & Improved Stability LowerDAR->End OptimizeFormulation->End OptimizeProcess->End ProperStorage->End Experimental_Workflow_Plasma_Stability cluster_Analysis LC-MS Analysis Start Start: ADC in Plasma Incubation Incubate at 37°C (Time course sampling) Start->Incubation Capture Immunocapture ADC (Protein A/G beads) Incubation->Capture Wash Wash Beads Capture->Wash FreePayload Free Payload Analysis (Quantify released DM1) Capture->FreePayload Analyze Supernatant Elute Elute ADC Wash->Elute IntactADC Intact ADC Analysis (Average DAR) Elute->IntactADC Result Result: Stability Profile IntactADC->Result FreePayload->Result

References

strategies to minimize premature linker cleavage of MC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugates (ADCs) utilizing the MC-DM1 linker-payload system. This resource is designed for researchers, scientists, and drug development professionals to address technical challenges related to the stability of this compound, with a specific focus on minimizing premature linker cleavage.

Frequently Asked Questions (FAQs)

Q1: What is premature linker cleavage of this compound and why is it a concern?

Premature linker cleavage refers to the unintended release of the DM1 payload from the monoclonal antibody (mAb) while the ADC is in systemic circulation, before it reaches the target tumor cells.[1] This is a significant concern for two primary reasons:

  • Increased Off-Target Toxicity: The released, highly potent DM1 payload can harm healthy cells, particularly those that are rapidly dividing, leading to systemic toxicity.[1][]

  • Reduced Therapeutic Efficacy: If the payload is released before reaching its target, a smaller amount of the cytotoxic drug is delivered to the cancer cells, which can compromise the anti-tumor effectiveness of the ADC.[1]

Q2: What are the primary mechanisms that cause premature cleavage of the this compound linker?

The this compound linker system utilizes a maleimidocaproyl (MC) spacer to connect the DM1 payload to the antibody, typically at cysteine or lysine (B10760008) residues. The primary concern for premature cleavage is the stability of the bond formed between the maleimide (B117702) group of the linker and the thiol group of a cysteine residue on the antibody. This thioether bond can be susceptible to a retro-Michael reaction, which results in the release of the drug-linker complex from the antibody.[3] Additionally, instability can be introduced if the interchain disulfide bonds of the antibody, which are reduced to allow for conjugation, do not fully re-form, potentially affecting the overall stability of the ADC.[3][4]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of an this compound ADC?

The Drug-to-Antibody Ratio (DAR) is the average number of DM1 molecules conjugated to a single antibody. A high DAR can increase the hydrophobicity of the ADC due to the nature of the DM1 payload.[1][5] This increased hydrophobicity can lead to a greater propensity for aggregation, which in turn can affect the stability and pharmacokinetic properties of the ADC.[1][5][] Finding an optimal DAR is crucial to balance therapeutic efficacy with stability, with a typical range being 2 to 4.[5][]

Q4: What is the difference between a cleavable and a non-cleavable linker in the context of DM1 ADCs?

The this compound linker is considered a non-cleavable linker.[7] This means that payload release primarily occurs after the entire ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[1][8] The released payload is typically an amino acid-linker-drug complex (e.g., lysine-MC-DM1).[3][9]

In contrast, cleavable linkers are designed to be stable in circulation but are cleaved by specific conditions within the tumor microenvironment or inside the cell, such as low pH, a reducing environment, or the presence of specific enzymes.[][3][8] An example of a cleavable linker used with maytansinoids is the SPDB linker, which contains a disulfide bond that can be cleaved in the reducing environment of the cell.[3][]

Troubleshooting Guides

Issue 1: High levels of free DM1 are detected in plasma samples during in vitro or in vivo stability studies.

  • Symptom: LC-MS/MS analysis of plasma samples shows a significant amount of free DM1 payload, while the total antibody concentration remains stable.[1]

  • Possible Cause: This is a direct indication of premature linker cleavage.[1]

  • Troubleshooting & Optimization:

    • Verify Analytical Method: Ensure that the analytical method, particularly the LC-MS conditions, is not causing the ADC to fragment or dissociate in-source.[1]

    • Assess Linker Chemistry: The thioether bond from the maleimide linker may be undergoing a retro-Michael reaction. Consider exploring alternative, more stable linker technologies.

    • Investigate Conjugation Site: The specific location of the this compound on the antibody can influence its stability. Site-specific conjugation to more protected and less solvent-exposed cysteines or lysines can enhance stability.

    • Formulation Optimization: Evaluate the formulation buffer's pH and excipients. A pH range that ensures the stability of both the antibody and the linker is critical.[5]

Issue 2: Increased aggregation of the ADC is observed during storage or after incubation in plasma.

  • Symptom: Size Exclusion Chromatography (SEC) analysis shows an increase in high molecular weight species (HMWS).[5][11]

  • Possible Cause: The hydrophobic nature of the DM1 payload can lead to intermolecular interactions and aggregation, especially at higher DARs.[1] The modification and conjugation process itself can also impact the physicochemical stability of the antibody, potentially leading to aggregation.[12][13][14]

  • Troubleshooting & Optimization:

    • Optimize DAR: A lower average DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.[1]

    • Formulation Development: Screen different buffer conditions, including pH and ionic strength.[1][11] The addition of excipients such as polysorbates (e.g., Polysorbate 80) or sugars (e.g., sucrose, trehalose) can help to minimize aggregation.[5][11]

    • Control Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the ADC sample by aliquoting it into single-use volumes.[11]

Data Presentation

Table 1: Factors Influencing this compound Stability and Strategies for Mitigation

FactorPotential IssueMitigation StrategyAnalytical Method for Assessment
Linker Chemistry Retro-Michael reaction of thioether bondExplore more stable maleimide-based linkers or alternative non-cleavable linkers.LC-MS/MS to quantify free DM1.[1][15]
Drug-to-Antibody Ratio (DAR) High DAR increases hydrophobicity and aggregation.[1][5]Optimize for the lowest effective DAR (typically 2-4).[]Hydrophobic Interaction Chromatography (HIC-HPLC) to assess DAR distribution.[1] SEC to monitor aggregation.[11]
Conjugation Site Solvent-exposed sites may be more prone to cleavage.Utilize site-specific conjugation to stable, less exposed sites.Peptide mapping by LC-MS to identify conjugation sites.[16]
Formulation Suboptimal pH or excipients can lead to aggregation and degradation.[1]Screen buffers for optimal pH and ionic strength; add stabilizers like polysorbates or sugars.[5][11]SEC for aggregation; Ion-Exchange Chromatography (IEX) for charge variants.
Storage Conditions Freeze-thaw cycles can induce aggregation.[11]Aliquot into single-use volumes; consider adding cryoprotectants.[11]SEC to measure aggregation levels.[11]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assessment of this compound ADC

  • Objective: To quantify the extent of premature linker cleavage and aggregation of an this compound ADC in plasma over time.

  • Methodology:

    • Sample Preparation: Dilute the this compound ADC to a final concentration of 1 mg/mL in fresh plasma (e.g., human, mouse, or rat).

    • Incubation: Incubate the plasma-ADC mixture at 37°C in a controlled environment.

    • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

    • Sample Quenching: Immediately freeze the collected aliquots at -80°C to stop further degradation.[1]

    • Analysis:

      • Free DM1 Quantification (LC-MS/MS): Precipitate plasma proteins from thawed samples (e.g., with acetonitrile), centrifuge, and analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of free DM1.[1]

      • Aggregation Analysis (SEC-HPLC): Dilute a separate aliquot of the thawed plasma sample in a suitable mobile phase and inject it onto a size exclusion column to quantify the percentage of monomer, aggregate, and fragment.[11]

      • DAR Analysis (HIC-HPLC): Analyze a third aliquot by HIC-HPLC to determine the change in the average DAR and the distribution of different drug-loaded species over time.[1]

Protocol 2: Forced Degradation Study

  • Objective: To identify potential degradation pathways of the this compound ADC under various stress conditions.

  • Methodology:

    • Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in a baseline formulation buffer.[11]

    • Stress Conditions: Subject the aliquots to a range of stress conditions, including:

      • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C) for an extended period (e.g., 14 days).[13][14]

      • Acid/Base Hydrolysis: Adjust the pH to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions and incubate.[11]

      • Oxidative Stress: Add an oxidizing agent (e.g., 0.03% H₂O₂) and incubate.

      • Light Exposure: Expose the ADC solution to a controlled light source (e.g., UV or fluorescent).

    • Analysis: Analyze the stressed samples at different time points using a suite of analytical techniques, including SEC-HPLC, IEX-HPLC, RP-HPLC, and LC-MS, to characterize aggregates, fragments, charge variants, and the release of free drug and related impurities.

Visualizations

cluster_0 Troubleshooting Premature this compound Cleavage Start High Free DM1 or Aggregation Detected Check_Method Verify Analytical Method Integrity Start->Check_Method Check_Method->Start Method is Flawed Assess_ADC Assess ADC Characteristics Check_Method->Assess_ADC Method Valid Optimize_Formulation Optimize Formulation Assess_ADC->Optimize_Formulation High Aggregation Review_Conjugation Review Conjugation Strategy Assess_ADC->Review_Conjugation High Free DM1 End Stable ADC Achieved Optimize_Formulation->End Review_Conjugation->End

Caption: A logical workflow for troubleshooting premature linker cleavage and aggregation of this compound ADCs.

cluster_1 In Vitro Plasma Stability Workflow Prep Prepare ADC in Plasma (1 mg/mL) Incubate Incubate at 37°C Prep->Incubate Sample Collect Aliquots at Time Points (0, 6, 24, 48, 72, 168h) Incubate->Sample Freeze Quench at -80°C Sample->Freeze Analysis Thaw and Analyze Samples Freeze->Analysis LCMS LC-MS/MS for Free DM1 Analysis->LCMS SEC SEC-HPLC for Aggregation Analysis->SEC HIC HIC-HPLC for DAR Analysis->HIC

Caption: Experimental workflow for assessing the in vitro plasma stability of an this compound ADC.

References

Validation & Comparative

A Comparative Analysis of MC-DM1 Antibody-Drug Conjugate Efficacy in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of antibody-drug conjugates (ADCs) utilizing the MC-DM1 drug-linker, benchmarked against other prominent ADC platforms in relevant xenograft models. The data presented is intended to inform preclinical research and guide the selection of appropriate therapeutic candidates for further development.

Comparative Efficacy of this compound ADCs in Xenograft Models

The following table summarizes the in-vivo antitumor activity of various ADCs, including those utilizing the non-cleavable linker maleimidocaproyl (MC, also referred to as MCC) conjugated to the maytansinoid payload DM1. Data is compiled from studies in both hematological and solid tumor xenograft models.

Target Antigen Antibody ADC Cell Line Xenograft Model Dosing Schedule Tumor Growth Inhibition (TGI) / Outcome Comparator ADC(s) Comparator Outcome
CD30cAC10anti-CD30-MCC-DM1Karpas 299 (ALCL)CB17/SCID Beige MiceSingle doseSignificant, dose-dependent tumor growth delay.[1][2]ADCETRIS® (Brentuximab Vedotin, anti-CD30-vc-MMAE)Higher dose of anti-CD30-MCC-DM1 may be needed to achieve the same effect as ADCETRIS®.[1]
CD30cAC10anti-CD30-MCC-DM1HH (CTCL)CB17/SCID Beige MiceSingle dose, 3 mg/kgSlightly higher antitumor activity.[1][2]ADCETRIS® (3 mg/kg)-
CD30cAC10anti-CD30-MCC-DM1HH (CTCL)CB17/SCID Beige MiceSingle dose, 6 mg/kgDurable complete tumor regressions.[1][2]--
CD30cAC10anti-CD30-MCC-DM1L428 (Hodgkin's)NPG Immunodeficient MiceMultiple dosesSignificant, dose-dependent tumor growth delay.[1]ADCETRIS®Higher dose of anti-CD30-MCC-DM1 may be needed to achieve the same effect as ADCETRIS®.[1]
CD22RFB4anti-CD22-MCC-DM1BJAB-luc (NHL)--Capable of inducing complete tumor regression.[3]--
HER2TrastuzumabT-DM1 (Trastuzumab-MCC-DM1)BT-474 (Breast Cancer)Athymic Nude Mice15 mg/kg, single i.v. administration48% decrease in tumor volume 2 weeks post-treatment.[4]Saline Control219% increase in tumor volume.[4]
HER2TrastuzumabT-DM1 (Trastuzumab-MCC-DM1)JIMT-1 (Trastuzumab-resistant Breast Cancer)SCID Mice-Significant inhibition of tumor outgrowth.[5][6]TrastuzumabT-DM1 was effective in this trastuzumab-resistant model.[5][6]

ALCL: Anaplastic Large Cell Lymphoma; CTCL: Cutaneous T-cell Lymphoma; NHL: Non-Hodgkin's Lymphoma; i.v.: intravenous.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are synthesized protocols for xenograft studies involving this compound ADCs and common comparators.

General Xenograft Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., Karpas 299, BT-474) are cultured in appropriate media and conditions to maintain exponential growth.[7][8][9]

  • Animal Models: Immunodeficient mice, such as CB17/SCID or athymic nude mice (typically 6-8 weeks old), are used to prevent rejection of human tumor cells.[1][5][8][9]

  • Tumor Inoculation: A suspension of cancer cells (e.g., 5-10 x 10^6 cells) is subcutaneously injected into the flank of each mouse.[9][10] In some models, cells are mixed with Matrigel to enhance tumor formation.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume. Animal body weight is also monitored as an indicator of toxicity.[9]

  • Randomization: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[10]

ADC Administration and Efficacy Assessment
  • ADC Preparation: The ADC is diluted in a sterile vehicle, such as phosphate-buffered saline (PBS).

  • Administration: The ADC is administered to the mice, typically via intravenous (i.v.) injection. The dosing schedule can be a single dose or multiple doses over a period of time.[1][2]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include tumor regression, complete remission, and overall survival.[1][11]

  • Toxicity Assessment: Animal well-being is monitored throughout the study, with body weight measurements serving as a key indicator of systemic toxicity.

  • Termination and Analysis: At the end of the study, mice are euthanized, and tumors may be excised, weighed, and further analyzed (e.g., through histology or immunohistochemistry).[5][9]

Visualizing the Mechanisms and Workflows

Signaling Pathway of DM1-Based ADCs

The cytotoxic payload DM1, a maytansinoid derivative, exerts its anticancer effect by disrupting microtubule dynamics. The following diagram illustrates the proposed mechanism of action following ADC internalization.

DM1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endocytosis Endocytosis & Trafficking cluster_cytosol Cytosol cluster_cellular_effect Cellular Effect ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding ADC_Antigen_Complex ADC-Antigen Complex Endosome Endosome ADC_Antigen_Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Released DM1 Lysosome->DM1 Antibody Degradation & Payload Release Tubulin Tubulin Dimers DM1->Tubulin Binds to Microtubule Microtubule DM1->Microtubule Inhibits Depolymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption of Microtubule Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of a DM1-based ADC.

Experimental Workflow for Xenograft Model Efficacy Study

The following diagram outlines the typical workflow for assessing the efficacy of an this compound ADC in a preclinical xenograft model.

Xenograft_Workflow cluster_preparation Preparation Phase cluster_implantation Tumor Establishment Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Line Culture (e.g., Karpas 299, BT-474) Tumor_Inoculation 3. Subcutaneous Tumor Cell Inoculation Cell_Culture->Tumor_Inoculation Animal_Acclimation 2. Animal Acclimation (e.g., SCID Mice) Animal_Acclimation->Tumor_Inoculation Tumor_Monitoring_Initial 4. Tumor Growth Monitoring Tumor_Inoculation->Tumor_Monitoring_Initial Randomization 5. Randomization into Treatment Groups Tumor_Monitoring_Initial->Randomization Treatment_Administration 6. ADC Administration (i.v.) Randomization->Treatment_Administration Tumor_Monitoring_Treatment 7. Continued Tumor and Weight Monitoring Treatment_Administration->Tumor_Monitoring_Treatment Endpoint 8. Study Endpoint (e.g., Tumor Size Limit) Tumor_Monitoring_Treatment->Endpoint Data_Collection 9. Data Collection (Tumor Volume, Body Weight) Endpoint->Data_Collection Tissue_Analysis 10. (Optional) Ex Vivo Tumor Analysis Endpoint->Tissue_Analysis Statistical_Analysis 11. Statistical Analysis and Efficacy Determination Data_Collection->Statistical_Analysis

Caption: Workflow for a typical ADC xenograft efficacy study.

References

A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal linker strategy for Maytansinoid-based ADCs.

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the strategic choice of the linker connecting the monoclonal antibody to the cytotoxic payload. For ADCs utilizing the potent microtubule inhibitor DM1, a derivative of maytansine, the decision between a cleavable and a non-cleavable linker dictates the mechanism of drug release, systemic stability, and the overall therapeutic window. This guide provides an objective comparison of these two pivotal linker technologies for DM1-based ADCs, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in how they release the cytotoxic DM1 payload.

Non-Cleavable Linkers: These linkers, exemplified by the widely-used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a highly stable thioether bond with DM1.[1][][3] The release of the cytotoxic payload is entirely contingent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[4][5] This process liberates the DM1 molecule still attached to the linker and the lysine (B10760008) residue from the antibody (Lys-SMCC-DM1).[1][5] This resulting metabolite is charged and generally membrane-impermeable, which confines its cytotoxic activity to the target cell and prevents a "bystander effect" on adjacent antigen-negative cells.[1][6] The clinically successful ADC, Ado-trastuzumab emtansine (Kadcyla®), utilizes this non-cleavable linker strategy.[6][7]

Cleavable Linkers: In contrast, cleavable linkers are designed to be stable in circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cell. This can be triggered by specific conditions such as:

  • Enzymatic Cleavage: Peptide linkers, for instance, can be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[3] A triglycyl peptide linker has shown high stability in mouse plasma, comparable to the non-cleavable SMCC linker.[1]

  • Redox Environment: Disulfide-based linkers (e.g., SPDB) remain relatively stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione.[1][8]

The release of a less polar and membrane-permeable DM1 payload by cleavable linkers can enable a bystander effect , where the cytotoxin can diffuse out of the target cell and kill neighboring, antigen-negative tumor cells.[1][3] This is a considerable advantage when treating heterogeneous tumors with varied antigen expression.[1]

Performance Comparison: A Data-Driven Analysis

The choice of linker significantly impacts the performance of a DM1-ADC across several key parameters. The following tables summarize comparative data for DM1-ADCs with cleavable and non-cleavable linkers.

Table 1: In Vitro Cytotoxicity

ADC ConstructLinker TypeCell LineIC50 (nM)Key Finding
anti-EpCAM-CX-DM1Cleavable (Triglycyl Peptide)Calu-3~10More potent than the non-cleavable counterpart in this cell line.[1]
anti-EGFR-CX-DM1Cleavable (Triglycyl Peptide)HSC-2~5More potent than the non-cleavable counterpart in this cell line.[1]
anti-CD30-MCC-DM1Non-cleavable (SMCC)Karpas 2990.06Potently cytotoxic to CD30-positive cells.[8]
T-DM1 (control ADC)Non-cleavable (SMCC)Karpas 29931.02500-fold less cytotoxic than the target-specific ADC.[8]

Table 2: Plasma Stability

ADC ConstructLinker TypeSpeciesPlasma Half-lifeKey Finding
Ab-CX-DM1Cleavable (Triglycyl Peptide)Mouse9.9 daysComparable stability to the non-cleavable SMCC linker in mouse plasma.[1]
Ab-SMCC-DM1Non-cleavable (Thioether)Mouse10.4 daysHigh plasma stability is a characteristic of non-cleavable linkers.[1]
T-SPP-DM1Cleavable (Disulfide)RatFaster clearance than T-DM1Disulfide linkers can be less stable in circulation compared to thioether linkers.[1]
T-DM1 (SMCC)Non-cleavable (Thioether)Rat~4.56 daysDemonstrates good stability, though some payload loss can occur.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of ADC performance. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the concentration of ADC required to inhibit cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines for specificity testing) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4]

  • ADC Treatment: Prepare serial dilutions of the DM1-ADCs (with both cleavable and non-cleavable linkers), free DM1, and a non-binding control ADC. Add the treatments to the cells and incubate for a period of 48 to 144 hours.[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[4]

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration to determine the IC50 value using a suitable sigmoidal dose-response curve fit.[9]

Plasma Stability Assay

This assay evaluates the stability of the ADC and the extent of premature drug release in a plasma environment.

  • Incubation: Incubate the DM1-ADC at a specific concentration in plasma (from relevant species such as human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 144 hours).[10][11]

  • Sample Collection: At each time point, collect aliquots of the plasma samples.[10]

  • Quantification of Intact ADC:

    • ELISA: Use an enzyme-linked immunosorbent assay to measure the concentration of the total antibody and the antibody-conjugated drug. The degree of drug loss can be calculated from these measurements.[10]

    • LC-MS: Liquid chromatography-mass spectrometry can be used to determine the drug-to-antibody ratio (DAR) over time, providing a direct measure of drug loss.[12]

  • Quantification of Released Payload: Use LC-MS to quantify the amount of free DM1 or DM1-linker complexes in the plasma samples.[10]

  • Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of DM1 released over time to determine the plasma half-life of the ADC.[1]

In Vivo Efficacy in Xenograft Models

This experiment assesses the anti-tumor activity of the ADCs in a living organism.

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., RAJI, Granta-519, BJAB-luc) into immunodeficient mice.[13]

  • Tumor Growth and Grouping: Once tumors reach a predetermined average volume (e.g., 125-140 mm³), randomize the mice into treatment groups.[13]

  • ADC Administration: Administer the DM1-ADCs (with cleavable and non-cleavable linkers), a vehicle control, and a non-binding ADC control intravenously at specified doses and schedules.[13]

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze for tumor growth inhibition, regression, and statistical significance between groups.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

  • Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line that is sensitive to the DM1 payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[14]

  • Co-culture Seeding: Seed a mixture of the Ag+ and Ag- cells in the same wells of a culture plate.[6]

  • ADC Treatment: Treat the co-cultures with various concentrations of the cleavable and non-cleavable DM1-ADCs.[6]

  • Monitoring Cell Viability:

    • Imaging: Use live-cell imaging to monitor the morphology and number of both Ag+ and fluorescently labeled Ag- cells over time.[6]

    • Flow Cytometry: After treatment, harvest the cells and use flow cytometry to quantify the viability of the Ag- (GFP-positive) cell population.[15]

  • Data Analysis: Compare the viability of the Ag- cells in the co-cultures treated with cleavable vs. non-cleavable ADCs to determine the extent of the bystander effect.[6]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.

Cleavable_vs_NonCleavable_DM1_ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor_cell Target Tumor Cell cluster_bystander_cell Neighboring (Bystander) Cell ADC_cleavable ADC (Cleavable Linker) Internalization_C Internalization ADC_cleavable->Internalization_C Binding & ADC_non_cleavable ADC (Non-cleavable Linker) Internalization_NC Internalization ADC_non_cleavable->Internalization_NC Binding & Lysosome_C Lysosome Internalization_C->Lysosome_C Trafficking DM1_release_C DM1 (Membrane Permeable) Lysosome_C->DM1_release_C Linker Cleavage Cytoplasm_C Cytoplasm Microtubule_disruption_C Microtubule Disruption DM1_release_C->Microtubule_disruption_C Target Engagement Bystander_Cytoplasm Cytoplasm DM1_release_C->Bystander_Cytoplasm Diffusion (Bystander Effect) Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Trafficking Antibody_degradation_NC Antibody Degradation Lysosome_NC->Antibody_degradation_NC Proteolysis Lys_Linker_DM1 Lys-Linker-DM1 (Charged) Antibody_degradation_NC->Lys_Linker_DM1 Release Microtubule_disruption_NC Microtubule Disruption Lys_Linker_DM1->Microtubule_disruption_NC Target Engagement Bystander_MT_disruption Microtubule Disruption Bystander_Cytoplasm->Bystander_MT_disruption Target Engagement

Caption: Mechanism of action for cleavable vs. non-cleavable DM1-ADCs.

ADC_Comparison_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Selection Synthesis_C Synthesis of Cleavable DM1-ADC Characterization Characterization (DAR, Purity, etc.) Synthesis_C->Characterization Synthesis_NC Synthesis of Non-cleavable DM1-ADC Synthesis_NC->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Plasma_Stability Plasma Stability Assay Characterization->Plasma_Stability Bystander_Assay Bystander Effect Assay Characterization->Bystander_Assay Xenograft Xenograft Efficacy Study Cytotoxicity->Xenograft Plasma_Stability->Xenograft Bystander_Assay->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity Data_Analysis Comparative Data Analysis Toxicity->Data_Analysis Candidate_Selection Lead Candidate Selection Data_Analysis->Candidate_Selection

Caption: Experimental workflow for comparing cleavable and non-cleavable DM1-ADCs.

Conclusion and Future Perspectives

The selection of a cleavable or non-cleavable linker for a DM1-based ADC is a critical decision with significant trade-offs. Non-cleavable linkers generally offer superior plasma stability and a more favorable safety profile due to the targeted release of a membrane-impermeable payload, which minimizes off-target toxicity.[1] This strategy is exemplified by the clinical success of Kadcyla®.[7] However, the lack of a bystander effect may limit its efficacy in heterogeneous tumors.[1]

Cleavable linkers can provide enhanced potency, particularly in tumors with heterogeneous antigen expression, due to the bystander killing effect of the released, membrane-permeable DM1.[1][6] However, this can come at the cost of reduced plasma stability and potentially higher off-target toxicity.

The optimal choice of linker is therefore highly dependent on the specific target antigen, the tumor biology, and the desired therapeutic window. As ADC technology continues to evolve, novel linker designs that offer a better balance of stability and conditional cleavage are being explored to further enhance the efficacy and safety of DM1-based ADCs.

References

A Head-to-Head Comparison of MC-DM1 and MMAE for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a cytotoxic payload is a critical decision in the development of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index. This guide provides an objective, data-driven comparison of two widely utilized payloads: the maytansinoid derivative DM1, typically conjugated via a non-cleavable maleimidocaproyl (MC) linker (MC-DM1), and the auristatin analog monomethyl auristatin E (MMAE), commonly attached through a cleavable valine-citrulline (vc) linker. This comparison aims to equip researchers with the necessary information to make informed decisions in their ADC design and development endeavors.

At a Glance: Key Differences Between this compound and MMAE

FeatureThis compoundMMAE
Payload Type MaytansinoidAuristatin
Mechanism of Action Tubulin inhibitor, binds to the vinca (B1221190) alkaloid site on β-tubulin, disrupting microtubule assembly.[1]Tubulin inhibitor, binds at the interface between α- and β-tubulin, inhibiting tubulin polymerization.[1][2]
Linker Type Primarily non-cleavable (e.g., SMCC)Primarily cleavable (e.g., valine-citrulline)
Cell Permeability of Released Payload Low (released as an amino acid-linker-drug complex)High (released as the parent drug)[3]
Bystander Effect Limited to none[3][4]Potent bystander killing of neighboring antigen-negative cells.[3][4]
Common Toxicities Thrombocytopenia, hepatotoxicity, gastrointestinal effects, and neutropenia.[5][6]Peripheral neuropathy, neutropenia, and gastrointestinal effects.[5][6]

Mechanism of Action: Targeting the Microtubule Machinery

Both DM1 and MMAE exert their potent cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division. However, they achieve this through distinct molecular interactions.

DM1, a derivative of maytansine, binds to tubulin at the vinca alkaloid binding site.[1] This interaction inhibits the assembly of microtubules, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[1]

MMAE, a synthetic analog of dolastatin 10, also inhibits tubulin polymerization but binds to a different site at the interface between α- and β-tubulin.[1][2] This binding also results in mitotic arrest and programmed cell death.

Mechanism of Action of Tubulin-Inhibiting ADCs cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Antigen Tumor-Specific Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage / Antibody Degradation Tubulin_Polymerization Tubulin Polymerization Payload_Release->Tubulin_Polymerization Inhibition Microtubule_Formation Microtubule Formation Tubulin_Polymerization->Microtubule_Formation Blocks Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Formation->Mitotic_Arrest Disrupts Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of action for tubulin-inhibiting ADCs.

Quantitative Performance Data

The following tables summarize key performance data from comparative studies of ADCs utilizing DM1 and MMAE payloads. It is important to note that direct head-to-head comparisons across a wide range of antibodies and cancer models are limited; therefore, the data presented here are from specific studies and should be interpreted within that context.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Cell LineAntibody TargetADC PayloadIC50 (nmol/L)Reference
Karpas 299CD30anti-CD30-MCC-DM10.06[7]
Karpas 299CD30ADCETRIS® (anti-CD30-vc-MMAE)0.04[7]
JIMT-1 (low HER2)HER2Trastuzumab-vc-MMAE (DAR 4)Not specified, but showed higher potency than lower DAR conjugates[8]
JIMT-1 (low HER2)HER2T-DM1 (Trastuzumab-MCC-DM1)Not specified, but less efficacious than Trastuzumab-vc-MMAE (DAR 4) in this model[8]
In Vivo Efficacy

Tumor growth inhibition (TGI) is a key measure of the in vivo efficacy of an anticancer agent.

Xenograft ModelAntibody TargetADCDosingOutcomeReference
JIMT-1 (low HER2)HER2Trastuzumab-vc-MMAE (DAR 4)Not specifiedSuperior efficacy compared to T-DM1[8]
JIMT-1 (low HER2)HER2T-DM1Not specifiedLess efficacious than Trastuzumab-vc-MMAE (DAR 4)[8]
Karpas 299, HH, L428CD30anti-CD30-MCC-DM1Single or multiple dosesSignificant, dose-dependent tumor growth delay[7]
Preclinical Safety
SpeciesADCDoseOutcomeReference
Cynomolgus Monkeyanti-CD30-MCC-DM130 mg/kg (single dose)Well-tolerated, no mortality[7]
Cynomolgus MonkeyADCETRIS® (anti-CD30-vc-MMAE)6 mg/kg (single dose)50% mortality[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs. Below are summaries of key experimental protocols.

Experimental Workflow for ADC Characterization cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Start ADC Candidate In_Vitro In Vitro Characterization Start->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Bystander Bystander Effect Assay In_Vitro->Bystander Stability Physical Stability (SEC, DSC) In_Vitro->Stability Hydrophobicity Hydrophobicity (RP-HPLC) In_Vitro->Hydrophobicity Data_Analysis Data Analysis & Candidate Selection In_Vivo->Data_Analysis Efficacy Xenograft Efficacy Study In_Vivo->Efficacy PK Pharmacokinetics In_Vivo->PK Toxicity Toxicology In_Vivo->Toxicity

Workflow for ADC characterization.
In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 value of an ADC in a cancer cell line.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Replace the existing medium with the ADC dilutions and incubate for a defined period (e.g., 72-96 hours).[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the ADC concentration. Determine the IC50 value using a sigmoidal dose-response curve.[12]

Bystander Effect Co-Culture Assay

Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Cell Labeling: Stably transfect the antigen-negative bystander cell line with a fluorescent protein (e.g., GFP) for easy identification.

  • Co-Culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1) in a 96-well plate. Include monocultures of each cell line as controls.[13]

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and incubate for an appropriate duration.

  • Imaging and Analysis: Use high-content imaging or flow cytometry to distinguish and quantify the viability of the fluorescently labeled antigen-negative cells in the co-culture compared to the antigen-negative monoculture. A significant decrease in the viability of the bystander cells in the co-culture indicates a bystander effect.[13]

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of an ADC in a mouse model.

  • Model Establishment: Subcutaneously implant human cancer cells into immunocompromised mice (e.g., athymic nude or SCID mice).[13]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]

  • ADC Administration: Administer the ADC, control antibody, and vehicle control intravenously at specified doses and schedules.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). Monitor the overall health of the animals for signs of toxicity.[13]

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size or when significant toxicity is observed.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect.

Physicochemical Characterization
  • Size Exclusion Chromatography (SEC): Used to assess the aggregation of ADCs. The ADC is passed through a column that separates molecules based on size. Aggregates, being larger, will elute earlier than the monomeric ADC. The mobile phase composition is critical to prevent non-specific interactions with the column matrix.[14][15]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employed to determine the hydrophobicity of the ADC. The increased hydrophobicity upon drug conjugation can be quantified by the retention time on a hydrophobic stationary phase.[16][17]

  • Differential Scanning Calorimetry (DSC): Measures the thermal stability of the ADC by detecting changes in heat capacity as the protein unfolds upon heating. The melting temperature (Tm) is a key indicator of conformational stability.[18][19]

Conclusion

The choice between this compound and MMAE for ADC development is a nuanced decision that depends on the specific therapeutic context. MMAE, with its cleavable linker and potent bystander effect, may be advantageous in treating heterogeneous tumors where not all cells express the target antigen. However, this bystander effect can also contribute to off-target toxicity. Conversely, this compound, with its non-cleavable linker and limited bystander effect, may offer a better safety profile and increased stability in circulation. The data suggests that the in vivo potency can be highly dependent on the specific cancer model and antigen target. A thorough evaluation of both payloads through the detailed experimental protocols outlined in this guide is essential for the selection of the optimal ADC candidate for a given therapeutic application.

References

A Comparative Guide to the Target Specificity of Ado-Trastuzumab Emtansine (T-DM1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibody-drug conjugate (ADC) Ado-trastuzumab emtansine (T-DM1, Kadcyla®) with key therapeutic alternatives for HER2-positive cancers. The focus of this analysis is on the critical parameter of target specificity, supported by experimental data. T-DM1 is an ADC composed of the humanized anti-HER2 monoclonal antibody, trastuzumab, linked to the potent microtubule-disrupting agent, DM1, via a stable thioether linker (MCC). The specificity of T-DM1 is primarily dictated by the high affinity of trastuzumab for the human epidermal growth factor receptor 2 (HER2).

Comparative Analysis of HER2-Targeted Therapies

The target specificity and overall efficacy of T-DM1 are best understood in the context of other HER2-targeted agents. This guide compares T-DM1 with a next-generation ADC, trastuzumab deruxtecan (B607063) (T-DXd, Enhertu®) , and a small molecule tyrosine kinase inhibitor, lapatinib (B449) (Tykerb®) .

Data Presentation: Quantitative Comparison of T-DM1 and Alternatives

The following tables summarize key quantitative data from preclinical studies, providing a comparative view of the binding affinity, in vitro cytotoxicity, and in vivo efficacy of these agents.

Therapeutic Agent Target Binding Affinity (Kd) Notes
Trastuzumab (in T-DM1 & T-DXd) HER2 (extracellular domain IV)~5 nMHigh affinity for the HER2 receptor is the primary determinant of T-DM1 and T-DXd's target specificity.
Pertuzumab HER2 (extracellular domain II)~2.0 nMBinds to a different epitope on HER2 than trastuzumab, preventing HER2 dimerization.[1]
Lapatinib HER1 (EGFR) and HER2 (intracellular tyrosine kinase domain)Ki: ~3 nM (EGFR), ~13 nM (HER2)As a small molecule inhibitor, it targets the intracellular kinase domain rather than the extracellular receptor.[2]

Table 1: Comparative Binding Affinities to HER2. This table outlines the binding affinities of the targeting moieties of the compared therapies. Lower Kd and Ki values indicate higher binding affinity.

Cell Line HER2 Expression T-DM1 IC50 Trastuzumab Deruxtecan (T-DXd) IC50 Lapatinib IC50
SK-BR-3 High4.4 - 10 ng/mLMore potent than T-DM1 (specific IC50 values vary across studies)~0.080 µM
BT-474 High~10 ng/mLSensitive~0.036 µM
HCC-1419 High>10,000 ng/mL (insensitive)Sensitive-
MDA-MB-361 Moderate---
JIMT-1 Moderate76% survival at 1 µg/mLResistant in vitro, but sensitive in vivo-
NCI-N87 (Gastric) High-Sensitive-
MDA-MB-231 NegativeNo significant inhibitionSensitive (due to bystander effect)~7.46 µM
U-87MG (Glioblastoma) NegativeNo effectNo effect in monoculture, cytotoxic in co-culture with HER2+ cells-
MCF-7 Low/NegativeNo inhibition at 1 µg/mL--

Table 2: Comparative In Vitro Cytotoxicity (IC50 Values) in Breast Cancer Cell Lines. This table presents the half-maximal inhibitory concentrations (IC50) of T-DM1, T-DXd, and lapatinib in various breast cancer cell lines with differing HER2 expression levels. Lower IC50 values indicate greater potency. The data highlights the HER2-dependent cytotoxicity of T-DM1 and the potent activity of T-DXd even in cells with low HER2 expression, attributed to its bystander killing effect.[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and verification of the findings.

Protocol 1: Determination of Binding Affinity by Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity (Kd) of the monoclonal antibody component of the ADC to its target antigen.

Materials:

  • Biacore T100 instrument (or equivalent)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human HER2 extracellular domain

  • Trastuzumab, Pertuzumab, or other antibodies of interest

  • HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Immobilization of HER2 Antigen:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant human HER2 protein (diluted in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the antibody (analyte) in HBS-EP+ buffer.

    • Inject the analyte dilutions over the immobilized HER2 surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with buffer flow.

    • Regenerate the sensor surface between cycles using a low pH glycine (B1666218) solution (e.g., 10 mM glycine-HCl, pH 1.5).

  • Data Analysis:

    • The sensorgram data is fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[6][7][8][9]

Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC or small molecule inhibitor on cancer cell lines.

Materials:

  • HER2-positive and HER2-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • T-DM1, T-DXd, Lapatinib, or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[10][11][12][13][14]

Protocol 3: In Vivo Efficacy Evaluation in a Xenograft Model

Objective: To assess the anti-tumor efficacy of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • HER2-positive human cancer cell line (e.g., BT-474, NCI-N87)

  • Matrigel (optional, to enhance tumor take rate)

  • Test ADC (e.g., T-DM1, T-DXd) and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the ADC or vehicle control intravenously (or via another appropriate route) according to the desired dosing schedule.

  • Efficacy Monitoring:

    • Measure tumor volume using calipers (Volume = (Length x Width²)/2) at regular intervals.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a maximum allowable size or at a predetermined time point.

    • Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the ADC.[15][16][17][18][19]

Mandatory Visualizations

HER2 Signaling Pathway and Drug Mechanisms of Action

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trastuzumab Trastuzumab (in T-DM1, T-DXd) HER2 HER2 Receptor Trastuzumab->HER2 Binds Domain IV TDM1_internalization T-DM1 Internalization & Lysosomal Degradation TDXd_internalization T-DXd Internalization & Lysosomal Degradation Pertuzumab Pertuzumab HER_dimer HER Dimerization Pertuzumab->HER_dimer Inhibits Dimerization HER2->HER_dimer HER2->TDM1_internalization Binding leads to HER2->TDXd_internalization Binding leads to TK_domain Tyrosine Kinase Domain HER_dimer->TK_domain Phosphorylation PI3K_AKT PI3K/AKT Pathway TK_domain->PI3K_AKT RAS_MAPK RAS/MAPK Pathway TK_domain->RAS_MAPK Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation RAS_MAPK->Proliferation Lapatinib Lapatinib Lapatinib->TK_domain Inhibits Kinase Activity DM1 DM1 Release TDM1_internalization->DM1 Microtubule_disruption Microtubule Disruption & Apoptosis DM1->Microtubule_disruption Deruxtecan Deruxtecan Release TDXd_internalization->Deruxtecan DNA_damage DNA Damage & Apoptosis Deruxtecan->DNA_damage Bystander_cell Neighboring (HER2-low/neg) Cell Deruxtecan->Bystander_cell Bystander Effect (Membrane Permeable)

Caption: HER2 signaling pathway and mechanisms of action of T-DM1 and its alternatives.

Experimental Workflow for ADC Target Specificity Assessment

ADC_Specificity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_data_analysis Data Analysis and Interpretation Binding_Assay Binding Affinity Assay (e.g., SPR) Kd_determination Determine Kd Binding_Assay->Kd_determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) IC50_determination Determine IC50 Cytotoxicity_Assay->IC50_determination Internalization_Assay Internalization Assay (e.g., Flow Cytometry) Internalization_rate Quantify Internalization Internalization_Assay->Internalization_rate Bystander_Assay Bystander Effect Assay (Co-culture) Bystander_killing Measure Bystander Killing Bystander_Assay->Bystander_killing Xenograft_Model Xenograft Model (HER2+ and HER2- tumors) Efficacy_Study Tumor Growth Inhibition Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study Tumor_regression Analyze Tumor Regression Efficacy_Study->Tumor_regression Safety_profile Evaluate Safety Profile Toxicity_Study->Safety_profile Specificity_Conclusion Conclusion on Target Specificity Kd_determination->Specificity_Conclusion IC50_determination->Specificity_Conclusion Internalization_rate->Specificity_Conclusion Bystander_killing->Specificity_Conclusion Tumor_regression->Specificity_Conclusion Safety_profile->Specificity_Conclusion

Caption: Experimental workflow for assessing ADC target specificity.

Logical Relationship of Comparative Analysis

Comparative_Analysis_Logic cluster_agents Therapeutic Agents cluster_parameters Comparative Parameters cluster_conclusion Conclusion on Target Specificity TDM1 T-DM1 Binding_Affinity Binding Affinity (HER2) TDM1->Binding_Affinity High Cytotoxicity_HER2pos Cytotoxicity (HER2-positive cells) TDM1->Cytotoxicity_HER2pos Potent Cytotoxicity_HER2neg Cytotoxicity (HER2-negative cells) TDM1->Cytotoxicity_HER2neg Low Bystander_Effect Bystander Effect TDM1->Bystander_Effect Minimal InVivo_Efficacy In Vivo Efficacy TDM1->InVivo_Efficacy High (HER2+) TDXd T-DXd TDXd->Binding_Affinity High TDXd->Cytotoxicity_HER2pos Very Potent TDXd->Cytotoxicity_HER2neg Significant (Bystander) TDXd->Bystander_Effect High TDXd->InVivo_Efficacy Very High (HER2+, HER2-low) Lapatinib Lapatinib Lapatinib->Binding_Affinity N/A (Intracellular) Lapatinib->Cytotoxicity_HER2pos Moderate Lapatinib->Cytotoxicity_HER2neg Low (at high conc.) Lapatinib->Bystander_Effect N/A Lapatinib->InVivo_Efficacy Moderate (HER2+) Specificity_Conclusion Overall Target Specificity Profile Binding_Affinity->Specificity_Conclusion Cytotoxicity_HER2pos->Specificity_Conclusion Cytotoxicity_HER2neg->Specificity_Conclusion Bystander_Effect->Specificity_Conclusion InVivo_Efficacy->Specificity_Conclusion

Caption: Logical framework for comparing the target specificity of T-DM1 and its alternatives.

Conclusion

The target specificity of an MC-DM1 ADC, exemplified by T-DM1, is fundamentally determined by the high affinity of its monoclonal antibody component for the target antigen, in this case, HER2. Preclinical and clinical data demonstrate that T-DM1 exhibits potent and selective cytotoxicity against HER2-overexpressing cancer cells.

In comparison, trastuzumab deruxtecan (T-DXd) shares the same high-affinity targeting moiety but possesses a different linker and a more potent, membrane-permeable payload. This results in a significant "bystander effect," enabling T-DXd to eliminate neighboring tumor cells with low or no HER2 expression, thereby expanding its therapeutic window but also potentially altering its off-target toxicity profile. Lapatinib, as a small molecule inhibitor, offers a different modality of targeting the HER2 pathway from within the cell, with its specificity dictated by its affinity for the kinase domains of HER1 and HER2.

The choice between these therapeutic options depends on the specific clinical context, including the level of HER2 expression, prior treatment history, and the desired balance between on-target potency and potential off-target effects. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to further evaluate and build upon our understanding of the target specificity of these important anti-cancer agents.

References

A Comparative Analysis of Maytansinoid-Based Antibody-Drug Conjugates in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Trastuzumab emtansine, Mirvetuximab soravtansine (B3322474), Tusamitamab ravtansine, and Lorvotuzumab mertansine (B1676302), providing a comparative overview of their clinical performance, mechanisms of action, and the experimental methodologies used in their evaluation.

The landscape of targeted cancer therapy has been significantly advanced by the development of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most successful payloads are the maytansinoids, a class of microtubule inhibitors. This guide provides a comparative analysis of four prominent maytansinoid-based ADCs: Trastuzumab emtansine (Kadcyla®), Mirvetuximab soravtansine (Elahere®), Tusamitamab ravtansine, and Lorvotuzumab mertansine.

Mechanism of Action: A Common Pathway to Cell Death

Maytansinoid-based ADCs exert their anticancer effects through a targeted mechanism.[1] The antibody component of the ADC binds to a specific antigen overexpressed on the surface of cancer cells. This binding triggers the internalization of the ADC-antigen complex into the cell.[2] Once inside, the ADC is trafficked to the lysosome, where the linker connecting the antibody and the maytansinoid payload is cleaved. The released maytansinoid, a potent anti-mitotic agent, then binds to tubulin, disrupting microtubule dynamics.[3] This interference with the cellular machinery essential for cell division leads to a halt in the cell cycle at the G2/M phase and ultimately induces programmed cell death, or apoptosis.[3]

Comparative Clinical Performance

The clinical efficacy and safety of these four maytansinoid-based ADCs have been evaluated in various clinical trials. The following tables summarize the key performance data.

Product Target Antigen Payload Indication Approval Status
Trastuzumab emtansine (Kadcyla®) HER2DM1HER2-positive Breast CancerApproved
Mirvetuximab soravtansine (Elahere®) Folate Receptor Alpha (FRα)DM4FRα-positive, Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal CancerApproved
Tusamitamab ravtansine (SAR408701) CEACAM5DM4Non-Small Cell Lung Cancer (NSCLC)Development Discontinued
Lorvotuzumab mertansine (IMGN901) CD56DM1CD56-positive Solid Tumors and Multiple MyelomaInvestigational
Clinical Trial Data Trastuzumab emtansine (EMILIA trial) [4]Mirvetuximab soravtansine (MIRASOL trial) Tusamitamab ravtansine (CARMEN-LC03 trial) [5]Lorvotuzumab mertansine (Phase I/II) [6][7]
Patient Population HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxaneFRα-positive, platinum-resistant ovarian cancerCEACAM5-positive metastatic non-squamous NSCLC previously treatedRelapsed/refractory CD56-positive solid tumors
Overall Response Rate (ORR) 43.6%42.3%20.3% (high expressors)3 patients with objective response in expansion cohort
Median Progression-Free Survival (PFS) 9.6 months5.62 months5.4 monthsNot reported
Median Overall Survival (OS) 30.9 months16.46 months12.8 monthsNot reported
Key Grade ≥3 Adverse Events Thrombocytopenia (12.9%), Elevated AST (4.3%), Elevated ALT (2.9%)Blurred vision (9%), Keratopathy (9%), Nausea (2%)Keratitis/Keratopathy (36%)Fatigue, Neuropathy, Headache, Dyspnea, Myalgias (Dose-limiting)

Signaling Pathways and Experimental Workflows

The targeted nature of these ADCs relies on the specific expression of antigens on tumor cells. The binding of the ADC to its target can also interfere with the natural signaling pathways associated with these antigens.

Signaling Pathways

Below are simplified diagrams of the signaling pathways associated with the target antigens of the four maytansinoid-based ADCs.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras HER3 HER3 HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway.

FRa_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FRa FRα Internalization Endocytosis FRa->Internalization Folate Folate Folate->FRa Binds DNA_Synthesis DNA Synthesis & Repair Internalization->DNA_Synthesis Folate transport

Caption: Folate Receptor Alpha (FRα) internalization pathway.

CEACAM5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CEACAM5 CEACAM5 p38 p38 MAPK CEACAM5->p38 Activates Smad2_3 Smad2/3 p38->Smad2_3 Proliferation_Migration Cell Proliferation & Migration Smad2_3->Proliferation_Migration

Caption: CEACAM5 signaling pathway in NSCLC.[2]

CD56_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD56 CD56 (NCAM) Fyn Fyn CD56->Fyn Pyk2 Pyk2 CD56->Pyk2 Activates FAK FAK Fyn->FAK Neurite_Outgrowth Neurite Outgrowth & Cell Adhesion FAK->Neurite_Outgrowth Pyk2->Neurite_Outgrowth ADC_Experimental_Workflow In_Vitro In Vitro Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Internalization Internalization Assay In_Vitro->Internalization In_Vivo In Vivo Models Cytotoxicity->In_Vivo Internalization->In_Vivo Xenograft Xenograft Models In_Vivo->Xenograft Clinical_Trials Clinical Trials Xenograft->Clinical_Trials Phase_I Phase I (Safety & Dosage) Clinical_Trials->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard) Phase_II->Phase_III

References

Validating the Leap from Lab Bench to Living System: A Comparative Guide to In Vitro to In Vivo Correlation for MC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a strong in vitro to in vivo correlation (IVIVC) is a critical milestone in the preclinical development of antibody-drug conjugates (ADCs). This guide provides an objective comparison of the performance of MC-DM1 ADCs, a class of ADCs that utilize the potent microtubule-disrupting agent DM1 conjugated via a maleimidocaproyl (MC) linker. We will delve into the experimental data, detailed methodologies, and the underlying biological pathways that govern their efficacy, offering a comprehensive resource for validating the translation of in vitro potency to in vivo anti-tumor activity.

The journey of an ADC from a promising candidate in a petri dish to an effective therapeutic in a living organism is fraught with complexities. Factors such as linker stability, drug-to-antibody ratio (DAR), tumor microenvironment, and pharmacokinetics can all influence the ultimate efficacy.[1] This guide will dissect these elements in the context of this compound ADCs, providing a framework for understanding and predicting their in vivo performance based on robust in vitro characterization.

Data Presentation: Correlating In Vitro Cytotoxicity with In Vivo Efficacy

A strong IVIVC is demonstrated when the in vitro potency of an ADC, typically measured as the half-maximal inhibitory concentration (IC50), translates to significant tumor growth inhibition (TGI) in preclinical animal models. The following tables synthesize data from various studies to illustrate this correlation for this compound ADCs and provide a comparison with other maytansinoid-based and alternative payload ADCs.

Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs

ADCTarget AntigenCancer Cell LineIC50 (nmol/L)
Anti-CD30-MCC-DM1CD30Karpas 299 (Anaplastic Large Cell Lymphoma)0.06
Anti-CD30-MCC-DM1HH (Cutaneous T-Cell Lymphoma)0.05
Anti-CD30-MCC-DM1L428 (Hodgkin's Lymphoma)0.13
Trastuzumab-DM1 (T-DM1)HER2SK-BR-3 (Breast Cancer)Not explicitly provided in nmol/L
Trastuzumab-DM1 (T-DM1)NCI-N87 (Gastric Cancer)Not explicitly provided in nmol/L
Trastuzumab-DM1 (T-DM1)JIMT-1 (Breast Cancer)Not explicitly provided in nmol/L

Note: IC50 values can vary between studies due to differences in experimental conditions. Data synthesized from multiple sources.[2]

Table 2: In Vivo Efficacy of Maytansinoid-Based ADCs in Xenograft Models

ADCTumor ModelDosing RegimenTumor Growth Inhibition (%)
Anti-CD30-MCC-DM1Karpas 299 XenograftSingle doseSignificant dose-dependent TGI
Anti-CD30-MCC-DM1HH XenograftMultiple dosesSignificant dose-dependent TGI
Trastuzumab-DM1 (T-DM1)JIMT-1 XenograftNot specifiedSignificant TGI
Trastuzumab-DM1 (T-DM1)NCI-N87 XenograftNot specifiedPotent anti-tumor activity

Note: Tumor growth inhibition is often reported qualitatively or as a percentage reduction in tumor volume compared to a control group. Specific percentages can vary based on the model and dosing.[2]

Table 3: Comparison with an Alternative ADC Payload (MMAE)

FeatureThis compound ADCsvc-MMAE ADCs
Payload Type Maytansinoid (DM1)Auristatin (MMAE)
Mechanism of Action Microtubule inhibitorMicrotubule inhibitor
Linker Type Non-cleavable (MC) or cleavableCleavable (vc)
Common Toxicities Thrombocytopenia, neutropenia, gastrointestinal effectsPeripheral neuropathy, neutropenia

This table provides a high-level comparison of common characteristics and observed toxicities.[3]

Experimental Protocols: Methodologies for IVIVC Assessment

Reproducible and well-documented experimental protocols are the bedrock of reliable IVIVC. Below are detailed methodologies for the key in vitro and in vivo assays used to evaluate this compound ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.

1. Cell Seeding:

  • Culture target cancer cell lines in appropriate media.

  • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

2. ADC Treatment:

  • Prepare serial dilutions of the this compound ADC in cell culture medium.

  • Remove the existing medium from the cell plates and add the ADC dilutions. Include untreated cells as a negative control and a vehicle control.

3. Incubation:

  • Incubate the plates for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).

4. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Subtract the background absorbance (from wells with medium only) from all readings.

  • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.

1. Cell Line Selection and Animal Model:

  • Choose a human cancer cell line that expresses the target antigen for the ADC.

  • Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.

2. Tumor Implantation:

  • Subcutaneously inject a suspension of the cancer cells (typically 1-10 million cells in PBS or Matrigel) into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

3. Tumor Growth and Grouping:

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).

4. ADC Administration:

  • Administer the this compound ADC, a vehicle control, and potentially a non-binding ADC control to the respective groups. The route of administration is typically intravenous (i.v.).

  • The dosing schedule can be a single dose or multiple doses over a period of time.

5. Monitoring and Data Collection:

  • Measure the tumor volume (using calipers) and the body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the general health and behavior of the mice for any signs of toxicity.

6. Study Endpoint and Analysis:

  • The study is typically terminated when the tumors in the control group reach a predetermined maximum size or when significant toxicity is observed.

  • Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. TGI can be expressed as a percentage.

  • Plot the mean tumor volume over time for each group to visualize the treatment effect.

Mandatory Visualization: Pathways and Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of ADC development. The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound ADCs and the general workflow for their evaluation.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker-Payload Degradation Tubulin Tubulin Dimers DM1->Tubulin 5. Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Disruption Apoptosis Apoptosis MitoticArrest->Apoptosis Induction

Caption: Mechanism of action for this compound ADCs.

experimental_workflow ADC_Development This compound ADC Candidate Development & Characterization InVitro In Vitro Evaluation ADC_Development->InVitro InVivo In Vivo Evaluation ADC_Development->InVivo Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 IVIVC IVIVC Analysis IC50->IVIVC Xenograft Xenograft Model Establishment InVivo->Xenograft Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Xenograft->Toxicity Efficacy->IVIVC Lead_Optimization Lead Candidate Optimization/Selection IVIVC->Lead_Optimization

References

A Head-to-Head Comparison of MC-DM1 Conjugation Strategies for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the optimal conjugation strategy for MC-DM1 antibody-drug conjugates (ADCs), supported by comparative experimental data.

The efficacy and therapeutic window of an antibody-drug conjugate (ADC) are critically influenced by the method used to attach the cytotoxic payload to the monoclonal antibody. For ADCs utilizing the potent microtubule inhibitor DM1 with a maleimidocaproyl (MC) linker, several conjugation strategies are available, each with distinct advantages and disadvantages. This guide provides an objective comparison of the three primary approaches—lysine-based conjugation, traditional cysteine-based conjugation, and site-specific conjugation—to inform rational ADC design and development.

Data Presentation: Quantitative Comparison of Conjugation Strategies

The choice of conjugation strategy significantly impacts key biophysical and pharmacological properties of an this compound ADC, including the drug-to-antibody ratio (DAR), stability, and both in vitro and in vivo efficacy. The following tables summarize comparative data from preclinical studies.

Table 1: Comparison of Drug-to-Antibody Ratio (DAR) and In Vitro Stability

Conjugation StrategyTypical Average DARDAR DistributionIn Vitro Serum StabilityKey Findings
Lysine-based ~3.5Heterogeneous (0-8)[1][2]Moderate; potential for drug loss via thiol-maleimide exchange.[3]Results in a complex mixture of ADC species. The stability of the thiol-maleimide linkage can be influenced by the local chemical environment of the lysine (B10760008) residue.[3]
Cysteine-based (traditional) 2, 4, or 8Heterogeneous mixture of even-numbered DARsVariable; susceptible to deconjugation via retro-Michael reaction.[4][5][6]Can lead to unstable ADCs, particularly those with higher DARs, which may contribute to off-target toxicities.[7]
Site-specific Precisely controlled (e.g., 2)Homogeneous[1][7]High; improved stability compared to traditional cysteine conjugation.[1][7]Produces a well-defined ADC with a uniform DAR, leading to more predictable pharmacokinetic properties.[1][7]

Table 2: Comparison of In Vitro and In Vivo Efficacy

Conjugation StrategyIn Vitro Potency (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Therapeutic IndexKey Findings
Lysine-based Potent; activity can be DAR-dependent.[8]Can be more efficacious than site-specific ADCs in some models on a molar payload basis.[9][10][11]Favorable in certain contexts, but heterogeneity can be a concern.[9]Despite heterogeneity, lysine-conjugated ADCs can exhibit robust anti-tumor activity.[9][10]
Cysteine-based (traditional) PotentEfficacious, but can be limited by instability and faster clearance.Can be narrower due to instability and potential for off-target toxicity.The therapeutic window may be compromised by the instability of the linker.
Site-specific Potent; comparable to lysine-conjugated ADCs.[1][7]Comparable or slightly lower efficacy than lysine-conjugated ADCs in some head-to-head studies.[9][10][11]Potentially improved due to better stability and pharmacokinetics.[1][7]Homogeneity and improved stability may lead to a better safety profile.[1][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different ADC conjugation strategies.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic interaction chromatography is a standard method for determining the DAR and assessing the heterogeneity of ADCs.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • ADC samples (lysine-conjugated, cysteine-conjugated, site-specific)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Calculate the average DAR by integrating the peak areas for each DAR species and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs per antibody for each peak.

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADCs against cancer cell lines.

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)

  • HER2-negative cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • ADC samples and unconjugated antibody control

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC samples and the unconjugated antibody control.

  • Treat the cells with the different concentrations of ADCs and controls.

  • Incubate the plates for 72-120 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression model.

Protocol 3: Mouse Xenograft Model for In Vivo Efficacy

This protocol evaluates the anti-tumor activity of the ADCs in a living organism.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • HER2-positive tumor cells (e.g., NCI-N87, JIMT-1)

  • ADC samples, vehicle control, and unconjugated antibody control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant 5-10 million tumor cells into the flank of each mouse.

  • Allow the tumors to grow to a mean volume of 100-200 mm³.

  • Randomize the mice into treatment groups (n=5-10 mice per group).

  • Administer the ADCs, vehicle control, and unconjugated antibody control intravenously at a specified dose and schedule (e.g., 5 mg/kg, once).

  • Measure the tumor volume with calipers two to three times per week using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.

Mandatory Visualization

DM1 Mechanism of Action and Signaling Pathway

DM1 is a maytansinoid that acts as a potent anti-mitotic agent by inhibiting the polymerization of tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. The following diagram illustrates the mechanism of action of a DM1-containing ADC.

DM1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC This compound ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding ADC_Internalized Internalized ADC Receptor->ADC_Internalized 2. Internalization ADC_Degradation Antibody Degradation ADC_Internalized->ADC_Degradation 3. Trafficking DM1_Released Released DM1 ADC_Degradation->DM1_Released 4. Payload Release Tubulin Tubulin Dimers DM1_Released->Tubulin 5. Tubulin Binding Microtubules Microtubules Tubulin->Microtubules Inhibition of Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest 6. Microtubule Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Cell Death ADC_Comparison_Workflow cluster_conjugation Conjugation Strategies cluster_characterization Biophysical Characterization cluster_evaluation Efficacy Evaluation Lysine Lysine-based (Heterogeneous) DAR_Analysis DAR Analysis (HIC) Lysine->DAR_Analysis Cysteine Cysteine-based (Heterogeneous) Cysteine->DAR_Analysis SiteSpecific Site-specific (Homogeneous) SiteSpecific->DAR_Analysis Stability_Analysis Stability Analysis DAR_Analysis->Stability_Analysis InVitro In Vitro Cytotoxicity (IC50) Stability_Analysis->InVitro InVivo In Vivo Xenograft Models (Tumor Growth Inhibition) InVitro->InVivo Final_Comparison Comparative Analysis & Candidate Selection InVivo->Final_Comparison Conjugation_Relationships cluster_random Random Conjugation cluster_sitespecific Site-Specific Conjugation ADC_Conjugation This compound ADC Conjugation Lysine Lysine Conjugation (Amine-reactive) ADC_Conjugation->Lysine Cysteine Cysteine Conjugation (Thiol-reactive) ADC_Conjugation->Cysteine Engineered_Cys Engineered Cysteines ADC_Conjugation->Engineered_Cys Enzymatic Enzymatic Ligation ADC_Conjugation->Enzymatic Unnatural_AA Unnatural Amino Acids ADC_Conjugation->Unnatural_AA Heterogeneous Heterogeneous Product (Variable DAR) Lysine->Heterogeneous Cysteine->Heterogeneous Homogeneous Homogeneous Product (Uniform DAR) Engineered_Cys->Homogeneous Enzymatic->Homogeneous Unnatural_AA->Homogeneous

References

A Head-to-Head Comparison of MC-DM1 and Other Tubulin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive, data-driven comparison of MC-DM1, a potent maytansinoid-linker conjugate, with other established tubulin inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, presents comparative experimental data, and offers detailed protocols for key assays to facilitate informed decision-making in preclinical and clinical research.

Executive Summary

Tubulin inhibitors are a cornerstone of cancer chemotherapy, disrupting the dynamics of microtubule formation essential for cell division. This compound, a derivative of maytansine, represents a class of highly potent microtubule-destabilizing agents. This guide benchmarks this compound's performance against other widely used tubulin inhibitors, including paclitaxel (B517696), vincristine, colchicine, and eribulin (B193375), highlighting their distinct mechanisms and cytotoxic profiles. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided to ensure reproducibility.

Mechanism of Action: A Tale of Disruption

Tubulin inhibitors can be broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents.

  • This compound , a maytansinoid derivative, belongs to the class of microtubule-destabilizing agents. It exerts its cytotoxic effects by binding to the tips of microtubules, suppressing their dynamic instability. This inhibition of both the growth and shortening phases of microtubules leads to mitotic arrest and subsequent apoptosis.[1] Maytansinoids bind at or near the vinca-binding site on tubulin.[2]

  • Paclitaxel , a taxane, is a microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule polymer, promoting and stabilizing microtubule assembly and protecting them from disassembly. This leads to the formation of abnormal, nonfunctional microtubule bundles, resulting in mitotic arrest.

  • Vincristine , a vinca (B1221190) alkaloid, is a microtubule-destabilizing agent. It binds to the vinca domain on β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules and leading to their disassembly.

  • Colchicine also acts as a microtubule-destabilizing agent by binding to a specific site on β-tubulin, known as the colchicine-binding site. This interaction prevents the formation of microtubules.

  • Eribulin , a synthetic analog of a marine natural product, is a mechanistically unique microtubule dynamics inhibitor. It binds to a distinct site on β-tubulin at the plus ends of microtubules, suppressing microtubule growth without affecting the shortening phase.

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Caption: Binding sites of various inhibitors on the tubulin dimer.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and other tubulin inhibitors in various cancer cell lines, as reported in different studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

Compound Cell Line IC50 (nM) Reference
H32-DM1 (DAR 3.0)N87 (Gastric)0.84 ± 0.15[3]
H32-DM1 (DAR 3.3)N87 (Gastric)0.65 ± 0.04[3]
H32-DM1 (DAR 3.0)SK-BR-3 (Breast)0.08 ± 0.01[3]
H32-DM1 (DAR 3.3)SK-BR-3 (Breast)0.05 ± 0.02[3]
H32-DM1 (DAR 3.0)BT474 (Breast)0.77 ± 0.15[3]
H32-DM1 (DAR 3.3)BT474 (Breast)0.50 ± 0.08[3]
Kadcyla® (T-DM1)N87 (Gastric)1.81 ± 0.11[3]
Kadcyla® (T-DM1)SK-BR-3 (Breast)0.26 ± 0.03[3]
Kadcyla® (T-DM1)BT474 (Breast)4.13 ± 0.51[3]

Table 1: Comparative in vitro cytotoxicity of DM1-containing antibody-drug conjugates.

Compound Cell Line IC50 Assay Duration Reference
VincristineNormal Human Lymphocytes15.27% inhibition at 31.25 µg/ml72 hours[4]
PaclitaxelNormal Human Lymphocytes6.34% inhibition at 31.25 µg/ml72 hours[4]
VincristineNormal Human Lymphocytes38.77% inhibition at 250 µg/ml72 hours[4]
PaclitaxelNormal Human Lymphocytes27.07% inhibition at 250 µg/ml72 hours[4]

Table 2: Comparative cytotoxicity of Vincristine and Paclitaxel on normal human lymphocytes.

Compound Cell Line IC50 (nM) Reference
EribulinMDA-MB-231 (Breast)1.2 ± 0.3[5]
EribulinMDA-MB-468 (Breast)0.7 ± 0.2[5]

Table 3: Cytotoxicity of Eribulin in triple-negative breast cancer cell lines.

Downstream Signaling and Apoptosis Induction

The disruption of microtubule dynamics by tubulin inhibitors triggers a cascade of intracellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. Both microtubule-stabilizing and -destabilizing agents can activate similar downstream signaling pathways.[6]

Key events in this pathway include:

  • Mitotic Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis.

  • Activation of Pro-apoptotic Proteins: Prolonged mitotic arrest leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inactivation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

  • Mitochondrial Outer Membrane Permeabilization (MOMP): This allows the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and -7.

  • Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.

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Apoptosis_Pathway cluster_inhibitors Tubulin Inhibitors This compound This compound Tubulin_Polymerization Tubulin Polymerization Disruption This compound->Tubulin_Polymerization Paclitaxel Paclitaxel Paclitaxel->Tubulin_Polymerization Vincristine Vincristine Vincristine->Tubulin_Polymerization Eribulin Eribulin Eribulin->Tubulin_Polymerization Colchicine Colchicine Colchicine->Tubulin_Polymerization Mitotic_Arrest G2/M Mitotic Arrest Tubulin_Polymerization->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3_7 Executioner Caspase Activation (Caspase-3, -7) Apoptosome->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: General signaling pathway of tubulin inhibitor-induced apoptosis.

Experimental Protocols

To facilitate the direct comparison of this compound with other tubulin inhibitors, the following detailed protocols for key in vitro assays are provided.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of tubulin inhibitors.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with Inhibitors (Serial Dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

References

Navigating the Neighborhood: A Comparative Guide to the Bystander Effect of MC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of antibody-drug conjugates (ADCs) is paramount to designing next-generation cancer therapeutics. A critical, yet often variable, attribute of ADCs is the "bystander effect" — the ability of the cytotoxic payload to eliminate not only the target antigen-positive cancer cells but also adjacent antigen-negative cells. This guide provides a comprehensive comparison of the bystander effect of ADCs utilizing the MC-DM1 linker-payload system against alternatives, supported by experimental data and detailed methodologies.

The efficacy of an ADC in a heterogeneous tumor microenvironment is significantly influenced by the properties of its linker and payload. The this compound conjugate, which employs a non-cleavable maleimidocaproyl (MC) linker attached to the potent microtubule inhibitor DM1, serves as a key case study in the dynamics of targeted cell killing versus broader, bystander-mediated cytotoxicity.

The Decisive Role of the Linker: Cleavable vs. Non-Cleavable

The capacity of an ADC to induce a bystander effect is fundamentally dictated by the nature of its linker.[1][2] Non-cleavable linkers, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) used in Trastuzumab emtansine (T-DM1), which is structurally and functionally analogous to the MC linker, are designed for high stability in circulation.[1][3] Upon internalization of the ADC into an antigen-positive (Ag+) cancer cell, the antibody component is degraded in the lysosome, releasing the payload still attached to the linker and an amino acid residue (e.g., lysine-MC-DM1).[4] This resulting metabolite is highly charged and membrane-impermeable, effectively trapping the cytotoxic agent within the target cell and preventing its diffusion to neighboring antigen-negative (Ag-) cells.[1][4] Consequently, ADCs with non-cleavable linkers like this compound exhibit a minimal to negligible bystander effect.[5][6][7]

In contrast, ADCs equipped with cleavable linkers are engineered to release their payload in a form that can traverse cell membranes.[2] These linkers are designed to be selectively cleaved within the tumor microenvironment or inside the target cell, for instance, by specific enzymes overexpressed in tumors.[1] This releases a payload that is often more hydrophobic and membrane-permeable, allowing it to diffuse out of the target cell and kill nearby bystander cells.[1] This mechanism can be particularly advantageous in treating solid tumors characterized by heterogeneous antigen expression.[3]

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Caption: Mechanism of ADC-mediated cell killing and the bystander effect.

Comparative In Vitro Efficacy of this compound ADCs

The bystander effect, or lack thereof, can be quantitatively assessed using in vitro co-culture assays. In these experiments, antigen-positive and antigen-negative cancer cells are grown together and treated with the ADC. The viability of each cell population is then measured to determine the extent of bystander killing.

ADC PlatformLinker TypePayloadTarget Cell Line (Ag+)Bystander Cell Line (Ag-)Bystander Killing ObservedReference
Anti-CD30-MCC-DM1 Non-cleavableDM1Karpas 299 (CD30+)Ramos (CD30-)No[5]
T-DM1 (Trastuzumab-SMCC-DM1) Non-cleavableDM1SK-BR-3 (HER2+)U-87MG (HER2-)No[6]
T-DM1 (Trastuzumab-SMCC-DM1) Non-cleavableDM1NCI-N87 (HER2+)MDA-MB-468 (HER2-)No[]
T-DXd (Trastuzumab-deruxtecan) CleavableDXdSK-BR-3 (HER2+)U-87MG (HER2-)Yes[6]
ADCETRIS (Brentuximab vedotin) CleavableMMAEL428 (CD30+)Ramos (CD30-)Yes[5]

As the data indicates, ADCs with non-cleavable linkers and the DM1 payload, such as anti-CD30-MCC-DM1 and T-DM1, do not induce significant death in antigen-negative bystander cells. In contrast, ADCs with cleavable linkers and membrane-permeable payloads, like T-DXd and ADCETRIS, demonstrate a potent bystander effect.

Experimental Protocols for Validating the Bystander Effect

Accurate and reproducible assessment of the bystander effect is crucial for ADC development. The following are standard experimental protocols used in the field.

Protocol 1: In Vitro Co-Culture Bystander Assay

This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when cultured with antigen-positive cells.

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Co_Culture_Assay_Workflow start Start seed_cells Co-seed Ag+ and fluorescently labeled Ag- cells in a 96-well plate start->seed_cells add_adc Add serial dilutions of ADC seed_cells->add_adc incubate Incubate for a defined period (e.g., 72-120 hours) add_adc->incubate analyze Analyze cell viability of Ag- cells (e.g., via fluorescence imaging or flow cytometry) incubate->analyze end End analyze->end

Caption: Workflow for the in vitro co-culture bystander assay.

Methodology:

  • Cell Line Preparation:

    • Select an antigen-positive (Ag+) cell line that expresses the target of the ADC's antibody.

    • Select an antigen-negative (Ag-) cell line that is sensitive to the ADC's payload. To facilitate distinction from the Ag+ cells, the Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP).

  • Co-Culture Seeding:

    • Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).

    • Include monoculture controls for both cell lines.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in the appropriate cell culture medium.

    • Treat the co-cultures and monocultures with the ADC or a vehicle control. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.

  • Incubation:

    • Incubate the plates for a period sufficient to observe cytotoxicity (typically 72 to 120 hours).

  • Data Acquisition and Analysis:

    • Quantify the viability of the fluorescently labeled Ag- cells using an appropriate method, such as high-content imaging or flow cytometry.

    • Compare the viability of the Ag- cells in the co-culture setting to their viability in monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture is indicative of a bystander effect.

Protocol 2: Conditioned Medium Transfer Assay

This assay assesses whether the cytotoxic agent is released from the target cells into the surrounding medium.

Conditioned_Medium_Assay_Workflow start Start treat_ag_plus Treat Ag+ cells with ADC start->treat_ag_plus incubate_ag_plus Incubate for a defined period treat_ag_plus->incubate_ag_plus collect_medium Collect the conditioned medium incubate_ag_plus->collect_medium treat_ag_minus Add conditioned medium to Ag- cells collect_medium->treat_ag_minus incubate_ag_minus Incubate for a defined period treat_ag_minus->incubate_ag_minus analyze Assess viability of Ag- cells incubate_ag_minus->analyze end End analyze->end

References

Comparative Pharmacokinetics of DM1-Based Antibody-Drug Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of the pharmacokinetics of several antibody-drug conjugates (ADCs) that utilize the cytotoxic agent DM1, a maytansinoid derivative. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of these complex therapeutic agents. The guide summarizes key pharmacokinetic parameters, details the experimental methodologies used for their determination, and visualizes a relevant biological pathway.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for three DM1-containing ADCs: Ado-trastuzumab emtansine (T-DM1), Lorvotuzumab mertansine, and SAR3419. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs, which in turn influence their efficacy and safety.

ParameterAdo-trastuzumab emtansine (T-DM1)Lorvotuzumab mertansineSAR3419
Target Antigen HER2CD56CD19
Linker Type Non-cleavable (MCC)Cleavable (Disulfide)Cleavable (Disulfide)
Clearance (CL) 0.676 L/dayNot explicitly stated0.2 - 0.6 L/day/m²[1]
Volume of Distribution (Vd) 3.127 L (central compartment)Not explicitly statedNot explicitly stated
Terminal Half-life (t½) 3.94 days35 hours (for DM1)3 - 7 days[1]
Reference [2][2][1]

Note: Pharmacokinetic parameters can vary based on patient population, dosage, and analytical methods. The data presented here are derived from clinical studies and should be interpreted in that context.

Indatuximab ravtansine, another DM1-based ADC targeting CD138, has been reported to exhibit rapid clearance, though specific quantitative data from publicly available sources are limited.[2]

Experimental Protocols

The determination of ADC pharmacokinetic parameters requires specialized bioanalytical methods to quantify the different species present in biological matrices, including the intact ADC, total antibody, and unconjugated payload. The following are detailed methodologies for key experiments.

Total Antibody Quantification via Enzyme-Linked Immunosorbent Assay (ELISA)

This method quantifies the total antibody concentration (both conjugated and unconjugated) in plasma or serum.

Materials:

  • 96-well microtiter plates

  • Capture antibody (e.g., anti-human IgG)

  • Detection antibody (e.g., HRP-conjugated anti-human IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • ADC reference standard

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody at a concentration of 1-2 µg/mL in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound capture antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Prepare a standard curve by serially diluting the ADC reference standard. Add standards and appropriately diluted patient samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the TMB substrate to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the total antibody in the samples is determined by interpolating from the standard curve.

Conjugated ADC and Unconjugated Payload Quantification via Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method provides a more detailed characterization of the ADC, allowing for the quantification of the intact ADC, different drug-to-antibody ratio (DAR) species, and the free cytotoxic payload.

Materials:

  • Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

  • Appropriate chromatography column (e.g., reversed-phase, size-exclusion)

  • Mobile phases (e.g., acetonitrile, water with formic acid)

  • Immunoaffinity capture beads (e.g., protein A/G or anti-idiotypic antibody-coated beads)

  • Digestion enzymes (e.g., trypsin, papain) - for bottom-up or middle-down approaches

  • Reducing agents (e.g., DTT) - for linker cleavage if applicable

  • Internal standards

  • Data analysis software

Procedure for Intact ADC Analysis (Top-Down Approach):

  • Sample Preparation: Isolate the ADC from the plasma/serum matrix using immunoaffinity capture.

  • Elution: Elute the captured ADC from the beads.

  • LC Separation: Inject the eluted sample onto the LC system. The intact ADC and its different DAR species are separated based on their physicochemical properties.

  • MS Detection: The separated species are introduced into the mass spectrometer for detection. The mass-to-charge ratio (m/z) of the intact ADC species is measured.

  • Data Analysis: The concentration of each DAR species can be determined by the corresponding peak area in the mass chromatogram, relative to an internal standard.

Procedure for Unconjugated Payload (DM1) Analysis:

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma/serum sample to separate the small molecule drug from proteins.

  • LC Separation: Inject the extracted sample onto a reversed-phase LC column for separation from other matrix components.

  • MS/MS Detection: The separated DM1 is detected by the mass spectrometer using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: The concentration of DM1 is determined by comparing its peak area to that of a known concentration of an internal standard.

Signaling Pathway

The antibody component of T-DM1, trastuzumab, targets the HER2 receptor. Upon binding, it not only facilitates the internalization of the ADC but also inhibits downstream signaling pathways that are crucial for tumor cell proliferation and survival. The following diagram illustrates the inhibition of the PI3K/AKT and MAPK signaling pathways by T-DM1.

T_DM1_Signaling_Pathway cluster_cytoplasm Cytoplasm HER2 HER2 HER3 HER3 HER2->HER3 PI3K PI3K HER2->PI3K Inhibits RAS RAS HER2->RAS Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Proliferation MAPK->Proliferation T-DM1 T-DM1 T-DM1->HER2 Binds

T-DM1 mediated inhibition of HER2 signaling pathways.

References

Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Methods for MC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex bioanalytical landscape of antibody-drug conjugates (ADCs), ensuring data integrity through robust cross-validation of analytical methods is paramount. This guide provides an objective comparison of common analytical techniques for MC-DM1 ADCs, exemplified by ado-trastuzumab emtansine (T-DM1), with a focus on supporting experimental data and detailed methodologies.

The unique structure of ADCs, combining a large molecule antibody with a small molecule cytotoxic payload, presents significant analytical challenges.[1][2] The pharmacokinetic (PK) assessment of an this compound ADC like T-DM1 necessitates the quantification of three key analytes: the total antibody, the conjugated antibody (the ADC itself), and the unconjugated (free) DM1 payload.[3][4] Different analytical platforms are often employed to measure these analytes, making cross-validation essential to ensure the consistency and reliability of data, particularly when combining results from different assays or laboratories for regulatory submissions.[4]

Comparative Analysis of Bioanalytical Methods

The two primary platforms for the bioanalysis of this compound ADCs are ligand-binding assays (LBAs), such as ELISA, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5] Each method offers distinct advantages and is suited for different analytes.

AnalyteRecommended MethodKey Advantages
Total Antibody Ligand-Binding Assay (ELISA)High sensitivity and throughput; well-suited for large molecules.[3]
Conjugated Antibody (ADC) Ligand-Binding Assay (ELISA) & LC-MS/MSELISA offers high sensitivity. LC-MS/MS provides structural information and can quantify different drug-to-antibody ratio (DAR) species.[3][6]
Free Payload (DM1) LC-MS/MSHigh selectivity, accuracy, and precision for small molecules.[3][7]
Performance Characteristics
ParameterLigand-Binding Assay (ELISA) for Total/Conjugated AntibodyLC-MS/MS for Free DM1
Lower Limit of Quantification (LLOQ) ~10 ng/mL[4]~0.04 - 0.1 ng/mL[4][8]
Upper Limit of Quantification (ULOQ) ~1000 ng/mL[4]~10 - 100 ng/mL[4][8]
Precision (%CV) < 20%< 15%
Accuracy (%Bias) ± 20%± 15%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for the key assays used in the analysis of this compound ADCs.

Ligand-Binding Assay (ELISA) for Total Antibody Quantification

This method measures all antibody molecules, regardless of their conjugation status.

Methodology:

  • Coating: A microplate is coated with a capture antibody that specifically binds to the ADC's antibody backbone (e.g., anti-human IgG).

  • Sample Incubation: Calibrators, quality control (QC) samples, and study samples are added to the wells and incubated to allow the antibody to bind to the capture antibody.

  • Detection Antibody Incubation: After washing, a labeled detection antibody (e.g., biotinylated anti-human IgG) that binds to a different epitope on the antibody is added and incubated.

  • Enzyme Conjugate Incubation: An enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase, HRP) is added, which binds to the detection antibody.

  • Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.

  • Signal Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration is determined by interpolating from a standard curve.[4]

LC-MS/MS for Free DM1 Quantification

This method is highly specific for the small molecule payload.

Methodology:

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma or serum, an internal standard (e.g., a stable isotope-labeled version of DM1) is added, followed by a precipitation agent (e.g., acetonitrile) to remove proteins.[4]

  • Supernatant Transfer and Evaporation: The sample is centrifuged, and the supernatant is transferred to a clean plate and evaporated to dryness.

  • Reconstitution: The dried extract is reconstituted in a mobile phase.[4]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase column for separation.

    • Mass Spectrometric Detection: The separated analyte is detected using a triple quadrupole mass spectrometer.[4][7]

Visualizing the Workflow

To better understand the logical flow of ADC analysis and the interplay between different methods, the following diagrams illustrate the key processes.

ADC_Analysis_Workflow cluster_sample Biological Sample cluster_lba Ligand-Binding Assay cluster_lcms LC-MS/MS Sample Plasma/Serum containing ADC, Total Ab, Free DM1 LBA ELISA Sample->LBA For large molecules LCMS LC-MS/MS Analysis Sample->LCMS For small molecules Total_Ab Total Antibody Quantification LBA->Total_Ab Conj_Ab Conjugated Antibody Quantification LBA->Conj_Ab Free_DM1 Free DM1 Quantification LCMS->Free_DM1 Cross_Validation_Logic Data_LBA Data from LBA (e.g., Total Antibody) Cross_Validation Cross-Validation Study Data_LBA->Cross_Validation Data_LCMS Data from LC-MS/MS (e.g., Free DM1) Data_LCMS->Cross_Validation Data_Conj_LBA Data from LBA (Conjugated Antibody) Data_Conj_LBA->Cross_Validation Data_Conj_LCMS Data from LC-MS/MS (Conjugated Antibody) Data_Conj_LCMS->Cross_Validation Integrated_PK_Profile Integrated Pharmacokinetic Profile Cross_Validation->Integrated_PK_Profile Ensures data consistency

References

A Comparative Guide to the Therapeutic Index of MC-DM1 and DM4 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The careful selection of each component—the antibody, the linker, and the cytotoxic payload—is critical to achieving a favorable therapeutic index, maximizing efficacy while minimizing toxicity. Among the potent payloads utilized are maytansinoids, with DM1 and DM4 being two prominent examples. This guide provides an objective comparison of the therapeutic index of ADCs constructed with a non-cleavable maleimidocaproyl (MC) linker and DM1 (MC-DM1) versus those utilizing the maytansinoid DM4, often paired with a cleavable linker.

Mechanism of Action: Targeting Microtubules to Induce Apoptosis

Both DM1 and DM4 are highly potent microtubule-targeting agents.[1] They function by inhibiting tubulin polymerization, which disrupts the formation and dynamics of microtubules. This interference with the cytoskeleton is particularly detrimental to rapidly dividing cancer cells, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death, or apoptosis.[2] The targeted delivery via the monoclonal antibody is designed to concentrate this potent cytotoxic effect within tumor cells, thereby sparing healthy tissues.

The signaling cascade following microtubule disruption by maytansinoids culminates in apoptosis through the intrinsic pathway. This involves mitochondrial membrane permeabilization and the release of pro-apoptotic factors like cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis.[3][4]

Maytansinoid_Signaling_Pathway cluster_cell Tumor Cell ADC ADC (this compound or DM4) Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released DM1 or DM4 Lysosome->Payload Payload Release Tubulin Tubulin Polymerization Payload->Tubulin Inhibition Microtubule Microtubule Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Mitochondria Mitochondria CellCycleArrest->Mitochondria Stress Signals Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis ADC_Preclinical_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Data Analysis ModelSelection Model Selection (e.g., NCI-N87, SKOV3) TumorImplantation Tumor Cell Implantation ModelSelection->TumorImplantation DoseSelection Dose Range Selection Dosing ADC Administration (e.g., IV) DoseSelection->Dosing TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Grouping Randomization into Groups TumorGrowth->Grouping Grouping->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Necropsy Necropsy & Tumor Weight Monitoring->Necropsy ToxAnalysis Toxicity Assessment Monitoring->ToxAnalysis DataAnalysis Efficacy Analysis (TGI, Regression) Necropsy->DataAnalysis

References

A Comparative Guide to the Mechanism of Action of MC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of an antibody-drug conjugate (ADC) is paramount for its successful development and clinical application. This guide provides a detailed validation of the mechanism of action for MC-DM1 ADCs, comparing it with other common ADC platforms and outlining the key experimental protocols required for this validation.

This compound is an agent-linker conjugate that combines the potent microtubule-disrupting agent, DM1, with a linker (MC) for conjugation to a monoclonal antibody (mAb).[1][2] The resulting ADC is designed to selectively deliver the cytotoxic payload to antigen-expressing tumor cells.

The Core Mechanism of this compound ADC

The therapeutic action of an this compound ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the ADC's monoclonal antibody component.[3] This binding event triggers the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[4][5] Once inside the cell, the complex is trafficked to lysosomes. The intracellular environment, characterized by acidic pH and lysosomal proteases, facilitates the cleavage of the linker, releasing the active DM1 payload into the cytoplasm.[4][6][7]

Free DM1, a maytansinoid derivative, then exerts its cytotoxic effect by binding to tubulin.[4][8] This binding occurs at or near the vinblastine-binding site, disrupting microtubule dynamics.[4][8] Specifically, DM1 binds to the tips of microtubules, suppressing both their growth and shortening, which ultimately leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptotic cell death.[4][9][10]

MC_DM1_MoA cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm ADC This compound ADC Receptor Tumor Antigen Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Payload Release Microtubules Microtubules DM1->Microtubules 5. Binds to Tubulin G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest 6. Dynamics Suppressed Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Cell Death

Caption: General mechanism of action for an this compound ADC.

Comparison with Alternative ADC Payloads

The choice of payload is a critical determinant of an ADC's overall efficacy and toxicity profile. While DM1 is a potent microtubule inhibitor, other payloads with different mechanisms of action are widely used. A comparison helps to highlight the specific properties of this compound ADCs.

Payload ClassExample Payload(s)Mechanism of ActionKey Characteristics
Maytansinoids DM1 , DM4Binds to tubulin, leading to mitotic arrest.[3][4]High potency; generally associated with non-cleavable or stable linkers; often exhibits limited bystander killing.[11][12]
Auristatins MMAE, MMAFInhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[13]High potency; MMAE is cell-permeable and can induce a bystander effect, while MMAF is charged and less permeable.[14]
Topoisomerase I Inhibitors DXd (Exatecan derivative)Stabilizes the topoisomerase I-DNA complex, causing DNA double-strand breaks and cell death.[15]High potency; often linked via cleavable linkers; known for a significant bystander effect.[11][12]
DNA Damaging Agents Calicheamicin, PBDsBinds to the minor groove of DNA, causing double-strand breaks.[16]Extremely potent (picomolar range); can be effective against non-dividing cells; may have a bystander effect.[16]

Experimental Validation of Mechanism of Action

A series of in vitro and in vivo experiments are essential to rigorously validate the proposed mechanism of action for an this compound ADC.

Direct Cytotoxicity Assay

This is the foundational assay to determine the potency and specificity of the ADC. It measures the ability of the ADC to kill antigen-positive (Ag+) target cells while sparing antigen-negative (Ag-) cells.[17][18]

Experimental Protocol (MTT-based):

  • Cell Seeding: Seed both Ag+ and Ag- cell lines in separate 96-well plates at a predetermined density (e.g., 5,000 cells/well).[19] Incubate overnight at 37°C, 5% CO₂.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, a relevant isotype control ADC, and the free DM1 payload. Add the treatments to the cells.[17] Include untreated control wells.

  • Incubation: Incubate the plates for a period suitable for the payload's mechanism (e.g., 72-120 hours for tubulin inhibitors).[19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[18]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or 10% SDS in HCl) to dissolve the formazan (B1609692) crystals.[19]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[19]

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each condition.[20][21]

Cytotoxicity_Workflow A Seed Ag+ and Ag- Cells (96-well plate) B Add Serial Dilutions: - this compound ADC - Isotype Control ADC - Free DM1 Payload A->B C Incubate (72-120h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Read Absorbance (570nm) F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

Example Data:

TreatmentTarget Cells (Ag+) IC₅₀Control Cells (Ag-) IC₅₀
This compound ADC ~1.5 nM>1000 nM
Isotype Control ADC >1000 nM>1000 nM
Free DM1 Payload ~0.1 nM~0.1 nM

This table illustrates expected results where the this compound ADC is potent and specific to antigen-positive cells, while the free drug is potent but non-specific.[17]

Bystander Effect Assay

This assay determines if the ADC payload can diffuse out of the target cell and kill neighboring Ag- cells, a phenomenon known as the bystander effect.[22][23] ADCs with maytansinoid payloads like DM1 are generally considered to have limited bystander activity compared to payloads like MMAE or DXd.[11][12]

Experimental Protocol (Co-culture-based):

  • Cell Preparation: Label Ag- cells with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of Ag+ cells and GFP-labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).[23] Incubate overnight.

  • ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC and a positive control ADC known to have a bystander effect (e.g., a T-vc-MMAE ADC).[23]

  • Incubation: Incubate for 72-120 hours.

  • Data Acquisition: Use flow cytometry or high-content imaging to quantify the viability of the Ag+ (unlabeled) and Ag- (GFP-positive) cell populations separately.[22]

  • Analysis: Compare the viability of Ag- cells in treated wells to untreated controls. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.[11]

Bystander_Workflow A Label Ag- Cells with GFP B Co-culture Ag+ and GFP-labeled Ag- Cells A->B C Treat with ADCs (this compound & Positive Control) B->C D Incubate (72-120h) C->D E Analyze Viability of Ag+ and Ag- Populations (Flow Cytometry/Imaging) D->E F Quantify Bystander Killing E->F

Caption: Workflow for a co-culture-based bystander effect assay.

Example Data:

ADC Treatment (10 nM)% Viability of Ag+ Cells% Viability of Ag- Cells (in co-culture)Bystander Effect
Untreated 100%100%None
This compound ADC ~15%~90%Minimal
Positive Control (T-vc-MMAE) ~10%~45%Significant

This table shows the expected outcome where this compound ADC primarily kills target cells with minimal effect on bystander cells, unlike a positive control ADC.[11][12]

Cell Cycle Analysis

To confirm that DM1 induces mitotic arrest, cell cycle analysis is performed. This experiment verifies that the payload is functioning as a microtubule inhibitor.

Experimental Protocol (Flow Cytometry-based):

  • Cell Culture: Culture Ag+ cells and treat them with the this compound ADC at a concentration around its IC₅₀. Include an untreated control.

  • Incubation: Incubate for a relevant period (e.g., 24-48 hours) to allow for cell cycle effects to manifest.[9]

  • Cell Harvest: Harvest the cells and fix them using a suitable fixative like 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), after treating with RNase A.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.[9]

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[10]

CellCycle_Workflow A Treat Ag+ Cells with This compound ADC B Incubate (24-48h) A->B C Harvest and Fix Cells B->C D Stain with Propidium Iodide (PI) C->D E Analyze DNA Content (Flow Cytometry) D->E F Quantify Cell Cycle Phases E->F

Caption: Workflow for cell cycle analysis via flow cytometry.

Example Data:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Untreated Control ~55%~20%~25%
This compound ADC (IC₅₀) ~15%~10%~75%

This table demonstrates the expected shift in cell population to the G2/M phase after treatment with this compound ADC, confirming its proposed mechanism.[9][10]

Conclusion

The validation of an this compound ADC's mechanism of action requires a systematic and multi-faceted experimental approach. By combining cytotoxicity, bystander, and cell cycle assays, researchers can build a comprehensive data package that confirms the ADC's specificity, potency, and intracellular mode of action. Comparing these results against ADCs with alternative payloads provides crucial context for its unique therapeutic properties, guiding further preclinical and clinical development.[24][25]

References

Safety Operating Guide

Proper Disposal of MC-DM1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of the potent cytotoxic agent MC-DM1, ensuring personnel safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the potent nature of antibody-drug conjugates (ADCs) like this compound necessitates rigorous safety and disposal protocols. This compound, which incorporates the highly toxic maytansinoid derivative DM1, requires classification as hazardous and cytotoxic waste. Adherence to strict disposal procedures is paramount to mitigate risks of exposure and environmental contamination. All materials that have come into contact with this compound must be managed as cytotoxic waste.

Immediate Safety and Disposal Procedures

The cornerstone of safe this compound disposal is the prevention of exposure and the proper segregation of contaminated materials. The primary and most recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[1] It is crucial to handle all this compound waste with extreme caution, utilizing appropriate personal protective equipment (PPE) and following established laboratory safety protocols.

Personal Protective Equipment (PPE)

A comprehensive safety program includes the mandatory use of personal protective equipment (PPE) when handling this compound and its associated waste.[2][3] This serves as the first line of defense against accidental exposure.

PPE ComponentSpecificationPurpose
Gloves Chemically resistant, disposable (e.g., double-gloving with nitrile gloves)To prevent skin contact with the cytotoxic agent.
Lab Coat Disposable, solid-front gown with long sleeves and elastic cuffsTo protect clothing and skin from contamination.
Eye Protection Safety goggles or a face shieldTo shield the eyes from splashes or aerosols.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling powdered this compound or when there is a risk of aerosol generation.
Waste Segregation and Containment

Proper segregation of this compound waste is critical to prevent cross-contamination and ensure it is handled correctly throughout the disposal process.[4][5]

  • Designated Waste Containers : Utilize clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[2][3] These containers are often color-coded, typically yellow or purple, to distinguish them from other waste streams.[5]

  • Sharps Disposal : All sharps, such as needles, syringes, and contaminated glass vials, must be placed in a designated cytotoxic sharps container.[2][3]

  • Solid Waste : Contaminated lab supplies, including gloves, gowns, bench paper, and plasticware, should be disposed of in a designated cytotoxic solid waste container.

  • Liquid Waste : Unused or expired this compound solutions should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Liquid Waste: this compound." Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's hazardous waste protocol.

Decontamination of Work Surfaces

Following any work with this compound, all surfaces and equipment must be thoroughly decontaminated. While specific chemical deactivation methods for maytansinoids are not widely established, a multi-step cleaning process is recommended.

  • Initial Cleaning : Use a detergent-based solution to remove any visible contamination.

  • Rinsing : Wipe the surface with distilled water.

  • Final Decontamination : A common practice involves wiping surfaces with 70% alcohol.[6] Some studies suggest that oxidizing agents like hydrogen peroxide may be effective in degrading certain chemotherapy drugs, though specific data on maytansinoids is limited.[7]

All cleaning materials, such as wipes and absorbent pads, must be disposed of as cytotoxic solid waste.

Disposal Workflow

The following diagram outlines the logical progression for the proper disposal of this compound waste, from the point of generation to final disposal.

MC_DM1_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal sharps Sharps (Needles, Vials) sharps_container Cytotoxic Sharps Container sharps->sharps_container Place in solid Solid Waste (PPE, Labware) solid_container Cytotoxic Solid Waste Container solid->solid_container Place in liquid Liquid Waste (Solutions) liquid_container Cytotoxic Liquid Waste Container liquid->liquid_container Collect in incineration High-Temperature Incineration sharps_container->incineration Dispose via solid_container->incineration Dispose via liquid_container->incineration Dispose via

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

Regulatory Compliance

It is imperative that all disposal procedures for this compound comply with local, state, and federal regulations for hazardous and cytotoxic waste.[8][9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure that all disposal practices are in full compliance with current regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide comprehensive guidelines for the management of hazardous pharmaceutical waste.[8][10]

References

Personal protective equipment for handling MC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of MC-DM1, a potent agent-linker conjugate. Adherence to these procedures is essential to ensure laboratory safety and maintain experimental integrity.

Immediate Safety and Handling Precautions

This compound is a highly potent cytotoxic compound. The following personal protective equipment (PPE) is mandatory for all handling procedures to prevent exposure through inhalation, ingestion, skin, and eye contact.

Personal Protective Equipment (PPE) Requirements
PPE CategoryItemSpecifications
Hand Protection Double GlovingWear two pairs of chemotherapy-grade nitrile gloves. Change the outer glove immediately upon contamination.
Body Protection Disposable GownSolid-front, back-closure gown made of a low-permeability fabric. Cuffs should be tucked under the inner glove.
Respiratory Protection RespiratorA NIOSH-approved N95 or higher respirator is required when handling the powdered form of this compound.
Eye Protection Safety Goggles and Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to preparation for experimental use.

Receiving and Storage
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport the sealed container to a designated and clearly labeled storage area for potent compounds.

  • Store this compound in a cool, dry, and dark place, as it is light-sensitive. Recommended storage is at -20°C for up to 3 years as a powder. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.

Preparation for Use
  • All manipulations involving this compound powder must be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of airborne particles.

  • Before opening the container, allow it to equilibrate to room temperature to prevent condensation.

  • To prepare a stock solution, carefully weigh the required amount of this compound powder using calibrated equipment within the containment of the fume hood.

  • Dissolve the powder in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to the desired concentration.

Disposal Plan: Decontamination and Waste Management

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Decontamination Procedure
  • All surfaces and equipment that come into contact with this compound must be decontaminated.

  • A freshly prepared 10% bleach solution (sodium hypochlorite) can be used for surface decontamination. Allow for a contact time of at least 15 minutes before wiping clean with a damp cloth.

  • For liquid waste containing this compound, chemical inactivation is recommended prior to disposal. Treatment with an oxidizing agent like potassium permanganate (B83412) can degrade the compound. However, this should be performed by trained personnel with appropriate safety measures.

Waste Segregation and Disposal
  • All solid waste, including gloves, gowns, pipette tips, and empty vials, must be disposed of in a designated, sealed, and clearly labeled cytotoxic waste container.

  • Liquid waste should be collected in a separate, sealed container labeled as "Cytotoxic Waste."

  • Follow your institution's and local regulations for the final disposal of cytotoxic waste, which typically involves high-temperature incineration by a licensed hazardous waste management company.

Quantitative Data Summary

The cytotoxic potential of DM1, the active component of this compound, has been evaluated in various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values for an antibody-DM1 conjugate (H32-DM1).

Cell LineCancer TypeIC50 (nM)[1]
N87Gastric Carcinoma0.65 - 0.84
SK-BR-3Breast Adenocarcinoma0.05 - 0.08
BT474Breast Ductal Carcinoma0.5 - 0.8

Key Experimental Protocols

Preparation of an Antibody-Drug Conjugate (ADC) with this compound

This protocol provides a general methodology for the conjugation of this compound to a monoclonal antibody (mAb).

  • Antibody Preparation: Prepare the mAb in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Linker Activation (if necessary): If the linker on this compound requires activation, follow the specific protocol for the linker chemistry being used.

  • Conjugation Reaction: Add the activated this compound to the mAb solution at a specific molar ratio. The reaction is typically carried out at room temperature or 4°C for a defined period.

  • Purification: Remove unconjugated this compound and other reaction components using a purification method such as size exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and potency.

Visualizations

Signaling Pathway of DM1-Induced Cytotoxicity

The cytotoxic effect of DM1, the payload of this compound, is initiated by its binding to tubulin, which disrupts microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately results in apoptotic cell death.[2][3]

DM1_Signaling_Pathway cluster_cell Cancer Cell MC_DM1 This compound Tubulin Tubulin MC_DM1->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound induced cytotoxicity.

Experimental Workflow for Handling this compound

This diagram outlines the logical flow of handling this compound in a laboratory setting, from initial receipt to final disposal.

MC_DM1_Workflow Receiving Receiving and Inspection Storage Secure Storage (-20°C) Receiving->Storage Preparation Preparation in Fume Hood (Weighing & Dissolving) Storage->Preparation Experimentation Experimental Use (e.g., ADC Conjugation) Preparation->Experimentation Decontamination Decontamination of Surfaces and Equipment Experimentation->Decontamination Waste_Segregation Waste Segregation (Solid & Liquid Cytotoxic Waste) Decontamination->Waste_Segregation Disposal Incineration via Licensed Vendor Waste_Segregation->Disposal

References

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